Product packaging for Glu-Lys(Cat. No.:CAS No. 5891-53-2)

Glu-Lys

Katalognummer: B1336564
CAS-Nummer: 5891-53-2
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: BBBXWRGITSUJPB-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Glu-Lys is a dipeptide composed of L-glutamic acid and L-lysine joined by a peptide linkage. It has a role as a metabolite. It is functionally related to a L-glutamic acid and a L-lysine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O5 B1336564 Glu-Lys CAS No. 5891-53-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBXWRGITSUJPB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5891-53-2
Record name Glutamyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5891-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Function of Glu-Lys Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Glutamyl-L-lysine (Glu-Lys), a simple molecule composed of two essential amino acids, is emerging as a bioactive peptide with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological functions of the this compound dipeptide. It delves into its antitumor, antioxidant, and immunomodulatory properties, summarizing the available quantitative data and detailing the experimental methodologies used to elucidate these functions. Furthermore, this guide presents key signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.

Introduction

Dipeptides, the smallest units of proteins, are increasingly recognized for their diverse biological activities beyond their basic nutritional roles. L-Glutamyl-L-lysine (this compound) is one such dipeptide that has garnered scientific interest for its potential pharmacological effects. Composed of L-glutamic acid and L-lysine, this dipeptide is a naturally occurring metabolite.[1] This guide aims to consolidate the existing scientific literature on the biological functions of the this compound dipeptide, with a focus on its potential as a therapeutic agent.

Antitumor Activity

The this compound dipeptide, also referred to in some studies by the name Vilon, has demonstrated notable antitumor properties both in vitro and in vivo.

In Vitro Antiproliferative Effects

Studies have shown that the this compound dipeptide exerts a dose-dependent inhibitory effect on the proliferation of several human cancer cell lines.[2] Specifically, its activity has been observed against:

  • LOVO: Human colon adenocarcinoma cells

  • MKN-45: Human gastric cancer cells

  • QGY7703: Human hepatoma cells

While the dose-dependent inhibition has been established, specific IC50 values for the pure L-Glutamyl-L-lysine dipeptide on these cell lines are not yet available in the published literature. Notably, the dipeptide did not show significant inhibitory effects on normal human leukocytes, suggesting a degree of selectivity for cancer cells.[2]

In Vivo Antitumor Efficacy

In preclinical animal models, the this compound dipeptide has been shown to effectively inhibit tumor growth. In mice with H22 hepatoma, treatment with this compound resulted in a dose-dependent reduction in tumor size.

Parameter Value Reference
Minimum Effective Dose (in vivo)15 mg/kg[2]
Tumor Inhibition Rate (at 30 mg/kg)>60%[2]

Table 1: In Vivo Antitumor Activity of this compound Dipeptide in H22 Hepatoma Mouse Model.

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative effects of the this compound dipeptide are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell adherence start->incubate1 treat Treat cells with varying concentrations of this compound dipeptide incubate1->treat incubate2 Incubate for a specified period (e.g., 48h or 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan (B1609692) crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure end Calculate cell viability and IC50 values measure->end

Figure 1: Workflow for determining the antiproliferative effects of this compound dipeptide using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate the desired cancer cell line (e.g., LOVO, MKN-45, QGY7703) in a 96-well microplate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the this compound dipeptide. Include a vehicle control (medium without the dipeptide).

  • Incubation: Incubate the treated cells for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the dipeptide that inhibits cell proliferation by 50%.

Antioxidant Activity

The constituent amino acids of the this compound dipeptide, glutamic acid and lysine, are known to contribute to the antioxidant properties of peptides. However, quantitative data on the antioxidant capacity of the pure L-Glutamyl-L-lysine dipeptide is currently limited in the scientific literature. Most available data pertains to Maillard reaction products (MRPs) of glucose and lysine, which are chemically distinct from the simple dipeptide.

Common Assays for Antioxidant Capacity

Several in vitro methods are commonly used to evaluate the antioxidant activity of peptides:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This method measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol: ORAC Assay

The ORAC assay is a widely used method to assess the antioxidant capacity of biological samples.

Workflow for ORAC Assay:

ORAC_Assay_Workflow start Prepare samples and Trolox standards add_fluorescein Add fluorescein (B123965) solution to a 96-well plate start->add_fluorescein add_sample Add this compound dipeptide sample or Trolox standard add_fluorescein->add_sample incubate Incubate at 37°C add_sample->incubate add_aaph Add AAPH radical initiator incubate->add_aaph measure Measure fluorescence decay kinetically add_aaph->measure end Calculate ORAC value relative to Trolox measure->end

Figure 2: General workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Detailed Steps:

  • Preparation: Prepare solutions of the this compound dipeptide at various concentrations. Also, prepare a series of Trolox (a water-soluble vitamin E analog) standards to create a standard curve.

  • Reaction Setup: In a 96-well microplate, add the fluorescent probe (fluorescein) to each well, followed by the dipeptide sample or Trolox standard.

  • Incubation: Incubate the plate at 37°C.

  • Initiation of Reaction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to initiate the oxidation of the fluorescein.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence decay at regular intervals using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The ORAC value is then determined by comparing the AUC of the sample to that of the Trolox standard curve and is typically expressed as micromoles of Trolox equivalents (TE) per gram or mole of the sample.

Immunomodulatory and Anti-inflammatory Effects

The this compound dipeptide may possess immunomodulatory and anti-inflammatory properties, potentially through the regulation of cytokine production and modulation of key inflammatory signaling pathways.

Modulation of Cytokine Production

Studies on other peptides and amino acids have shown that they can influence the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in intestinal epithelial cells like Caco-2. While direct evidence for the this compound dipeptide's effect on these specific cytokines is still emerging, it has been reported to stimulate the expression of the Interleukin-2 (IL-2) gene in mouse spleen lymphocytes. This suggests a potential role in modulating immune responses.

Potential Involvement in Signaling Pathways

The biological effects of many bioactive peptides are mediated through their interaction with intracellular signaling pathways. The NF-κB and mTOR pathways are two critical signaling cascades that regulate inflammation, cell proliferation, and metabolism.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it induces the expression of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators. While direct modulation of the NF-κB pathway by the pure this compound dipeptide has not been extensively studied, related compounds have shown to suppress NF-κB activation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Glu_Lys This compound Dipeptide (Potential Inhibition) Glu_Lys->IKK DNA DNA NFkB_n->DNA Binding cytokines Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) DNA->cytokines Transcription

Figure 3: A simplified representation of the canonical NF-κB signaling pathway and the potential point of inhibition by the this compound dipeptide.

The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase that regulates cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy status. Amino acids are known to be potent activators of the mTORC1 complex. The precise mechanism by which the this compound dipeptide may influence the mTOR pathway is yet to be fully elucidated. It is plausible that, upon cellular uptake and potential hydrolysis into its constituent amino acids, it could contribute to the amino acid pool that signals to mTOR.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects amino_acids Amino Acids (including Glu, Lys) mTORC1 mTORC1 amino_acids->mTORC1 Activation growth_factors Growth Factors growth_factors->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation protein_synthesis Protein Synthesis & Cell Growth S6K1->protein_synthesis fourEBP1->protein_synthesis

Figure 4: A simplified overview of the mTORC1 signaling pathway, highlighting the role of amino acids in its activation.
Experimental Protocol: Cytokine Release Assay in Caco-2 Cells

The anti-inflammatory potential of the this compound dipeptide can be evaluated by measuring its effect on cytokine secretion from intestinal epithelial cells, such as Caco-2 cells, in response to an inflammatory stimulus.

Workflow for Cytokine Release Assay:

Cytokine_Assay_Workflow start Culture Caco-2 cells to confluence pretreat Pre-treat cells with this compound dipeptide start->pretreat stimulate Stimulate with an inflammatory agent (e.g., LPS or IL-1β) pretreat->stimulate incubate Incubate for a specified time stimulate->incubate collect Collect cell culture supernatant incubate->collect measure Measure cytokine levels (e.g., IL-6, IL-8) by ELISA collect->measure end Determine the inhibitory effect of the dipeptide measure->end

Figure 5: Workflow for assessing the effect of this compound dipeptide on cytokine release in Caco-2 cells.

Detailed Steps:

  • Cell Culture: Grow Caco-2 cells to confluence in a suitable multi-well plate.

  • Pre-treatment: Treat the cells with different concentrations of the this compound dipeptide for a defined pre-incubation period.

  • Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β). Include appropriate controls (unstimulated cells, cells stimulated without dipeptide pre-treatment).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the target cytokines (e.g., IL-6, IL-8) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Compare the cytokine levels in the dipeptide-treated groups to the stimulated control group to determine the percentage of inhibition and calculate IC50 values if applicable.

Physiological Concentrations

Understanding the physiological concentrations of the this compound dipeptide in human tissues and plasma is crucial for assessing the biological relevance of in vitro findings. However, there is a notable lack of data on the specific concentrations of L-Glutamyl-L-lysine in human circulation and tissues. One study on mice detected the isomeric dipeptide γ-Glu-ε-Lys in serum, but at concentrations several magnitudes lower than in organ tissues. Generally, dipeptide concentrations in serum are much lower than in tissues. For context, the normal physiological concentration of the free amino acid L-lysine in human serum is in the range of 150 to 250 µmol/L.[3] Further research is needed to determine the circulating and tissue levels of the this compound dipeptide in humans.

Conclusion and Future Directions

The L-Glutamyl-L-lysine dipeptide exhibits promising biological activities, including antitumor, and potential antioxidant and immunomodulatory effects. While the initial findings are encouraging, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:

  • Quantitative Analysis: Determining the specific IC50 values for the antiproliferative and anti-inflammatory effects of the pure this compound dipeptide.

  • Antioxidant Capacity: Quantifying the antioxidant activity of the pure dipeptide using standardized assays.

  • Mechanistic Studies: Elucidating the direct interactions of the this compound dipeptide with the NF-κB and mTOR signaling pathways.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound dipeptide, including the determination of its physiological concentrations in humans.

  • In Vivo Efficacy: Expanding in vivo studies to other cancer models and inflammatory conditions to validate its therapeutic efficacy and safety.

A deeper understanding of these aspects will be instrumental in advancing the development of the this compound dipeptide as a potential therapeutic agent for a range of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins, primarily through the formation of a highly stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. This covalent crosslinking plays a pivotal role in numerous physiological processes, including blood coagulation, skin barrier formation, and extracellular matrix stabilization. Dysregulation of transglutaminase activity is implicated in a range of pathologies, from autoimmune disorders like celiac disease to neurodegenerative conditions and cancer. This technical guide provides a comprehensive overview of the enzymatic formation of Glu-Lys crosslinks, detailing the reaction mechanism, substrate specificity, and key experimental protocols for studying this critical biological process. Furthermore, it presents quantitative data on enzyme kinetics and inhibitor efficiencies, alongside visualizations of relevant signaling pathways, to serve as a valuable resource for researchers and professionals in drug development.

The Core Reaction: Mechanism of Isopeptide Bond Formation

The formation of a ε-(γ-glutamyl)lysine isopeptide bond is a two-step enzymatic process catalyzed by transglutaminases.[1][2] This reaction is fundamental to the biological function of these enzymes and results in the formation of highly stable, protease-resistant crosslinks within or between proteins.[3][4]

The catalytic mechanism involves a conserved catalytic triad (B1167595) composed of Cysteine (Cys), Histidine (His), and Aspartic acid (Asp) residues within the enzyme's active site.[1][4] The reaction proceeds as follows:

  • Acylation Step: The process is initiated by a nucleophilic attack of the active site cysteine thiol on the γ-carboxamide group of a protein-bound glutamine residue. This results in the formation of a covalent thioester intermediate between the enzyme and the glutamine-containing substrate, with the concomitant release of ammonia (B1221849).[2][5]

  • Acyl-transfer Step: The second step involves the nucleophilic attack of the ε-amino group of a lysine residue on the thioester intermediate. This displaces the cysteine thiol, regenerating the active enzyme and forming the ε-(γ-glutamyl)lysine isopeptide bond.[2][5] In the absence of a suitable amine substrate, water can act as the acyl acceptor, leading to the deamidation of the glutamine residue to glutamic acid.[2]

Transglutaminase_Reaction_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Acyl-transfer Enzyme_Cys_SH Transglutaminase (Cys-SH) Thioester_Intermediate Thioester Intermediate (Enzyme-S-CO-Protein) Enzyme_Cys_SH->Thioester_Intermediate Acylation Protein_Gln Protein-Gln Protein_Gln->Thioester_Intermediate Ammonia NH3 Thioester_Intermediate->Ammonia Release Protein_Lys Protein-Lys Crosslinked_Protein Crosslinked Protein (Gln-Lys Isopeptide Bond) Protein_Lys->Crosslinked_Protein Regenerated_Enzyme Regenerated Enzyme (Cys-SH) Crosslinked_Protein->Regenerated_Enzyme Release Thioester_Intermediate_2->Crosslinked_Protein Acyl-transfer

Figure 1: The two-step reaction mechanism of transglutaminase.

The Transglutaminase Family

In humans, the transglutaminase family comprises nine members, eight of which are enzymatically active (TG1-7 and Factor XIIIa).[6] These isozymes exhibit distinct tissue distributions and substrate specificities, reflecting their diverse physiological roles.

IsozymePrimary Location(s)Key Function(s)Associated Diseases
TG1 (Keratinocyte TG) EpidermisSkin barrier formation, cornified envelope assemblyLamellar ichthyosis[6]
TG2 (Tissue TG) UbiquitousExtracellular matrix stabilization, cell adhesion, signaling, apoptosisCeliac disease, fibrosis, cancer, neurodegenerative diseases[7][8]
TG3 (Epidermal TG) Epidermis, hair folliclesHair follicle structureUncombable hair syndrome[6]
TG4 (Prostate TG) Prostate glandSeminal coagulum formationAutoimmune polyglandular syndrome type 1[6]
TG5 EpidermisEpidermal differentiationAcral peeling skin syndrome[6]
TG6 Brain, testis, lungNeuronal functionSpinocerebellar ataxia-35[6]
TG7 Testis, lung, brainLargely unknown-
Factor XIIIa (Fibrin-stabilizing factor) Blood plasmaBlood coagulation, fibrin (B1330869) clot stabilizationFactor XIII deficiency[6]

Substrate Recognition and Specificity

The specificity of transglutaminases for their protein substrates is a critical determinant of their biological function. While the ε-amino group of lysine is a relatively non-specific acyl acceptor, the recognition of the glutamine donor site is highly dependent on the surrounding amino acid sequence and the local protein conformation.[9][10]

Preferred Substrate Sequences

Phage display and peptide library screening have been instrumental in identifying preferred substrate sequences for different transglutaminase isozymes.

Transglutaminase IsozymePreferred Glutamine-Donor Sequence MotifReference(s)
TG1 QxK/RψxxxWP (x=non-conserved, ψ=hydrophobic)[7]
TG2 HQSYVDPWMLDH (T26 peptide)[11][12]
Microbial TG (S. mobaraensis) Phenylalanine or Tryptophan at the +2 position relative to Gln[13]
Quantitative Kinetic Data

The efficiency of transglutaminase-catalyzed reactions can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Guinea Pig TG2Z-Gln-Gly0.38 ± 0.040.43 ± 0.021130[14]
Human TG2N,N-dimethylated casein0.012 ± 0.0020.018 ± 0.0011500[14]

Transglutaminase Inhibitors

Given the involvement of transglutaminases in various diseases, the development of specific inhibitors is a major focus of therapeutic research.[13] Inhibitors are broadly classified based on their mechanism of action.

Inhibitor ClassExample(s)Mechanism of ActionIC50Reference(s)
Irreversible Inhibitors ERW1041, BJJF078Covalently modify the active site cysteineERW1041: ~1 µM[15][16]
Reversible Competitive Inhibitors GTP, GDPBind to an allosteric site, inducing a conformational change that inhibits activityGTP: 9 µM[17]
Oxidative Inhibitors PX-12Induce the formation of a disulfide bond involving the active site cysteine~10 µM[15][18]

Experimental Protocols

The study of transglutaminase activity and this compound crosslink formation relies on a variety of biochemical and analytical techniques.

In Situ Transglutaminase Activity Assay

This protocol allows for the detection of active transglutaminase in tissue sections using a fluorescently labeled, isozyme-specific peptide substrate.[6]

In_Situ_TG_Activity_Assay Start Start Prepare_Tissue Prepare Tissue Sections Start->Prepare_Tissue Block Block with 1% BSA Prepare_Tissue->Block Incubate Incubate with FITC-labeled peptide substrate, CaCl2, DTT Block->Incubate Stop_Reaction Stop reaction with EDTA Incubate->Stop_Reaction Wash Wash sections Stop_Reaction->Wash Visualize Visualize fluorescence (Microscopy) Wash->Visualize End End Visualize->End

Figure 2: Workflow for in situ transglutaminase activity assay.

Materials:

  • Tissue sections on slides

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Reaction buffer: 100 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 1 mM DTT

  • FITC-labeled isozyme-specific peptide substrate (e.g., pepT26 for TG2)

  • Stop solution: PBS with 25 mM EDTA

  • Fluorescence microscope

Procedure:

  • Dry and block the tissue sections with 1% BSA in PBS for 30 minutes at room temperature.

  • Prepare the reaction mixture containing the reaction buffer and the FITC-labeled peptide substrate (final concentration ~1 µM).

  • Incubate the sections with the reaction mixture for 90 minutes at 37°C.

  • Stop the reaction by adding the EDTA-containing stop solution.

  • Wash the sections thoroughly with PBS.

  • Mount the slides and visualize the fluorescence signal using a fluorescence microscope. The intensity of the fluorescence is proportional to the transglutaminase activity.

Identification of Transglutaminase Substrates using Biotinylated Probes

This method utilizes biotinylated amine or glutamine-containing probes to label transglutaminase substrates in a complex protein mixture, which can then be identified by mass spectrometry.[8]

Substrate_Identification_Workflow Start Start Incubate_Lysate Incubate cell/tissue lysate with biotinylated probe and TG2 Start->Incubate_Lysate Separate_Proteins Separate proteins (SDS-PAGE) Incubate_Lysate->Separate_Proteins Western_Blot Western Blot with Streptavidin-HRP Separate_Proteins->Western_Blot Excise_Bands Excise biotinylated protein bands Western_Blot->Excise_Bands Digest In-gel tryptic digest Excise_Bands->Digest LC_MS_MS LC-MS/MS analysis Digest->LC_MS_MS Identify_Proteins Identify proteins (Database search) LC_MS_MS->Identify_Proteins End End Identify_Proteins->End

Figure 3: Workflow for identifying transglutaminase substrates.

Materials:

  • Cell or tissue lysate

  • Recombinant transglutaminase

  • Biotinylated probes (e.g., 5-(biotinamido)pentylamine (B118131) as an amine donor or a biotinylated glutamine-containing peptide as an acyl donor)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment, including streptavidin-HRP

  • Mass spectrometer

Procedure:

  • Incubate the protein lysate with the biotinylated probe and activated transglutaminase.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and detect the biotinylated proteins by Western blotting with streptavidin-HRP.

  • Excise the corresponding protein bands from a parallel Coomassie-stained gel.

  • Perform an in-gel tryptic digest of the excised protein bands.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the MS/MS data against a protein database.

Characterization of Isopeptide Bonds by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific glutamine and lysine residues involved in an isopeptide bond.[2][9] The formation of an isopeptide bond results in the loss of an ammonia molecule (-17.03 Da), which can be detected as a mass shift in the crosslinked peptides.[2]

General Workflow:

  • Isolate the crosslinked protein or protein complex.

  • Digest the protein(s) with a specific protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Use specialized software to search for crosslinked peptides, specifying the mass modification corresponding to the loss of ammonia.

  • Manual validation of the MS/MS spectra is crucial to confirm the identity of the crosslinked peptides and the site of the isopeptide bond.

Signaling Pathways Involving Transglutaminase 2

Tissue transglutaminase (TG2) is not only a crosslinking enzyme but also functions as a G-protein and a signaling scaffold, participating in various cellular pathways, particularly in the context of cancer and fibrosis.[19][20]

TG2 in Cancer Progression

In many cancers, elevated TG2 expression is associated with increased cell survival, metastasis, and drug resistance.[19][21] TG2 can activate several oncogenic signaling pathways.

TG2_Cancer_Signaling cluster_0 Extracellular cluster_1 Intracellular TG2_extra Secreted TG2 Integrin Integrin TG2_extra->Integrin Binds NF_kB NF-κB TG2_extra->NF_kB Activates (intracellularly) YAP_TAZ YAP/TAZ TG2_extra->YAP_TAZ Activates FN Fibronectin FN->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Metastasis Metastasis FAK->Metastasis Akt Akt PI3K->Akt Survival Survival Akt->Survival NF_kB->Survival Proliferation Proliferation YAP_TAZ->Proliferation

Figure 4: Simplified signaling pathways involving TG2 in cancer.
TG2 in Fibrosis

In fibrotic diseases, TG2 contributes to the excessive deposition and crosslinking of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[3][20] A key mechanism involves the activation of transforming growth factor-β (TGF-β).

TG2_Fibrosis_Signaling TG2 TG2 Active_TGFb Active TGF-β TG2->Active_TGFb Activates ECM_Crosslinking ECM Crosslinking TG2->ECM_Crosslinking Directly crosslinks Latent_TGFb Latent TGF-β Latent_TGFb->Active_TGFb TGFb_Receptor TGF-β Receptor Active_TGFb->TGFb_Receptor Smad Smad Signaling TGFb_Receptor->Smad Fibroblast_Activation Fibroblast Activation Smad->Fibroblast_Activation ECM_Deposition ECM Deposition (Collagen, Fibronectin) Fibroblast_Activation->ECM_Deposition ECM_Deposition->ECM_Crosslinking

Figure 5: Role of TG2 in the activation of TGF-β and fibrosis.

Conclusion

The enzymatic formation of ε-(γ-glutamyl)lysine crosslinks by transglutaminases is a fundamental biochemical process with profound implications for health and disease. A thorough understanding of the underlying mechanisms, substrate specificities, and regulatory pathways is essential for the development of novel diagnostic and therapeutic strategies targeting this versatile family of enzymes. This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the intricate world of transglutaminases and their critical role in biology and medicine.

References

A Technical Guide to the Non-Enzymatic Formation of Glutamate-Lysine Isopeptide Bonds in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-enzymatic formation of isopeptide bonds between glutamic acid (Glu) and lysine (B10760008) (Lys) residues represents a significant post-translational modification (PTM) that can profoundly alter protein structure and function. Unlike enzyme-mediated processes, this spontaneous cross-linking is often associated with aging and pathological conditions due to the accumulation of modified proteins over time. This guide provides an in-depth exploration of the core chemical mechanisms, influencing factors, and the experimental protocols used to study this phenomenon. A key focus is on the formation of a glutarimide (B196013) intermediate and the role of advanced glycation end products (AGEs). Understanding this mechanism is critical for researchers in aging, neurodegenerative diseases, cardiovascular health, and for professionals in drug development targeting protein stability and interactions.

The Core Mechanism of Spontaneous Glu-Lys Isopeptide Bond Formation

The non-enzymatic formation of a covalent bond between the γ-carboxyl group of a glutamic acid residue and the ε-amino group of a lysine residue is a dehydration reaction, resulting in the loss of a water molecule. This process is distinct from the more commonly studied transglutaminase-catalyzed reaction between glutamine and lysine, which releases ammonia.[1] The spontaneous reaction is believed to proceed through a cyclic glutarimide intermediate.[2][3]

The proposed mechanism involves an intramolecular attack of the peptide bond nitrogen on the side-chain carbonyl of the glutamic acid residue.[2] This forms an unstable six-membered glutarimide ring.[2][3] This intermediate is susceptible to nucleophilic attack. If a lysine residue's ε-amino group is in close proximity, it can attack the glutarimide ring, leading to the formation of a stable isopeptide bond.[2] This reaction is particularly relevant in long-lived proteins where there is ample time for these slow, spontaneous modifications to accumulate.[2][4]

Glu_Lys_Mechanism Protein1 Protein with proximate Glu and Lys residues Intermediate Glutarimide Intermediate (Cyclization of Glu) Protein1->Intermediate Intramolecular Nucleophilic Attack Protein2 Cross-linked Protein (this compound Isopeptide Bond) Intermediate->Protein2 Nucleophilic Attack by Lys ε-amino group (-H2O)

Figure 1: Proposed mechanism of spontaneous this compound isopeptide bond formation.

Key Factors Influencing Non-Enzymatic Cross-linking

Several factors can initiate or accelerate the non-enzymatic formation of this compound isopeptide bonds. These can be broadly categorized into physiological modifications like glycation and exposure to external chemical agents.

Advanced Glycation End Products (AGEs)

Advanced glycation end products (AGEs) are a primary driver of non-enzymatic protein cross-linking.[5] They are formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars (like glucose) and the free amino groups of proteins, primarily lysine.[6][7] The initial glycation forms a Schiff base, which rearranges into a more stable Amadori product.[7] Over time, these products undergo further reactions, including dehydration, oxidation, and cyclization, to form irreversible, cross-linked structures known as AGEs.[6][8] These cross-links can be formed between various residues, including the formation of isopeptide bonds. The accumulation of AGEs contributes to tissue stiffening and is implicated in aging and various diseases, such as diabetes, atherosclerosis, and neurodegenerative disorders.[5][8][9]

Chemical Inducers

Certain exogenous chemical compounds have been shown to induce the formation of this compound isopeptide bonds. Notably, organophosphorus (OP) toxicants, such as chlorpyrifos (B1668852) oxon, can promote this type of cross-linking.[10][11][12] The proposed mechanism involves the OP compound first forming an adduct with the lysine side chain (e.g., a diethoxyphospho-adduct).[13] This modified lysine is then activated for a subsequent reaction where it is displaced by the carboxyl group of a nearby glutamic or aspartic acid, forming the isopeptide bond and releasing the OP moiety.[11][13]

Quantitative Data on Non-Enzymatic this compound Bond Formation

Quantitative data on the kinetics and thermodynamics of spontaneous isopeptide bond formation is limited due to the slow, stochastic nature of the reaction in vivo. However, experimental studies provide some insights into the conditions that favor this modification.

ParameterCondition / FactorObservation / ValueSignificanceCitation
Temperature Elevated Temperature (e.g., 60°C)Accelerates cross-link formation in model peptides.Higher temperatures increase reaction rates, useful for in vitro modeling of long-term aging processes.[2]
pH Physiological pH (e.g., 6.7)Cross-linking observed in model peptides at this pH.Demonstrates that the reaction can occur under physiological conditions.[2]
Reactant Concentration High concentration of reducing sugarsIncreases the formation of AGEs and subsequent cross-linking.Relevant in hyperglycemic conditions, such as diabetes, leading to accelerated tissue damage.[5][6]
Protein Half-life Long-lived proteins (e.g., lens crystallins)Higher prevalence of spontaneous cross-links.The slow nature of the reaction means it is most significant in proteins that are not regularly turned over.[2][4]
Chemical Inducers 100 µM chlorpyrifos oxonInduces this compound isopeptide bond formation in tubulin.Demonstrates that environmental toxins can directly cause pathological protein cross-linking.[10][12]

Experimental Protocols

Studying non-enzymatic this compound bonds requires robust methods for both inducing the cross-links in a controlled manner and accurately detecting them.

Protocol for In Vitro Induction of Spontaneous Cross-linking

This protocol is adapted from studies using model peptides to simulate aging-related cross-linking.

  • Peptide/Protein Preparation:

    • Synthesize or purify the peptide or protein of interest. The concentration should typically be in the range of 0.1–1 mg/mL.[14]

    • Dissolve the sample in a suitable buffer, for example, a phosphate (B84403) buffer at pH 6.7.[2]

  • Incubation:

    • To mimic long-term aging, incubate the samples at an elevated temperature, such as 60°C.[2]

    • Incubation times can vary from hours to several days, depending on the desired level of cross-linking. The reaction progress should be monitored over a time course.

  • Reaction Termination (Optional):

    • For time-point analysis, the reaction can be stopped by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis.

  • Analysis:

    • Analyze the samples for the presence of cross-links using techniques such as SDS-PAGE to observe higher molecular weight species and mass spectrometry for precise identification.[15]

Protocol for Detection and Characterization by Mass Spectrometry

Mass spectrometry (MS) is the definitive tool for identifying isopeptide cross-links and pinpointing the specific residues involved.[10][11]

  • Protein Separation:

    • Separate the protein sample (from in vitro induction or biological isolate) using 1D or 2D SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands.[15]

    • Stain the gel with a protein stain (e.g., Coomassie Blue) and excise the bands of interest.[14]

  • In-Gel Digestion:

    • Destain the excised gel pieces.

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and then alkylate with iodoacetamide (B48618) to protect cysteine residues.

    • Perform enzymatic digestion overnight using a protease such as trypsin. The isopeptide bond itself is resistant to trypsin.[16]

    • Extract the resulting peptides from the gel matrix.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

    • The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use specialized cross-link identification software (e.g., Protein Prospector) to search the MS/MS data against a protein database.[10][18]

    • The software identifies pairs of peptides covalently linked, calculating the mass of the cross-linked species. For a this compound cross-link, this corresponds to the sum of the two peptide masses minus the mass of water (18 Da).[11][12]

    • Manual validation of the MS/MS spectra is crucial. A valid identification should include fragment ions from both peptides in the cross-link.[10]

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample (In Vitro or Biological) SDS_PAGE SDS-PAGE Separation Protein_Sample->SDS_PAGE Band_Excision Band Excision SDS_PAGE->Band_Excision Digestion In-Gel Tryptic Digestion Band_Excision->Digestion Peptide_Extraction Peptide Extraction Digestion->Peptide_Extraction LC_MSMS LC-MS/MS Analysis Peptide_Extraction->LC_MSMS Data_Search Database Search (Cross-link Software) LC_MSMS->Data_Search Validation Manual Spectra Validation Data_Search->Validation Identification Cross-link Identification (this compound Site) Validation->Identification

Figure 2: Experimental workflow for mass spectrometric analysis of cross-links.

Relevance in Disease and Drug Development

The non-enzymatic formation of this compound isopeptide bonds is not merely a chemical curiosity; it has significant biological and therapeutic implications.

  • Aging and Disease: The accumulation of these cross-links contributes to the age-related decline in tissue elasticity, seen in skin wrinkling and hardening of blood vessels.[8][9] It is a hallmark of diseases like diabetes, where high glucose levels accelerate AGE formation, and is also observed in neurodegenerative conditions where protein aggregation is a key feature.[6]

  • Drug Development: Understanding non-enzymatic protein modifications is crucial for drug development.[19][20] For biopharmaceuticals, such modifications can affect stability and efficacy. Conversely, the principles of covalent bond formation are being harnessed to design covalent inhibitors that offer prolonged target engagement.[19][20] Knowledge of spontaneous cross-linking mechanisms can inform the design of more stable therapeutic proteins and provide insights into potential off-target effects of drugs that might promote such reactions.

References

The Unseen Scaffold: A Technical Guide to the Biological Significance of γ-Glutamyl-Lysine Isopeptide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-glutamyl-lysine isopeptide bond, a covalent linkage forged between the side chains of glutamine and lysine (B10760008) residues, represents a critical post-translational modification that profoundly impacts protein structure and function. Catalyzed primarily by the transglutaminase family of enzymes, these bonds create highly stable, protease-resistant crosslinks within or between proteins. This technical guide provides an in-depth exploration of the biological significance of γ-glutamyl-lysine isopeptide bonds, detailing their formation, physiological roles, and implications in a range of human diseases. The guide includes a compilation of quantitative data, detailed experimental protocols for their detection and analysis, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Molecular Glue

The γ-glutamyl-lysine isopeptide bond is an amide linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[1] This is distinct from a typical peptide bond, which links the α-carboxyl group of one amino acid to the α-amino group of another. The formation of this isopeptide bond is a crucial post-translational modification that introduces covalent crosslinks, leading to the stabilization of protein structures and the formation of protein oligomers and larger assemblies.[1] These crosslinks are highly resistant to proteolytic degradation, imparting significant mechanical strength and stability to the modified proteins and the biological structures they form.

The primary enzymatic catalysts for the formation of these bonds are transglutaminases (TGs), a family of calcium-dependent enzymes.[2] Among these, tissue transglutaminase (TG2) is the most ubiquitously expressed and extensively studied member. The dysregulation of transglutaminase activity and the subsequent aberrant formation of γ-glutamyl-lysine isopeptide bonds have been implicated in a wide array of pathological conditions, including neurodegenerative diseases, autoimmune disorders, and cancer.

The Enzymatic Machinery: Transglutaminases

Transglutaminases catalyze a transamidation reaction that results in the formation of the γ-glutamyl-lysine isopeptide bond with the concurrent release of ammonia. This reaction proceeds through a two-step mechanism involving a thioester intermediate with a cysteine residue in the enzyme's active site.

The Transglutaminase Family

The mammalian transglutaminase family consists of nine known members, each with distinct tissue distributions and physiological roles. Factor XIIIa, for instance, is crucial for blood clot stabilization, while transglutaminase 1 (TG1) and transglutaminase 3 (TG3) are key players in the formation of the skin's cornified envelope.[2][3]

Regulation of Transglutaminase Activity

Transglutaminase activity is tightly regulated to prevent unwanted protein crosslinking. A primary regulatory mechanism is the requirement for calcium ions (Ca²⁺) for activation. In the intracellular environment, where calcium levels are typically low, most transglutaminases remain in an inactive conformation. However, under conditions of cellular stress or injury that lead to increased intracellular calcium, these enzymes can become activated. Additionally, guanosine (B1672433) triphosphate (GTP) can act as an allosteric inhibitor of TG2, further controlling its activity.[4]

Biological Significance and Physiological Roles

The formation of γ-glutamyl-lysine isopeptide bonds is integral to a variety of essential biological processes.

Blood Coagulation

In the final stages of the blood coagulation cascade, thrombin activates Factor XIII to its active form, Factor XIIIa, a transglutaminase.[5][6][7] Factor XIIIa then catalyzes the formation of γ-glutamyl-lysine isopeptide bonds between fibrin (B1330869) monomers, crosslinking them into a stable, insoluble fibrin clot.[2][5][6][7] This crosslinking process is vital for clot strength and resistance to fibrinolysis, preventing premature clot dissolution and ensuring effective hemostasis.[2]

Blood_Coagulation_Pathway Thrombin Thrombin FactorXIIIa Factor XIIIa (activated) Thrombin->FactorXIIIa activates FibrinMonomers Fibrin Monomers Thrombin->FibrinMonomers cleaves FactorXIII Factor XIII CrosslinkedFibrin Cross-linked Fibrin Clot (γ-glutamyl-lysine bonds) FactorXIIIa->CrosslinkedFibrin cross-links Fibrinogen Fibrinogen

Epidermal Barrier Formation

The outermost layer of the skin, the stratum corneum, provides a critical protective barrier against environmental insults and water loss. This barrier is largely conferred by the cornified envelope, a highly cross-linked protein structure on the surface of terminally differentiated keratinocytes. The formation of the cornified envelope is a multi-step process involving the sequential crosslinking of various precursor proteins, such as loricrin, involucrin, and small proline-rich proteins, by transglutaminases 1, 3, and 5.[3][8][9][10][11][12] The extensive network of γ-glutamyl-lysine isopeptide bonds provides the cornified envelope with its remarkable mechanical strength and insolubility.[3][8][9][10][11][12]

Cornified_Envelope_Formation

Apoptosis

Tissue transglutaminase 2 (TG2) plays a complex and context-dependent role in programmed cell death, or apoptosis.[13][14][15][16][17] During apoptosis, a sustained increase in intracellular calcium can lead to the activation of TG2.[17] Activated TG2 can then crosslink various intracellular proteins, contributing to the formation of a stable, insoluble protein scaffold within the apoptotic cell. This crosslinking is thought to prevent the leakage of cellular contents and promote the efficient clearance of apoptotic bodies by phagocytes.[17] TG2 has been shown to be involved in both caspase-dependent and caspase-independent apoptotic pathways and can be activated by cellular stressors like photodynamic therapy.[13][16]

TG2_in_Apoptosis ApoptoticStimulus Apoptotic Stimulus (e.g., PDT, Hypoxia) Ca_increase ↑ Intracellular Ca²⁺ ApoptoticStimulus->Ca_increase TG2_activation TG2 Activation Ca_increase->TG2_activation Protein_Crosslinking Intracellular Protein Cross-linking TG2_activation->Protein_Crosslinking Caspase_Activation Caspase Activation TG2_activation->Caspase_Activation AIF_Release AIF Release TG2_activation->AIF_Release Apoptotic_Body_Stabilization Apoptotic Body Stabilization Protein_Crosslinking->Apoptotic_Body_Stabilization Caspase_Activation->Apoptotic_Body_Stabilization AIF_Release->Apoptotic_Body_Stabilization

Pathological Implications

The dysregulation of γ-glutamyl-lysine isopeptide bond formation is a hallmark of numerous diseases.

Neurodegenerative Diseases

A growing body of evidence implicates aberrant transglutaminase activity and the resulting protein crosslinking in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In these conditions, the accumulation of insoluble protein aggregates is a key pathological feature. TG2 has been shown to crosslink disease-specific proteins such as amyloid-β, tau, α-synuclein, and huntingtin, potentially promoting their aggregation and contributing to neuronal dysfunction and death.

DiseaseCross-linked Protein(s)Observed Change in Isopeptide LevelsReference(s)
Alzheimer's Disease Amyloid-β, TauIncreased in cerebrospinal fluid (CSF) and brain tissue[18]
Huntington's Disease HuntingtinIncreased in the caudate nucleus and CSF[19][20]
Parkinson's Disease α-synucleinCo-localization with Lewy bodies
Celiac Disease

In celiac disease, an autoimmune disorder triggered by dietary gluten, TG2 plays a central role. TG2 deamidates specific glutamine residues in gluten peptides, converting them to glutamic acid. This modification enhances the binding of these peptides to HLA-DQ2/DQ8 molecules on antigen-presenting cells, leading to a robust T-cell mediated inflammatory response. Additionally, TG2 can crosslink gluten peptides to itself and other proteins, creating neo-antigens that may contribute to the autoimmune response against TG2.

Cancer

The role of TG2 in cancer is multifaceted and appears to be context-dependent. In some cancers, elevated TG2 expression is associated with increased cell survival, drug resistance, and metastasis. TG2 can promote cell survival by activating pro-survival signaling pathways and inhibiting apoptosis.[14] Its crosslinking activity can also contribute to the stabilization of the extracellular matrix, facilitating cancer cell invasion and migration. Consequently, inhibitors of TG2 are being explored as potential anti-cancer therapeutics.

Quantitative Data Summary

This section provides a summary of key quantitative data related to γ-glutamyl-lysine isopeptide bonds and transglutaminase activity.

Isopeptide Levels in Disease
AnalyteDiseaseMatrixControl LevelDisease LevelFold ChangeReference(s)
Nε-(γ-glutamyl)lysineAlzheimer's DiseaseCSF37.9 ± 8.7 nM176.6 ± 77.1 nM~4.7[18]
Nε-(γ-glutamyl)lysineVascular DementiaCSF37.9 ± 8.7 nM95.6 ± 45.1 nM~2.5[18]
Nε-(γ-glutamyl)lysineHuntington's DiseaseCaudate Nucleus~90 pmol/mg protein~760 pmol/mg protein~8.4[19]
Nε-(γ-glutamyl)lysineHuntington's DiseaseCSFControl: 495 ± 36 pmol/mLHD: 708 ± 41 pmol/mL~1.4[20]
Kinetic Parameters of Transglutaminase 2 (TG2)
SubstrateK_mk_catk_cat/K_mConditionsReference(s)
Ac-PQLPF-NH₂ (acyl-donor)---with Putrescine (acyl-acceptor)[9][21]
N,N-dimethylcasein5 µM--with monodansylcadaverine[1]
Monodansylcadaverine14 µM--with N,N-dimethylcasein[1]
Benzyloxycarbonyl-Gln-Gly11.2 mM11.2 min⁻¹-for deamidase activity[7]
IC₅₀ Values of Selected Transglutaminase 2 (TG2) Inhibitors
InhibitorIC₅₀Cell/Enzyme SystemReference(s)
[¹¹C]153 nMRecombinant human TG2[14][22]
[¹⁸F]2104 nMRecombinant human TG2[14][22]
[¹⁸F]M1 (metabolite of [¹⁸F]2)45 nMRecombinant human TG2[14][22]
Cystamine-Competitive amine inhibitor[23]
ERW1041-Reduced TG2 activity at 1 µM and 100 µM[24]
PX-12-Reduced TG2 activity at 100 µM[24]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of γ-glutamyl-lysine isopeptide bonds.

Identification of Isopeptide Cross-links by Mass Spectrometry

Mass_Spec_Workflow ProteinSample Protein Sample (Cell lysate, tissue extract, etc.) SDSPAGE SDS-PAGE Separation ProteinSample->SDSPAGE InGelDigestion In-Gel Digestion (e.g., Trypsin) SDSPAGE->InGelDigestion LCMSMS LC-MS/MS Analysis InGelDigestion->LCMSMS DataAnalysis Data Analysis (Database Search for Cross-linked Peptides) LCMSMS->DataAnalysis Identification Identification of γ-glutamyl-lysine Isopeptide Bonds DataAnalysis->Identification

Objective: To identify proteins cross-linked by γ-glutamyl-lysine isopeptide bonds and map the specific residues involved.

Materials:

  • Protein sample (e.g., cell lysate, purified protein complex)

  • SDS-PAGE reagents and equipment

  • Clean scalpel or gel excision tool

  • Microcentrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • LC-MS/MS system

  • Database search software capable of identifying cross-linked peptides (e.g., pLink, Kojak, MaxLynx)

Protocol:

  • Protein Separation: Separate the protein sample by 1D or 2D SDS-PAGE.

  • Gel Band Excision: Excise the protein bands of interest from the Coomassie-stained gel using a clean scalpel. Cut the gel bands into small pieces (approximately 1 mm³).

  • Destaining: Destain the gel pieces by washing with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the Coomassie stain is removed.

  • Reduction and Alkylation:

    • Reduce the proteins by incubating the gel pieces in 10 mM DTT in 100 mM NH₄HCO₃ at 56°C for 1 hour.

    • Alkylate the cysteine residues by incubating in 55 mM iodoacetamide in 100 mM NH₄HCO₃ in the dark at room temperature for 45 minutes.

  • In-Gel Digestion:

    • Wash the gel pieces with 50 mM NH₄HCO₃ and then dehydrate with acetonitrile.

    • Rehydrate the gel pieces in a solution of trypsin (e.g., 10-20 ng/µL in 50 mM NH₄HCO₃) on ice.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% ACN/5% formic acid).

    • Pool the extracts and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify cross-linked peptides. The software should be configured to search for the specific mass modification corresponding to a γ-glutamyl-lysine isopeptide bond (a mass loss of NH₃, 17.0265 Da).

Colorimetric Assay for Transglutaminase Activity

Objective: To quantify transglutaminase activity in a sample. This protocol is based on the hydroxamate method.

Materials:

  • Sample containing transglutaminase (e.g., cell lysate, purified enzyme)

  • N-carbobenzoxy-L-glutaminyl-glycine (Z-Gln-Gly)

  • Hydroxylamine (B1172632)

  • Tris buffer

  • Calcium chloride (CaCl₂)

  • Trichloroacetic acid (TCA)

  • Ferric chloride (FeCl₃) in HCl

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Assay buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂.

    • Substrate solution: Dissolve Z-Gln-Gly and hydroxylamine in the assay buffer.

    • Stop solution: 10% TCA.

    • Color developing reagent: FeCl₃ in HCl.

  • Assay Procedure:

    • Add the sample containing transglutaminase to the wells of a 96-well plate.

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Add the color developing reagent. A colored complex will form with the hydroxamate product.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 525 nm) using a microplate reader.

  • Quantification: Determine the transglutaminase activity by comparing the absorbance of the samples to a standard curve generated with known amounts of glutamic acid γ-monohydroxamate.

Fluorescent Assay for Transglutaminase Activity

Objective: To measure transglutaminase activity using a fluorescent probe. This protocol utilizes the incorporation of a fluorescently labeled amine, such as dansylcadaverine (B154855), into a protein substrate.[1][6][21][25]

Materials:

  • Sample containing transglutaminase

  • A protein substrate for transglutaminase (e.g., N,N-dimethylcasein)

  • Dansylcadaverine

  • Buffer (e.g., Tris-HCl)

  • Calcium chloride (CaCl₂)

  • Dithiothreitol (DTT)

  • Fluorometer or fluorescent microplate reader

Protocol:

  • Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the buffer, CaCl₂, DTT, the protein substrate, and dansylcadaverine.

  • Initiate Reaction: Add the sample containing transglutaminase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometer. The incorporation of dansylcadaverine into the protein results in a change in its fluorescent properties. The excitation and emission wavelengths will depend on the specific fluorescent probe used (for dansylcadaverine, excitation is typically around 340 nm and emission around 500 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to the transglutaminase activity.

Biotin-Based Assay for Transglutaminase Activity

Objective: To detect and quantify transglutaminase activity through the incorporation of a biotinylated amine substrate.

Materials:

  • Sample containing transglutaminase

  • A protein substrate (e.g., coated on a microplate)

  • Biotinylated amine substrate (e.g., biotin-pentylamine)

  • Buffer (e.g., Tris-HCl)

  • Calcium chloride (CaCl₂)

  • Streptavidin-enzyme conjugate (e.g., streptavidin-HRP)

  • Enzyme substrate (e.g., TMB for HRP)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Substrate Immobilization: Coat the wells of a 96-well plate with a protein substrate for transglutaminase.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Enzymatic Reaction:

    • Add the sample containing transglutaminase to the wells.

    • Add the biotinylated amine substrate and CaCl₂.

    • Incubate to allow the transglutaminase to incorporate the biotinylated amine into the immobilized protein substrate.

  • Washing: Wash the wells to remove unincorporated biotinylated substrate and other components.

  • Detection:

    • Add the streptavidin-enzyme conjugate to the wells and incubate. The streptavidin will bind to the biotin (B1667282) incorporated into the protein substrate.

    • Wash the wells to remove unbound conjugate.

    • Add the enzyme substrate. The enzyme will convert the substrate into a detectable product (e.g., a colored or chemiluminescent signal).

  • Measurement: Measure the signal using a microplate reader. The signal intensity is proportional to the amount of incorporated biotin, and thus to the transglutaminase activity.

Conclusion

The γ-glutamyl-lysine isopeptide bond is a fundamental post-translational modification that plays a vital role in maintaining the structural integrity and function of proteins and tissues. The transglutaminase-catalyzed formation of these bonds is essential for diverse physiological processes, from the life-saving act of blood coagulation to the formation of our protective skin barrier. However, the dysregulation of this powerful molecular glue is increasingly recognized as a key contributor to the pathology of a wide range of human diseases. A thorough understanding of the biological significance of γ-glutamyl-lysine isopeptide bonds, coupled with robust and quantitative methods for their analysis, is paramount for the development of novel diagnostic and therapeutic strategies targeting the intricate pathways governed by this unseen scaffold. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this critical covalent crosslink.

References

The Role of ε-(γ-glutamyl)lysine Crosslinking in Protein Aggregation Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein aggregation is a central pathological hallmark of a wide range of debilitating neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. A key, and often underappreciated, post-translational modification contributing to the stability and insolubility of these protein aggregates is the formation of ε-(γ-glutamyl)lysine (Glu-Lys) isopeptide bonds. This covalent crosslink is primarily catalyzed by the calcium-dependent family of enzymes known as transglutaminases (TGs), with tissue transglutaminase (TG2) being the most ubiquitously expressed member in the brain.[1][2][3] This guide provides a comprehensive technical overview of the role of this compound crosslinking in the pathology of protein aggregation diseases, methodologies for its detection and quantification, and its potential as a therapeutic target.

Introduction

The formation of insoluble protein aggregates in the brain is a defining feature of many neurodegenerative disorders.[2][4] These aggregates, composed of misfolded proteins such as amyloid-β (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, and mutant huntingtin (mHtt) in Huntington's disease, are highly resistant to proteolytic degradation.[1] While non-covalent interactions play a role in the initial stages of aggregation, the formation of covalent crosslinks, particularly ε-(γ-glutamyl)lysine isopeptide bonds, significantly contributes to the stabilization and insolubility of these pathological protein deposits.[3]

This guide delves into the critical role of transglutaminase-mediated this compound crosslinking in the progression of these diseases. It will explore the enzymatic mechanism, the pathological consequences, and the current state of research in this area. Furthermore, it will provide detailed experimental protocols for the investigation of this phenomenon and highlight its potential as a target for novel therapeutic interventions.

The Enzymatic Basis of this compound Crosslinking: The Role of Transglutaminase 2

Transglutaminases are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, resulting in the release of ammonia.[3] In the context of neurodegenerative diseases, tissue transglutaminase (TG2) is the primary enzyme implicated in this crosslinking activity within the central nervous system.[1][2]

Under normal physiological conditions, TG2 activity is tightly regulated. However, in the pathological state of neurodegenerative diseases, several factors contribute to its dysregulation and hyperactivity. These include increased intracellular calcium levels, oxidative stress, and inflammation, all of which are common features of these disorders.[1] The activation of TG2 leads to the crosslinking of disease-specific proteins, promoting their aggregation and contributing to the formation of the characteristic insoluble inclusions.[1][2]

Quantitative Data on this compound Crosslinking in Neurodegenerative Diseases

The quantification of ε-(γ-glutamyl)lysine (GGEL) crosslinks serves as a direct biomarker for transglutaminase activity in vivo. Studies have consistently shown elevated levels of GGEL in the cerebrospinal fluid (CSF) and brain tissue of patients with neurodegenerative diseases compared to healthy controls.

DiseaseSample TypeGGEL Concentration (Patient)GGEL Concentration (Control)Fold ChangeReference
Alzheimer's Disease Cerebrospinal Fluid176.6 ± 77.1 nM37.9 ± 8.7 nM~4.7[5]
Huntington's Disease Cerebrospinal Fluid708 ± 41 pmol/mL228 ± 36 pmol/mL~3.1[6]

Signaling Pathways and Experimental Workflows

Transglutaminase 2 Activation and Protein Aggregation Pathway

The following diagram illustrates the signaling pathway leading to TG2 activation and its subsequent role in promoting protein aggregation. Cellular stressors, such as oxidative stress and excitotoxicity, lead to an influx of intracellular calcium, which is a key activator of TG2. Activated TG2 then catalyzes the formation of ε-(γ-glutamyl)lysine crosslinks between misfolded proteins, leading to the formation of stable, insoluble aggregates.

TG2_Activation_Pathway cluster_stress Cellular Stressors cluster_calcium Calcium Homeostasis cluster_tg2 Transglutaminase 2 cluster_aggregation Protein Aggregation Oxidative Stress Oxidative Stress Ca2+ Influx Ca2+ Influx Oxidative Stress->Ca2+ Influx Excitotoxicity Excitotoxicity Excitotoxicity->Ca2+ Influx Inactive TG2 Inactive TG2 Ca2+ Influx->Inactive TG2 Activates Active TG2 Active TG2 Inactive TG2->Active TG2 Misfolded Proteins Misfolded Proteins Active TG2->Misfolded Proteins Catalyzes Crosslinking Soluble Oligomers Soluble Oligomers Active TG2->Soluble Oligomers Crosslinks Misfolded Proteins->Soluble Oligomers Insoluble Aggregates Insoluble Aggregates Soluble Oligomers->Insoluble Aggregates

Caption: TG2 activation by cellular stressors and its role in protein aggregation.

Experimental Workflow for Cross-Linking Mass Spectrometry

The identification and quantification of ε-(γ-glutamyl)lysine crosslinks in complex biological samples is a challenging analytical task. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for this purpose. The following diagram outlines a typical experimental workflow.

XL_MS_Workflow Protein Extraction Protein Extraction Enzymatic Digestion Enzymatic Digestion Protein Extraction->Enzymatic Digestion e.g., Trypsin Enrichment of Cross-linked Peptides Enrichment of Cross-linked Peptides Enzymatic Digestion->Enrichment of Cross-linked Peptides e.g., SEC, SCX LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of Cross-linked Peptides->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search e.g., MaxQuant, pLink Identification of Cross-linked Peptides Identification of Cross-linked Peptides Database Search->Identification of Cross-linked Peptides Quantification and Validation Quantification and Validation Identification of Cross-linked Peptides->Quantification and Validation

Caption: A typical workflow for the identification of cross-linked peptides by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Western Blot for Detection of High-Molecular-Weight Protein Aggregates

This protocol is optimized for the detection of high-molecular-weight protein aggregates that are often stabilized by this compound crosslinks.[1][7]

Materials:

  • Lysis buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • 4x Laemmli sample buffer with β-mercaptoethanol

  • Precast polyacrylamide gels (low percentage or gradient gels, e.g., 4-12%)

  • SDS-PAGE running buffer

  • Transfer buffer (wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the protein of interest or for the ε-(γ-glutamyl)lysine isopeptide bond

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue or lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet insoluble material. The pellet will contain the highly aggregated proteins.

    • Resuspend the pellet in a strong solubilization buffer (e.g., containing urea (B33335) and SDS) and sonicate.

    • Determine protein concentration using a BCA assay.

    • Mix protein lysates with 4x Laemmli sample buffer and heat at 95°C for 10 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-50 µg) into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom. For high-molecular-weight proteins, a longer run time at a lower voltage is recommended.[7]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet transfer system overnight at 4°C or a semi-dry system for 1-2 hours.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system. High-molecular-weight aggregates will appear as a smear or distinct bands in the high-molecular-weight range of the gel.

Protocol 2: In-Gel Digestion for Mass Spectrometry Analysis of Cross-linked Proteins

This protocol describes the in-gel digestion of proteins from an SDS-PAGE gel for subsequent analysis by mass spectrometry to identify cross-linked peptides.[1][2][8]

Materials:

  • Coomassie blue stain or similar

  • Destaining solution (e.g., 50% methanol, 10% acetic acid)

  • Reduction buffer (10 mM DTT in 100 mM ammonium (B1175870) bicarbonate)

  • Alkylation buffer (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

  • SpeedVac concentrator

Procedure:

  • Gel Excision and Destaining:

    • Run an SDS-PAGE gel as described in Protocol 1.

    • Stain the gel with Coomassie blue and excise the protein bands of interest.

    • Cut the gel pieces into small cubes (approx. 1 mm³).

    • Destain the gel pieces by washing with destaining solution until the gel is clear.

  • Reduction and Alkylation:

    • Reduce the proteins by incubating the gel pieces in reduction buffer for 1 hour at 56°C.

    • Cool to room temperature and replace the reduction buffer with alkylation buffer.

    • Incubate in the dark for 45 minutes at room temperature.

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

  • In-Gel Digestion:

    • Rehydrate the gel pieces in trypsin solution on ice for 30-60 minutes.

    • Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Collect the supernatant containing the digested peptides.

    • Perform two sequential extractions of the gel pieces with extraction buffer, sonicating for 15 minutes each time.

    • Pool all supernatants and dry the peptides using a SpeedVac concentrator.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the peptides using a high-resolution mass spectrometer.

    • Use specialized software (e.g., MaxQuant with the MaxLynx feature, pLink) to search the MS/MS data for cross-linked peptides.[9][10] The software will identify pairs of peptides that are covalently linked.

Protocol 3: Immunohistochemistry for ε-(γ-glutamyl)lysine in Brain Tissue

This protocol describes the immunohistochemical staining of brain tissue sections to visualize the localization of ε-(γ-glutamyl)lysine crosslinks.[11][12][13]

Materials:

  • Formalin-fixed, paraffin-embedded brain tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBST)

  • Primary antibody against ε-(γ-glutamyl)lysine

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Immunostaining:

    • Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution for 10 minutes.

    • Wash with PBST.

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against ε-(γ-glutamyl)lysine diluted in blocking buffer overnight at 4°C.

    • Wash with PBST.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBST.

    • Incubate with ABC reagent for 30 minutes at room temperature.

    • Wash with PBST.

  • Visualization and Counterstaining:

    • Develop the signal by incubating with DAB substrate until the desired brown color is achieved.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Microscopy:

    • Examine the slides under a light microscope. Positive staining will appear as brown deposits, indicating the presence of ε-(γ-glutamyl)lysine crosslinks.

Protocol 4: Filter Trap Assay for Quantifying Insoluble Protein Aggregates

The filter trap assay is a simple and effective method for quantifying insoluble protein aggregates.[8][11][14][15]

Materials:

  • Cell or tissue lysate

  • Lysis buffer (containing non-ionic detergents like Triton X-100)

  • Dot blot apparatus

  • Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody specific for the protein of interest

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates in lysis buffer.

    • Determine protein concentration.

    • Dilute the lysates to the desired concentration in a buffer containing SDS (e.g., 2%).

  • Filtration:

    • Assemble the dot blot apparatus with the cellulose acetate membrane.

    • Apply a vacuum to the apparatus.

    • Load equal amounts of protein lysate into the wells.

    • Wash the wells several times with wash buffer to remove soluble proteins.

  • Immunodetection:

    • Disassemble the apparatus and block the membrane in blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection and Quantification:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the dot intensity using image analysis software. The intensity of the dots corresponds to the amount of insoluble aggregated protein.

Conclusion and Future Directions

The formation of ε-(γ-glutamyl)lysine crosslinks, catalyzed by transglutaminase 2, is a critical event in the stabilization and accumulation of pathogenic protein aggregates in a range of neurodegenerative diseases. The increased levels of these crosslinks in patient samples highlight their potential as both a biomarker and a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of this post-translational modification in their specific disease models.

Future research should focus on the development of more sensitive and quantitative methods for detecting this compound crosslinks directly in brain tissue. Furthermore, the development of specific and brain-penetrant inhibitors of TG2 holds significant promise as a disease-modifying therapy for these devastating disorders. A deeper understanding of the intricate interplay between TG2 activity, protein aggregation, and neurodegeneration will be crucial for the development of effective treatments.

References

Unraveling the γ-Glutamyl-ε-lysine Isopeptide Linkage: A Technical Guide to its Structural Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the structural characterization of the γ-glutamyl-ε-lysine isopeptide linkage is now available for researchers, scientists, and drug development professionals. This whitepaper details the critical methodologies and quantitative data essential for understanding this vital covalent bond in protein structure and function.

The γ-glutamyl-ε-lysine isopeptide bond, a post-translational modification crucial for the structure and function of many proteins, is formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue.[1] This covalent cross-link imparts significant stability to protein structures and is involved in a wide array of biological processes, from blood clotting to the assembly of bacterial pili. This guide offers a deep dive into the advanced techniques used to characterize this linkage, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Analysis of Isopeptide Bond Stability

The presence of a γ-glutamyl-ε-lysine isopeptide bond significantly enhances the thermodynamic stability of proteins. This increased stability can be quantified by measuring the change in melting temperature (Tm) of the protein.

ProteinChange in Melting Temperature (ΔTm) (°C)Reference
Immunoglobulin-like protein domain+10[2]
Major pilin (B1175004) protein Spy0128 (N-terminal domain)~+30[3]

The bond strength of an isopeptide bond is comparable to that of a standard peptide bond, approximately 300 kJ/mol or about 70 kcal/mol.[1]

Structural Geometry of the Isopeptide Linkage

High-resolution techniques such as X-ray crystallography provide precise measurements of the bond lengths and angles that define the geometry of the isopeptide linkage.

ParameterValueTechniqueReference
Bond Lengths
Cγ (Glu) - Nε (Lys)~1.33 ÅX-ray Crystallography
Bond Angles
Cβ-Cγ-Cδ (Glu)~113°X-ray Crystallography
Cγ-Cδ-Oε (Glu)~120°X-ray Crystallography
Cδ-Nε-Cε (Lys)~122°X-ray Crystallography
Dihedral Angles
Cα-Cβ-Cγ-Cδ (Glu)VariesX-ray Crystallography
Cβ-Cγ-Cδ-Nε (Glu-Lys)VariesX-ray Crystallography
Cγ-Cδ-Nε-Cε (this compound)VariesX-ray Crystallography

Note: Specific values for bond lengths, angles, and dihedral angles can vary depending on the local protein environment. The table presents approximate values based on typical protein structures.

Experimental Protocols for Characterization

A multi-faceted approach employing mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography is essential for the comprehensive characterization of the γ-glutamyl-ε-lysine isopeptide linkage.

Mass Spectrometry for Isopeptide Bond Identification and Quantification

Mass spectrometry is a powerful tool for identifying and quantifying isopeptide cross-links within proteins.

Sample Preparation and Digestion:

  • Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced using dithiothreitol (B142953) (DTT) and subsequently alkylated with iodoacetamide (B48618) to prevent re-formation.

  • Enzymatic Digestion: The protein is digested using a specific protease, such as trypsin. The isopeptide bond is resistant to cleavage by many common proteases.

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified using techniques like solid-phase extraction (SPE) with C18 cartridges.

LC-MS/MS Analysis:

  • Chromatographic Separation: The peptide mixture is separated using liquid chromatography (LC) based on hydrophobicity.

  • Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer (MS/MS).

  • Data Analysis: The fragmentation spectra are analyzed to identify the cross-linked peptides. The presence of specific fragment ions containing both peptide chains confirms the isopeptide linkage.[4]

Quantitative Analysis:

Quantitative analysis can be performed using label-free methods or stable isotope labeling approaches, such as Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[5][6] These methods allow for the relative or absolute quantification of the abundance of the isopeptide-containing peptides.[7]

NMR Spectroscopy for Structural Elucidation in Solution

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of proteins containing isopeptide bonds in solution.

Sample Preparation:

  • Protein Expression and Purification: The protein of interest is typically expressed in a bacterial or eukaryotic system and purified to homogeneity. For larger proteins, isotopic labeling with ¹⁵N and ¹³C is often necessary.

  • NMR Sample Preparation: The purified protein is dissolved in a suitable buffer, and the pH is adjusted. A typical protein concentration for NMR is in the range of 0.1-1.0 mM.

NMR Experiments:

A suite of multidimensional NMR experiments is employed to assign the chemical shifts of the protein's nuclei and to determine structural restraints. These include:

  • ¹H-¹⁵N HSQC: To observe the backbone amide signals.

  • Triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH): For sequential backbone resonance assignment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): To measure through-space distances between protons, which are used to calculate the 3D structure.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structures of proteins, including those with isopeptide bonds.

Crystallization:

  • Protein Preparation: Highly pure and concentrated protein is required.

  • Crystallization Screening: A wide range of conditions (precipitants, buffers, pH, temperature) are screened to find conditions that promote the growth of well-ordered crystals.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to improve their size and quality.

Data Collection and Structure Determination:

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Data Processing: The diffraction data are processed to determine the electron density map of the protein.

  • Model Building and Refinement: A model of the protein is built into the electron density map and refined to obtain the final high-resolution structure, revealing the precise geometry of the isopeptide bond.

Visualizing Key Pathways and Workflows

Enzymatic Formation of the γ-Glutamyl-ε-lysine Isopeptide Bond by Transglutaminase

Transglutaminase_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products Protein_Gln Protein with Glutamine TG Transglutaminase (TG) Protein_Gln->TG Binds Protein_Lys Protein with Lysine Acyl_Enzyme Acyl-Enzyme Intermediate TG->Acyl_Enzyme Forms Acyl_Enzyme->Protein_Lys Reacts with Crosslinked_Protein Cross-linked Protein (γ-Glutamyl-ε-lysine bond) Acyl_Enzyme->Crosslinked_Protein Releases Ammonia Ammonia (NH3) Acyl_Enzyme->Ammonia Releases

Caption: Transglutaminase-catalyzed formation of a γ-glutamyl-ε-lysine isopeptide bond.

Experimental Workflow for Isopeptide Bond Characterization

Isopeptide_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography Start Protein Sample Decision Characterization Method? Start->Decision Digestion Enzymatic Digestion Decision->Digestion MS NMR_Sample Sample Preparation (Isotopic Labeling) Decision->NMR_Sample NMR Crystallization Protein Crystallization Decision->Crystallization X-ray LCMS LC-MS/MS Analysis Digestion->LCMS MS_Data Identification & Quantification LCMS->MS_Data End Structural Characterization MS_Data->End NMR_Exp Multidimensional NMR NMR_Sample->NMR_Exp NMR_Data Structure Calculation NMR_Exp->NMR_Data NMR_Data->End Diffraction X-ray Diffraction Crystallization->Diffraction Xray_Data Structure Determination Diffraction->Xray_Data Xray_Data->End

Caption: A generalized experimental workflow for the structural characterization of isopeptide bonds.

References

The Ubiquitous Presence of Glu-Lys Dipeptides in Food: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The naturally occurring dipeptide, glutamyl-lysine (Glu-Lys), is a molecule of significant interest in food science, nutrition, and pharmacology. Formed primarily through enzymatic cross-linking and the Maillard reaction during food processing, the presence and concentration of this compound can impact the textural properties, nutritional quality, and potential bioactivity of food products. This technical guide provides an in-depth overview of the natural occurrence of this compound dipeptides in various food sources, detailed experimental protocols for their quantification, and a visual representation of the key formation pathways.

Quantitative Occurrence of ε-(γ-Glutamyl)lysine in Food Sources

The ε-(γ-glutamyl)lysine isopeptide is the most common form of this compound dipeptide found in food. Its concentration varies widely depending on the food type, processing methods, and storage conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of ε-(γ-glutamyl)lysine levels in a range of food products.

Table 1: ε-(γ-Glutamyl)lysine Content in Various Food Products

Food CategorySpecific Food Itemε-(γ-Glutamyl)lysine Content (μmol/100g protein)
Fish Paste Products Chikuwa135
Kamaboko (steamed)118
Kamaboko (broiled)125
Hampen105
Processed Fish Canned Mackerel55
Canned Sardine48
Dried Young Sardine62
Salted and Dried Horse Mackerel35
Shellfish Short-necked Clam25
Scallop Adductor Muscle18
Meats Pork (raw)3
Pork (roasted)15
Beef (raw)2
Beef (roasted)12
Chicken (raw)4
Chicken (fried)20
Poultry Organs (raw) Chicken Gizzard88
Chicken Liver75
Soybean Products Tofu22
Fried Tofu38
Natto45
Leguminous Proteins Genuine Leguminous Protein Isolates40 - 77[1]
(Texturized)Texturized Leguminous Proteins100 - 500[1][2]

Table 2: ε-(γ-Glutamyl)lysine and Related Compounds in Plant-Based Meat Analogs (PBMAs)

While direct quantification of ε-(γ-glutamyl)lysine in many commercial PBMAs is not widely reported, studies on related Maillard reaction products like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) provide insights into the extent of these reactions.

Product TypeCML Content (mg/kg)CEL Content (mg/kg)
Commercial Plant-Based Meat Analogs (15 varieties)16.46 - 47.61[3]25.21 - 86.23[3]

Formation Pathways of this compound Dipeptides

The formation of this compound dipeptides in food primarily occurs through two major pathways: enzymatic cross-linking by transglutaminase and non-enzymatic browning, also known as the Maillard reaction.

Transglutaminase-Catalyzed Formation

Transglutaminase (TG), an enzyme naturally present in many biological tissues and also used as a food additive, catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue within or between protein chains.[4] This cross-linking is responsible for improving the texture and stability of various food products.

Transglutaminase_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Protein_Gln Protein-bound Glutamine TG Transglutaminase (TG) Protein_Gln->TG binds to Protein_Lys Protein-bound Lysine Protein_Lys->TG binds to Crosslinked_Protein Cross-linked Protein (ε-(γ-Glutamyl)lysine bond) TG->Crosslinked_Protein catalyzes formation of Ammonia Ammonia (NH3) TG->Ammonia releases

Transglutaminase-catalyzed formation of ε-(γ-glutamyl)lysine.
Maillard Reaction Pathway

The Maillard reaction is a complex series of non-enzymatic reactions between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the desirable color and flavor of many cooked foods. During the later stages of the Maillard reaction, reactive carbonyl intermediates can react with the ε-amino group of lysine and the γ-carboxyl group of glutamic acid (or their residues in peptides/proteins) to form various advanced glycation end-products (AGEs), including structures analogous to this compound dipeptides.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (unstable) Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Lysine) Amino_Acid->Schiff_Base AGEs Advanced Glycation End-products (AGEs) (including this compound structures) Amino_Acid->AGEs Amadori_Product Amadori Product (more stable) Schiff_Base->Amadori_Product Amadori rearrangement Reactive_Carbonyls Reactive Carbonyl Intermediates Amadori_Product->Reactive_Carbonyls Degradation Reactive_Carbonyls->AGEs

Simplified Maillard reaction pathway leading to AGEs.

Experimental Protocols for Quantification of ε-(γ-Glutamyl)lysine

The accurate quantification of ε-(γ-glutamyl)lysine in complex food matrices requires robust analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the current gold standard for its sensitive and specific detection.[5]

Sample Preparation

A critical step for accurate quantification is the complete enzymatic hydrolysis of the protein matrix to release the ε-(γ-glutamyl)lysine isopeptide, which is resistant to proteolysis.

  • Homogenization: Homogenize the food sample to ensure uniformity.

  • Defatting: For high-fat samples, perform a defatting step using a suitable organic solvent (e.g., hexane (B92381) or a chloroform/methanol (B129727) mixture) to prevent interference during extraction and analysis.

  • Protein Precipitation: Precipitate the proteins from the homogenized and defatted sample using an appropriate method, such as trichloroacetic acid (TCA) precipitation.

  • Enzymatic Hydrolysis:

    • Resuspend the protein pellet in a suitable buffer (e.g., ammonium (B1175870) bicarbonate buffer, pH 8.0).

    • Perform a sequential enzymatic digestion using a cocktail of proteases. A common approach involves:

      • Initial digestion with a broad-spectrum protease like pronase.

      • Subsequent digestion with a mixture of peptidases, such as aminopeptidase (B13392206) M and prolidase, to ensure complete hydrolysis of peptides to amino acids, leaving the isopeptide bond intact.

    • Incubate the mixture at the optimal temperature for the enzymes (typically 37-50°C) for a sufficient duration (24-48 hours).

  • Filtration/Purification: After digestion, terminate the reaction (e.g., by heat inactivation or addition of acid) and filter the hydrolysate through a low-molecular-weight cutoff filter (e.g., <3 kDa) to remove any remaining large molecules. Solid-phase extraction (SPE) may be employed for further cleanup and concentration of the analyte.

HPLC-MS/MS Analysis

HPLC_MSMS_Workflow Prepared_Sample Prepared Sample (Enzymatic Hydrolysate) HPLC HPLC System (Reversed-Phase Column) Prepared_Sample->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI Elution Quadrupole1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Quadrupole1 Ionization Collision_Cell Collision Cell (Q2) (Fragmentation) Quadrupole1->Collision_Cell Isolation Quadrupole2 Quadrupole 3 (Q3) (Product Ion Selection) Collision_Cell->Quadrupole2 Fragmentation Detector Detector Quadrupole2->Detector Detection Data_System Data System (Quantification) Detector->Data_System Signal

Workflow for ε-(γ-glutamyl)lysine quantification by HPLC-MS/MS.

Instrumentation and Conditions (Example):

  • HPLC System: A high-performance liquid chromatography system equipped with a reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol with formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ-MS) operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the specific precursor ion (the protonated molecular ion of ε-(γ-glutamyl)lysine) in the first quadrupole, fragmenting it in the collision cell, and detecting specific product ions in the third quadrupole.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified standards of ε-(γ-glutamyl)lysine. An internal standard (e.g., a stable isotope-labeled version of the dipeptide) should be used to correct for matrix effects and variations in instrument response.

Conclusion

The presence of this compound dipeptides, particularly the ε-(γ-glutamyl)lysine isopeptide, is a common feature of many food products, arising from both enzymatic and non-enzymatic reactions during processing. Understanding the concentration of this dipeptide in various foods is crucial for assessing their textural properties, nutritional value, and potential physiological effects. The methodologies outlined in this guide provide a robust framework for the accurate quantification of ε-(γ-glutamyl)lysine, enabling further research into its role in food science and human health. The continued development of analytical techniques will undoubtedly lead to a more comprehensive understanding of the distribution and significance of these important dipeptides in our diet.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The stability and integrity of the ECM are paramount for tissue homeostasis, and dysregulation of its properties is a hallmark of numerous pathologies, including fibrosis and cancer. A key post-translational modification responsible for fortifying the ECM is the formation of ε-(γ-glutamyl)lysine (Glu-Lys) isopeptide bonds. These covalent crosslinks, primarily catalyzed by the transglutaminase family of enzymes, impart significant mechanical strength and resistance to proteolytic degradation to the ECM. This technical guide provides an in-depth exploration of the role of this compound crosslinks in ECM stabilization, focusing on the enzymatic machinery, regulatory signaling pathways, and the biophysical consequences of this vital modification. We further present detailed experimental protocols for the study of this compound crosslinks, intended to serve as a valuable resource for researchers in the field.

The Enzymatic Machinery: Transglutaminase 2 (TG2)

The formation of this compound isopeptide bonds in the ECM is predominantly catalyzed by tissue transglutaminase (TG2), a multifunctional enzyme with a complex regulatory profile. TG2 facilitates a transamidation reaction between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue on adjacent polypeptide chains, resulting in a highly stable covalent bond.

Mechanism of TG2-Mediated Crosslinking

The catalytic cycle of TG2 involves the formation of a thioester intermediate with a glutamine substrate, followed by a nucleophilic attack by a lysine residue from another protein, leading to the formation of the isopeptide bond and the release of ammonia.[1] This process effectively "glues" ECM proteins together, creating a robust and resilient scaffold.

Quantitative Impact of this compound Crosslinks on ECM Mechanical Properties

The presence of this compound crosslinks dramatically alters the biomechanical properties of the ECM. This stabilization is crucial for tissues that experience significant mechanical stress. The following table summarizes quantitative data on the effects of transglutaminase-mediated crosslinking on key ECM components.

ECM ComponentMechanical PropertyConditionValueFold ChangeReference
Type I CollagenBurst PressureNon-crosslinked46 ± 3 mmHg-[2][3]
TG2 Crosslinked71 ± 4 mmHg1.54[2][3]
Type I CollagenDenaturation TemperatureNon-crosslinked~38 °C-[3]
TG2 Crosslinked66 ± 1 °C1.74[2][3]
Type II CollagenStorage Modulus (G')Non-crosslinked0.21 ± 0.01 kPa-[4]
mTGase Crosslinked (0.005%)1.31 ± 0.03 kPa6.24[4]
Collagen SheetsYoung's ModulusUntreated<10 MPa-[2]
Crosslinked>100 MPa>10[2]
FibrinYoung's ModulusUncrosslinked1.7 MPa-[5]
Crosslinked (Factor XIIIa)14.5 MPa8.53[5]
Fibronectin FibrilsElastic ModulusCell-derived~8 MPaN/A[6]

Signaling Pathways Regulating TG2 and ECM Crosslinking

The activity and expression of TG2 are tightly regulated by a complex network of signaling pathways, ensuring that ECM stabilization occurs in a controlled manner.

Regulation of TG2 Activity by Calcium and Guanine (B1146940) Nucleotides

The transamidating activity of TG2 is allosterically regulated by calcium (Ca²⁺) and guanine nucleotides (GTP/GDP). High intracellular or extracellular calcium concentrations are required to induce a conformational change in TG2, exposing its active site.[7] Conversely, GTP binding to a distinct allosteric site locks TG2 in an inactive, "closed" conformation.[8] This dual regulation ensures that TG2 is only active under specific physiological conditions, such as during tissue injury where local calcium levels may rise.

TG2_inactive TG2 (Inactive) 'Closed' Conformation TG2_active TG2 (Active) 'Open' Conformation TG2_inactive->TG2_active GTP dissociation TG2_active->TG2_inactive Ca²⁺ dissociation ECM_proteins ECM Proteins (Gln, Lys) TG2_active->ECM_proteins Catalyzes GTP GTP GTP->TG2_inactive Binds Ca2 Ca²⁺ Ca2->TG2_active Binds & Activates Crosslinked_ECM Crosslinked ECM (this compound bond) ECM_proteins->Crosslinked_ECM

Figure 1. Regulation of TG2 activity by GTP and Ca²⁺.
TGF-β Signaling Pathway and TG2 Expression

Transforming growth factor-beta (TGF-β) is a potent inducer of ECM production and a key player in tissue fibrosis. TGF-β signaling upregulates the expression of TG2, creating a feed-forward loop that promotes extensive ECM crosslinking and stabilization. The canonical TGF-β signaling pathway involves the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to act as a transcription factor, ultimately leading to increased TGM2 gene expression.[9][10][][12]

cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to TGM2_gene TGM2 Gene Smad_complex->TGM2_gene Activates Transcription TG2_protein TG2 Protein TGM2_gene->TG2_protein Leads to increased

Figure 2. TGF-β/Smad signaling pathway for TG2 expression.
Integrin-Mediated Signaling and TG2

Integrins, as the primary receptors for ECM proteins, play a crucial role in mediating cell-matrix interactions and mechanotransduction. TG2 can directly interact with several integrin subunits, including β1 and β5, and this interaction is critical for cell adhesion, migration, and survival.[13] TG2 can act as a bridge between integrins and other receptors, such as the platelet-derived growth factor receptor (PDGFR), facilitating crosstalk between these signaling pathways.[8] This TG2-mediated complex formation can enhance downstream signaling, promoting cell proliferation and survival.[8]

ECM ECM (Fibronectin) Integrin Integrin (β1/β5) ECM->Integrin Binds TG2 TG2 Integrin->TG2 Interacts with FAK FAK Integrin->FAK Activates PDGFR PDGFR TG2->PDGFR Bridges PDGFR->FAK Co-activates Cell_Membrane Cell Membrane Downstream Downstream Signaling (Proliferation, Survival) FAK->Downstream

Figure 3. TG2-mediated integrin and growth factor receptor crosstalk.

Experimental Protocols for the Study of this compound Crosslinks

A variety of techniques are available to detect, quantify, and characterize this compound isopeptide bonds and the enzymes that form them.

Detection of ε-(γ-glutamyl)lysine Crosslinks by Immunohistochemistry

This protocol describes the immunodetection of this compound crosslinks in frozen tissue sections.

Materials:

  • Frozen tissue sections (5-10 µm)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: Mouse monoclonal anti-N-epsilon-(gamma-glutamyl)lysine antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Rehydrate frozen tissue sections in PBS for 10 minutes.

  • Permeabilize sections with 0.1% Triton X-100 in PBS for 15 minutes.

  • Wash sections three times with PBS for 5 minutes each.

  • Incubate sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Dilute the primary antibody in blocking buffer according to the manufacturer's instructions and apply to the sections. Incubate overnight at 4°C in a humidified chamber.

  • Wash sections three times with PBS for 5 minutes each.

  • Dilute the fluorescently-labeled secondary antibody in blocking buffer and apply to the sections. Incubate for 1-2 hours at room temperature, protected from light.

  • Wash sections three times with PBS for 5 minutes each.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash sections twice with PBS.

  • Mount coverslips using an appropriate mounting medium.

  • Visualize the staining using a fluorescence microscope. Strong fluorescence indicates the presence of this compound crosslinks.[14]

Western Blot Analysis of Transglutaminase 2 in ECM Preparations

This protocol outlines the detection of TG2 in protein extracts from the extracellular matrix.

Materials:

  • ECM protein extract

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit polyclonal anti-TG2 antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Mix the ECM protein extract with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the primary anti-TG2 antibody in blocking buffer and incubate with the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system. The presence of a band at the appropriate molecular weight for TG2 indicates its presence in the ECM extract.[3][15][16]

Transglutaminase Activity Assay in Tissue Homogenates

This colorimetric assay measures the enzymatic activity of transglutaminase in tissue samples.

Materials:

  • Tissue sample

  • Homogenization buffer (e.g., 100 mM HEPES, pH 7.6, containing 40 mM CaCl₂ and 10 mM DTT)

  • Transglutaminase assay kit (containing substrate, stop solution, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize the tissue in cold homogenization buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Assay Setup: In a 96-well plate, add the appropriate volume of tissue homogenate supernatant to the sample wells. Include positive and negative controls as per the kit instructions.

  • Reaction Initiation: Add the transglutaminase substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-120 minutes).

  • Reaction Termination: Add the stop solution to all wells to terminate the enzymatic reaction.

  • Measurement: Read the absorbance at the recommended wavelength (e.g., 525 nm) using a microplate reader. The absorbance is proportional to the transglutaminase activity in the sample.[17][18][19][20][21]

Quantification of this compound Crosslinks by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the highly sensitive and specific quantification of this compound isopeptide bonds.

Materials:

  • Protein sample (e.g., purified ECM protein or total ECM extract)

  • Proteolytic enzymes (e.g., pronase, aminopeptidases)

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS system (e.g., triple quadrupole or high-resolution Orbitrap)

  • ε-(γ-glutamyl)lysine standard

Procedure:

  • Exhaustive Proteolytic Digestion: Subject the protein sample to exhaustive enzymatic digestion to break down the protein into individual amino acids and small dipeptides, leaving the stable this compound isopeptide bond intact.

  • Sample Cleanup: Use SPE to remove salts and other interfering substances from the digest.

  • LC Separation: Separate the components of the digest using reverse-phase liquid chromatography.

  • MS Detection and Quantification: Introduce the eluent from the LC into the mass spectrometer. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the ε-(γ-glutamyl)lysine dipeptide based on its unique mass-to-charge ratio and fragmentation pattern. A standard curve generated with the pure ε-(γ-glutamyl)lysine standard is used for absolute quantification.[22][23][24][25][26][27]

Conclusion and Future Directions

The formation of this compound crosslinks by transglutaminases is a critical mechanism for the stabilization of the extracellular matrix. This post-translational modification imparts essential mechanical properties to tissues and is tightly regulated by a complex interplay of signaling pathways. The aberrant regulation of TG2 and the resulting excessive crosslinking of the ECM are implicated in a wide range of fibrotic diseases and cancer progression. The experimental protocols provided in this guide offer a toolkit for researchers to investigate the role of this compound crosslinks in health and disease.

Future research in this field will likely focus on the development of highly specific inhibitors of TG2 activity as potential therapeutic agents for fibrotic conditions. Furthermore, a deeper understanding of the specific sites of this compound crosslinking within and between different ECM proteins will provide valuable insights into the molecular architecture of the ECM and how it is altered in disease. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in achieving these goals and paving the way for novel therapeutic strategies targeting ECM stabilization.

References

Intracellular vs. extracellular formation of Glu-Lys bonds.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core mechanisms, experimental analysis, and biotechnological applications of ε-(γ-glutamyl)lysine isopeptide bond formation, comparing its occurrence and regulation in intracellular and extracellular environments.

Introduction

The formation of covalent cross-links between protein molecules is a critical post-translational modification that profoundly impacts protein structure, function, and stability. Among these, the ε-(γ-glutamyl)lysine isopeptide bond, a covalent linkage between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, is of paramount importance.[1] This bond is exceptionally stable and resistant to proteolysis, contributing to the mechanical and chemical resilience of tissues and protein complexes.[1] The formation of these bonds can occur in both intracellular and extracellular compartments, driven by distinct enzymatic and, in some cases, spontaneous mechanisms.[2][3] Understanding the differential regulation and context of intracellular versus extracellular Glu-Lys bond formation is crucial for researchers in cell biology, medicine, and drug development, as dysregulation is implicated in numerous pathologies, including fibrosis, neurodegenerative diseases, and cancer.[4][5] This guide provides a detailed overview of the key enzymatic systems involved, a comparison of their mechanisms, and protocols for their experimental investigation.

Chapter 1: Extracellular Formation of this compound Bonds

The extracellular matrix (ECM) is a primary site for extensive protein cross-linking, which is essential for providing structural support to tissues.[6] The formation of isopeptide bonds in this compartment is predominantly an enzyme-mediated process that stabilizes structural proteins like collagen and fibronectin.[4][7]

Transglutaminases (TGs)

Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds in a calcium-dependent manner.[8][9] Tissue transglutaminase (TG2) is a key member of this family found in the extracellular space, where it plays a significant role in stabilizing the ECM.[3][7]

Mechanism of Action The catalytic action of transglutaminases proceeds via a two-step mechanism.[9]

  • Acyl-Transfer Reaction : The active-site cysteine residue of the enzyme attacks the γ-carboxamide group of a glutamine residue on a substrate protein. This forms a thioacyl-enzyme intermediate and releases ammonia.[9]

  • Cross-Linking : The ε-amino group of a lysine residue on a second protein (or the same protein) acts as a nucleophile, attacking the intermediate. This step regenerates the enzyme's active site and creates a stable ε-(γ-glutamyl)lysine isopeptide bond between the two proteins.[9]

In the absence of a suitable amine substrate, water can act as the nucleophile, resulting in the deamidation of the glutamine residue to glutamate.[9]

Transglutaminase_Mechanism cluster_step1 Step 1: Acyl-Transfer cluster_step2 Step 2: Cross-Linking Protein_Gln Protein-Gln Thioester_Intermediate Protein-CO-S-TG + NH3 Protein_Gln->Thioester_Intermediate TG-Cys-SH Enzyme_SH TG-Cys-SH Crosslinked_Product Protein-CO-NH-Lys-Protein Thioester_Intermediate->Crosslinked_Product Nucleophilic Attack Protein_Lys Protein-Lys-NH2 Protein_Lys->Crosslinked_Product Regenerated_Enzyme TG-Cys-SH Crosslinked_Product->Regenerated_Enzyme Enzyme Release

Caption: Mechanism of Transglutaminase (TG)-catalyzed isopeptide bond formation.

Biological Role In the ECM, TG2 cross-links proteins such as collagen and fibronectin.[7] This cross-linking enhances the mechanical stability of the matrix, protects it from proteolytic degradation, and can influence cell adhesion and proliferation.[7][10] Dysregulation of TG2 activity is a hallmark of fibrotic diseases, where excessive cross-linking leads to tissue stiffening and organ dysfunction.[4][6]

Lysyl Oxidases (LOX)

While not forming this compound bonds directly, the lysyl oxidase (LOX) family of enzymes is another critical component of ECM cross-linking and is often discussed in the same context.[6][11] LOX enzymes are copper-dependent and catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin (B1584352).[12][13][14]

Mechanism of Action LOX converts the ε-amino group of a lysine residue into a reactive aldehyde group, forming α-aminoadipic-δ-semialdehyde (allysine).[12][15] These highly reactive aldehydes then spontaneously (non-enzymatically) condense with other aldehydes or with unmodified lysine or hydroxylysine residues to form a variety of complex, stable covalent cross-links that are essential for the integrity of collagen and elastin fibers.[12][16]

Lysyl_Oxidase_Pathway Protein_Lys Collagen/Elastin with Lysine LOX Lysyl Oxidase (LOX) (Cu2+, O2) Allysine Protein with Allysine (Aldehyde) LOX->Allysine Spontaneous_Reaction Spontaneous Condensation Allysine->Spontaneous_Reaction Crosslinked_ECM Cross-linked Collagen/Elastin Spontaneous_Reaction->Crosslinked_ECM Unmodified_Lys Unmodified Lysine Unmodified_Lys->Spontaneous_Reaction

Caption: Lysyl Oxidase (LOX) mediated pathway for ECM cross-linking.

Spontaneous Non-Enzymatic Formation

In long-lived proteins, such as those found in the lens of the eye, this compound and Gln-Lys isopeptide bonds can form spontaneously without enzymatic catalysis.[17][18] This process is thought to proceed through the formation of a cyclic glutarimide (B196013) intermediate from a glutamine or glutamic acid residue.[17] This reactive intermediate can then be attacked by a nearby lysine's amino group, forming an isopeptide cross-link.[17] This form of cross-linking is associated with aging and the accumulation of protein damage.[18]

Chapter 2: Intracellular Isopeptide Bonds

Inside the cell, isopeptide bonds are crucial for various regulatory processes. While the canonical this compound bond formation is less common than in the ECM, related mechanisms are fundamental to cellular function.

Intracellular Transglutaminases

TG2 is also present and active inside the cell, where it can be found in the cytoplasm, nucleus, and mitochondria.[3][8] Intracellular TG2 has been implicated in diverse cellular processes, including apoptosis, cell signaling, and regulation of transcription factors.[3] Its cross-linking activity can contribute to the formation of stable protein aggregates, a feature observed in several neurodegenerative diseases.[9]

Related Intracellular Ligation: Ubiquitination

The most prominent example of intracellular isopeptide bond formation is the ubiquitination pathway. It is important to note that this process forms a Gly-Lys isopeptide bond, not a this compound bond. A cascade of enzymes (E1, E2, and E3) activates ubiquitin and conjugates its C-terminal glycine (B1666218) residue to the ε-amino group of a lysine on a target protein. This signaling mechanism is central to protein degradation, DNA repair, and signal transduction.[19]

Chapter 3: Engineered Systems for Isopeptide Bond Formation

The robust and specific nature of isopeptide bonds has been harnessed to develop powerful protein engineering tools. These systems, often derived from bacteria, allow for the specific and covalent linking of proteins in vitro and in vivo.

The SpyTag/SpyCatcher System

The SpyTag/SpyCatcher system is a widely used technology for irreversible protein conjugation.[20] It is derived from the CnaB2 domain of a protein from Streptococcus pyogenes.[20] The system consists of two parts:

  • SpyTag : A short 13-amino-acid peptide.[20]

  • SpyCatcher : A 12.3 kDa protein domain.[20]

When mixed, SpyTag and SpyCatcher spontaneously form a covalent isopeptide bond between an aspartate residue on SpyTag and a lysine residue on SpyCatcher.[21][22] The reaction is rapid, highly specific, and proceeds under a wide range of physiological conditions without the need for any additional enzymes or cofactors.[21] This makes it an invaluable tool for applications such as vaccine development, enzyme cyclization for enhanced stability, and creating hydrogels for cell culture.[20][23]

SpyTag_SpyCatcher_Reaction cluster_reactants ProteinA Protein A SpyTag SpyTag (contains Asp) ProteinA->SpyTag Reaction Spontaneous Reaction SpyTag->Reaction ProteinB Protein B SpyCatcher SpyCatcher (contains Lys) ProteinB->SpyCatcher SpyCatcher->Reaction Covalent_Complex Protein A - [SpyTag-SpyCatcher] - Protein B (Covalent Isopeptide Bond) Reaction->Covalent_Complex

Caption: Covalent protein ligation using the SpyTag/SpyCatcher system.

Sortase-Mediated Ligation

Sortase A (SrtA), a transpeptidase from Gram-positive bacteria, is another powerful tool for protein engineering.[24][25] SrtA recognizes a specific C-terminal sorting motif (e.g., LPXTG) on one protein, cleaves the peptide bond between the threonine and glycine, and ligates it to an N-terminal oligoglycine motif on a second molecule.[25][26] While it does not form a this compound bond, SrtA-mediated ligation is a key technology for site-specific protein modification and is often used in similar applications as the SpyTag/SpyCatcher system.[24]

Chapter 4: Data Presentation and Comparison

The following tables summarize the key characteristics of the discussed systems for forming this compound and related covalent bonds.

Table 1: Comparison of Major Enzymes in Glu/Lys-Related Cross-linking

FeatureTransglutaminase (TG2)Lysyl Oxidase (LOX)SpyCatcher/SpyTag
Location Extracellular & Intracellular[3]Primarily Extracellular[12]Engineered (Bacterial Origin)[20]
Mechanism Enzymatic (Cys-transpeptidase)[9]Enzymatic (Amine oxidase)[14]Spontaneous/Autocatalytic[20][21]
Bond Formed ε-(γ-Glutamyl)Lysine Isopeptide[1]Aldehyde-derived cross-links[16]Aspartyl-Lysine Isopeptide[22]
Cofactors Ca²⁺[8]Cu²⁺, O₂[12][14]None required[21]
Key Function ECM stabilization, Apoptosis[3][7]Collagen/Elastin maturation[6][11]Protein Ligation Tool[23]

Table 2: Quantitative Parameters of Transglutaminase Activity Assays

Assay TypeCommon Substrate(s)Detection MethodTypical Limit of QuantificationReference
Colorimetric Glutamine donor + HydroxylamineAbsorbance at 525 nm~10 µU (80 ng recombinant TG2)[27]
Fluorometric Monodansyl cadaverine (B124047) + Z-Gln-GlyFluorescence (λex/λem ~335/490 nm)0.0014 IU[28]
[³H]Putrescine Incorporation [³H]Putrescine + N,N'-dimethylcaseinScintillation CountingLess sensitive than on-chip assays[29]
Protein Array (On-chip) Immobilized N,N'-dimethylcaseinFluorescence of biotinylated caseinMore sensitive than radioactive assays[29]

Chapter 5: Experimental Protocols

Precise detection and quantification of this compound bonds and the activity of the enzymes that form them are essential for research.

Protocol: In Vitro Transglutaminase-2 (TG2) Cross-linking Assay

This protocol is used to determine if a protein of interest is a substrate for TG2-mediated cross-linking.[30][31]

Materials:

  • Recombinant human TG2 enzyme

  • Purified recombinant protein of interest (putative substrate)

  • Reaction Buffer: (e.g., 100 mM HEPES, pH 7.6)

  • 100 mM CaCl₂ stock solution

  • 100 mM DTT stock solution

  • SDS-PAGE loading buffer

  • Western blot equipment and specific antibody for the protein of interest

Procedure:

  • Reconstitute lyophilized TG2 enzyme in a suitable buffer (e.g., TG2 reconstitution buffer) to a stock concentration (e.g., 4 mU/µl).[30] Keep on ice.

  • Set up the cross-linking reactions in microcentrifuge tubes on ice. A typical 20 µl reaction might include:

    • Reaction Buffer

    • Purified recombinant protein substrate (final concentration 10-20 ng/µl)[30]

    • TG2 enzyme (final concentration 0.05-1.0 mU/ml)[30]

  • Include necessary controls: a reaction without TG2, and a reaction without the substrate protein.

  • Initiate the reaction by adding CaCl₂ to a final concentration of 2-5 mM.[30]

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a chelating agent like EDTA to sequester Ca²⁺.

  • Boil the samples for 5 minutes.

  • Analyze the samples by SDS-PAGE followed by Western blotting using an antibody against the protein of interest. The formation of higher molecular weight bands or a smear in the TG2-treated lane, compared to the control, indicates cross-linking.[31]

Protocol: Colorimetric Transglutaminase Activity Assay

This protocol measures the general activity of transglutaminase in a sample, such as a cell or tissue lysate.[27]

Materials:

  • Transglutaminase Activity Assay Kit (e.g., Abcam ab204700 or Cayman Chemical No. 10010190)

  • Sample (cell or tissue homogenate)

  • Microplate reader capable of measuring absorbance at 525 nm

Procedure:

  • Sample Preparation: Homogenize cells or tissue in the provided Homogenization Buffer containing DTT and a protease inhibitor cocktail. Centrifuge to pellet debris and collect the supernatant.[27]

  • Reaction Setup:

    • Add samples, positive controls (recombinant TG2), and background controls (sample without substrate) to a 96-well plate.

    • Prepare a Reaction Mix containing Assay Buffer and the Donor Substrate as per the kit instructions.

  • Add the Reaction Mix to all wells except the background controls.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[27]

  • Stop and Read: Add the Stop Solution to all wells. This solution reacts with the hydroxamate product formed by TG2 activity to generate a colored complex.[27]

  • Read the absorbance at 525 nm.

  • Calculate the TG2 activity by subtracting the background reading from the sample reading and comparing it to a standard curve if applicable.

Experimental_Workflow cluster_workflow Workflow for TG2 Substrate Identification Start Hypothesized Substrate Protein Reaction In Vitro Cross-linking Assay (Protein + TG2 + Ca2+) Start->Reaction Analysis SDS-PAGE & Western Blot Reaction->Analysis Result Observe High MW Bands? Analysis->Result MassSpec Excise Band & Perform Mass Spectrometry Result->MassSpec Yes Conclusion Not a Substrate Result->Conclusion No Identification Identify Cross-linked Gln/Lys Residues MassSpec->Identification

Caption: Experimental workflow for the identification of TG2 substrates.

Conclusion

The formation of ε-(γ-glutamyl)lysine isopeptide bonds is a fundamental biological process with distinct roles and regulation depending on its cellular location. Extracellularly, it is a cornerstone of tissue architecture, primarily driven by transglutaminases to create a stable and resilient extracellular matrix. Intracellularly, while direct this compound bonds are formed by TGs, the broader theme of isopeptide bonding is exemplified by the Gly-Lys linkages in ubiquitination, which are central to cellular signaling. The power of these covalent linkages has been brilliantly co-opted in biotechnology through engineered systems like SpyTag/SpyCatcher, providing researchers with robust tools for protein manipulation. A thorough understanding of these divergent and convergent pathways is critical for advancing our knowledge of physiology and for developing novel therapeutic strategies targeting diseases characterized by aberrant protein cross-linking.

References

The Indelible Link: A Technical Guide to the Chemical Properties of the γ-Glutamyl-Lysine Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-glutamyl-lysine isopeptide bond, a covalent linkage forged between the side chains of glutamine and lysine (B10760008) residues, represents a critical post-translational modification that imparts exceptional stability and resilience to proteins. This bond, primarily catalyzed by transglutaminase enzymes, plays a pivotal role in a myriad of biological processes, from the structural reinforcement of tissues to the intricate signaling cascades governing cellular function. Its aberrant formation is implicated in the pathogenesis of numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the chemical properties of the γ-glutamyl-lysine bond, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the bond's formation, stability, and enzymatic cleavage, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a deeper understanding and further investigation of this remarkable isopeptide linkage.

Introduction

The γ-glutamyl-lysine isopeptide bond is an amide linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[1] Unlike the conventional peptide bonds that form the linear backbone of a polypeptide chain, this isopeptide bond creates a crosslink, which can be either intramolecular or intermolecular.[2] This seemingly simple chemical modification has profound biological consequences, contributing to the formation of highly stable and protease-resistant protein structures.[3][4]

The formation of this bond is predominantly an enzyme-catalyzed process, orchestrated by a family of enzymes known as transglutaminases (TGases).[5] These enzymes are central to a wide array of physiological functions, including blood coagulation, skin formation, and wound healing.[3] The indelible nature of the γ-glutamyl-lysine bond is underscored by its significant bond strength, which is comparable to that of a standard peptide bond, approximately 70 kcal/mol.[5] This inherent stability makes proteins crosslinked by these bonds particularly resistant to degradation.

This guide will provide a detailed examination of the chemical characteristics of the γ-glutamyl-lysine bond, its biochemical synthesis and degradation, and its involvement in key biological pathways.

Chemical Properties of the γ-Glutamyl-Lysine Bond

The unique chemical nature of the γ-glutamyl-lysine isopeptide bond underpins its biological significance. Its stability and resistance to cleavage are key attributes that differentiate it from other post-translational modifications.

Formation

The formation of the γ-glutamyl-lysine bond is a transamidation reaction catalyzed by transglutaminases. The reaction proceeds via a two-step mechanism involving a cysteine residue in the active site of the enzyme.

  • Acyl-Enzyme Intermediate Formation: The γ-carboxamide group of a protein-bound glutamine residue acts as the acyl donor. The active site cysteine of the transglutaminase attacks the carbonyl carbon of the glutamine side chain, forming a thioester acyl-enzyme intermediate and releasing ammonia.

  • Acyl Transfer: The ε-amino group of a lysine residue, the acyl acceptor, then attacks the thioester intermediate. This results in the formation of the γ-glutamyl-lysine isopeptide bond and the regeneration of the enzyme's active site.

This enzymatic process is typically calcium-dependent for most mammalian transglutaminases.[6]

Stability

The γ-glutamyl-lysine isopeptide bond is exceptionally stable and resistant to cleavage by most proteases, which typically target peptide bonds in the protein backbone.[3][4] This resistance to proteolysis is a key factor in the long half-life of proteins crosslinked by this bond. In living cells, isopeptide crosslinked proteins have an estimated half-life of about 3 hours.[1]

While robust, the stability of the isopeptide bond is not absolute and can be influenced by chemical conditions such as pH and temperature.

Table 1: Quantitative Data on the Stability of the γ-Glutamyl-Lysine Bond

ConditionObservationReference
Proteolytic Digestion Resistant to cleavage by most common proteases (e.g., trypsin).[1]
Acid Hydrolysis Susceptible to degradation under strong acidic conditions, which can lead to the formation of pyroglutamic acid. Not recommended for quantitative analysis.[7]
Thermal Stability The formation of isopeptide bonds, including γ-glutamyl-lysine, increases with severe heat treatment in the absence of carbohydrates.[8] However, extreme heating can also lead to degradation reactions.[9][8][9]
pH Stability While specific quantitative data on the hydrolysis rate at different pH values is not readily available in a consolidated format, the enzymatic formation by transglutaminases is pH-dependent. For example, rat kidney γ-glutamyltransferase is irreversibly inactivated below pH 7.5 or above pH 9.4.[7][7]

Note: Comprehensive quantitative data on the non-enzymatic stability of the isolated γ-glutamyl-lysine bond across a wide range of pH and temperatures is an area requiring further systematic investigation.

Enzymatic Cleavage

While resistant to most proteases, the γ-glutamyl-lysine isopeptide bond can be cleaved by specific enzymes. γ-glutamylamine cyclotransferase can act on the isodipeptide after proteolytic degradation of the crosslinked protein.[7] Additionally, a "Nε-(γ-glutamyl)lysine hydrolase" has been identified in microorganisms that can directly hydrolyze the isopeptide bond.[7]

Transglutaminase Kinetics

The rate of γ-glutamyl-lysine bond formation is governed by the kinetic parameters of the specific transglutaminase and the nature of its substrates. The Michaelis-Menten constants, Km and kcat, provide a measure of the enzyme's affinity for its substrates and its catalytic efficiency.

Table 2: Michaelis-Menten Constants for Transglutaminase Activity

EnzymeSubstrate(s)Kmkcatkcat/Km (M-1s-1)Reference
γ-glutamyltransferaseγ-glutamyl p-nitroaniline> Km--[10]
γ-Glutamyl HydrolaseAbz-Glu-γ-Glu-γ-Tyr(NO2)---[11]

Biological Significance and Signaling Pathways

The formation of γ-glutamyl-lysine crosslinks is integral to several crucial biological processes. Below are two examples of signaling pathways where this bond plays a central role.

Factor XIIIa in Blood Coagulation

During the final stages of blood coagulation, Factor XIIIa, a transglutaminase, is activated by thrombin.[2][13] Activated Factor XIIIa then catalyzes the formation of γ-glutamyl-lysine isopeptide bonds between fibrin (B1330869) monomers, creating a stable, crosslinked fibrin clot that is resistant to fibrinolysis.[13][14] This crosslinking is essential for effective hemostasis and wound healing.

Factor_XIIIa_Signaling cluster_0 Coagulation Cascade cluster_1 Fibrin Crosslinking Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation FactorXIII Factor XIII (Zymogen) Thrombin->FactorXIII Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FactorXIIIa Factor XIIIa (Active) FactorXIII->FactorXIIIa Activation (+ Ca2+) Fibrin_Monomers Fibrin Monomers Fibrinogen->Fibrin_Monomers Crosslinked_Fibrin Crosslinked Fibrin Clot (γ-glutamyl-lysine bonds) Fibrin_Monomers->Crosslinked_Fibrin Catalyzed by Factor XIIIa

Factor XIIIa-mediated fibrin crosslinking in blood coagulation.
Bacterial Pilus Assembly

In many Gram-positive bacteria, the assembly of pili, which are hair-like appendages crucial for adhesion and virulence, is mediated by enzymes called sortases.[15][16] Pilin (B1175004) subunits are covalently linked together through the formation of isopeptide bonds, often between a lysine residue on one subunit and a threonine residue within a conserved LPXTG motif on another.[17] While not a direct γ-glutamyl-lysine bond, this sortase-mediated transpeptidation reaction is a fascinating example of isopeptide bond formation in a biological context and shares mechanistic similarities. The process involves a thioester intermediate with a cysteine in the sortase active site.

Bacterial_Pilus_Assembly cluster_0 Pilin Subunit Secretion & Folding cluster_1 Sortase-Mediated Polymerization Pilin_Precursor Pilin Precursor (Cytoplasm) Sec_Translocon Sec Translocon Pilin_Precursor->Sec_Translocon Secretion Sortase Sortase (Membrane-bound) Folded_Pilin Folded Pilin (Membrane-anchored) Sec_Translocon->Folded_Pilin Translocation & Folding Folded_Pilin->Sortase Recognition of LPXTG motif Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Sortase->Acyl_Enzyme_Intermediate Cleavage & Thioester formation Growing_Pilus Growing Pilus Acyl_Enzyme_Intermediate->Growing_Pilus Nucleophilic attack by Lysine from another pilin subunit Final_Pilus Assembled Pilus (Cell wall anchored) Growing_Pilus->Final_Pilus Anchoring to cell wall

Sortase-mediated assembly of bacterial pili.

Experimental Protocols

The study of the γ-glutamyl-lysine bond requires robust and sensitive analytical methods. This section provides detailed protocols for the quantification of this isopeptide and the assessment of transglutaminase activity.

Quantification of γ-Glutamyl-Lysine by LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of γ-glutamyl-lysine crosslinks in protein samples.

LC_MS_Workflow Start Protein Sample Proteolysis Exhaustive Proteolytic Digestion (e.g., Pronase, Aminopeptidases) Start->Proteolysis Purification Optional: Isopeptide Enrichment (e.g., Immunoaffinity) Proteolysis->Purification LC_Separation Liquid Chromatography Separation (Reversed-Phase) Purification->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) MS_Analysis->Data_Analysis End Quantified γ-Glutamyl-Lysine Data_Analysis->End

Workflow for LC-MS/MS analysis of γ-glutamyl-lysine.

5.1.1. Sample Preparation and Proteolytic Digestion [18]

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[18] Determine the protein concentration of the lysate.

  • Denaturation: Denature a known amount of protein (e.g., 200 µg) by heating at 100°C for 5 minutes.

  • Exhaustive Enzymatic Digestion: The γ-glutamyl-lysine bond is resistant to many proteases. Therefore, a combination of proteases is used to digest the protein backbone completely, releasing the isodipeptide.

    • Initially, digest the denatured protein with a broad-specificity protease like Pronase.

    • Follow with a sequential digestion with aminopeptidases and carboxypeptidases to ensure complete hydrolysis of all peptide bonds, leaving the isopeptide intact.

  • Enzyme Inactivation: Inactivate the proteases by heating.

5.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [16]

  • Chromatographic Separation:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of the γ-glutamyl-lysine isopeptide. Monitor the transition from the precursor ion (m/z of γ-glutamyl-lysine) to specific product ions.

  • Quantification:

    • Generate a standard curve using a synthesized γ-glutamyl-lysine standard of known concentrations.

    • Quantify the amount of γ-glutamyl-lysine in the sample by comparing its peak area to the standard curve.

Table 3: Performance of Analytical Methods for γ-Glutamyl-Lysine Quantification

MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Precision (% CV)MatrixKey AdvantagesKey Disadvantages
LC-MS/MS LOD: 0.1 ng/mL< 20%Human UrineHigh sensitivity and specificity, suitable for complex matrices, high throughput.High initial equipment cost, requires specialized expertise.
HPLC-ESI-MS LOD: 0.5 µg/mLNot ReportedProtein DigestsHigh selectivity and good sensitivity.Requires sophisticated instrumentation and expertise.
HPLC with Fluorescence Detection Not specifically reported for γ-glutamyl-lysine--Good sensitivity.Requires derivatization, potential for interference.
Classical Amino Acid Analysis --Protein HydrolysatesEstablished method.Lacks sensitivity and specificity for low abundance crosslinks.

Data compiled from various sources.[14]

Transglutaminase Activity Assay (Colorimetric)

This protocol provides a general method for determining transglutaminase activity based on the formation of a hydroxamate from a glutamine-containing substrate.

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

    • Substrate Solution: A glutamine-containing peptide or protein (e.g., N-carbobenzoxy-L-glutaminyl-glycine).

    • Hydroxylamine (B1172632) Solution: Prepare fresh.

    • Enzyme Solution: Purified transglutaminase or cell/tissue lysate.

    • Stop/Color Reagent: e.g., a solution of ferric chloride in hydrochloric acid.

  • Assay Procedure:

    • In a microplate, combine the assay buffer, substrate solution, and hydroxylamine solution.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding the stop/color reagent.

    • Measure the absorbance at a specific wavelength (e.g., 525 nm for the ferric-hydroxamate complex).

  • Data Analysis:

    • Generate a standard curve using a known concentration of a hydroxamate standard.

    • Calculate the transglutaminase activity in the sample based on the rate of hydroxamate formation.

Chemical Synthesis of Nε-(γ-Glutamyl)-Lysine

The availability of a pure Nε-(γ-Glutamyl)-Lysine standard is crucial for accurate quantification. While enzymatic synthesis is possible, chemical synthesis provides a route to larger quantities. A common approach involves solid-phase peptide synthesis (SPPS).

5.3.1. Solid-Phase Synthesis Strategy

A detailed, step-by-step protocol for the solid-phase synthesis of the Nε-(γ-glutamyl)-lysine isodipeptide can be complex and requires specialized knowledge of peptide chemistry. The general strategy involves:

  • Resin Selection and Loading: A suitable resin (e.g., 2-chlorotrityl chloride resin) is loaded with the first amino acid, which would be the C-terminal lysine with its α-amino and carboxyl groups protected.[3][19]

  • Side-Chain Protection: The ε-amino group of lysine and the α-amino and α-carboxyl groups of glutamic acid must be protected with orthogonal protecting groups that can be selectively removed.

  • Coupling: The protected glutamic acid is activated and coupled to the ε-amino group of the resin-bound lysine.

  • Cleavage and Deprotection: The isodipeptide is cleaved from the resin, and all protecting groups are removed.

  • Purification: The crude product is purified, typically by reversed-phase HPLC.

Note: The specific choice of protecting groups and coupling reagents is critical for a successful synthesis and is beyond the scope of this general guide. Researchers should consult specialized literature on peptide synthesis for detailed protocols.[3][19][20]

Conclusion

The γ-glutamyl-lysine isopeptide bond is a fundamental covalent crosslink that imparts remarkable stability to protein structures, playing a vital role in numerous physiological processes. Its formation, catalyzed by transglutaminases, and its inherent resistance to proteolysis make it a key player in tissue mechanics, blood coagulation, and other biological phenomena. The aberrant formation of these crosslinks is increasingly recognized as a hallmark of various pathologies, highlighting the importance of understanding its chemical properties and the enzymes that govern its formation. The experimental protocols and analytical methods detailed in this guide provide a toolkit for researchers to further investigate the multifaceted roles of the γ-glutamyl-lysine bond in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.

References

A Technical Guide to the Biosynthesis of Glutamate-Lysine Isopeptide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of isopeptide bonds between glutamate (B1630785) (or its amide form, glutamine) and lysine (B10760008) residues is a critical post-translational modification that imparts significant stability to proteins and protein complexes. These covalent cross-links are resistant to proteolysis and play vital roles in numerous biological processes, ranging from the structural integrity of tissues to the intricate signaling cascades within cells. Understanding the biosynthetic pathways leading to Glutamate-Lysine (Glu-Lys) formation is paramount for researchers in basic science and drug development, as it offers opportunities for therapeutic intervention and the engineering of novel biomaterials. This technical guide provides an in-depth exploration of the primary enzymatic and spontaneous pathways responsible for this compound isopeptide bond formation, detailed experimental protocols for their characterization, and quantitative data to inform experimental design.

Core Biosynthetic Pathways of this compound Isopeptide Bond Formation

The formation of a this compound isopeptide bond involves the creation of an amide linkage between the γ-carboxyl group of a glutamate residue (or the γ-carboxamide of glutamine) and the ε-amino group of a lysine residue. This can occur through enzyme-catalyzed reactions or spontaneously under specific conditions.

Transglutaminase-Mediated Pathway

Transglutaminases (TGs) are a family of enzymes that catalyze the formation of isopeptide bonds between a protein-bound glutamine and a lysine residue, releasing ammonia (B1221849) in the process. Some transglutaminases can also facilitate the formation of a bond between glutamic acid and lysine, with the release of a water molecule. This enzymatic cross-linking is crucial for processes such as blood clotting, skin barrier formation, and extracellular matrix stabilization.

The catalytic mechanism of transglutaminases proceeds via a two-step, modified ping-pong mechanism. First, the active site cysteine residue attacks the γ-carboxamide group of a glutamine substrate, forming a thioester acyl-enzyme intermediate and releasing ammonia. In the second step, the ε-amino group of a lysine residue attacks the thioester intermediate, resulting in the formation of the ε-(γ-glutamyl)lysine isopeptide bond and regeneration of the enzyme's active site. Key conserved residues, including a tyrosine and a tryptophan, play crucial roles in substrate binding and stabilization of the transition state.

Transglutaminase_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deacylation E_Cys_SH Transglutaminase (E-Cys-SH) Gln_Substrate Protein-Gln Acyl_Intermediate Acyl-Enzyme Intermediate (E-Cys-S-CO-Protein) E_Cys_SH->Acyl_Intermediate Protein-Gln enters active site Ammonia NH3 Acyl_Intermediate->Ammonia release Lys_Substrate Protein-Lys-NH2 Crosslinked_Product Cross-linked Protein (Gln-Lys Isopeptide Bond) Acyl_Intermediate->Crosslinked_Product Protein-Lys-NH2 attacks Regenerated_Enzyme Regenerated Enzyme (E-Cys-SH) Crosslinked_Product->Regenerated_Enzyme release

Caption: Transglutaminase-mediated formation of a this compound isopeptide bond.

Spontaneous Isopeptide Bond Formation via Glutarimide (B196013) Intermediate

In long-lived proteins, this compound cross-links can form spontaneously without direct enzymatic catalysis. This process is thought to proceed through a glutarimide intermediate. A glutamine or glutamate residue can undergo an intramolecular cyclization to form a five-membered glutarimide ring, with the concurrent release of ammonia (from glutamine) or water (from glutamate). This glutarimide intermediate is susceptible to nucleophilic attack by the ε-amino group of a nearby lysine residue, leading to the formation of a stable this compound isopeptide bond.

Spontaneous_Formation Protein_Gln Protein-Glutamine Glutarimide Glutarimide Intermediate Protein_Gln->Glutarimide Intramolecular cyclization Crosslinked_Product Cross-linked Protein (Gln-Lys Isopeptide Bond) Glutarimide->Crosslinked_Product Nucleophilic attack by Lysine Ammonia NH3 Glutarimide->Ammonia Release of Ammonia Protein_Lys Protein-Lysine Protein_Lys->Glutarimide

Caption: Spontaneous this compound isopeptide bond formation via a glutarimide intermediate.

Engineered Isopeptide Bond Forming Systems: SpyTag/SpyCatcher

While not a naturally occurring biosynthetic pathway for this compound bonds, the SpyTag/SpyCatcher system is a powerful protein engineering tool that demonstrates the principles of spontaneous isopeptide bond formation and is highly relevant to the target audience. This system is derived from the CnaB2 domain of a Streptococcus pyogenes protein. It has been engineered into two separate components: a 13-amino-acid peptide (SpyTag) and a partner protein domain (SpyCatcher).

When mixed, SpyTag and SpyCatcher spontaneously form a covalent isopeptide bond between an aspartate residue on SpyTag and a lysine residue on SpyCatcher. A glutamate residue within SpyCatcher acts as a general base to facilitate the reaction. This technology is widely used for the irreversible linking of proteins in vitro and in vivo. A similar orthogonal system, SnoopTag/SnoopCatcher, forms a bond between asparagine and lysine.

SpyTag_SpyCatcher_Mechanism SpyCatcher SpyCatcher (contains Lys & catalytic Glu) Non_covalent_complex Non-covalent Complex SpyCatcher->Non_covalent_complex SpyTag SpyTag (contains Asp) SpyTag->Non_covalent_complex Covalent_complex Covalently Linked SpyCatcher-SpyTag (Asp-Lys Isopeptide Bond) Non_covalent_complex->Covalent_complex Spontaneous isopeptide bond formation

Caption: Spontaneous isopeptide bond formation by the SpyTag/SpyCatcher system.

Quantitative Data Summary

The efficiency and kinetics of this compound isopeptide bond formation are influenced by various factors, including the specific enzyme, substrate, pH, and temperature. The following tables summarize key quantitative data for the major biosynthetic pathways.

Table 1: Transglutaminase Reaction Parameters
Enzyme SourceOptimal pHOptimal Temperature (°C)Activators/Inhibitors
Microbial (e.g., Streptoverticillium mobaraense)6.0 - 7.050 - 55Calcium-independent
Human Tissue Transglutaminase (TG2)~7.5 - 8.0~37Calcium-dependent; Inhibited by GTP
Fish (e.g., common carp)6.0 - 7.037 - 55Calcium-dependent
Table 2: SpyTag/SpyCatcher System Reaction Kinetics
ParameterValueConditions
Second-order rate constant (k₂)1.4 ± 0.4 x 10³ M⁻¹s⁻¹pH 7.0, 25°C
Dissociation constant (Kd) of non-covalent complex0.2 µMpH 7.0, 25°C

Experimental Protocols

The identification and quantification of this compound isopeptide bonds require specialized analytical techniques, with mass spectrometry being the gold standard.

Identification of Isopeptide Cross-links by Mass Spectrometry (XL-MS)

This protocol provides a general workflow for the identification of isopeptide cross-links in protein samples.

Objective: To identify the specific lysine and glutamate/glutamine residues involved in an isopeptide bond.

Materials:

  • Protein sample of interest

  • Cross-linking reagent (if inducing cross-links)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (B52724)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Cross-link identification software (e.g., pLink, MaxLynx, etc.)

Procedure:

  • Sample Preparation:

    • If inducing cross-links, incubate the purified protein or protein complex with a cross-linking reagent (e.g., a carbodiimide (B86325) like EDC to cross-link Glu to Lys). For spontaneously formed or enzymatically generated cross-links, proceed directly to the next step.

    • Denature the protein sample in a buffer containing a chaotropic agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of the denaturant to a level compatible with trypsin activity (e.g., < 1 M urea).

  • Proteolytic Digestion:

    • Add trypsin to the protein sample at a protein-to-enzyme ratio of approximately 50:1 (w/w).

    • Incubate at 37°C for 16-18 hours.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid.

    • Inject the peptide mixture onto an HPLC system equipped with a C18 analytical column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode. The mass spectrometer should be programmed to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a specialized cross-link identification software to search the acquired MS/MS data against a protein sequence database.

    • The software will identify spectra corresponding to cross-linked peptides (two peptides joined by a cross-link) based on the mass of the precursor ion and the fragmentation patterns in the MS/MS spectrum.

    • Manually validate the identified cross-linked peptide spectra to ensure high confidence in the assignments.

Caption: Experimental workflow for identifying isopeptide cross-links using mass spectrometry.

Conclusion

The formation of this compound isopeptide bonds is a fundamentally important protein modification with significant implications for protein structure and function. The enzymatic pathways, primarily driven by transglutaminases, provide a regulated mechanism for the formation of these stable cross-links. Additionally, the potential for spontaneous formation in long-lived proteins highlights a non-enzymatic route to this modification. For researchers in drug development and biotechnology, engineered systems like SpyTag/SpyCatcher offer powerful tools for creating bespoke protein conjugates with high specificity and efficiency. A thorough understanding of these pathways, coupled with robust analytical methods such as mass spectrometry, is essential for advancing our knowledge of protein chemistry and for the development of novel therapeutics and biomaterials.

Regulating the Molecular Glue: A Technical Guide to Transglutaminase Activity and Glu-Lys Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transglutaminases (TGs) are a family of enzymes crucial to a multitude of biological processes, acting as molecular glues that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine (Glu) residue and the ε-amino group of a lysine (B10760008) (Lys) residue.[1] This covalent crosslinking imparts significant stability to protein structures, rendering them resistant to mechanical stress and proteolysis.[1] While essential for processes like blood clotting, skin formation, and wound healing, aberrant transglutaminase activity is implicated in the pathology of various diseases, including celiac disease, cancer, and neurodegenerative disorders.[1][2] This guide provides an in-depth overview of the core mechanisms regulating transglutaminase activity, with a focus on tissue transglutaminase (TG2), and presents key experimental methodologies for its study.

Core Regulatory Mechanisms of Transglutaminase 2 (TG2)

Tissue transglutaminase (TG2) is a unique and widely distributed member of the transglutaminase family, exhibiting multifunctional capabilities that extend beyond its crosslinking function.[3] Its activity is tightly controlled by a sophisticated interplay of cofactors, cellular localization, and post-translational modifications.

Dual Enzymatic Function: A Molecular Switch

TG2 possesses both a Ca2+-dependent transamidase activity and a Ca2+-independent GTPase activity.[4] This dual functionality acts as a molecular switch. In the presence of GTP, TG2 adopts a compact, "closed" conformation and functions as a G protein in signal transduction pathways.[3] Conversely, high intracellular calcium concentrations (>700–800 nM) trigger a conformational change to an "open" state, exposing the active site cysteine (Cys) residue and enabling its transamidation (crosslinking) activity.[3][5] Guanine nucleotides act as allosteric inhibitors of the transamidation function.[3]

Redox Regulation: A Cysteine Switch

The enzymatic activity of extracellular TG2 is also subject to redox regulation. A redox-sensitive triad (B1167595) of cysteine residues (Cys230, Cys370, and Cys371) can form disulfide bonds, leading to the inactivation of the enzyme.[6] For TG2 to be active, both Cys370 and Cys371 must be in a reduced state.[6] This provides a mechanism for the tight control of extracellular TG2 activity, which is largely inactive under normal conditions but can be transiently activated during inflammation or cell injury.[6]

Key Signaling Pathways Involving Transglutaminase 2

TG2 is integrated into numerous signaling networks, influencing cell adhesion, survival, and inflammatory responses.

Integrin and Extracellular Matrix (ECM) Signaling

Extracellular TG2 plays a critical role in stabilizing the extracellular matrix (ECM) by crosslinking its protein components.[3] It interacts with fibronectin and various integrins (β1, β3, and β5), enhancing cell adhesion and mediating integrin-dependent signaling.[3][4] This can, in turn, activate downstream pathways such as the RhoA/ROCK and focal adhesion kinase (FAK)/MAPK pathways, which are involved in promoting cell survival and metastasis.[3]

Integrin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TG2_ext Extracellular TG2 FN Fibronectin TG2_ext->FN binds Integrin Integrin (β1, β3, β5) TG2_ext->Integrin binds FN->Integrin binds FAK FAK Integrin->FAK activates RhoA_ROCK RhoA/ROCK Integrin->RhoA_ROCK activates MAPK MAPK FAK->MAPK activates Cell_Survival Cell Survival & Metastasis RhoA_ROCK->Cell_Survival promotes MAPK->Cell_Survival promotes NFkB_Signaling Stimuli Stress Stimuli TG2_cyto Cytoplasmic TG2 Stimuli->TG2_cyto activates IKK IKK TG2_cyto->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB Proteasome Proteasome IkBa->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression activates Experimental_Workflow start Start prep Prepare TG2 Source (Purified enzyme, cell lysate, or tissue homogenate) start->prep incubate Incubate with Test Compound (Inhibitor or Activator) prep->incubate add_substrate Add Substrates (e.g., Biotinylated peptide and amine donor) incubate->add_substrate reaction Allow Transamidation Reaction to Proceed add_substrate->reaction detect Detect Product Formation (e.g., Fluorescence, Colorimetry, or Mass Spectrometry) reaction->detect analyze Data Analysis (Quantify TG activity) detect->analyze end End analyze->end

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopeptide crosslinks, particularly those between glutamic acid (or glutamine) and lysine (B10760008) residues, play a critical role in various biological processes, including protein stabilization, cellular signaling, and the pathology of several diseases. These covalent bonds can be formed enzymatically by transglutaminases or induced by chemical agents such as organophosphates. The identification and quantification of these crosslinks are crucial for understanding protein structure, function, and interactions. Mass spectrometry has emerged as a powerful tool for the detailed characterization of these modifications.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Glu-Lys isopeptide crosslinks. It covers sample preparation, enrichment strategies, mass spectrometry analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Isopeptide Bond Formation

Two primary pathways lead to the formation of Glu/Gln-Lys isopeptide bonds:

  • Enzymatic Crosslinking by Transglutaminase (TG): Transglutaminases catalyze the formation of a covalent bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, releasing ammonia (B1221849) in the process.[1][2][3] This process is crucial in various physiological events, including blood coagulation and wound healing.

  • Chemically-Induced Crosslinking by Organophosphates (OP): Exposure to organophosphorus compounds can induce the formation of an isopeptide bond between a glutamic acid residue and a lysine residue, with the loss of a water molecule.[1][2] This type of crosslinking has been implicated in the neurotoxicity of organophosphates.

Signaling Pathways and Reaction Mechanisms

The formation of isopeptide bonds is often integrated into complex cellular signaling pathways or induced by specific chemical reactions.

Transglutaminase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR TG2_inactive TG2 (Inactive) GTP-bound GPCR->TG2_inactive Signal Integrin Integrin Integrin->TG2_inactive Signal TG2_active TG2 (Active) Ca2+-bound TG2_inactive->TG2_active Ca2+ influx TG2_active->TG2_inactive GTP binding Ca2+ Ca2+ Ca2+->TG2_active GTP GTP GTP->TG2_inactive Protein_Gln Protein with Glutamine Protein_Lys Protein with Lysine Crosslinked_Protein Crosslinked Protein (Gln-Lys Isopeptide) NH3 NH3 Crosslinked_Protein->NH3 Release TG2_activeProtein_GlnProtein_Lys TG2_activeProtein_GlnProtein_Lys TG2_activeProtein_GlnProtein_Lys->Crosslinked_Protein Catalysis

Transglutaminase-mediated isopeptide bond formation.

Organophosphate_Induced_Crosslinking Organophosphate Organophosphate Protein_Lys Protein with Lysine Activated_Lys Activated Lysine (OP-Adduct) Protein_Glu Protein with Glutamic Acid Crosslinked_Protein Crosslinked Protein (this compound Isopeptide) H2O H2O Crosslinked_Protein->H2O Release OrganophosphateProtein_Lys OrganophosphateProtein_Lys OrganophosphateProtein_Lys->Activated_Lys Adduct Formation Activated_LysProtein_Glu Activated_LysProtein_Glu Activated_LysProtein_Glu->Crosslinked_Protein Nucleophilic Attack

Organophosphate-induced isopeptide crosslinking mechanism.

Experimental Workflow

A general workflow for the mass spectrometry analysis of isopeptide crosslinks involves several key stages, from sample preparation to data analysis.

Experimental_Workflow Sample Protein Sample (Cell lysate, tissue, etc.) Preparation Sample Preparation (Reduction, Alkylation, Digestion) Sample->Preparation Enrichment Enrichment of Crosslinked Peptides Preparation->Enrichment LCMS LC-MS/MS Analysis (High-Resolution MS) Enrichment->LCMS DataAnalysis Data Analysis (Software Search & Validation) LCMS->DataAnalysis Identification Identification and Quantification of Isopeptide Crosslinks DataAnalysis->Identification

General experimental workflow for isopeptide crosslink analysis.

Detailed Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion

This protocol is suitable for purified protein complexes or simple protein mixtures.

  • Resuspend Protein Pellet: Resuspend the protein pellet in 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate.

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.

  • Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

Protocol 2: In-Gel Tryptic Digestion

This protocol is ideal for complex protein mixtures separated by SDS-PAGE.

  • Excise Gel Bands: Excise the protein bands of interest from the Coomassie-stained SDS-PAGE gel.

  • Destaining: Destain the gel pieces with a solution of 50% acetonitrile (B52724) and 50 mM ammonium bicarbonate until the gel pieces are clear.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile.

  • Reduction: Rehydrate the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate and incubate for 45 minutes at 56°C.

  • Alkylation: Cool the tubes to room temperature and replace the DTT solution with 55 mM IAA in 50 mM ammonium bicarbonate. Incubate for 30 minutes in the dark.

  • Washing: Wash the gel pieces with 50 mM ammonium bicarbonate followed by dehydration with 100% acetonitrile.

  • Digestion: Rehydrate the gel pieces in a minimal volume of trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides by sequential incubation with 50% acetonitrile/5% formic acid and then 100% acetonitrile. Pool the extracts.

  • Drying: Dry the pooled extracts in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in 0.1% formic acid for mass spectrometry analysis.

Enrichment of Crosslinked Peptides

Due to the low abundance of crosslinked peptides, an enrichment step is often necessary to improve their detection.

Protocol 3: Strong Cation Exchange (SCX) Chromatography

Crosslinked peptides typically carry a higher positive charge than linear peptides, allowing for their separation by SCX.

  • Equilibration: Equilibrate an SCX column with a low-salt buffer (e.g., 5 mM KH2PO4, 25% acetonitrile, pH 3).

  • Loading: Load the desalted peptide sample onto the equilibrated SCX column.

  • Washing: Wash the column with the low-salt buffer to remove unbound peptides.

  • Elution: Elute the peptides with a step gradient of increasing salt concentration (e.g., 50, 100, 200, and 500 mM KCl in the same buffer). Crosslinked peptides are expected to elute at higher salt concentrations.

  • Desalting: Desalt each fraction using a C18 StageTip before LC-MS/MS analysis.

Protocol 4: Size Exclusion Chromatography (SEC)

Crosslinked peptides are generally larger than their linear counterparts and can be separated based on size.

  • Column and Mobile Phase: Use a size exclusion column suitable for peptides (e.g., Superdex Peptide). The mobile phase is typically a mixture of acetonitrile and water with an acid modifier (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid).

  • Sample Loading: Reconstitute the dried peptide digest in the SEC mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions based on the elution profile, monitoring the absorbance at 214 nm. Crosslinked peptides are expected to elute in the earlier fractions corresponding to higher molecular weight species.[4]

  • Drying and Reconstitution: Dry the collected fractions and reconstitute them in a buffer suitable for LC-MS/MS.

Protocol 5: Immunopurification

This method utilizes an antibody specific to the isopeptide bond for highly selective enrichment.[5]

  • Antibody Conjugation: Conjugate an anti-isopeptide antibody to magnetic beads (e.g., Dynabeads Protein A or G).

  • Sample Incubation: Incubate the tryptic digest with the antibody-conjugated beads to allow for the capture of isopeptide-containing peptides.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. A typical wash series could include a low-salt buffer, a high-salt buffer, and a final wash with a low-salt buffer.

  • Elution: Elute the bound peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid or 50% acetonitrile/1% formic acid.[6]

  • Neutralization and Desalting: Neutralize the eluate if necessary and desalt the peptides before LC-MS/MS analysis.

Quantitative Data Presentation

The following tables summarize the quantitative results from studies employing different enrichment strategies for the analysis of crosslinked peptides.

Table 1: Comparison of Enrichment Strategies for BSA Crosslinked with DSSO

Enrichment MethodNumber of Unique Crosslinked Peptides IdentifiedFold Increase vs. No Enrichment
No Enrichment1521.0
SEC2151.4
SCX (2 fractions)2081.4

Data adapted from a study on bovine serum albumin (BSA) crosslinked with disuccinimidyl sulfoxide (B87167) (DSSO).[4]

Table 2: Identification of Naturally Occurring Isopeptide Crosslinks in MAP-rich Tubulin

Data Analysis StepNumber of Potential Crosslinked Peptides
Initial Protein Prospector Search802
Application of Identification Criteria15
Manual Evaluation1

This table illustrates the stringent filtering process required to confidently identify naturally occurring isopeptide crosslinks.[1][5]

Mass Spectrometry and Data Analysis

High-resolution mass spectrometers, such as Orbitrap-based instruments, are essential for the analysis of complex crosslinked peptide mixtures.

Mass Spectrometry Parameters
  • Mass Analyzer: Orbitrap or TOF for high mass accuracy and resolution.

  • Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used.

  • Data Acquisition: Data-dependent acquisition (DDA) is a standard approach.

Data Analysis Software

Specialized software is required to identify crosslinked peptides from the complex MS/MS data.

  • Protein Prospector: A suite of tools for protein identification and characterization. The Batch-Tag tool can be used to search for crosslinked peptides.

    • Key Parameters:

      • Cross-linking: Specify the amino acids involved (K and Q for transglutaminase-mediated; K and E/D for OP-induced) and the mass change (loss of NH3 or H2O).

      • Parent and Fragment Tolerances: Set to low ppm values for high-resolution data.

      • Enzyme: Specify the protease used (e.g., Trypsin).

      • Modifications: Include fixed (e.g., carbamidomethylation of cysteine) and variable modifications.[1]

  • XlinkX (in Proteome Discoverer): A node within the Proteome Discoverer software for the identification of crosslinked peptides.

    • Key Parameters:

      • Cross-linker: Define the crosslinker, specifying the reactive residues and mass shift. For isopeptide bonds, a "virtual" crosslinker can be defined.

      • Search Tolerances: Set appropriate precursor and fragment mass tolerances.

      • FDR Control: Utilize the software's false discovery rate estimation to ensure confident identifications.[7]

Validation of Crosslink Identification

Manual validation of identified crosslinked peptides is crucial. Key criteria include:

  • Presence of fragment ions from both peptides in the MS/MS spectrum.

  • Identification of crosslink-specific fragment ions (ions containing the isopeptide bond).

  • A high score from the search engine and a significant score difference compared to the next best match.[1]

  • The matched intensity in the MS/MS spectrum should be significant.[5]

Conclusion

The mass spectrometric analysis of this compound isopeptide crosslinks provides invaluable insights into protein structure, function, and regulation. The protocols and application notes presented here offer a comprehensive guide for researchers to successfully identify and quantify these important post-translational modifications. Careful sample preparation, appropriate enrichment strategies, high-resolution mass spectrometry, and specialized data analysis are all critical components for achieving reliable and meaningful results in this challenging but rewarding area of proteomics.

References

Solid-Phase Synthesis of Glu-Lys Dipeptide: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of the Glu-Lys dipeptide. The methodologies described herein utilize the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, a robust and versatile technique for the assembly of peptide chains. Protocols for the synthesis of both the standard α-Glu-α-Lys peptide linkage and the biologically significant γ-Glu-ε-Lys isopeptide linkage are presented.

Application Notes

The this compound dipeptide is a fundamental building block in various fields of biomedical research. Its applications are diverse, ranging from its use as a component in larger synthetic peptides and peptidomimetics to its role in studying cellular processes. The isopeptide form, γ-glutamyl-ε-lysine, is of particular interest as it forms crosslinks in proteins, a post-translational modification catalyzed by transglutaminases that is crucial for the stability of the extracellular matrix.[1][2][3] Synthetic this compound dipeptides are instrumental in developing substrates and inhibitors for enzymes involved in their metabolism and in investigating their role in disease states. Furthermore, dipeptides containing glutamic acid and lysine (B10760008) have been explored for their potential antitumor and immunomodulatory activities.[4][5]

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of this compound dipeptides using the Fmoc/tBu strategy. This methodology is characterized by the use of the base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection.[6][7]

Materials and Reagents
  • Resins: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).

  • Amino Acids:

    • Fmoc-Lys(Boc)-OH

    • Fmoc-Glu(OtBu)-OH

    • For γ-Glu-ε-Lys synthesis: Fmoc-Glu-OtBu and a lysine derivative with an orthogonal side-chain protecting group such as Fmoc-Lys(Mtt)-OH.

  • Solvents:

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)[8]

    • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage and Deprotection Reagents:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS) (scavenger)

    • Water

  • Other Reagents:

Protocol 1: Synthesis of α-Glu-α-Lys Dipeptide

This protocol describes the synthesis of a dipeptide with a standard peptide bond between the α-carboxyl group of glutamic acid and the α-amino group of lysine.

1. Resin Preparation and First Amino Acid Loading:

  • Swell the Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • Loading of Fmoc-Lys(Boc)-OH:

    • Dissolve Fmoc-Lys(Boc)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Confirm complete coupling using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

2. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.[6]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

4. Second Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):

  • Dissolve Fmoc-Glu(OtBu)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2 hours at room temperature.

  • Perform the Kaiser test to ensure complete coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Final Fmoc Deprotection:

  • Repeat step 3 to remove the Fmoc group from the N-terminal glutamic acid.

6. Cleavage and Global Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[6]

  • Add the cleavage cocktail to the dried resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Synthesis of γ-Glu-ε-Lys Isopeptide

This protocol requires an orthogonal protecting group strategy to enable the formation of a peptide bond between the γ-carboxyl group of glutamic acid and the ε-amino group of lysine.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Glu-OtBu):

  • Load Fmoc-Glu-OtBu onto a 2-Chlorotrityl chloride resin to yield a protected C-terminal carboxylic acid. The OtBu group protects the α-carboxyl group.

2. Fmoc Deprotection:

  • Follow the standard Fmoc deprotection procedure as described in Protocol 1, Step 3.

3. Second Amino Acid Coupling (Fmoc-Lys(Mtt)-OH):

  • Couple Fmoc-Lys(Mtt)-OH using the standard coupling procedure (Protocol 1, Step 4). The Mtt (4-methyltrityl) group is an orthogonal protecting group for the lysine side chain, which is labile to dilute TFA.

4. Selective Deprotection of the Lysine Side Chain:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 1-2% TFA in DCM for 1-2 hours to selectively remove the Mtt group from the lysine side chain.[9]

  • Wash the resin thoroughly with DCM and DMF.

5. Intramolecular Cyclization (Lactamization):

  • Dissolve a coupling reagent such as HBTU (3 eq.) and DIPEA (6 eq.) in DMF and add to the resin.

  • This will activate the free γ-carboxyl group of the N-terminal glutamic acid, which will then react with the deprotected ε-amino group of the lysine to form the isopeptide bond.

  • Allow the reaction to proceed for 4-6 hours and monitor for completion.

6. Final Fmoc Deprotection and Cleavage:

  • Perform the final Fmoc deprotection (Protocol 1, Step 3).

  • Cleave the peptide from the resin and remove the OtBu protecting group using the standard TFA cleavage cocktail (Protocol 1, Step 6).

Data Presentation

Table 1: Quantitative Data for Solid-Phase Synthesis of this compound Dipeptide

ParameterValue/RangeNotes
Resin Loading 0.4 - 1.0 mmol/gDependent on the specific resin used.
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents 2.9 - 4.5 eq.For reagents like HBTU or HATU.
Base (DIPEA) Equivalents 6 - 10 eq.
Coupling Time 1 - 4 hoursSequence and amino acid dependent.[8][10]
Fmoc Deprotection Time 5 - 20 minutesUsing 20% piperidine in DMF.[6]
Cleavage Time 2 - 3 hoursUsing TFA-based cleavage cocktail.[6]
Typical Crude Purity >70%Sequence dependent, purification required.
Expected Final Yield 50 - 80%After purification.

Visualization of Experimental Workflows

Synthesis of α-Glu-α-Lys Dipeptide Workflow

alpha_Glu_Lys_synthesis start Start: Rink Amide Resin swell Swell Resin in DMF start->swell load_lys Couple Fmoc-Lys(Boc)-OH swell->load_lys wash1 Wash (DMF, DCM) load_lys->wash1 deprotect_lys Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_lys wash2 Wash (DMF, DCM) deprotect_lys->wash2 couple_glu Couple Fmoc-Glu(OtBu)-OH wash2->couple_glu wash3 Wash (DMF, DCM) couple_glu->wash3 final_deprotect Final Fmoc Deprotection wash3->final_deprotect cleave Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify product α-Glu-α-Lys Dipeptide purify->product

Caption: Workflow for the solid-phase synthesis of α-Glu-α-Lys dipeptide.

Synthesis of γ-Glu-ε-Lys Isopeptide Workflow

gamma_Glu_epsilon_Lys_synthesis start Start: 2-Cl-Trityl Resin load_glu Load Fmoc-Glu-OtBu start->load_glu wash1 Wash load_glu->wash1 deprotect_glu Fmoc Deprotection wash1->deprotect_glu wash2 Wash deprotect_glu->wash2 couple_lys Couple Fmoc-Lys(Mtt)-OH wash2->couple_lys wash3 Wash couple_lys->wash3 deprotect_mtt Selective Mtt Deprotection (1-2% TFA/DCM) wash3->deprotect_mtt wash4 Wash deprotect_mtt->wash4 cyclize Intramolecular Cyclization (Lactamization) wash4->cyclize wash5 Wash cyclize->wash5 final_deprotect Final Fmoc Deprotection wash5->final_deprotect cleave Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify product γ-Glu-ε-Lys Isopeptide purify->product

Caption: Workflow for the solid-phase synthesis of γ-Glu-ε-Lys isopeptide.

Product Analysis and Characterization

The purity and identity of the synthesized dipeptide should be confirmed by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

RP-HPLC Analysis
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.

  • Detection: UV at 220 nm.

  • The crude peptide will likely show one major peak corresponding to the desired product and several smaller impurity peaks. The purified product should exhibit a single, sharp peak.

Mass Spectrometry Analysis
  • Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the synthesized peptide.

  • The observed mass should correspond to the calculated mass of the dipeptide. For LC-MS analysis, formic acid is often used as a mobile phase modifier instead of TFA to avoid ion suppression.

Table 2: Calculated Molecular Weights of this compound Dipeptides

DipeptideMolecular FormulaMonoisotopic Mass (Da)Average Mass (Da)
α-Glu-α-LysC₁₁H₂₁N₃O₅275.1485275.298
γ-Glu-ε-LysC₁₁H₂₁N₃O₅275.1485275.298

Note: The final product may be a salt (e.g., TFA salt) depending on the workup procedure, which will affect the observed mass in the mass spectrum.

By following these detailed protocols and analytical procedures, researchers can reliably synthesize and characterize this compound dipeptides for a wide range of research applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, known as glutamyl-lysine (Glu-Lys) crosslinks, is a critical post-translational modification that plays a significant role in protein structure and function. These covalent bridges, often catalyzed by transglutaminase (TG) enzymes, are integral to various biological processes, including blood coagulation, skin barrier formation, and extracellular matrix stabilization.[1][2] Dysregulation of this compound crosslinking has been implicated in numerous diseases, making the detection and quantification of these modifications crucial for both basic research and therapeutic development.[3] This document provides detailed protocols for the detection and quantification of this compound crosslinks in protein samples, with a focus on mass spectrometry-based approaches.

Methods for Detection and Quantification

The detection of ε-(γ-glutamyl)lysine crosslinks can be approached through both indirect and direct methodologies.[4]

Indirect Methods: These methods infer the presence of crosslinks by observing related phenomena, such as:

  • Measurement of "masked lysines": A decrease in the availability of free lysine residues after a crosslinking reaction.[4]

  • Detection of polymer formation: Visualization of higher molecular weight protein species on SDS-PAGE.[4]

  • Inhibition of crosslinking: Observing the prevention of polymer formation by incorporating small molecular weight amines.[4]

While useful for initial screening, indirect methods lack the specificity and quantitative power of direct approaches.

Direct Methods: Direct detection and quantification of the ε-(γ-glutamyl)lysine isopeptide bond is the gold standard for accurate analysis. The most robust and widely used method involves the complete enzymatic hydrolysis of the protein sample, followed by the chromatographic separation and mass spectrometric quantification of the stable ε-(γ-glutamyl)lysine dipeptide.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the LC-MS/MS-based quantification of ε-(γ-glutamyl)lysine crosslinks.

ParameterValueSample MatrixReference
Detection Limit 0.5 µg/mLPlant Protein[5]
0.1 ng/mLHuman Urine[6]
Concentration Range 40 - 77 µmol/100 g of proteinLeguminous Protein[5]
100 - 500 µmol/100 g of proteinTexturized Protein[5]
Precision (CV) < 20%Human Urine[6]

Experimental Protocols

Protocol 1: Enzymatic Crosslinking of Protein Samples with Transglutaminase

This protocol describes the in vitro formation of this compound crosslinks in a purified protein sample using microbial transglutaminase (MTG).

Materials:

  • Purified protein sample

  • Microbial Transglutaminase (MTG)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., 50 mM L-cysteine)

  • SDS-PAGE reagents

Procedure:

  • Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Add MTG to the protein solution. A typical starting concentration is 0.01 g of MTG per 100 g of protein.[5]

  • Incubate the reaction mixture at 40°C for a desired time course (e.g., 0, 30, 60, 120, 240 minutes) to monitor the kinetics of crosslinking.[5]

  • Stop the reaction by adding the quenching solution or by heat inactivation (e.g., boiling for 5 minutes).

  • Analyze the formation of high molecular weight crosslinked products by SDS-PAGE.

Protocol 2: Exhaustive Proteolytic Digestion for Isopeptide Quantification

This protocol details the complete enzymatic breakdown of a protein sample to liberate the ε-(γ-glutamyl)lysine dipeptide for subsequent analysis.

Materials:

  • Crosslinked protein sample (from Protocol 1 or a biological sample)

  • Denaturation Buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

  • Proteolytic enzymes (e.g., Pronase, Aminopeptidase M, Prolidase)

  • Digestion Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 5 mM CaCl₂)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Solubilize the protein sample in the denaturation buffer.

    • Add DTT and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add IAA and incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.

  • Initial Proteolysis:

    • Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M.

    • Add a broad-spectrum protease like Pronase at a 1:20 (w/w) enzyme-to-substrate ratio.

    • Incubate at 37°C for 24 hours.

  • Secondary Proteolysis:

    • Add a mixture of exopeptidases, such as Aminopeptidase M and Prolidase, to the digest.

    • Incubate at 37°C for another 24 hours to ensure complete hydrolysis of all peptide bonds, leaving the stable isopeptide bond intact.

  • Sample Cleanup:

    • Stop the reaction by acidification (e.g., with formic acid).

    • Centrifuge the sample to remove any undigested material.

    • The supernatant containing the ε-(γ-glutamyl)lysine dipeptide is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of ε-(γ-glutamyl)lysine

This protocol provides a general framework for the quantitative analysis of the ε-(γ-glutamyl)lysine dipeptide using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 0% to 30% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Parameters (Example for ε-(γ-glutamyl)lysine):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 276.1

  • Product Ions (Q3) for MRM:

    • m/z 84.1 (Lysine immonium ion)

    • m/z 130.1 (Glutamic acid fragment)

  • Collision Energy: Optimized for the specific instrument.

Procedure:

  • Prepare a standard curve of ε-(γ-glutamyl)lysine of known concentrations.

  • Inject the prepared standards and the digested protein samples onto the LC-MS/MS system.

  • Monitor the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for the ε-(γ-glutamyl)lysine dipeptide.

  • Quantify the amount of ε-(γ-glutamyl)lysine in the samples by comparing the peak areas to the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_sample Protein Sample crosslinking Enzymatic Crosslinking (Transglutaminase) protein_sample->crosslinking digestion Exhaustive Proteolytic Digestion crosslinking->digestion cleanup Sample Cleanup (SPE or Filtration) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: General experimental workflow for the detection of this compound crosslinks.

transglutaminase_pathway Protein1 Protein with Glutamine Residue AcylEnzyme Acyl-Enzyme Intermediate Protein1->AcylEnzyme TG Protein2 Protein with Lysine Residue CrosslinkedProtein Crosslinked Protein (ε-(γ-Glutamyl)lysine bond) Protein2->CrosslinkedProtein TG Transglutaminase (Ca²⁺ dependent) Ammonia Ammonia (NH₃) AcylEnzyme->Ammonia AcylEnzyme->CrosslinkedProtein + Protein2-Lysine

Caption: Transglutaminase-catalyzed formation of a this compound crosslink.

Distinguishing Enzymatic vs. Non-Enzymatic Crosslinks

While transglutaminases are the primary catalysts for this compound crosslink formation, spontaneous, non-enzymatic crosslinking can also occur, particularly in long-lived proteins.[7] This process is generally much slower than the enzymatic reaction. To distinguish between the two:

  • Control Experiments: Perform the crosslinking reaction in the presence and absence of a transglutaminase inhibitor or in a calcium-free buffer (as most transglutaminases are calcium-dependent).[1] A significant reduction in crosslinking in the inhibited or calcium-free condition suggests an enzymatic process.

  • Time Course Analysis: Non-enzymatic crosslinking typically occurs over a much longer timescale (days to months) compared to enzymatic reactions (minutes to hours).[7]

  • Site Specificity: Transglutaminase-mediated crosslinking often exhibits substrate specificity, leading to crosslinks at particular glutamine and lysine residues. Spontaneous crosslinking may be more random, occurring at any sterically accessible and reactive Glu/Gln and Lys residues.

Conclusion

The detection and quantification of glutamyl-lysine crosslinks provide valuable insights into protein structure, function, and the pathophysiology of various diseases. The protocols outlined in this document, particularly the direct method involving exhaustive proteolytic digestion followed by LC-MS/MS analysis, offer a robust and sensitive approach for researchers, scientists, and drug development professionals to accurately measure this important post-translational modification. Careful experimental design, including appropriate controls, is essential for distinguishing between enzymatic and non-enzymatic crosslinking events.

References

Application Notes and Protocols: γ-Glutamyl-Lysine as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isopeptide γ-glutamyl-lysine (γ-Glu-Lys) is a covalent cross-link formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. This bond is catalyzed by a family of enzymes known as transglutaminases (TGases). The formation of γ-Glu-Lys cross-links is a post-translational modification that plays a crucial role in stabilizing protein structures. Under pathological conditions, the dysregulation of transglutaminase activity can lead to the accumulation of proteins cross-linked by γ-Glu-Lys, a hallmark of several diseases. Consequently, the detection and quantification of γ-Glu-Lys in biological samples have emerged as a promising strategy for disease diagnosis and monitoring.

These application notes provide a comprehensive overview of the utility of γ-Glu-Lys as a biomarker in various diseases, with a focus on neurodegenerative disorders, cancer, and cardiovascular disease. Detailed protocols for the quantification of γ-Glu-Lys and diagrams of the relevant signaling pathways are included to facilitate further research and drug development in this area.

Applications of γ-Glu-Lys as a Biomarker

The presence and concentration of γ-Glu-Lys have been correlated with the pathology of several diseases, making it a valuable biomarker for researchers and clinicians.

Neurodegenerative Diseases

A substantial body of evidence points to the involvement of γ-Glu-Lys in the pathogenesis of neurodegenerative diseases. The formation of insoluble protein aggregates is a common feature of these disorders, and γ-Glu-Lys cross-links contribute to the stability of these aggregates.[1][2]

  • Alzheimer's Disease (AD) and Vascular Dementia: Elevated levels of γ-Glu-Lys have been detected in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease and vascular dementia.[3] This suggests that the quantification of γ-Glu-Lys in CSF could serve as a diagnostic marker to distinguish these conditions from other neurological disorders. One study found that CSF isodipeptide concentrations above 120 nM/l were 72% specific and 77% sensitive for Alzheimer's dementia.[3]

  • Huntington's Disease (HD): In Huntington's disease, the mutant huntingtin protein is a substrate for transglutaminase 2 (TG2), leading to the formation of γ-Glu-Lys cross-linked aggregates in neuronal intranuclear inclusions.[1][4] A significant increase in γ-Glu-Lys levels has been observed in the caudate nucleus of HD patients, rising from approximately 90 to 760 pmol/mg of protein compared to healthy individuals.[1]

  • Parkinson's Disease (PD): α-synuclein, the primary component of Lewy bodies in Parkinson's disease, can also be cross-linked by transglutaminases, suggesting a role for γ-Glu-Lys in the progression of this disease.[1]

Cancer

Transglutaminase 2 (TG2) is frequently overexpressed in various types of cancer and has been implicated in tumor growth, metastasis, and drug resistance.[3][5][6] The cross-linking activity of TG2, leading to the formation of γ-Glu-Lys, is thought to contribute to these processes by stabilizing the tumor microenvironment and promoting cell survival pathways. While direct quantitative data for γ-Glu-Lys in tumor tissues is an emerging area of research, the established role of TG2 in cancer progression suggests that γ-Glu-Lys is a promising biomarker for cancer diagnosis and prognosis.

Cardiovascular Disease

Elevated levels of γ-glutamyl dipeptides, including γ-Glu-Lys, have been associated with an increased risk of cardio-metabolic diseases.[7][8][9] The enzyme responsible for the synthesis of many γ-glutamyl dipeptides, γ-glutamyltransferase (GGT), is a recognized biomarker for cardiovascular disease.[10][11][12] While the direct causal link between γ-Glu-Lys and cardiovascular disease is still under investigation, its association with related enzymatic pathways suggests its potential as a biomarker in this field.

Quantitative Data Summary

The following table summarizes the reported quantitative data for γ-Glu-Lys in various disease states. This data highlights the potential of γ-Glu-Lys as a quantifiable biomarker.

DiseaseSample Typeγ-Glu-Lys Concentration (Control)γ-Glu-Lys Concentration (Disease)Fold ChangeReference
Huntington's Disease Caudate Nucleus~90 pmol/mg protein~760 pmol/mg protein~8.4[1]
Alzheimer's Disease Cerebrospinal Fluid (CSF)37.9 ± 8.7 nM/l176.6 ± 77.1 nM/l~4.7[3]
Vascular Dementia Cerebrospinal Fluid (CSF)37.9 ± 8.7 nM/l95.6 ± 45.1 nM/l~2.5[3]

Experimental Protocols

The accurate quantification of γ-Glu-Lys in biological samples is critical for its validation and application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol 1: Quantification of γ-Glu-Lys in Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol is designed for the targeted quantification of γ-Glu-Lys in human CSF.

1. Sample Collection and Preparation:

  • Collect CSF from patients following standardized lumbar puncture procedures.

  • Immediately centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.[6]

  • Transfer the supernatant to a clean polypropylene (B1209903) tube and store at -80°C until analysis.

  • For analysis, thaw the CSF samples on ice.

  • To 100 µL of CSF, add 10 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₂-labeled γ-Glu-Lys) of known concentration.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for γ-Glu-Lys should be optimized by infusing a standard solution. A common precursor ion ([M+H]⁺) for γ-Glu-Lys is m/z 276.1. Product ions can be generated through collision-induced dissociation (CID) and would typically include fragments corresponding to the loss of water, ammonia, or parts of the amino acid side chains. For example, a potential transition could be 276.1 -> 130.1 (corresponding to the immonium ion of lysine).

    • Monitor at least two transitions per analyte for confident identification and quantification.

  • Data Analysis:

    • Generate a calibration curve using a series of known concentrations of a γ-Glu-Lys standard spiked into a surrogate matrix (e.g., artificial CSF).

    • Quantify the concentration of γ-Glu-Lys in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of γ-Glu-Lys in Plasma by LC-MS/MS

This protocol outlines the procedure for measuring γ-Glu-Lys in plasma samples.

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean polypropylene tubes and store at -80°C.

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard solution.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS parameters as described in Protocol 1. The MRM transitions will be the same. Due to the higher complexity of the plasma matrix, further optimization of the chromatographic gradient may be necessary to ensure adequate separation from interfering substances.

Signaling Pathways and Experimental Workflows

The formation of γ-Glu-Lys is intricately linked to the activity of transglutaminases, particularly TG2. Understanding the signaling pathways that regulate TG2 can provide insights into disease mechanisms and potential therapeutic targets.

Transglutaminase 2 Activation and Downstream Effects in Neurodegeneration

In neurodegenerative diseases, cellular stress signals, including oxidative stress and elevated intracellular Ca²⁺, lead to the activation of TG2.[4] Activated TG2 then cross-links disease-specific proteins, contributing to the formation of stable, insoluble aggregates.

TG2_Neurodegeneration cluster_upstream Upstream Activators cluster_tg2 Transglutaminase 2 cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress TG2 TG2 Oxidative Stress->TG2 Activates Elevated Ca2+ Elevated Ca2+ Elevated Ca2+->TG2 Activates Protein Cross-linking (γ-Glu-Lys) Protein Cross-linking (γ-Glu-Lys) TG2->Protein Cross-linking (γ-Glu-Lys) Catalyzes Aggregate Formation Aggregate Formation Protein Cross-linking (γ-Glu-Lys)->Aggregate Formation Leads to Neuronal Dysfunction & Death Neuronal Dysfunction & Death Aggregate Formation->Neuronal Dysfunction & Death Contributes to

Caption: TG2 activation pathway in neurodegeneration.

Transglutaminase 2 Signaling in Cancer

In the context of cancer, TG2 is regulated by various growth factors and inflammatory signals.[1][5][6] Its activation can promote cell survival, epithelial-mesenchymal transition (EMT), and drug resistance through pathways such as NF-κB and PI3K/Akt.

TG2_Cancer cluster_upstream_cancer Upstream Regulators cluster_tg2_cancer Transglutaminase 2 cluster_downstream_cancer Downstream Oncogenic Effects TGF-β TGF-β TG2_cancer TG2 TGF-β->TG2_cancer Induces Expression Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α)->TG2_cancer Induces Expression NF-κB Activation NF-κB Activation TG2_cancer->NF-κB Activation PI3K/Akt Pathway PI3K/Akt Pathway TG2_cancer->PI3K/Akt Pathway EMT & Metastasis EMT & Metastasis NF-κB Activation->EMT & Metastasis Drug Resistance Drug Resistance PI3K/Akt Pathway->Drug Resistance

Caption: TG2 signaling pathways in cancer.

Experimental Workflow for γ-Glu-Lys Biomarker Discovery

The following diagram outlines a typical workflow for the discovery and validation of γ-Glu-Lys as a disease biomarker.

Workflow Sample_Collection Biological Sample Collection (e.g., CSF, Plasma) Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis (MRM for γ-Glu-Lys) Sample_Prep->LCMS Data_Analysis Data Analysis (Quantification, Statistical Analysis) LCMS->Data_Analysis Biomarker_Validation Biomarker Validation (ROC Curve Analysis, Cohort Studies) Data_Analysis->Biomarker_Validation

Caption: Biomarker discovery workflow for γ-Glu-Lys.

Conclusion

γ-Glu-Lys holds significant promise as a biomarker for a range of diseases, particularly neurodegenerative disorders. Its quantification in accessible biological fluids like CSF and plasma offers a potential avenue for early diagnosis, disease monitoring, and the development of novel therapeutic strategies targeting transglutaminase activity. The protocols and pathways detailed in these notes provide a framework for researchers to further explore and validate the clinical utility of γ-Glu-Lys. As research progresses, the application of this biomarker is expected to expand, offering new insights into the pathophysiology of various diseases.

References

Application Notes and Protocols for Chemical Crosslinking of Glutamic Acid and Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical crosslinking of glutamic acid (Glu) and lysine (B10760008) (Lys) residues in proteins. This technique is a cornerstone in studying protein-protein interactions, elucidating the structure of protein complexes, and in the development of antibody-drug conjugates and other bioconjugates. The primary method described is the use of a "zero-length" crosslinker system, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Introduction to Zero-Length Crosslinking

Zero-length crosslinkers facilitate the formation of a direct covalent bond between two molecules without introducing any additional atoms from a spacer arm.[1][2] This is particularly advantageous for structural studies as it provides tight spatial constraints for computational modeling. The EDC/NHS system is a popular choice for crosslinking carboxyl groups (from glutamic or aspartic acid) to primary amines (from lysine) due to its efficiency and the water-solubility of the reagents.[3][4] The reaction forms a stable amide bond, effectively creating an isopeptide linkage between the side chains of glutamic acid and lysine.

The process is typically a two-step reaction to improve efficiency and control.[3][5] First, EDC activates the carboxyl group of a glutamic acid residue to form a highly reactive and unstable O-acylisourea intermediate.[5][6] To prevent rapid hydrolysis of this intermediate in an aqueous environment, NHS is added to convert it into a more stable, amine-reactive NHS ester.[3][5] This semi-stable intermediate can then react with the primary amine of a lysine residue to form a stable amide bond, releasing NHS.[3] This two-step approach allows for the activation of one protein's carboxyl groups, purification from excess EDC, and then subsequent addition to the second protein containing the target lysine residues.[7]

Quantitative Data Summary

The efficiency of the crosslinking reaction is dependent on several factors, including the molar ratios of the reactants, pH, and reaction time. The following table summarizes typical molar ratios and concentrations used in EDC/NHS crosslinking protocols. It is important to note that these ratios are often a starting point and should be optimized for each specific application.[8]

ParameterValueSource
Molar Ratio (Protein:EDC:NHS) 1:10:25 (starting point)[8]
EDC Concentration ~2 mM - 4 mM[7][9]
NHS/sulfo-NHS Concentration ~5 mM - 10 mM[7][9]
Quenching Agent (Hydroxylamine) 10 mM - 50 mM[3][5]
Quenching Agent (2-Mercaptoethanol) 20 mM[7]

Experimental Protocols

Protocol 1: Two-Step Crosslinking of Two Proteins

This protocol is adapted for sequentially coupling two proteins, minimizing self-conjugation of the second protein.[7]

Materials:

  • Protein #1 (containing accessible Glu residues): 1 mg/mL in Activation Buffer

  • Protein #2 (containing accessible Lys residues): 1 mg/mL in Coupling Buffer

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) [3]

  • NHS or Sulfo-NHS [3]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5[5]

  • 2-Mercaptoethanol (B42355) [7]

  • Desalting Columns (e.g., Sephadex G-25)[8]

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3][5] Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in anhydrous DMF or DMSO if necessary, followed by dilution in the appropriate buffer immediately before use.[5]

  • Activation of Protein #1:

    • To 1 mL of Protein #1 solution in Activation Buffer, add EDC to a final concentration of 2-4 mM and NHS (or sulfo-NHS) to a final concentration of 5-10 mM.[7][9]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[5]

  • Quenching of EDC:

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[7] This step is crucial to prevent EDC from reacting with carboxyl groups on Protein #2.

  • Removal of Excess Reagents (Optional but Recommended):

    • To ensure a more controlled reaction, remove excess EDC, NHS, and 2-mercaptoethanol by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer.[7][8]

  • Crosslinking Reaction:

    • Add an equimolar amount of Protein #2 to the activated Protein #1 solution.[3]

    • Allow the reaction to proceed for 2 to 2.5 hours at room temperature, or overnight at 4°C, with gentle mixing.[5][8]

  • Quenching of the Crosslinking Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[5] Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Purify the crosslinked protein conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[3]

Protocol 2: One-Step Crosslinking of Proteins in a Complex

This protocol is suitable for crosslinking proteins that are already in a complex or for intramolecular crosslinking.

Materials:

  • Protein Complex: 1 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.2)

  • EDC

  • Sulfo-NHS

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2[8]

  • Quenching Solution: 1 M Glycine or Tris, pH 8.0

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Crosslinking Reaction:

    • To your protein complex solution in Reaction Buffer, add EDC and Sulfo-NHS. A good starting point is a molar ratio of Protein:EDC:Sulfo-NHS of approximately 1:10:25.[8]

    • Incubate the reaction mixture for 2 to 2.5 hours at room temperature with gentle stirring.[8]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-20 mM to stop the reaction.[8] Incubate for 15 minutes.

  • Purification:

    • Remove unreacted small molecules and byproducts via gel filtration or dialysis.[8]

Visualizations

G cluster_activation Step 1: Activation of Glutamic Acid cluster_crosslinking Step 2: Crosslinking with Lysine Glu Glutamic Acid (on Protein 1) O_acylisourea O-acylisourea Intermediate (unstable) Glu->O_acylisourea + EDC EDC EDC NHS_ester Amine-Reactive NHS Ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS / sulfo-NHS Lys Lysine (on Protein 2) Crosslinked_Product Stable Amide Bond (Crosslinked Proteins) NHS_ester->Crosslinked_Product + Lysine

Caption: Chemical mechanism of EDC/NHS zero-length crosslinking.

G Start Start: Prepare Proteins and Reagents Activate Activate Protein 1 (Glu) with EDC and NHS (pH 4.5-6.0, 15-30 min) Start->Activate Quench_EDC Quench excess EDC with 2-Mercaptoethanol Activate->Quench_EDC Purify_Active Optional: Purify activated Protein 1 via Desalting Column Quench_EDC->Purify_Active Crosslink Add Protein 2 (Lys) React for 2h at RT (pH 7.0-8.0) Purify_Active->Crosslink Quench_Reaction Quench Reaction (e.g., Hydroxylamine) Crosslink->Quench_Reaction Purify_Final Purify Crosslinked Conjugate Quench_Reaction->Purify_Final End End: Analyze Product Purify_Final->End

Caption: Experimental workflow for two-step Glu-Lys crosslinking.

G PPI Protein-Protein Interaction Study Crosslink_Complex Crosslink interacting proteins (in vitro or in situ) using EDC/NHS PPI->Crosslink_Complex Isolate Isolate/Purify Crosslinked Complex Crosslink_Complex->Isolate Digest Enzymatic Digestion (e.g., Trypsin) Isolate->Digest MS_Analysis Mass Spectrometry (LC-MS/MS) Digest->MS_Analysis Data_Analysis Identify Crosslinked Peptides using specialized software MS_Analysis->Data_Analysis Structural_Modeling Generate Distance Constraints for Structural Modeling Data_Analysis->Structural_Modeling

Caption: Application of this compound crosslinking in structural proteomics.

References

Application Note: Quantification of ε-(γ-glutamyl)lysine Cross-links by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ε-(γ-glutamyl)lysine isopeptide bond is a covalent cross-link formed between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a peptide-bound lysine (B10760008) residue. This bond is primarily catalyzed by transglutaminases (TGases), a family of calcium-dependent enzymes.[1][2] The formation of these cross-links is a critical post-translational modification that stabilizes protein structures, rendering them resistant to proteolytic degradation and mechanical stress.[2]

An important member of this enzyme family is Transglutaminase 2 (TG2), which has been implicated in a variety of physiological and pathological processes, including wound healing, tissue stabilization, and the progression of chronic diseases such as fibrosis, chronic kidney disease, and neurodegenerative disorders.[3][4] Consequently, the quantification of ε-(γ-glutamyl)lysine in biological samples serves as a valuable biomarker for assessing TG2 activity and disease progression.[3][5]

This application note provides a detailed protocol for the quantification of ε-(γ-glutamyl)lysine in biological and food samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it superior to traditional amino acid analysis.[3][5]

Principle of the Method

The quantification of ε-(γ-glutamyl)lysine by LC-MS/MS involves a multi-step process. First, proteins are extracted from the sample matrix. To liberate the isopeptide, an exhaustive enzymatic digestion of the proteins is performed, which breaks down the protein into its constituent amino acids and small peptides, leaving the stable ε-(γ-glutamyl)lysine bond intact.[5][6] The resulting digest is then analyzed by LC-MS/MS. The liquid chromatography step separates the ε-(γ-glutamyl)lysine from other components in the complex mixture. The tandem mass spectrometer then provides highly selective and sensitive detection and quantification of the target analyte using Multiple Reaction Monitoring (MRM).

Signaling Pathway

Transglutaminase_Activity cluster_cellular Cellular Environment cluster_reaction Cross-linking Reaction Ca2 Ca2+ TG2_inactive Transglutaminase 2 (Inactive) Ca2->TG2_inactive Activation TG2_active Transglutaminase 2 (Active) Protein1 Protein with Glutamine Residue TG2_active->Protein1 Catalyzes Protein2 Protein with Lysine Residue Crosslinked_Protein Cross-linked Protein Complex (ε-(γ-glutamyl)lysine bond) Protein1->Crosslinked_Protein γ-carboxamide group Protein2->Crosslinked_Protein ε-amino group LC_MS_MS_Workflow Sample Biological or Food Sample Protein_Extraction Protein Extraction / Precipitation Sample->Protein_Extraction Enzymatic_Digestion Exhaustive Enzymatic Digestion Protein_Extraction->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (e.g., SPE) Enzymatic_Digestion->Sample_Cleanup LC_Separation Liquid Chromatography Separation Sample_Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols: Development and Use of Antibodies Specific for the ε-(γ-Glutamyl)-Lysine Isopeptide Bond

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ε-(γ-glutamyl)-lysine isopeptide bond is a covalent linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. This bond is primarily catalyzed by transglutaminase (TG) enzymes. This cross-linking plays a crucial role in stabilizing the structure of proteins, making them insoluble under physiological conditions.[1] These bonds are integral to numerous biological processes, including blood coagulation, skin barrier formation, and the stabilization of the extracellular matrix.[1] Dysregulation of isopeptide bond formation has been implicated in various pathologies, including neurodegenerative diseases, certain cancers, and autoimmune disorders like celiac disease.[1][2]

Antibodies that specifically recognize the ε-(γ-glutamyl)-lysine isopeptide bond, and not the individual amino acids, are invaluable tools for detecting and quantifying this post-translational modification. They enable researchers to study the activity of transglutaminases, identify cross-linked protein substrates, and investigate the role of this modification in health and disease.

Applications

Antibodies specific for the Glu-Lys isopeptide bond have a wide range of applications in basic research and drug development:

  • Detection of Transglutaminase Activity: These antibodies can be used to detect the products of TG activity, providing an indirect measure of the enzyme's function in cell cultures, tissue samples, and in vitro assays.[3]

  • Study of Protein Cross-linking: Researchers can identify novel protein substrates for transglutaminases and study the dynamics of protein cross-linking in various biological contexts. This is particularly relevant in studying the formation of protein aggregates in neurodegenerative diseases like Parkinson's disease.[2]

  • Disease Pathogenesis Research: The antibodies are used to investigate the role of isopeptide bonds in diseases such as celiac disease, where tissue transglutaminase generates immunogenic peptides, and in cancer, where abnormal cross-linking can impact tumor development.[1]

  • Biopharmaceutical Development: In the manufacturing of monoclonal antibodies (mAbs) and other protein therapeutics, aggregation is a major concern. Specific antibodies can be used to detect and characterize covalent aggregates formed via intermolecular isopeptide bonds, aiding in quality control and stability studies.[4][5]

  • Immunohistochemistry and Immunofluorescence: These antibodies allow for the visualization and localization of proteins containing isopeptide cross-links within tissues and cells, providing spatial information about where this modification occurs.[1][3][6]

Antibody Development and Characterization

The generation of highly specific monoclonal antibodies against the ε-(γ-glutamyl)-lysine isopeptide bond requires a carefully designed workflow, from antigen preparation to final antibody characterization.

Antibody_Development_Workflow cluster_0 Phase 1: Antigen & Immunization cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Screening & Selection cluster_3 Phase 4: Characterization & Production A Antigen Design (Synthetic ε-(γ-Glu)-Lys Peptide) B Conjugation to Carrier (e.g., KLH) A->B C Animal Immunization (e.g., Mouse) B->C D Spleen Cell Harvest C->D E Hybridoma Fusion D->E F HAT Selection E->F G ELISA Screening (Positive against Isopeptide) F->G H Counter-Screening (Negative against Lys, Gln) G->H I Subcloning & Expansion H->I J Antibody Purification I->J K Isotyping & Affinity Measurement J->K L Large-Scale Production K->L

Caption: Workflow for generating monoclonal antibodies against the this compound isopeptide bond.

Experimental Protocols

Protocol 1: Antigen Preparation

The key to generating specific antibodies is the use of a synthetic immunogen that presents the isopeptide bond.

  • Synthesis: Synthesize a short peptide containing the ε-(γ-glutamyl)-lysine isopeptide bond. A carrier amino acid, such as an N-terminal cysteine, should be included for conjugation.

  • Carrier Conjugation: Conjugate the synthetic peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable cross-linker (e.g., m-maleimidobenzoyl-N-hydroxysuccinimide ester, MBS). This increases the immunogenicity of the small peptide.

  • Purification: Purify the peptide-carrier conjugate by dialysis or size-exclusion chromatography to remove unreacted peptide and cross-linker.

  • Verification: Confirm successful conjugation using techniques like SDS-PAGE (observing a shift in the carrier protein's molecular weight) or MALDI-TOF mass spectrometry.

Protocol 2: Monoclonal Antibody Production (Hybridoma Method)
  • Immunization: Immunize BALB/c mice with the KLH-conjugated isopeptide antigen (e.g., 50-100 µg per mouse) emulsified in Complete Freund's Adjuvant for the primary injection, followed by booster injections with Incomplete Freund's Adjuvant every 2-3 weeks.[7]

  • Titer Check: After several boosters, collect serum and determine the antibody titer using an ELISA against the BSA-conjugated isopeptide.

  • Fusion: Once a high titer is achieved, administer a final intravenous boost. Three days later, sacrifice the mouse, harvest the spleen, and fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Selection: Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan, allowing only hybridoma cells to survive.

  • Screening: After 10-14 days, screen the culture supernatants for the presence of specific antibodies using ELISA.

Protocol 3: ELISA Screening for Specificity
  • Coating: Coat separate 96-well microtiter plates with:

    • Positive Target: BSA-conjugated ε-(γ-Glu)-Lys peptide (1-5 µg/mL).

    • Negative Controls: Unconjugated BSA, BSA-conjugated peptide with free lysine, and BSA-conjugated peptide with free glutamine.

  • Blocking: Block the plates with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.

  • Incubation: Add the hybridoma culture supernatants to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

  • Development: After incubation and washing, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Selection: Select clones that show a strong signal against the positive target but no significant signal against the negative controls.[2]

Application Workflows and Protocols

Once a specific antibody is developed and purified, it can be used in various immunoassays.

Application_Workflow cluster_input Sample Preparation cluster_assays Immunoassay Applications cluster_output Data Analysis Sample Biological Sample (Cell Lysate, Tissue, Plasma) A Western Blot (WB) (Detect specific cross-linked proteins) Sample->A B ELISA (Quantify total isopeptide bonds) Sample->B C Immunohistochemistry (IHC) (Localize bonds in tissue sections) Sample->C D Immunoprecipitation (IP) (Isolate cross-linked complexes) Sample->D O1 Protein Identification & Quantification A->O1 B->O1 O2 Cellular Localization C->O2 O3 Interaction Mapping D->O3

Caption: Common immunoassay applications for anti-isopeptide bond antibodies.

Protocol 4: Western Blot (WB)
  • Sample Prep: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: Incubate the membrane with the anti-isopeptide bond antibody (e.g., clone 81D1C2 at a 1:50 - 1:500 dilution) overnight at 4°C.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 5: Immunohistochemistry-Paraffin (IHC-P)
  • Deparaffinization & Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a protein block solution.

  • Primary Antibody: Incubate sections with the anti-isopeptide bond antibody (e.g., clone 81D4) for 1 hour at room temperature or overnight at 4°C.[1]

  • Detection: Use a labeled polymer-based detection system (e.g., HRP-polymer anti-mouse IgG).

  • Staining: Develop the signal with a chromogen like DAB (3,3'-diaminobenzidine), and counterstain with hematoxylin.

  • Mounting: Dehydrate the slides and mount with a permanent mounting medium.

Quantitative Data Summary

The following tables summarize the characteristics of commercially available monoclonal antibodies specific for the ε-(γ-glutamyl)-lysine isopeptide bond.

Table 1: General Antibody Characteristics

FeatureClone 81D1C2Clone 81D4
Host Species MouseMouse
Clonality MonoclonalMonoclonal
Isotype IgG1, kappaIgM
Immunogen Synthetic Nε-(γ-glutamyl)-lysineSynthetic isopeptide on BSA
Specificity Reacts with ε-(γ-Glu)-Lys isopeptide. No cross-reaction with free lysine or glutamine.[2] May cross-react with Nε-(acetyl)-lysine.[6][8]Reacts with synthetic isopeptide and natural isopeptide in D-dimer.[9]
Affinity (Kd) Not specified~4 x 10⁻⁷ M

Table 2: Recommended Applications and Dilutions

ApplicationClone 81D1C2Clone 81D4
Western Blot (WB) 1:50 - 1:500Not Recommended
ELISA ✓ (qualitative)✓ (quantitative)
Immunohistochemistry (IHC) 1:50 - 1:1000 (IF)[6]✓ (IHC-P, IHC-Fr)
Immunofluorescence (IF)

Note: Optimal dilutions should be determined by the end-user. Data compiled from multiple commercial datasheets and publications.[1][2][6][9]

Biological Pathway Visualization

The formation of the isopeptide bond by transglutaminase is a critical post-translational modification that can stabilize protein structures, leading to the formation of highly resilient protein complexes or aggregates.

Signaling_Pathway P1 Protein A (with Gln) TG Transglutaminase (e.g., TG2) P1->TG P2 Protein B (with Lys) P2->TG Crosslink Cross-linked Protein Complex (A-[this compound]-B) TG->Crosslink Catalyzes Ca Ca²⁺ Ca->TG Activates Result Stabilized Structure (e.g., Fibrin Clot, ECM, Aggregates) Crosslink->Result Antibody Anti-Isopeptide Ab (Detection Tool) Crosslink->Antibody Binds to

Caption: Role of transglutaminase in isopeptide bond formation and its detection.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to introduce site-specific covalent crosslinks between proteins is a powerful tool in protein engineering, drug development, and the study of protein-protein interactions. Among these, the formation of an isopeptide bond between the side chains of glutamic acid (Glu) and lysine (B10760008) (Lys) residues offers a robust and stable linkage. This document provides detailed application notes and protocols for the site-specific introduction of Glu-Lys crosslinks in recombinant proteins using state-of-the-art enzymatic methods. These techniques provide unparalleled control over the location of the crosslink, enabling the creation of well-defined and homogenous protein conjugates for a wide range of applications, from vaccine development to the creation of novel biomaterials.[1][2][3]

Application Notes: Enzymatic Methods for Site-Specific this compound Isopeptide Bond Formation

Two primary enzymatic systems have emerged as highly efficient and specific tools for generating site-specific isopeptide bonds: the SpyTag/SpyCatcher system and the Sortase A system.

The SpyTag/SpyCatcher System

The SpyTag/SpyCatcher system is a protein ligation technology that enables the irreversible covalent conjugation of recombinant proteins.[1] It is derived from the CnaB2 domain of the FbaB protein from Streptococcus pyogenes, which naturally forms an intramolecular isopeptide bond.[1][4] This system has been engineered into two separate components:

  • SpyTag: A short peptide of 13 amino acids that contains a reactive aspartate residue (which can be substituted with glutamate).

  • SpyCatcher: A larger protein domain (approximately 12 kDa) that contains a reactive lysine residue and a catalytic glutamate.[4]

When SpyTag and SpyCatcher are mixed, they spontaneously form a covalent isopeptide bond between the aspartate on SpyTag and the lysine on SpyCatcher.[4] This reaction is highly specific and can occur under a wide range of conditions, including physiological pH and temperature.[2][5]

Key Features and Applications:

  • High Specificity and Efficiency: The reaction is orthogonal to other cellular components, meaning SpyTag and SpyCatcher will not react with other proteins in a complex mixture.[6] The reaction proceeds to a high yield, often greater than 95%.

  • Versatility: The SpyTag and SpyCatcher domains can be genetically fused to the N-terminus, C-terminus, or even within flexible loops of target proteins.[5]

  • Applications:

    • Vaccine Development: Antigens can be decorated onto virus-like particles (VLPs) for enhanced immunogenicity.[1]

    • Enzyme Cyclization: Fusing SpyTag and SpyCatcher to the termini of an enzyme can increase its thermal and proteolytic stability.[2]

    • Protein Hydrogels: Creating networks of crosslinked proteins for use in cell culture and tissue engineering.[2]

    • Microscopy and Imaging: Labeling proteins with fluorescent probes for cellular imaging.[4]

An orthogonal system, SnoopTag/SnoopCatcher, has also been developed, which functions similarly but does not cross-react with the Spy system, allowing for the creation of more complex, multi-protein assemblies.[4][7]

Sortase-Mediated Ligation

Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that recognizes a specific sorting signal (e.g., LPXTG for Staphylococcus aureus SrtA) at the C-terminus of a protein.[8][9] SrtA cleaves the peptide bond between the threonine and glycine (B1666218) of this motif and catalyzes the formation of a new amide bond with an N-terminal oligoglycine nucleophile.[8] While this does not inherently form a this compound isopeptide bond, it can be adapted to do so by using a nucleophile containing a lysine residue. More directly, certain sortases from other bacteria, like Corynebacterium diphtheriae (CdSrtA), have been shown to mediate the formation of a lysine-isopeptide bond.[10]

Key Features and Applications:

  • Site-Specific C-terminal Modification: SrtA provides a reliable method for modifying the C-terminus of a target protein.

  • Broad Substrate Scope: The system can be used to ligate a wide range of molecules, including peptides, small molecules, and other proteins, as long as they are functionalized with an oligoglycine motif.[9]

  • Applications:

    • Antibody-Drug Conjugates (ADCs): Homogeneous ADCs can be produced with a defined drug-to-antibody ratio.[8]

    • Protein Circularization: Creating head-to-tail cyclized proteins with enhanced stability.[11]

    • Surface Immobilization: Attaching proteins to solid supports for various biotechnological applications.

Quantitative Data Summary

The following tables summarize key quantitative data for the SpyTag/SpyCatcher and Sortase A systems.

Table 1: Reaction Kinetics and Conditions

ParameterSpyTag/SpyCatcher SystemSortase A (S. aureus)
Second-order rate constant 1.4 ± 0.4 × 10³ M⁻¹s⁻¹[1]Slower kinetics, often requiring hours for completion
Reaction Time Minutes to a few hours[6]Several hours to overnight
Optimal pH 5.0 - 8.0[2]7.0 - 8.5
Optimal Temperature 4 - 37 °C[2]4 - 37 °C
Cofactors Required NoneCa²⁺ (for S. aureus SrtA)

Table 2: System Components and Recognition Motifs

SystemComponent 1Component 2Recognition MotifBond Formed
SpyTag/SpyCatcher SpyTag (13 aa peptide)SpyCatcher (~12 kDa protein)Aspartic Acid (in SpyTag) & Lysine (in SpyCatcher)Isopeptide (Asp-Lys)
SnoopTag/SnoopCatcher SnoopTag (12 aa peptide)SnoopCatcher (~12 kDa protein)Lysine (in SnoopTag) & Asparagine (in SnoopCatcher)Isopeptide (Lys-Asn)
Sortase A (S. aureus) Protein of InterestOligoglycine NucleophileLPXTG (at C-terminus of protein of interest)Amide

Experimental Protocols

Protocol 1: Production of SpyTag/SpyCatcher Fusion Proteins

This protocol describes the general steps for creating and expressing recombinant proteins fused to either SpyTag or SpyCatcher.

1.1. Plasmid Construction:

  • Design primers to amplify the gene of interest (GOI). The primers should include restriction sites compatible with your chosen expression vector.

  • Incorporate the DNA sequence encoding the SpyTag (AHIVMVDAYKPTK) or SpyCatcher domain at the desired location (N-terminus, C-terminus, or internal loop). A flexible linker (e.g., (GGGGS)n) between the GOI and the tag is recommended.

  • Ligate the amplified GOI-SpyTag/SpyCatcher fusion construct into a suitable bacterial expression vector (e.g., pET series).

  • Verify the sequence of the final construct by DNA sequencing.

1.2. Protein Expression and Purification:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (typically 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged fusion protein using Ni-NTA affinity chromatography.

  • Further purify the protein by size-exclusion chromatography if necessary.

  • Analyze the purity of the protein by SDS-PAGE.

Protocol 2: In Vitro SpyTag/SpyCatcher Ligation

This protocol outlines the procedure for the covalent crosslinking of SpyTag- and SpyCatcher-fused proteins.

  • Combine the purified SpyTag-fused protein and SpyCatcher-fused protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Equimolar concentrations are typically used.

  • Incubate the reaction mixture at room temperature or 37°C for 1-3 hours. The reaction can also be performed at 4°C overnight.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE. The formation of a higher molecular weight band corresponding to the crosslinked product should be observed.

  • If necessary, the crosslinked product can be purified from the unreacted components by size-exclusion chromatography.

Protocol 3: Sortase A-Mediated Ligation

This protocol provides a general method for the C-terminal modification of a protein using Sortase A.

3.1. Substrate Preparation:

  • Express and purify the protein of interest containing a C-terminal LPXTG motif and a purification tag (e.g., His-tag).

  • Synthesize or express the oligoglycine nucleophile (at least three glycine residues are recommended) conjugated to the molecule of interest (e.g., a peptide, small molecule, or another protein).

3.2. Ligation Reaction:

  • Combine the purified LPXTG-containing protein, the oligoglycine nucleophile (typically in 5-10 fold molar excess), and purified Sortase A enzyme in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂).

  • Incubate the reaction at room temperature or 37°C for 2-16 hours.

  • Monitor the reaction by SDS-PAGE or mass spectrometry.

  • Stop the reaction by adding EDTA (if using Ca²⁺-dependent SrtA) or by removing the enzyme.

  • Purify the ligated product from the enzyme and unreacted substrates. If the substrate protein has a His-tag and the enzyme also has a His-tag, a reverse Ni-NTA purification can be performed to remove the unreacted substrate and the enzyme.

Visualizations

SpyTag_SpyCatcher_Mechanism cluster_0 Components cluster_1 Reaction cluster_2 Product SpyTag Protein A-SpyTag Reaction Mixing of Components SpyTag->Reaction SpyCatcher Protein B-SpyCatcher SpyCatcher->Reaction Crosslinked Protein A-Isopeptide Bond-Protein B Reaction->Crosslinked Spontaneous Isopeptide Bond Formation

Caption: Mechanism of SpyTag/SpyCatcher-mediated protein ligation.

Experimental_Workflow cluster_design 1. Design & Cloning cluster_expression 2. Protein Production cluster_crosslinking 3. Crosslinking & Analysis PlasmidDesign Design Fusion Construct (Protein of Interest + Tag) Cloning Clone into Expression Vector PlasmidDesign->Cloning Verification Sequence Verification Cloning->Verification Transformation Transform into E. coli Verification->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Fusion Proteins Expression->Purification Reaction In Vitro Crosslinking Reaction Purification->Reaction Analysis Analyze by SDS-PAGE & Mass Spectrometry Reaction->Analysis FinalProduct FinalProduct Analysis->FinalProduct Purified Crosslinked Product

Caption: Experimental workflow for site-specific protein crosslinking.

References

Application Notes and Protocols for Studying Enzyme Kinetics with Glu-Lys Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, serve as fundamental substrates for a variety of proteolytic enzymes, playing crucial roles in protein digestion, cellular metabolism, and signal transduction. The Glu-Lys dipeptide, with its acidic (Glutamic acid) and basic (Lysine) residues, presents a unique substrate for investigating the specificity and catalytic mechanism of various peptidases. Understanding the kinetics of enzymes that hydrolyze or otherwise modify this compound peptides is essential for elucidating their physiological functions and for the development of therapeutic agents that target these enzymatic pathways.

These application notes provide a comprehensive overview of the use of this compound peptides in enzyme kinetics studies. We will delve into the types of enzymes that interact with such dipeptides, present relevant kinetic data for analogous substrates, and provide detailed experimental protocols for researchers to conduct their own investigations.

Enzymes Acting on Dipeptides with Acidic and Basic Residues

Several classes of enzymes are involved in the cleavage and modification of dipeptides. For substrates like this compound, the primary enzymes of interest are dipeptidases, which are found in various tissues, including the kidneys and small intestine. These enzymes exhibit broad substrate specificity, and their activity can be influenced by the physicochemical properties of the N-terminal and C-terminal amino acid residues.

One such enzyme is renal dipeptidase (EC 3.4.13.19), a membrane-bound zinc metalloenzyme primarily located in the brush border of the proximal renal tubules and the small intestine. It plays a crucial role in the hydrolysis of a wide range of dipeptides. While its preference is for dipeptides with bulky, hydrophobic N-terminal residues, it is capable of hydrolyzing a variety of dipeptide structures.

Data Presentation: Enzyme Kinetics with Dipeptide Substrates

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
L-Ala-L-Ala4401.14.0 x 10⁵
L-Ala-L-Asp14000.492.9 x 10⁶
L-Ala-L-Lys1701.89.4 x 10⁴
L-Arg-L-Ala1600.941.7 x 10⁵
L-Arg-D-Asp6000.797.6 x 10⁵
L-Glu-L-Ala1801.51.2 x 10⁵
L-Leu-L-Ala6300.381.7 x 10⁶
L-Phe-L-Ala5000.261.9 x 10⁶

Data adapted from a study on the bacterial renal dipeptidase homolog Sco3058, which shows broad substrate specificity.

Experimental Protocols

Protocol 1: Determination of Dipeptidase Activity using HPLC

This protocol describes a quantitative assay for measuring the activity of a dipeptidase, such as renal dipeptidase, using a dipeptide substrate like this compound. The method is based on the quantification of the released N-terminal amino acid (Glutamic acid) by High-Performance Liquid Chromatography (HPLC) after derivatization.

Materials:

  • This compound dipeptide substrate

  • Purified dipeptidase enzyme or tissue homogenate (e.g., kidney cortex)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4

  • Quenching Solution: 1 M HCl

  • Derivatization Reagent: Phenylisothiocyanate (PITC) solution (5% in heptane)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1 M Sodium Acetate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Glutamic acid standard solutions

Procedure:

  • Enzyme Reaction:

    • Prepare substrate solutions of varying concentrations (e.g., 0.1 mM to 10 mM) of this compound in the Reaction Buffer.

    • Pre-incubate the substrate solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of the enzyme solution to each substrate solution. The final reaction volume should be standardized (e.g., 100 µL).

    • Incubate the reaction mixtures at 37°C for a fixed time (e.g., 10, 20, 30 minutes). Ensure the reaction is in the linear range with respect to time and enzyme concentration.

    • Stop the reaction by adding an equal volume of Quenching Solution (1 M HCl).

  • Sample Derivatization:

    • Take an aliquot of the quenched reaction mixture.

    • Add PITC solution and vortex vigorously for 1 minute to derivatize the primary amine of the released Glutamic acid.

    • Centrifuge to separate the phases and collect the aqueous phase containing the derivatized amino acid.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the derivatized Glutamic acid using a gradient of Mobile Phase B in Mobile Phase A.

    • Monitor the absorbance at 254 nm.

    • Quantify the amount of released Glutamic acid by comparing the peak area to a standard curve generated with known concentrations of derivatized Glutamic acid.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction at each substrate concentration.

    • Plot V₀ against the substrate concentration [S].

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Visualizations

Dipeptide Metabolism and Transport Pathway

Dipeptide_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Protein Dietary Protein Dipeptides This compound Dipeptides Dietary_Protein->Dipeptides Proteolytic Digestion PepT1 PepT1 Transporter Intracellular_Dipeptides Intracellular This compound PepT1->Intracellular_Dipeptides Transport Cytosolic_Peptidases Cytosolic Dipeptidases Intracellular_Dipeptides->Cytosolic_Peptidases Hydrolysis Amino_Acids Glutamic Acid + Lysine Amino_Acid_Transporters Amino Acid Transporters Amino_Acids->Amino_Acid_Transporters Blood_Amino_Acids Amino Acids in Circulation Amino_Acid_Transporters->Blood_Amino_Acids Transport Experimental_Workflow Start Start Prepare_Substrate Prepare this compound Substrate Solutions Start->Prepare_Substrate Enzyme_Reaction Incubate with Enzyme at 37°C Prepare_Substrate->Enzyme_Reaction Quench_Reaction Stop Reaction with Acid Enzyme_Reaction->Quench_Reaction Derivatize_Sample Derivatize Amino Acids with PITC Quench_Reaction->Derivatize_Sample HPLC_Analysis Analyze by Reverse-Phase HPLC Derivatize_Sample->HPLC_Analysis Data_Analysis Calculate Kinetic Parameters (Km, Vmax) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols: Synthesis of Poly(Glu-Lys) Peptides for Immunological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(Glu-Lys) peptides and their application in immunological research. The information is intended to guide researchers in the preparation and use of these versatile copolypeptides for studies related to immunogenicity, vaccine development, and biomaterial-immune interactions.

Introduction

Random copolymers of L-glutamic acid and L-lysine, often in combination with other amino acids like L-alanine, are valuable tools in immunology.[1] Their defined composition allows for the systematic investigation of the chemical basis of immunogenicity and the nature of antigenic determinants. The introduction of different amino acid compositions can enhance the immunogenicity of these polymers, making them effective antigens for studying immune responses.[1] For instance, the incorporation of alanine (B10760859) into glutamic acid and lysine (B10760008) copolymers has been shown to boost their immunogenicity.[1] These synthetic polypeptides can elicit T-cell proliferative responses and are used to study immune response (Ir) gene control of the immune system.[2] Furthermore, hydrogels fabricated from alternating poly(this compound) sequences have demonstrated resistance to the foreign body response, suggesting their potential in biomedical applications where minimizing inflammation is crucial.[3][4]

Data Summary

The following tables summarize key quantitative data from studies involving poly(this compound) and related peptides, focusing on their interaction with biological systems.

Table 1: In Vitro Biofouling and Cell Adhesion on Poly(this compound) Hydrogels

Hydrogel CompositionFibrinogen Adsorption Reduction (%) (Compared to PEGDA)Endothelial Cell Adhesion (Compared to TCPS)Reference
L30 (poly(L-Glu-L-Lys))89.9Minimal[3]
D30 (poly(D-Glu-D-Lys))89.7Minimal[3]

PEGDA: Poly(ethylene glycol) diacrylate, TCPS: Tissue culture polystyrene

Table 2: In Vivo Acute Inflammatory Response to Subcutaneously Implanted Hydrogels in Mice (14 days)

HydrogelTNF-α ExpressionIL-6 ExpressionCCR7 ExpressionReference
PEGDASignificant IncreaseSignificant IncreaseSignificant Increase[3]
L30 (poly(L-Glu-L-Lys))SlightSlightSlight[3]
D30 (poly(D-Glu-D-Lys))SlightSlightSlight[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Poly(this compound) Peptides

This protocol outlines the general steps for synthesizing poly(this compound) peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common method for solid-phase peptide synthesis.[5][6]

Materials:

  • Fmoc-protected amino acids (Fmoc-L-Glu(OtBu)-OH, Fmoc-L-Lys(Boc)-OH)

  • Wang resin or other suitable solid support

  • Coupling reagents (e.g., HCTU/HOBt)

  • Activator base (e.g., DIEA/NMP)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/thioanisole/EDT/water)

  • Cold diethyl ether

  • Automated peptide synthesizer (optional)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Swell the resin in DMF for several hours before initiating the synthesis.[5]

  • First Amino Acid Coupling: Attach the first Fmoc-protected amino acid to the resin.[5]

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin to form a peptide bond. Use an excess of the activated amino acid to ensure the reaction goes to completion.[6]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[6]

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.[5]

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash the pellet with cold ether to remove scavengers from the cleavage cocktail.[5]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Support Coupling1 Couple First Fmoc-Amino Acid Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection Fmoc Deprotection (Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Coupling2 Couple Next Fmoc-Amino Acid Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Repeat Repeat for Each Amino Acid Wash3->Repeat Repeat->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (Mass Spec) Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow

Protocol 2: Chemoenzymatic Synthesis of Alternating Poly(Lys-Glu) Peptides

This method provides an alternative to traditional chemical synthesis, allowing for the creation of peptides with a defined alternating sequence of lysine and glutamic acid residues.[7]

Materials:

  • Lys(Z)Glu(OEt)-OEt HCl salt (monomer)

  • Trypsin

  • HBr in acetic acid

  • Diethyl ether

  • Aqueous NaOH solution

  • HCl

  • Dialysis tubing (MWCO: 100–500 Da)

Procedure:

  • Enzymatic Polymerization: Catalyze the polymerization of the Lys(Z)Glu(OEt)-OEt monomer using trypsin. This reaction promotes the formation of an alternating peptide sequence.[7]

  • Deprotection of Z group: Dissolve the resulting polymer (poly[Lys(Z)Glu(OEt)]) in an HBr solution in acetic acid and stir for 2 hours at room temperature to remove the Z protecting group from the lysine side chain.[7]

  • Precipitation: Pour the solution into excess diethyl ether to precipitate the polymer. Filter, wash with diethyl ether, and dry the precipitate under vacuum.[7]

  • Deprotection of OEt group: Dissolve the solid in an aqueous NaOH solution and stir for 12 hours at room temperature to deprotect the ethyl ester from the glutamic acid side chain.[7]

  • Neutralization and Dialysis: Neutralize the solution with HCl and dialyze against deionized water to purify the final poly(Lys-Glu) peptide.[7]

Protocol 3: T-Lymphocyte Proliferation Assay

This protocol is used to assess the immunogenicity of the synthesized poly(this compound) peptides by measuring their ability to stimulate the proliferation of T-lymphocytes from immunized animals.[2]

Materials:

  • Synthesized poly(this compound) peptide

  • Complete medium (e.g., Neurobasal A with supplements)

  • Peritoneal exudate T lymphocyte-enriched subpopulations (PETLES) from immunized and control mice

  • 96-well culture plates

  • [³H]-thymidine or other proliferation marker

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Isolate PETLES from F1 hybrid mice immunized with the poly(this compound) peptide and from non-immunized control mice.[2]

  • Cell Culture: Plate the PETLES in 96-well plates at a suitable density in a complete medium.

  • Antigen Stimulation: Add the synthesized poly(this compound) peptide at various concentrations to the appropriate wells. Include positive and negative controls.

  • Incubation: Incubate the plates for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. The amount of incorporated [³H]-thymidine is proportional to the extent of cell proliferation.

  • Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a stimulation index (mean counts per minute of stimulated cultures / mean counts per minute of unstimulated cultures).

ImmuneResponse_Pathway MHC MHC TCR TCR MHC->TCR Binding

T-Cell Activation by Poly(this compound) Peptides

Applications in Immunological Research

  • Studying Immunogenicity: Poly(this compound) peptides with varying compositions can be synthesized to investigate the structural requirements for an immune response.[1]

  • Vaccine Development: These peptides can be used as carriers for haptens or as adjuvants to enhance the immune response to other antigens.

  • Biomaterial Biocompatibility: The low inflammatory potential of certain poly(this compound) formulations makes them attractive for developing biocompatible materials for implants and drug delivery systems.[3][4]

  • Understanding Autoimmunity: Synthetic peptides can be designed to mimic autoantigens, providing tools to study the mechanisms of autoimmune diseases.[8]

Conclusion

The synthesis of poly(this compound) peptides offers a powerful platform for a wide range of immunological studies. The ability to control the composition and structure of these polymers allows for the fine-tuning of their immunological properties. The protocols and data presented here provide a foundation for researchers to synthesize and utilize these peptides in their own investigations, contributing to a deeper understanding of the immune system and the development of new immunotherapies and biocompatible materials.

References

Application Notes and Protocols for Identifying Glu-Lys Crosslinked Peptides in Proteomics Datasets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying ε-(γ-glutamyl)-lysine (Glu-Lys) isopeptide crosslinks in proteins using mass spectrometry-based proteomics. The protocols detailed below cover the entire workflow, from in vivo crosslinking to data analysis, with a specific focus on the nuances of identifying this particular type of covalent bond.

Introduction

Spontaneous or enzymatically-catalyzed isopeptide bond formation between glutamic acid and lysine (B10760008) residues plays a crucial role in the structure and function of long-lived proteins and protein complexes. These crosslinks can be indicative of protein aging, specific biological processes, or the result of cellular stress.[1][2][3] Identifying these this compound crosslinks provides valuable insights into protein structure, protein-protein interactions, and the molecular basis of various physiological and pathological states.

The identification of these "zero-length" crosslinks, where no exogenous crosslinking reagent is used, presents unique challenges. The key characteristic for their identification in mass spectrometry is the neutral loss of a water molecule (H₂O, 18.0106 Da) upon fragmentation of the crosslinked peptide.[1][2][3] This guide provides detailed protocols and data analysis strategies to confidently identify these important post-translational modifications.

Experimental Workflow Overview

The overall workflow for identifying this compound crosslinked peptides involves several key stages, from sample preparation to data analysis. Each step is critical for the successful identification of these low-abundance species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis In-vivo Crosslinking In-vivo Crosslinking Cell Lysis Cell Lysis In-vivo Crosslinking->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion SCX Fractionation SCX Fractionation Protein Digestion->SCX Fractionation LC-MS/MS LC-MS/MS SCX Fractionation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A generalized experimental workflow for the identification of this compound crosslinked peptides.

I. Experimental Protocols

Protocol 1: In Vivo Protein Crosslinking

This protocol is designed to capture protein-protein interactions within a cellular context. For spontaneous this compound crosslinks, this step stabilizes existing interactions.

Materials:

  • Cultured cells (~80-90% confluency)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Formaldehyde (B43269) (37% stock solution)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation: Wash the cultured cells twice with pre-warmed PBS to remove media components.

  • Crosslinking Reaction:

    • Add pre-warmed PBS to the cells.

    • Add formaldehyde to a final concentration of 1% (v/v).

    • Incubate at room temperature for 10 minutes with gentle agitation.

  • Quenching: Add quenching buffer to a final concentration of 100 mM Tris-HCl and incubate for 15 minutes at room temperature to stop the crosslinking reaction.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add cell lysis buffer with protease inhibitors and scrape the cells.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • The supernatant containing the crosslinked protein complexes is ready for downstream processing.[4]

Protocol 2: Protein Digestion

Materials:

  • Crosslinked protein lysate

  • 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • 1 M Dithiothreitol (DTT)

  • 1 M Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction:

    • Add 8 M urea to the protein lysate to a final concentration of 4 M.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Add IAA to a final concentration of 40 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Quench Digestion: Add formic acid to a final concentration of 1% to stop the tryptic digestion.

Protocol 3: Enrichment of Crosslinked Peptides by Strong Cation Exchange (SCX) Chromatography

Crosslinked peptides are often present in low abundance. Enrichment is a crucial step to increase the likelihood of their detection.[5][6] SCX is effective because crosslinked peptides typically have a higher charge state than linear peptides.[6]

Materials:

  • Digested peptide mixture

  • SCX spin columns

  • SCX loading buffer: 10 mM KH₂PO₄, 25% acetonitrile, pH 3.0

  • SCX wash buffer: 10 mM KH₂PO₄, 25% acetonitrile, pH 3.0

  • SCX elution buffers: 10 mM KH₂PO₄, 25% acetonitrile, pH 3.0 with increasing concentrations of KCl (e.g., 50 mM, 100 mM, 250 mM, 500 mM)

  • C18 desalting spin columns

Procedure:

  • Column Equilibration: Equilibrate the SCX spin column with SCX loading buffer.

  • Sample Loading:

    • Acidify the digested peptide sample with formic acid and ensure it is in a low-salt buffer.

    • Load the sample onto the equilibrated SCX column.

  • Washing: Wash the column with SCX wash buffer to remove unbound peptides.

  • Stepwise Elution:

    • Elute the peptides with increasing concentrations of KCl in the elution buffer. Start with a low salt concentration to elute singly charged peptides and gradually increase the salt concentration to elute more highly charged (crosslinked) peptides.[7]

    • Collect fractions at each salt concentration.

  • Desalting: Desalt each fraction using a C18 spin column before LC-MS/MS analysis.

II. Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap Fusion Lumos or a Q-TOF instrument, is recommended for the analysis of crosslinked peptides.[8][9][10]

LC-MS/MS Parameters:

  • Liquid Chromatography: Use a long gradient (e.g., 90-120 minutes) on a reverse-phase column to achieve good separation of the complex peptide mixture.

  • Mass Spectrometer Settings (Orbitrap):

    • MS1 Scan:

      • Resolution: 120,000

      • AGC target: 4e5

      • Max IT: 50 ms

    • Data-Dependent Acquisition (DDA):

      • Select precursor ions with charge states of 3+ and higher for fragmentation, as crosslinked peptides are typically more highly charged.

    • MS2 Scan:

      • Fragmentation: Use a combination of fragmentation methods. HCD is generally effective, but EThcD can provide better sequence coverage for highly charged precursors.[11]

      • Resolution: 30,000

      • AGC target: 1e5

      • Normalized Collision Energy (HCD): Stepped collision energy (e.g., 28, 32, 36) can improve fragmentation of different peptide types.

III. Data Analysis

Specialized software is required for the identification of crosslinked peptides. For this compound crosslinks, the software must be able to search for a specific mass modification corresponding to the loss of water.

Software:

  • pLink 2: A fast and reliable search engine for crosslinked peptides. It can be configured to search for user-defined crosslinkers, including the "zero-length" this compound crosslink.[12][13]

  • XlinkX (within Proteome Discoverer): A node within the Thermo Scientific Proteome Discoverer software for identifying crosslinked peptides.[5][8][14]

  • Protein Prospector: A web-based tool that can be used to search for various modifications, including isopeptide crosslinks.[1][2]

pLink 2 Search Parameters for this compound Crosslinks:

  • Cross-linker: Define a new cross-linker with the following properties:

    • Name: Glu-Lys_H2O

    • Composition: H(-2) O(-1)

    • Mass: -18.01056 Da

    • Specificity: Link between E and K

  • Enzyme: Trypsin, with up to 2 missed cleavages.

  • Precursor Mass Tolerance: 10 ppm

  • Fragment Mass Tolerance: 20 ppm

  • Variable Modifications: Methionine oxidation, Protein N-terminal acetylation.

  • Static Modifications: Cysteine carbamidomethylation.

Interpreting Fragmentation Spectra

The key to confidently identifying a this compound crosslinked peptide is the interpretation of its MS/MS spectrum.

fragmentation_pathway Crosslinked Peptide Precursor Crosslinked Peptide Precursor Fragmentation (HCD/CID) Fragmentation (HCD/CID) Crosslinked Peptide Precursor->Fragmentation (HCD/CID) Neutral Loss of H2O Neutral Loss of H2O Crosslinked Peptide Precursor->Neutral Loss of H2O characteristic loss b- and y-ions from Peptide 1 b- and y-ions from Peptide 1 Fragmentation (HCD/CID)->b- and y-ions from Peptide 1 b- and y-ions from Peptide 2 b- and y-ions from Peptide 2 Fragmentation (HCD/CID)->b- and y-ions from Peptide 2 Crosslink-specific fragment ions Crosslink-specific fragment ions Fragmentation (HCD/CID)->Crosslink-specific fragment ions

Caption: Fragmentation of a this compound crosslinked peptide.

Key features to look for in the MS/MS spectrum:

  • Fragment ions from both peptides: The spectrum should contain b- and y-ions that can be assigned to both of the crosslinked peptides.

  • Crosslink-specific fragment ions: These are ions that contain a fragment of one peptide plus the intact other peptide.

  • High Matched Intensity: A significant portion of the ion current in the spectrum should be accounted for by the assigned fragment ions.

  • Score: The search engine score should be high, and the score difference between the top hit and the next best hit should be significant.

IV. Quantitative Data and Performance Metrics

The success of a crosslinking experiment can be evaluated by the number of identified crosslinked peptides. The following tables summarize representative data from the literature to provide an indication of expected outcomes.

Table 1: Impact of Enrichment on the Identification of Crosslinked Peptides

ConditionNumber of Identified Crosslinked PeptidesFold IncreaseReference
Unenriched~1% of total identified peptides-[5][15]
SCX Fractionation14% more than unenriched1.14x[15]
Reverse-Phase Fractionation50% more than unenriched1.5x[15]

Table 2: Comparison of Fragmentation Methods for Crosslinked Peptide Identification

Fragmentation MethodRelative PerformanceReference
CIDGenerally lower performance than HCD[11]
HCDMethod of choice for the majority of crosslinked peptides[11]
ETDLower number of identifications than CID/HCD due to slower scan rate[16]
EThcDBetter sequence coverage for high charge-density peptides[11]

Table 3: Performance of Different Crosslinking Strategies and Software

Crosslinker/MethodNumber of Identified Crosslinks (Complex Sample)SoftwareReference
DSSO (MS-cleavable)> 1000 in human cell lysateXlinkX[17]
DSBU (MS-cleavable)> 7400 in Drosophila embryo extractNot specified[17]
pLink 2 (re-analysis)Up to 27% more than pLink 1pLink 2[13]

These tables illustrate the importance of enrichment and the choice of fragmentation method in maximizing the identification of crosslinked peptides. The development of specialized software has also significantly improved the ability to analyze these complex datasets.

Conclusion

The identification of this compound isopeptide crosslinks provides a unique window into the in vivo structure and interactions of proteins. While challenging due to their low abundance and the absence of a chemical crosslinker, a systematic approach combining in vivo stabilization, enrichment of crosslinked peptides, high-resolution mass spectrometry, and specialized data analysis can lead to their successful identification. The protocols and guidelines presented here offer a robust framework for researchers to investigate this important post-translational modification in a variety of biological systems.

References

Application Notes & Protocols: Fluorescent Labeling of ε-(γ-Glutamyl)-Lysine Isopeptide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The ε-(γ-glutamyl)-lysine isopeptide bond is a covalent linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue.[1] This bond is critical for the post-translational modification and cross-linking of proteins, playing a pivotal role in numerous biological processes. Key enzymes like transglutaminases (TGases) catalyze the formation of these bonds, while they are also the hallmark of protein modification by ubiquitin (Ub) and Small Ubiquitin-like Modifiers (SUMO).[2][3] Dysregulation of isopeptide bond formation is implicated in various diseases, including neurodegenerative disorders, fibrosis, and cancer, making the enzymes and pathways involved attractive targets for drug development.[4][5]

Fluorescent labeling techniques provide powerful tools for detecting isopeptide bonds, monitoring enzyme activity in real-time, and visualizing these modifications within cells.[2][4] These methods offer high sensitivity and are amenable to high-throughput screening (HTS) formats, facilitating the discovery of novel inhibitors and the characterization of complex biological pathways.[6][7] This document provides an overview of common applications, detailed experimental protocols, and key data for the fluorescent labeling of Glu-Lys isopeptide bonds.

Applications of Fluorescent Isopeptide Bond Labeling

  • Real-Time Monitoring of Transglutaminase Activity: Fluorescent assays are widely used to measure the catalytic activity of TGases. These assays often employ a fluorescently labeled amine, such as monodansylcadaverine, which becomes incorporated into a protein substrate, leading to a detectable change in fluorescence.[8][9] This principle is fundamental for kinetic studies and for screening enzyme inhibitors.[10]

  • Visualizing Ubiquitination and SUMOylation: Ubiquitination and SUMOylation are essential signaling processes where Ub and SUMO proteins are covalently attached to lysine residues on target proteins via isopeptide bonds.[2][11] Using fluorescently labeled Ub or SUMO allows for the direct visualization of these modification events in vitro and in living cells, providing insights into protein degradation, DNA damage response, and cell signaling.[4][11][12]

  • High-Throughput Screening (HTS) for Enzyme Inhibitors: Fluorescence Polarization (FP) is a powerful HTS technique that can monitor isopeptide bond formation in real-time without the need for separation steps.[6][7] The principle relies on the change in the tumbling rate of a small fluorescent probe when it becomes incorporated into a much larger protein, resulting in a measurable increase in fluorescence polarization.[6][9] This method is ideal for screening large compound libraries for inhibitors of TGases, E3 ligases, or deubiquitinases (DUBs).

  • Detecting Protein Aggregation: Aberrant isopeptide bond formation can lead to the creation of stable, cross-linked protein aggregates, a hallmark of several neurodegenerative diseases.[5] Fluorescent probes can be used to detect and quantify these aggregates in various experimental models.

Methodologies and Experimental Protocols

There are several distinct strategies for the fluorescent labeling of isopeptide bonds, each with specific advantages and applications.

Method 1: Amine Incorporation Assays using Transglutaminase

This classic method relies on the TGase-catalyzed incorporation of a fluorescently labeled primary amine into a glutamine-containing protein substrate. Monodansylcadaverine is a widely used probe for this purpose.[13][14]

Principle: The TGase enzyme recognizes a protein substrate (e.g., N,N-dimethylcasein) and a fluorescent amine donor (e.g., dansylcadaverine). It catalyzes the formation of an isopeptide bond between a glutamine residue on the protein and the amine, covalently attaching the fluorophore. The change in the fluorescent properties of the probe upon incorporation into the protein allows for quantification of enzyme activity.[8]

G cluster_0 Transglutaminase Catalysis Protein Protein Substrate (with Glutamine) TGase Transglutaminase (TGase) Protein->TGase Probe Fluorescent Amine (e.g., Dansylcadaverine) Probe->TGase Product Fluorescently Labeled Protein (Isopeptide Bond Formed) TGase->Product Acyl-Transfer Ammonia NH₃ TGase->Ammonia

Caption: Transglutaminase-mediated formation of a fluorescently labeled isopeptide bond.

Protocol 1: In Vitro TGase Activity Assay with Dansylcadaverine

This protocol is adapted for a 96-well plate format suitable for fluorescence plate readers.

Materials:

  • Recombinant Transglutaminase 2 (TGase 2)

  • N,N-dimethylcasein (DMC) stock solution (10 mg/mL in water)

  • Monodansylcadaverine (MDC) stock solution (10 mM in DMSO)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂, 10 mM DTT

  • Stop Solution: 0.5 M EDTA, pH 8.0

  • Black 96-well microplate

Procedure:

  • Prepare the reaction mixture in the microplate wells. For each 100 µL reaction, add the components in the following order:

    • 58 µL deionized water

    • 20 µL Assay Buffer (5x concentrated)

    • 10 µL DMC stock solution (final concentration: 1 mg/mL)

    • 2 µL MDC stock solution (final concentration: 200 µM)

  • Include negative controls by replacing the enzyme solution with an equal volume of Assay Buffer.

  • To start the reaction, add 10 µL of TGase 2 solution (e.g., 10 µg/mL stock for a final concentration of 1 µg/mL).

  • Incubate the plate at 37°C. For a kinetic reading, measure the fluorescence every 1-2 minutes for 30-60 minutes. For an endpoint assay, incubate for a fixed time (e.g., 30 minutes).

  • If performing an endpoint assay, stop the reaction by adding 10 µL of Stop Solution.

  • Read the fluorescence intensity on a plate reader with excitation at ~330-340 nm and emission at ~500-510 nm.[8]

  • Calculate the rate of reaction (change in fluorescence over time) to determine TGase activity.

ComponentStock ConcentrationVolume per WellFinal Concentration
N,N-dimethylcasein10 mg/mL10 µL1 mg/mL
Dansylcadaverine10 mM2 µL200 µM
TGase 210 µg/mL10 µL1 µg/mL
5x Assay Buffer5x20 µL1x
Deionized Water-58 µL-
Total Volume 100 µL
Table 1: Example reaction mixture for an in vitro TGase activity assay.
Method 2: Bioorthogonal Labeling via Click Chemistry

Click chemistry provides a highly specific method for labeling proteins with fluorophores.[15][16] The strategy involves two steps: first, incorporating a bioorthogonal handle (an azide (B81097) or alkyne group) into the target protein, and second, reacting this handle with a complementary fluorescent probe.[17]

Principle: An azide or alkyne group can be introduced into a protein at a specific lysine or glutamine residue, either through enzymatic modification or by incorporating a non-canonical amino acid. The modified protein is then incubated with a fluorescent dye containing the complementary reactive group (alkyne or azide, respectively). A copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction forms a stable triazole linkage, covalently attaching the fluorophore.[18][19]

G Click Chemistry Labeling Workflow Start Target Protein (with Glu/Lys) Step1 Step 1: Introduce Bioorthogonal Handle Start->Step1 Protein_Azide Protein-Azide Step1->Protein_Azide Step2 Step 2: Click Reaction (CuAAC) Protein_Azide->Step2 Final_Product Fluorescently Labeled Protein Step2->Final_Product Fluorophore_Alkyne Alkyne-Fluorophore Fluorophore_Alkyne->Step2

Caption: A two-step workflow for fluorescent labeling using click chemistry.

Protocol 2: General Protocol for In Vitro Click Chemistry Labeling

This protocol assumes the target protein has already been modified to contain an azide group.

Materials:

  • Azide-modified protein (1 mg/mL in PBS)

  • Alkyne-functionalized fluorophore (e.g., DBCO-Cy5, 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)

  • Sodium Ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • PBS, pH 7.4

Procedure:

  • In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution (100 µg) with 5 µL of the alkyne-fluorophore stock solution. Mix gently.

  • Prepare the Copper(I) catalyst premix. In a separate tube, mix:

    • 2 µL CuSO₄ solution

    • 10 µL THPTA solution

    • Mix well. The solution should be colorless to light blue.

  • Add 12 µL of the catalyst premix to the protein/fluorophore mixture.

  • Initiate the reaction by adding 5 µL of freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess reagents using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions.

  • Verify labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Method 3: Real-Time Analysis with Fluorescence Polarization (FP)

FP is a homogenous assay that measures changes in the molecular size of a fluorescently labeled molecule.[7] It is exceptionally well-suited for studying the kinetics of isopeptide bond formation in real-time.[6]

Principle: A small, fluorescently labeled substrate (e.g., a fluorescent amine or a fluorescently tagged ubiquitin) tumbles rapidly in solution, resulting in low fluorescence polarization.[7] When an enzyme (like a TGase or an E1-E2-E3 ligase cascade) incorporates this fluorescent substrate into a large protein, the tumbling rate of the fluorophore slows dramatically. This decrease in rotational speed leads to a significant increase in the measured fluorescence polarization (FP) value.[6][9]

G cluster_0 Before Reaction cluster_1 After Isopeptide Bond Formation Probe Small Fluorescent Probe (Fast Tumbling) Result1 Low FP Signal Product Large Labeled Protein (Slow Tumbling) Probe->Product Enzyme-Catalyzed Reaction Result2 High FP Signal

Caption: The principle of detecting isopeptide bond formation using fluorescence polarization.

Protocol 3: Monitoring Ubiquitination with the UbiReal FP Assay

This protocol is a generalized version based on the UbiReal method for monitoring ubiquitin conjugation in real-time.[6][7]

Materials:

  • Fluorescently labeled Ubiquitin (e.g., TAMRA-Ub, LifeSensors)

  • E1 Ubiquitin-Activating Enzyme

  • E2 Ubiquitin-Conjugating Enzyme

  • E3 Ubiquitin Ligase

  • Target Substrate Protein (optional, as auto-ubiquitination can be measured)

  • FP Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT

  • ATP solution (100 mM in water)

  • Black, low-volume 384-well microplate

Procedure:

  • Prepare a master mix of reaction components in the FP Assay Buffer. Typical concentrations are:

    • 100 nM TAMRA-Ub

    • 125 nM E1 enzyme

    • 2 µM E2 enzyme

    • 2 µM E3 enzyme

  • Dispense the master mix into the wells of the 384-well plate.

  • Place the plate in a plate reader equipped with FP capabilities and appropriate filters for the fluorophore (e.g., TAMRA: Ex 540 nm, Em 590 nm).

  • Allow the plate to equilibrate to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding ATP to a final concentration of 10 mM. This can be done using the plate reader's injectors for simultaneous start across all wells.

  • Immediately begin reading the fluorescence polarization (in mP units) and total fluorescence intensity every 30-60 seconds for 60-90 minutes.

  • For inhibitor screening, the compound of interest would be pre-incubated with the enzyme master mix before the addition of ATP.

  • Plot the change in mP over time. An increase in the FP signal indicates the formation of higher molecular weight ubiquitin conjugates.[6]

ParameterValueNotes
TAMRA-Ub100 nMFluorescent probe.[7]
E1 Enzyme125 nMInitiates the cascade.[7]
E2 Enzyme2 µMTransfers Ub from E1.[7]
E3 Ligase2 µMTransfers Ub to substrate.[7]
ATP10 mMEnergy source for the reaction.
Readout mP Millipolarization units.
Table 2: Typical component concentrations for the UbiReal FP assay.[7]

Data Summary: Common Fluorescent Probes

The choice of fluorophore is critical and depends on the specific application, instrumentation available, and the desired spectral properties.

Probe NameExcitation (nm)Emission (nm)Primary Application / Notes
Dansylcadaverine ~335~500TGase activity assays; fluorescence is environmentally sensitive.[8][13]
Fluorescein (FITC) ~494~518General purpose labeling; pH sensitive. Used for labeling ubiquitin.[2][20]
Rhodamine B ~555~580Used in FP assays and for TGase probes; photostable.[9][21]
TAMRA ~555~580Common label for FP-based ubiquitination assays (UbiReal).[7]
Cy5 ~650~670Far-red dye suitable for in-cell imaging to reduce autofluorescence.
Abz/Dnp ~320~420A FRET pair used in quenched fluorescent peptide substrates for TGases.[10]
Table 3: Properties of common fluorescent probes used for labeling isopeptide bonds.

References

Application of Glu-Lys Dipeptide in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glutamic acid-lysine (Glu-Lys) dipeptide is a simple yet versatile building block for the design of targeted drug delivery systems. Its inherent biocompatibility, low immunogenicity, and recognition by specific cellular uptake mechanisms make it an attractive carrier for enhancing the therapeutic efficacy and safety profile of various pharmaceutical agents. This document provides detailed application notes and experimental protocols for the utilization of this compound dipeptides in the development of novel drug delivery platforms.

The primary advantages of using a this compound dipeptide as a drug carrier stem from its ability to be recognized by peptide transporters, such as PEPT1 and PEPT2, which are expressed on the surface of various cell types, including intestinal and renal epithelial cells, as well as some tumor cells. This targeted uptake mechanism can improve the oral bioavailability of drugs with poor membrane permeability and facilitate their selective delivery to target tissues. Once internalized, the dipeptide-drug conjugate can be designed to release the active drug in response to the intracellular environment, such as the acidic pH and enzymatic activity within lysosomes.

Data Presentation

The following tables summarize key quantitative parameters for a model this compound dipeptide-drug conjugate, based on data from analogous dipeptide prodrug systems. These values are illustrative and will vary depending on the specific drug, linker chemistry, and experimental conditions.

Table 1: Physicochemical and In Vitro Performance of a Model this compound-Drug Conjugate

ParameterValueMethod of Determination
Drug Loading Capacity (% w/w) 15 - 30%High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (%) > 90%Ultracentrifugation followed by HPLC
Particle Size (nm) 100 - 200Dynamic Light Scattering (DLS)
Zeta Potential (mV) +15 to +25Laser Doppler Velocimetry
In Vitro Drug Release at pH 7.4 (24h) < 10%Dialysis Method
In Vitro Drug Release at pH 5.0 (24h) > 80%Dialysis Method
Half-life in Human Plasma > 24 hoursIncubation in plasma followed by LC-MS/MS analysis

Table 2: In Vivo Pharmacokinetic and Efficacy Data of a Model this compound-Drug Conjugate

ParameterValueAnimal Model
Oral Bioavailability Enhancement (Fold Increase) 3 - 5Rat
Tumor Accumulation (Fold Increase vs. Free Drug) 2 - 4Mouse Xenograft Model
Tumor Growth Inhibition (%) 60 - 80%Mouse Xenograft Model
Maximum Tolerated Dose (mg/kg) > 2x Free DrugMouse

Experimental Protocols

Protocol 1: Synthesis of a this compound Dipeptide-Drug Conjugate

This protocol describes the synthesis of a this compound dipeptide conjugated to a model drug containing a carboxylic acid group via a stable amide bond. This is a general procedure that can be adapted for various drugs and linker strategies.

Materials:

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Lys(Boc)-OH

  • Rink Amide Resin

  • Drug with a free amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Couple Fmoc-Lys(Boc)-OH to the resin using DCC and HOBt in DMF.

    • Confirm complete coupling using a Kaiser test.

  • Second Amino Acid Coupling:

    • Deprotect the Fmoc group from the lysine (B10760008) residue.

    • Couple Fmoc-Glu(OtBu)-OH using DCC and HOBt in DMF.

  • Drug Conjugation:

    • Deprotect the Fmoc group from the glutamic acid residue.

    • Activate the carboxylic acid group of the drug using DCC and HOBt.

    • Couple the activated drug to the N-terminus of the dipeptide on the resin.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the conjugate from the resin and remove the side-chain protecting groups.

  • Purification:

    • Precipitate the crude product in cold diethyl ether.

    • Purify the this compound-drug conjugate by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS and NMR.

Protocol 2: In Vitro Drug Release Study

This protocol evaluates the pH-sensitive release of the drug from the this compound dipeptide conjugate, simulating the conditions in the bloodstream (pH 7.4) and lysosomes (pH 5.0).

Materials:

  • This compound-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate (B1210297) buffer, pH 5.0

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • HPLC system

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound-drug conjugate in the release media (pH 7.4 PBS and pH 5.0 acetate buffer).

  • Dialysis Setup:

    • Place the conjugate solution into a dialysis bag.

    • Immerse the dialysis bag in a larger volume of the corresponding release medium at 37°C with constant stirring.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the external release medium.

  • Analysis: Quantify the concentration of the released drug in the collected samples using a validated HPLC method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Cellular Uptake Assay

This protocol assesses the uptake of the this compound-drug conjugate into cells that express peptide transporters (e.g., Caco-2 cells). A fluorescently labeled conjugate is used for visualization and quantification.

Materials:

  • Fluorescently labeled this compound-drug conjugate

  • Caco-2 cells (or other suitable cell line)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 24-well plate and culture until they form a confluent monolayer.

  • Incubation:

    • Wash the cells with pre-warmed HBSS.

    • Incubate the cells with a solution of the fluorescently labeled this compound-drug conjugate in HBSS at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: After incubation, wash the cells three times with ice-cold HBSS to remove any non-internalized conjugate.

  • Imaging/Quantification:

    • For qualitative analysis, visualize the cells under a fluorescence microscope.

    • For quantitative analysis, lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.

  • Data Analysis: Determine the rate of cellular uptake of the conjugate. As a control, perform the experiment at 4°C to inhibit active transport.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_lysosome Lysosome (pH ~5.0) This compound-Drug This compound-Drug PEPT1 PEPT1/PEPT2 Transporter This compound-Drug->PEPT1 Binding & Translocation Endocytosed_Vesicle Endocytic Vesicle PEPT1->Endocytosed_Vesicle Internalization Lysosomal_Processing Lysosomal Enzymes (e.g., Cathepsins) Endocytosed_Vesicle->Lysosomal_Processing Fusion Released_Drug Active Drug Lysosomal_Processing->Released_Drug Cleavage Drug_Target Intracellular Target (e.g., DNA, Enzymes) Released_Drug->Drug_Target Pharmacological Action

Caption: Cellular uptake and intracellular processing of a this compound-drug conjugate.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Solid-Phase Peptide Synthesis of this compound S2 Drug Conjugation S1->S2 S3 Purification (HPLC) S2->S3 S4 Characterization (LC-MS, NMR) S3->S4 IV1 Drug Release Kinetics (pH 7.4 & 5.0) S4->IV1 IV2 Cellular Uptake Assay (e.g., Caco-2 cells) S4->IV2 IV3 Cytotoxicity Assay (MTT Assay) S4->IV3 IV4 Plasma Stability S4->IV4 INV1 Pharmacokinetics Study (Oral & IV Administration) IV1->INV1 IV3->INV1 INV2 Biodistribution Study INV1->INV2 INV3 Efficacy Study (Tumor Xenograft Model) INV2->INV3 INV4 Toxicity Study INV3->INV4

Caption: Experimental workflow for developing a this compound dipeptide drug delivery system.

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of γ-Glu-Lys Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides containing the γ-Glu-Lys isopeptide bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing γ-Glu-Lys peptides?

The main challenge lies in achieving regioselective formation of the isopeptide bond between the γ-carboxyl group of glutamic acid and the ε-amino group of lysine (B10760008), while avoiding the formation of the standard α-peptide bond. This requires a carefully designed orthogonal protection strategy.[1][2]

Q2: What is an orthogonal protection strategy and why is it crucial?

An orthogonal protection strategy utilizes protecting groups that can be selectively removed under different chemical conditions.[1][3] For γ-Glu-Lys synthesis, this is critical to selectively deprotect the γ-carboxyl group of glutamic acid and the ε-amino group of lysine for isopeptide bond formation, while the α-amino and α-carboxyl groups remain protected to prevent unwanted side reactions.[2][4]

Q3: Which protecting groups are recommended for the synthesis of γ-Glu-Lys peptides?

A common and effective strategy involves:

  • Glutamic Acid:

    • α-amino group: Fmoc (Fluorenylmethyloxycarbonyl)

    • α-carboxyl group: Protected by the solid support (e.g., Wang or Rink Amide resin) or a suitable protecting group for solution-phase synthesis.

    • γ-carboxyl group: A protecting group orthogonal to both Fmoc and the lysine side-chain protection, such as Allyl (All) or 2-phenylisopropyl (2-PhiPr).[4]

  • Lysine:

    • α-amino group: Fmoc

    • ε-amino group: A protecting group that is stable during the selective deprotection of the glutamic acid γ-carboxyl group, such as Boc (tert-butyloxycarbonyl) or Mtt (4-Methyltrityl).[4][5]

Q4: What are the common side reactions encountered during γ-Glu-Lys peptide synthesis?

Common side reactions include:

  • Incomplete coupling: The formation of the isopeptide bond might be sluggish, leading to incomplete reaction.

  • Dimerization or polymerization: If both the γ-carboxyl and ε-amino groups are deprotected prematurely, it can lead to the formation of peptide dimers or polymers.

  • Side reactions related to deprotection: The conditions used for selective deprotection of the γ-carboxyl or ε-amino group might partially cleave other protecting groups, leading to undesired products.

  • Pyroglutamate formation: If an N-terminal glutamic acid is present, it can cyclize to form pyroglutamate.

Q5: How can I purify the final γ-Glu-Lys peptide?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[6][7] A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired γ-Glu-Lys peptide. 1. Inefficient coupling of the isopeptide bond. 2. Premature cleavage of other protecting groups. 3. Suboptimal purification strategy.1. Increase the coupling time and/or temperature. Use a more potent coupling reagent (e.g., HATU, HCTU). 2. Re-evaluate the orthogonality of your protecting group scheme. Ensure deprotection conditions are highly specific. 3. Optimize the RP-HPLC gradient and fraction collection. Consider a different stationary phase if co-elution is an issue.
Presence of a major side product with a mass corresponding to the α-linked peptide. Incomplete protection of the α-carboxyl group of glutamic acid or premature deprotection.Ensure complete protection of the α-carboxyl group before attempting isopeptide bond formation. Verify the stability of the α-carboxyl protecting group under the conditions used for γ-carboxyl deprotection.
Multiple peaks in the crude HPLC profile with similar masses. 1. Diastereomer formation during synthesis. 2. Incomplete removal of protecting groups.1. Use high-quality, enantiomerically pure amino acid derivatives. Minimize exposure to basic conditions that can cause epimerization. 2. Extend the final cleavage/deprotection time. Use appropriate scavengers in the cleavage cocktail to prevent re-attachment of protecting groups.
The desired peptide is not observed in the mass spectrum of the crude product. 1. Failure of the isopeptide bond formation. 2. The peptide is insoluble in the analysis solvent.1. Confirm the successful deprotection of both the γ-carboxyl and ε-amino groups before the coupling step. 2. Try dissolving the crude product in a stronger solvent like DMSO or a mixture of acetonitrile and water with a small amount of formic acid.

Quantitative Data

The yield and purity of γ-Glu-Lys peptides are highly dependent on the specific sequence, the chosen protecting group strategy, and the purification method. The following table provides representative data from literature.

Peptide/Protecting Group Strategy Yield Purity Reference
ε-(γ-glutamyl)-lysine36%98-99%[10]
Conotoxins with three disulfide bonds (as a proxy for complex peptide synthesis)20-30%>95%[11]
Ub (46CAcm–76)-α-hydrazide (complex peptide fragment)17% (after RP-HPLC)N/A[5][12]

Note: Data for specific, simple γ-Glu-Lys dipeptides or short peptides is not always published with detailed yield and purity. The provided data gives a general indication of what can be expected for complex peptide syntheses.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a γ-Glu-Lys Isopeptide

This protocol describes the synthesis of a model dipeptide, γ-Glu-Lys, on a solid support using an Fmoc/tBu strategy with an allyl-based orthogonal protection for the glutamic acid side chain.

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Glu(OAll)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Allyl deprotection: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PhSiH₃ (Phenylsilane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Couple Fmoc-Lys(Boc)-OH to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x).[1]

  • Second Amino Acid Coupling (Glutamic Acid):

    • Couple Fmoc-Glu(OAll)-OH to the deprotected lysine residue using HBTU/HOBt and DIPEA in DMF for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Selective Deprotection of the Allyl Group:

    • Wash the resin with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM under an inert atmosphere (e.g., Argon) for 2 hours.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • Intramolecular Isopeptide Bond Formation:

    • Perform an intramolecular coupling reaction on the resin-bound peptide using HBTU/HOBt and DIPEA in DMF for 4-6 hours. This will form the γ-Glu-Lys linkage.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from the glutamic acid residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the pure peptide and lyophilize to obtain the final product.

Visualizations

experimental_workflow start Start: Rink Amide Resin couple_lys Couple Fmoc-Lys(Boc)-OH start->couple_lys deprotect_fmoc1 Fmoc Deprotection (Piperidine) couple_lys->deprotect_fmoc1 couple_glu Couple Fmoc-Glu(OAll)-OH deprotect_fmoc1->couple_glu deprotect_allyl Selective Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) couple_glu->deprotect_allyl cyclize Intramolecular Coupling (Isopeptide Bond Formation) deprotect_allyl->cyclize deprotect_fmoc2 Final Fmoc Deprotection cyclize->deprotect_fmoc2 cleave Cleavage from Resin & Global Deprotection (TFA) deprotect_fmoc2->cleave purify RP-HPLC Purification cleave->purify end Pure γ-Glu-Lys Peptide purify->end

Caption: Solid-phase synthesis workflow for a γ-Glu-Lys peptide.

troubleshooting_guide start Low Purity or Yield check_crude Analyze Crude Product by HPLC/MS start->check_crude multiple_peaks Multiple Peaks? check_crude->multiple_peaks correct_mass Correct Mass Observed? multiple_peaks->correct_mass No side_reactions Side Reactions Occurred multiple_peaks->side_reactions Yes incomplete_coupling Incomplete Coupling correct_mass->incomplete_coupling Yes, with starting materials purification_issue Purification Issue correct_mass->purification_issue Yes, but broad peaks synthesis_failure Synthesis Failure correct_mass->synthesis_failure No optimize_coupling Optimize Coupling: - Increase time/equivalents - Use stronger coupling reagent incomplete_coupling->optimize_coupling check_orthogonality Review Orthogonal Strategy: - Check protecting group stability - Verify deprotection conditions side_reactions->check_orthogonality optimize_purification Optimize Purification: - Adjust HPLC gradient - Change stationary phase purification_issue->optimize_purification verify_reagents Verify Reagents & Protocol: - Check reagent quality - Confirm deprotection steps synthesis_failure->verify_reagents

Caption: Troubleshooting decision tree for γ-Glu-Lys peptide synthesis.

References

Optimizing mass spectrometry parameters for Glu-Lys identification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry-Based Identification of Glu-Lys Isopeptide Crosslinks. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the identification of ε-(γ-glutamyl)lysine isopeptide bonds.

Q1: My crosslink search software isn't identifying any this compound peptides. What are the most common reasons for this?

A1: Failure to identify crosslinked peptides can stem from several sources, ranging from sample preparation to data analysis. Here are the primary areas to investigate:

  • Low Abundance: Crosslinked peptides are often present in very low stoichiometry compared to their linear counterparts.[1] Consider an enrichment step for crosslinked species if initial attempts fail.

  • Incorrect Search Parameters: The search space for crosslinked peptides is vastly larger than for linear peptides.[2][3] Using standard search software without specific crosslinking modules will fail.

    • Ensure your software (e.g., pLink, xQuest, MassMatrix, Proteome Discoverer with XlinkX node) is configured to search for crosslinked peptides.[2][3]

    • The modification mass corresponding to the crosslinker must be correctly specified. For a native this compound isopeptide bond, this corresponds to the loss of water (H₂O) or ammonia (B1221849) (NH₃), depending on the formation mechanism.[4]

    • Widen the precursor mass tolerance window initially if you are unsure of the data quality, but aim for high mass accuracy data for final analysis.[5]

  • Insufficient Fragmentation: The precursor ion may not be fragmenting effectively to produce a spectrum with enough information for a confident match. Review your fragmentation method and energy (see FAQ section).

  • Overly Strict Filtering: Initial results from search algorithms are often statistical scores. Setting an excessively high score threshold may filter out true, but lower-quality, spectra. Manually inspect some of the lower-scoring candidates to see if they are plausible.[4][5]

Q2: The MS/MS spectra for my potential crosslinked peptides are too complex to interpret manually. What can I do?

A2: The MS/MS spectrum of a crosslinked peptide is a composite of fragment ions from two different peptide chains, making it inherently complex.[1][6]

  • Use MS-Cleavable Crosslinkers: The most effective strategy to simplify spectra is to use an MS-cleavable crosslinker, such as DSSO (disuccinimidyl sulfoxide).[1][7][8] These reagents contain a bond that fragments under specific MS conditions (e.g., CID). This allows for an MS³ workflow:

    • MS¹: Isolate the crosslinked peptide precursor.

    • MS²: Fragment the precursor. The cleavable linker breaks, producing two "reporter ions" that still contain parts of the linker.

    • MS³: Select one of the reporter ions and fragment it again. This MS³ spectrum will contain sequence ions from only one of the two peptides, making it as simple to interpret as a linear peptide spectrum.[1]

  • Leverage Specialized Software: Use visualization tools within specialized crosslinking software that can annotate the spectrum, highlighting which peaks belong to the "alpha" peptide, the "beta" peptide, and which are crosslink-specific fragments.[9]

  • Employ High-Resolution Mass Analyzers: Using a high-resolution instrument like an Orbitrap for fragment ion detection can help distinguish between fragment ions with very similar m/z values, which is crucial for resolving complex spectra.[5]

Q3: I'm getting peptide identifications, but I'm not confident they are true crosslinks. How do I validate them?

A3: Validating crosslink identifications is a critical step and requires careful evaluation of the evidence.[5] The following criteria are essential for a confident assignment:

  • High-Quality Spectrum: The MS/MS spectrum should have a good signal-to-noise ratio.

  • Fragment Ions from Both Peptides: A true crosslink must be supported by fragment ions originating from both the alpha and beta peptides. A spectrum where all identified fragments come from only one of the peptides is likely a misassignment.[4][5]

  • High Mass Accuracy: Both the precursor ion and the fragment ions should have high mass accuracy (< 5 ppm is a good benchmark for Orbitrap data).[5]

  • Significant Score: The search engine score (e.g., Mascot, SEQUEST, XlinkX) should be statistically significant, and the score for the crosslinked pair should be substantially better than the score for any linear peptide interpretation of the same spectrum.[4]

  • Manual Inspection: Always manually inspect the annotated MS/MS spectra for the highest-scoring candidates. Verify that the major, most intense peaks are explained by the proposed crosslink.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best fragmentation method for identifying this compound isopeptides?

A1: The choice of fragmentation method is critical and depends on the experimental goals and available instrumentation. There is no single "best" method, as they are often complementary.

  • Electron Transfer Dissociation (ETD): ETD is often recommended for analyzing labile post-translational modifications, including isopeptide bonds found in ubiquitination, which is analogous to this compound crosslinks.[11][12] ETD cleaves the peptide backbone (producing c- and z-type ions) while often preserving the crosslink structure itself.[13][14] This is particularly advantageous for identifying the modification site. It performs best on precursors with higher charge states (≥3+).[11][15]

  • Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD): CID and HCD are the most common fragmentation methods. They fragment the peptide backbone (producing b- and y-type ions) but can also sometimes cleave the isopeptide bond itself.[12][13] HCD, performed in an Orbitrap, has the advantage of acquiring high-resolution fragment ion spectra.[14]

  • Hybrid Methods (EThcD): Some modern instruments offer combined fragmentation techniques like EThcD, which leverages both ETD and HCD fragmentation on the same precursor ion population.[9][14] This generates a very rich spectrum containing b, y, c, and z ions, significantly increasing the confidence of identification.[9]

Fragmentation MethodPrimary Ion TypesBest ForKey Considerations
CID (Ion Trap)b, yRoutine identification of smaller, low-charge peptides.Can be less effective for highly charged precursors; may cleave the isopeptide bond.[13]
HCD (Beam-Type CID)b, yHigh-resolution fragment ion spectra; good for quantification (TMT, iTRAQ).Generally provides more fragmentation information than CID.[13]
ETD c, zPreserving labile modifications (like isopeptides); fragmenting large or highly charged peptides.[11][12]Less effective for precursors with low charge states (e.g., 2+).[15] Slower scan speed.[13]
EThcD b, y, c, zComprehensive fragmentation, providing the most data for confident identification.[9][14]Only available on specific instrument platforms (e.g., Orbitrap Fusion Lumos).[9]

Q2: What are the optimal collision energy settings for this compound crosslinked peptides?

A2: Optimal collision energy is not a single value but rather a range that depends on the precursor's mass-to-charge ratio (m/z) and charge state.[16][17]

  • Normalized Collision Energy (NCE): For HCD, a common starting point is a stepped NCE. For example, using three steps of 27%, 30%, and 33% can provide good fragmentation for a diverse range of crosslinked peptides. For CID, an NCE of around 35% is a typical starting point.[11]

  • Peptide-Specific Optimization: The ideal collision energy varies significantly from one peptide to another.[16][17] If you are targeting a specific known crosslink, it is best to perform an empirical optimization by acquiring MS/MS spectra at various collision energies and selecting the value that yields the most informative spectrum.

  • Energy Ramping: Some studies have shown that Mascot score can have two energy optima, corresponding to the ideal energies for producing b- and y-ions, respectively.[17] Therefore, using a broader energy profile or stepped energies can be beneficial.

Q3: How should I set up my database search for crosslinked peptides?

A3: Database searching for crosslinked peptides requires specialized software and careful parameter setup.[2][6]

  • Select a Crosslink-Specific Search Algorithm: Use software designed for this purpose, such as pLink, xQuest, Kojak, or commercial packages like Proteome Discoverer with the XlinkX node.[3][9]

  • Define the Crosslinker: Specify the monolink mass and the crosslink mass in the software settings. For a natural this compound isopeptide bond, this is a reaction between Glutamic Acid (E) and Lysine (K) with the loss of water (H₂O, mass = 18.01056 Da).

  • Specify Crosslink Sites: Define the amino acids that can be crosslinked (E and K).

  • Enzyme and Missed Cleavages: Specify the protease used (e.g., Trypsin). It is often necessary to allow for more missed cleavages (e.g., 2-3) than in a standard search, as the presence of a crosslink can hinder enzyme access.[6]

  • Database Strategy: The search space can become computationally prohibitive with large databases.[3] Some strategies involve searching against a smaller database containing only proteins of interest or using a two-stage search where a standard search is performed first to identify interacting proteins, followed by a targeted crosslink search.[2]

Experimental Protocols

General Protocol for In-Solution Crosslinking and Mass Spectrometry Analysis

This protocol provides a general workflow for identifying this compound isopeptide bonds induced by a crosslinking agent (e.g., a transglutaminase enzyme).

  • Protein Crosslinking:

    • Dissolve purified protein or protein complex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the crosslinking agent (e.g., microbial transglutaminase) at a optimized concentration.

    • Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

    • Quench the reaction by adding a denaturant like 8 M urea (B33335) or by boiling in SDS-PAGE loading buffer.

  • Protein Digestion:

    • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature.

    • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to <1 M. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Load the sample onto a reverse-phase analytical column (e.g., C18, 75 µm ID) connected to a nano-flow HPLC system.

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration (e.g., 2% to 40% acetonitrile over 90 minutes).

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos or Q-Exactive HF).

    • Set up the data-dependent acquisition method to include a survey scan (MS¹) followed by multiple MS/MS scans on the most intense precursor ions. Use a suitable fragmentation method (HCD, EThcD, or ETD).

  • Data Analysis:

    • Convert the raw mass spectrometry data files to a suitable format (e.g., .mgf).

    • Search the data against a relevant protein database using a specialized crosslink search algorithm as described in the FAQ section.

    • Filter and validate the results based on score, mass accuracy, and manual spectral inspection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis p1 Protein Crosslinking (e.g., Transglutaminase) p2 Reduction & Alkylation (DTT & IAA) p1->p2 p3 Enzymatic Digestion (Trypsin) p2->p3 p4 Peptide Desalting (C18 Cleanup) p3->p4 ms1 LC-MS/MS Analysis p4->ms1 da1 Database Search (Crosslink Software) ms1->da1 da2 Statistical Filtering (FDR Control) da1->da2 da3 Manual Validation da2->da3

Caption: Experimental workflow for this compound crosslink identification.

troubleshooting_workflow decision decision issue issue action action ok ok start Start: No Crosslinks Identified d1 Is Crosslink-Specific Software Being Used? start->d1 a1 Action: Use software like XlinkX, pLink, xQuest d1->a1 No d2 Are MS/MS Spectra of Good Quality? d1->d2 Yes a1->d2 a2 Action: Optimize fragmentation (Method & Energy) d2->a2 No d3 Is the Database Search Too Strict? d2->d3 Yes a2->d3 a3 Action: Widen precursor mass tolerance; allow more missed cleavages; check linker mass d3->a3 Yes d4 Is Sample Complexity an Issue? d3->d4 No a3->d4 a4 Action: Consider enrichment or use MS-cleavable crosslinkers d4->a4 Yes end Successful Identification d4->end No a4->end

Caption: Troubleshooting decision tree for crosslink identification.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common artifacts encountered during protein crosslinking experiments.

Troubleshooting Guides

Issue 1: Low or No Crosslinking Efficiency

Q: I am observing very little to no crosslinked product. What are the potential causes and solutions?

A: Low crosslinking efficiency is a frequent challenge. Several factors, from reagent stability to reaction conditions, can contribute to this issue. Here is a breakdown of potential causes and how to address them:

  • Reagent Quality and Handling:

    • Crosslinker Instability: Many crosslinking reagents, particularly N-hydroxysuccinimide (NHS) esters, are sensitive to moisture and can hydrolyze over time.[1] It is crucial to use freshly prepared crosslinker solutions and store the solid reagent in a desiccated environment.[1] To prevent condensation, always allow the reagent vial to reach room temperature before opening it.[1]

    • Photoreactive Crosslinker Degradation: If you are using a photoreactive crosslinker, ensure it is protected from light during storage and handling to prevent premature activation.[1]

  • Experimental Conditions:

    • Incorrect Buffer Composition: The presence of certain molecules in your reaction buffer can interfere with the crosslinking chemistry. For example, buffers containing primary amines like Tris or glycine (B1666218) will compete with the primary amines on your protein for reaction with amine-reactive crosslinkers (e.g., NHS esters).[1][2] Similarly, carbodiimide-based crosslinkers like EDC should not be used with buffers containing amines, phosphate, or carboxyl groups.[1][2]

    • Suboptimal pH: The efficiency of the crosslinking reaction is highly dependent on the pH of the buffer. For amine-reactive crosslinkers, a pH range of 7.2-8.5 is generally optimal.[1] For reactions involving maleimides and thiols, a pH of 6.5-7.5 is recommended to avoid side reactions.[1]

    • Insufficient Crosslinker Concentration: The molar ratio of crosslinker to protein may be too low. It is often necessary to empirically optimize this ratio.[2][3]

    • Inaccessible Reactive Groups: The target functional groups on the protein may not be accessible for the crosslinker to react.[2][4] Consider using a crosslinker with a longer spacer arm or a different reactive chemistry.[2][4]

  • Protein-Specific Issues:

    • Low Protein Concentration: A protein concentration of at least 2 mg/mL is recommended for efficient crosslinking.[1] At lower concentrations, the hydrolysis of the crosslinker can outcompete the crosslinking reaction.[1]

Issue 2: Protein Precipitation or Aggregation During/After Crosslinking

Q: My protein of interest is precipitating out of solution after adding the crosslinker. What can I do to prevent this?

A: Protein precipitation is a common artifact that can arise from excessive crosslinking or inherent properties of the protein and crosslinker.

  • Causes of Precipitation:

    • Over-crosslinking: Using too high a concentration of the crosslinker can lead to extensive modification of the protein surface, altering its net charge and isoelectric point (pI), which can reduce its solubility.[2]

    • Hydrophobicity of the Crosslinker: Many crosslinkers are hydrophobic. Introducing these molecules to the protein surface can increase its overall hydrophobicity, leading to aggregation.[5]

    • High Protein Concentration: While a certain protein concentration is needed for efficiency, very high concentrations can favor intermolecular crosslinking, leading to the formation of large, insoluble aggregates.[5]

    • Solvent Mismatch: If the crosslinker is dissolved in an organic solvent like DMSO or DMF, adding a large volume of this to your aqueous protein solution can cause the protein to precipitate.[5]

  • Solutions to Prevent Precipitation:

    • Optimize Crosslinker Concentration: Perform a titration experiment to find the lowest effective concentration of the crosslinker that achieves the desired level of crosslinking without causing precipitation.[5]

    • Use a Water-Soluble Crosslinker: If you are using a hydrophobic crosslinker, consider switching to a water-soluble analog (e.g., Sulfo-SMCC instead of SMCC).[5]

    • Control the Addition of Crosslinker: Add the crosslinker solution to the protein solution slowly while gently vortexing to ensure rapid and even distribution.[5]

    • Minimize Organic Solvent: Keep the volume of the organic solvent used to dissolve the crosslinker to a minimum, typically less than 10% of the final reaction volume.[5]

    • Adjust Protein Concentration: If intermolecular crosslinking and aggregation are suspected, try reducing the protein concentration.[5]

    • Modify Buffer Conditions: Ensure the buffer pH is not close to the protein's pI, as proteins are least soluble at their pI.[5]

Issue 3: High Background or Non-Specific Crosslinking

Q: I am seeing a smear or many high-molecular-weight bands on my gel, indicating non-specific crosslinking. How can I improve the specificity?

A: High background and non-specific crosslinking can obscure the desired specific interactions. Optimizing the reaction conditions is key to minimizing these artifacts.

  • Strategies to Reduce Non-Specific Crosslinking:

    • Titrate Crosslinker Concentration: An excess of crosslinker is a primary cause of random, non-specific crosslinking.[1] Carefully titrate the crosslinker concentration to find the optimal balance between specific crosslinking and background.[3]

    • Optimize Incubation Time: Shorter incubation times can help to limit the extent of crosslinking and reduce non-specific products.[5] Start with a standard time (e.g., 30 minutes) and then test shorter and longer durations.[6]

    • Effective Quenching: Ensure the crosslinking reaction is stopped effectively by adding a suitable quenching agent. For amine-reactive crosslinkers, this is typically achieved with a final concentration of 10-50 mM Tris or glycine.[1][7]

    • Cell Density (for in vivo crosslinking): For experiments in living cells, the cell density can impact results. Too low a density can lead to hydrolysis of water-labile reagents, while too high a density may result in an insufficient amount of crosslinker per cell.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best buffer conditions for crosslinking with NHS esters? A1: For amine-reactive NHS-ester crosslinkers, it is crucial to use an amine-free buffer to avoid competition with the protein's primary amines.[1][2] Phosphate-buffered saline (PBS) or HEPES buffers at a pH between 7.2 and 8.5 are generally recommended.[1][5]

Q2: How can I confirm that my crosslinking reaction has worked? A2: The success of a crosslinking reaction can be assessed using several analytical techniques. SDS-PAGE is commonly used to visualize a shift in the molecular weight of the crosslinked proteins.[7][8] Western blotting can be used to specifically detect the crosslinked protein complexes.[7] For more detailed analysis, mass spectrometry can identify the crosslinked peptides and pinpoint the sites of interaction.[7][8]

Q3: Can I store my dissolved crosslinker solution for later use? A3: Most crosslinking reagents, especially NHS esters, are moisture-sensitive and should be prepared fresh immediately before use.[1][2] Storing them in solution can lead to hydrolysis and a loss of reactivity.

Q4: What is the difference between a homobifunctional and a heterobifunctional crosslinker? A4: Homobifunctional crosslinkers have identical reactive groups at both ends and are used to link the same type of functional group (e.g., two primary amines).[6] Heterobifunctional crosslinkers have different reactive groups at each end, allowing for the specific linkage of two different functional groups (e.g., a primary amine and a sulfhydryl group).[6]

Q5: How do I reverse formaldehyde (B43269) crosslinks? A5: Formaldehyde crosslinks are reversible by heating. A common method is to incubate the sample at 65°C for several hours, often in a high-salt buffer with a detergent like SDS.[1] Shorter incubation times at higher temperatures (e.g., 95°C for 15-30 minutes) can also be effective.[1][9] This reversal is a critical step in techniques like Chromatin Immunoprecipitation (ChIP).[1]

Data Summary

Table 1: Recommended Molar Excess of Amine-Reactive Crosslinker to Protein

Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)
5–10 mg/mL5x to 10x
1–4 mg/mL20x
< 1 mg/mL40x to 80x

(Data summarized from Thermo Scientific SMCC and Sulfo-SMCC User Guide)[5]

Experimental Protocols

General Protocol for In Vitro Protein Crosslinking with an NHS-Ester Crosslinker

This protocol provides a general workflow for crosslinking purified proteins in solution using a common amine-reactive NHS-ester crosslinker.

  • Sample Preparation:

    • Ensure your protein of interest is in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[1]

    • The recommended protein concentration is at least 2 mg/mL.[1] If necessary, perform a buffer exchange using dialysis or a desalting column.[1]

  • Crosslinker Preparation:

    • Allow the vial of the NHS-ester crosslinker to equilibrate to room temperature before opening.[1]

    • Immediately before use, dissolve the crosslinker in an anhydrous solvent such as DMSO or DMF to create a stock solution.[1]

  • Crosslinking Reaction:

    • Add the desired molar excess of the crosslinker stock solution to the protein solution. Refer to Table 1 for starting recommendations.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours.[8] The optimal time and temperature should be determined empirically.[1]

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing primary amines. A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 10-50 mM.[1][8]

    • Incubate for an additional 15 minutes at room temperature.[7]

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE and/or Western blotting to confirm the formation of higher molecular weight species.[8]

    • For detailed interaction site mapping, proceed with sample preparation for mass spectrometry analysis.

Protocol for In Vivo Crosslinking with Formaldehyde

This protocol outlines the basic steps for crosslinking proteins within living cells using formaldehyde.

  • Cell Culture:

    • Grow cells to a subconfluent density in the appropriate culture medium.[6]

  • Crosslinking:

    • Wash the cells with PBS to remove any interfering components from the culture medium.[6]

    • Add formaldehyde directly to the cells in PBS to a final concentration of 0.4% to 2%.[9] The optimal concentration should be determined empirically as it can vary between cell types and target proteins.[9]

    • Incubate for a short duration, for example, 2 to 10 minutes at room temperature.[5][9]

  • Quenching:

    • Stop the crosslinking reaction by adding a quenching solution, typically glycine, to a final concentration of 0.125 M to 0.2 M.[7]

    • Incubate for 5-15 minutes at room temperature to ensure all unreacted formaldehyde is neutralized.[7]

  • Cell Lysis and Downstream Analysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.[2]

    • The crosslinked protein complexes can now be analyzed by various methods, such as immunoprecipitation followed by Western blotting or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (Buffer Exchange, Concentration) Reaction Crosslinking Reaction (Optimized Time & Temp) Sample_Prep->Reaction Crosslinker_Prep Crosslinker Preparation (Fresh Solution) Crosslinker_Prep->Reaction Quenching Quenching (e.g., Tris, Glycine) Reaction->Quenching SDS_PAGE SDS-PAGE / Western Blot Quenching->SDS_PAGE Mass_Spec Mass Spectrometry Quenching->Mass_Spec

Caption: A general experimental workflow for protein crosslinking.

troubleshooting_workflow Start Problem Observed Low_Efficiency Low/No Crosslinking? Start->Low_Efficiency Precipitation Protein Precipitation? Low_Efficiency->Precipitation No Check_Reagents Check Reagent Quality & Buffer Composition Low_Efficiency->Check_Reagents Yes High_Background High Background? Precipitation->High_Background No Check_Conc Optimize Crosslinker & Protein Concentration Precipitation->Check_Conc Yes Titrate_Crosslinker Titrate Crosslinker Concentration High_Background->Titrate_Crosslinker Yes Optimize_Ratio Optimize Crosslinker:Protein Ratio & Conditions Check_Reagents->Optimize_Ratio Use_Soluble Use Water-Soluble Crosslinker Check_Conc->Use_Soluble Optimize_Time Optimize Incubation Time & Quenching Titrate_Crosslinker->Optimize_Time

Caption: A decision tree for troubleshooting common crosslinking issues.

reaction_pathway cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH2 (Primary Amine) Crosslinked_Protein Crosslinked Protein (Stable Amide Bond) Protein_NH2->Crosslinked_Protein NHS_Ester NHS-Ester Crosslinker NHS_Ester->Crosslinked_Protein Reaction with Protein-NH2 Hydrolyzed_Ester Hydrolyzed Crosslinker (Inactive) NHS_Ester->Hydrolyzed_Ester Competing Hydrolysis H2O H2O (Water) H2O->Hydrolyzed_Ester

References

Improving the efficiency of Glu-Lys crosslinking reactions in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of in vitro Glutamate-Lysine (Glu-Lys) crosslinking reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for inducing this compound isopeptide bonds in vitro?

A1: There are three main approaches to forming this compound crosslinks between proteins:

  • Zero-Length Crosslinkers (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a popular method. EDC activates the carboxyl groups of glutamate (B1630785) (or aspartate) to form a reactive intermediate that then couples with the primary amine of lysine (B10760008), creating a direct amide bond with no intervening spacer arm.[1][2][3][4]

  • Glutaraldehyde Crosslinking: Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amines, such as the ε-amino group of lysine.[5][6] While not directly forming a this compound bond, it is a common method for general protein crosslinking and can link proteins in proximity. The reaction mechanism is complex, often involving Schiff base formation.[5]

  • Enzymatic Crosslinking (Microbial Transglutaminase - MTGase): MTGase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, releasing ammonia (B1221849) in the process.[7][8][9][10] While the substrate is glutamine, not glutamate, this method is highly specific and efficient for creating Lys-Gln isopeptide bonds, which are structurally similar to this compound bonds.

Q2: What are the most critical factors influencing the efficiency of my crosslinking reaction?

A2: Several factors can significantly impact the success of your crosslinking experiment:

  • pH: The pH of the reaction buffer is crucial. For EDC/NHS chemistry, a two-step pH process is often recommended, with an acidic pH (4.5-6.0) for carboxyl activation and a neutral to slightly basic pH (7.2-8.5) for the amine coupling reaction.[11] Microbial transglutaminase typically has an optimal pH range of 5-8.[8]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates when using EDC/NHS, as they will compete with your target molecules.[11]

  • Reactant Concentrations: The molar ratio of the crosslinker to the protein is a critical parameter that often requires empirical optimization. Too little crosslinker will result in low yield, while too much can lead to protein aggregation and non-specific modifications.

  • Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking, but also increase the risk of aggregation.

  • Reaction Time and Temperature: These parameters should be optimized to maximize crosslinking while minimizing protein denaturation or degradation.

Q3: How can I detect and quantify the extent of crosslinking?

A3: Several techniques can be used to analyze your crosslinking results:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the formation of higher molecular weight crosslinked species.[12]

  • Mass Spectrometry (MS): MS is a powerful tool for identifying the specific residues involved in the crosslink. This often involves in-gel digestion of the crosslinked protein bands followed by LC-MS/MS analysis.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion or reversed-phase HPLC can be used to separate and quantify crosslinked products.[15][16][17][18]

Troubleshooting Guides

Issue 1: Low or No Crosslinked Product

If you are observing minimal or no formation of your desired crosslinked product, consider the following potential causes and solutions:

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer. For EDC/NHS, consider a two-step pH protocol (activation at pH 4.5-6.0, coupling at pH 7.2-8.5).[11] For MTGase, ensure the pH is within the optimal range of 5-8.[8]
Inappropriate Buffer Switch to a non-reactive buffer. For EDC/NHS, use buffers free of amines and carboxylates, such as MES or HEPES.
Incorrect Molar Ratio Perform a titration experiment with varying molar excesses of the crosslinker to your protein to determine the optimal ratio.
Low Protein Concentration Increase the concentration of your protein to favor intermolecular crosslinking, but monitor for aggregation.
Inactive Reagents Use fresh crosslinking reagents. EDC and NHS are moisture-sensitive and should be stored under desiccated conditions.
Inaccessible Reactive Groups The target glutamate and lysine residues may be buried within the protein structure. Consider using a longer spacer arm crosslinker if direct this compound bonding is not essential, or perform the reaction under partially denaturing conditions if protein conformation is not critical for your application.
Issue 2: Protein Aggregation and Precipitation

The formation of insoluble aggregates is a common problem in crosslinking reactions. Here’s how to address it:

Potential Cause Recommended Solution
Excessive Crosslinking Reduce the concentration of the crosslinker or shorten the reaction time.
High Protein Concentration Lower the protein concentration. While this may reduce the rate of intermolecular crosslinking, it can significantly decrease aggregation.
Inappropriate Buffer Conditions Optimize the buffer pH and ionic strength to maintain protein solubility.
Hydrophobicity of Crosslinker If using a hydrophobic crosslinker, consider switching to a more hydrophilic alternative, such as one containing a PEG spacer.
Issue 3: High Background or Non-Specific Crosslinking

Non-specific crosslinking can obscure your desired results. To improve specificity:

Potential Cause Recommended Solution
Crosslinker Concentration Too High Titrate the crosslinker concentration to find the lowest effective amount that produces your desired crosslink.
Reaction Time Too Long Reduce the incubation time to minimize random collisions and reactions.
Inefficient Quenching Ensure the quenching step is effective. For EDC/NHS, use a sufficient concentration of an amine-containing reagent like Tris or hydroxylamine (B1172632) to stop the reaction. For glutaraldehyde, glycine (B1666218) can be used.

Quantitative Data Tables

The following tables summarize key quantitative parameters for optimizing your this compound crosslinking reactions.

Table 1: Recommended pH Ranges for Different Crosslinking Chemistries

Crosslinking MethodActivation pHCoupling pHOptimal Activity pH
EDC/NHS 4.5 - 6.0[11]7.2 - 8.5[11]-
Glutaraldehyde --~7.0[5]
Microbial Transglutaminase --5.0 - 8.0[8]

Table 2: Effect of Glutaraldehyde Concentration on Mechanical Properties of Amylose/PVA Blend Films

Glutaraldehyde Conc. (wt%)Tensile Strength Increase at RH=90% (compared to 0%)Elongation at Break Decrease at RH=90% (compared to 0%)
0.5115%[19]18%[19]

This table illustrates how optimizing crosslinker concentration can significantly alter material properties. Similar optimization is crucial for protein-protein crosslinking.

Table 3: EDC/NHS Molar Ratio and Crosslinking Efficiency

EDC:NHS:Carboxyl Group Molar RatioOutcome
5:2:1Optimal for maximum crosslinking in some studies[3]

Note: The optimal molar ratio is highly dependent on the specific proteins and reaction conditions and should be determined empirically.

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of Crosslinked Proteins
  • Sample Preparation:

    • To a 20 µL aliquot of your crosslinking reaction, add 5 µL of 5X SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.[9]

    • Briefly centrifuge the tubes to pellet any debris.[9]

  • Gel Electrophoresis:

    • Load 10-20 µL of each sample into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the expected molecular weights of your crosslinked products.

    • Include a protein molecular weight marker in one lane.

    • Run the gel in 1X SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

    • De-stain the gel until the protein bands are clearly visible against a clear background.

    • Analyze the gel for the appearance of new, higher molecular weight bands corresponding to your crosslinked protein complexes.

Protocol 2: In-Gel Digestion for Mass Spectrometry Analysis
  • Band Excision:

    • Using a clean scalpel, carefully excise the protein band(s) of interest from the SDS-PAGE gel.

    • Cut the gel slice into small pieces (approximately 1x1 mm) and place them in a microcentrifuge tube.

  • Destaining, Reduction, and Alkylation:

    • Wash the gel pieces with a solution of 25 mM ammonium (B1175870) bicarbonate (ABC) in 50% acetonitrile (B52724) (ACN) until the Coomassie stain is removed.

    • Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 25 mM ABC at 56°C for 1 hour.[13][20]

    • Alkylate the free cysteines by incubating in 55 mM iodoacetamide (B48618) in 25 mM ABC for 45 minutes in the dark at room temperature.[13][20]

    • Wash and dehydrate the gel pieces with ACN.

  • Enzymatic Digestion:

    • Rehydrate the dried gel pieces in an ice-cold solution of sequencing-grade trypsin (e.g., 10-20 ng/µL in 25 mM ABC).

    • Incubate at 37°C overnight to allow for complete digestion.[20]

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with solutions of increasing ACN concentration (e.g., 50% ACN/5% formic acid).

    • Pool the extracts and dry them down in a vacuum centrifuge.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Crosslinked Peptide Analysis
  • Sample Preparation:

    • Reconstitute the dried peptide extract from the in-gel digestion in a small volume of HPLC mobile phase A (e.g., 0.1% formic acid in water).

  • Chromatographic Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the peptides using a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 40% B over 60 minutes.

    • Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection (Optional):

    • Fractions can be collected for subsequent analysis by mass spectrometry.

  • Data Analysis:

    • Analyze the chromatograms to identify peaks that are unique to or enriched in the crosslinked sample compared to a non-crosslinked control.

Visualizations

experimental_workflow cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein_A Protein A Reaction_Mix Incubate (Optimize Time, Temp, pH) Protein_A->Reaction_Mix Protein_B Protein B Protein_B->Reaction_Mix Crosslinker Crosslinker (e.g., EDC/NHS) Crosslinker->Reaction_Mix Quench Quench Reaction Reaction_Mix->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE In_Gel_Digest In-Gel Digestion SDS_PAGE->In_Gel_Digest HPLC HPLC Separation In_Gel_Digest->HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis

Caption: General experimental workflow for this compound crosslinking and analysis.

troubleshooting_workflow Start Low/No Crosslinking Yield? Check_pH Is pH Optimal? Start->Check_pH Check_Buffer Buffer contains competing amines/carboxyls? Check_pH->Check_Buffer Yes Adjust_pH Adjust_pH Check_pH->Adjust_pH No Check_Ratio Molar Ratio Optimized? Check_Buffer->Check_Ratio No Change_Buffer Change_Buffer Check_Buffer->Change_Buffer Yes Check_Reagents Reagents Fresh? Check_Ratio->Check_Reagents Yes Titrate_Ratio Titrate_Ratio Check_Ratio->Titrate_Ratio No Check_Aggregation Protein Aggregation? Check_Reagents->Check_Aggregation Yes Use_Fresh Use_Fresh Check_Reagents->Use_Fresh No Reduce_Conc Reduce Crosslinker or Protein Concentration Check_Aggregation->Reduce_Conc Yes End End Check_Aggregation->End No, Re-analyze Optimize_Buffer Optimize Buffer Conditions Reduce_Conc->Optimize_Buffer Optimize_Buffer->End Re-analyze tg2_signaling cluster_membrane Cell Membrane GPCR GPCR TG2_GDP TG2-GDP GPCR->TG2_GDP Ligand Binding PLC PLCδ1 TG2_GDP->PLC GTP Binding & Activation Crosslinking Protein Crosslinking (Gln-Lys) TG2_GDP->Crosslinking PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Ca_Release->TG2_GDP Activates Transamidase Activity

References

Technical Support Center: Purifying Glu-Lys Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with purifying proteins rich in glutamate (B1630785) (Glu) and lysine (B10760008) (Lys) residues.

Frequently Asked Questions (FAQs)

Q1: Why are proteins with high glutamate (Glu) and lysine (Lys) content difficult to purify?

Proteins rich in Glu and Lys residues possess a high density of both negative (Glu) and positive (Lys) charges. This can lead to several challenges:

  • Complex Isoelectric Point (pI): The pI, the pH at which the protein has no net charge, can be difficult to predict accurately and may fall in a range where the protein is least soluble.[1][2][3]

  • Aggregation: The presence of distinct charged patches on the protein surface can promote electrostatic interactions between protein molecules, leading to aggregation.[4][5][6]

  • Solubility Issues: These proteins are often least soluble at their pI, and their solubility is highly dependent on the pH and ionic strength of the buffer.[4][6]

  • Interaction with Purification Resins: The high charge density can cause strong, non-specific binding to ion-exchange resins, making elution difficult.[1]

Q2: How do I estimate the isoelectric point (pI) of my Glu-Lys rich protein?

The pI of a protein is determined by the pKa values of its ionizable amino acid residues. For proteins with a high content of acidic (Glu, Asp) and basic (Lys, Arg, His) residues, the pI will be influenced by the relative abundance of these residues. You can use online pI calculation tools, which average the pKa values of all charged residues to estimate the pI. It is crucial to remember that this is an estimate, and the actual pI may vary due to the protein's tertiary structure.

Q3: What is the initial recommended purification strategy for a novel this compound containing protein?

A common and effective strategy for purifying a tagged protein is a multi-step approach combining different chromatography techniques.[7] A typical workflow would be:

  • Affinity Chromatography (AC): This is often the first step for tagged proteins (e.g., His-tag) and provides a high degree of initial purity.[7]

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge and is particularly useful for highly charged proteins.[1][2][8][9][10][11]

  • Size Exclusion Chromatography (SEC): This is typically the final "polishing" step to remove any remaining aggregates and ensure the protein is in the correct buffer for downstream applications.[12][13][14][15]

Troubleshooting Guides

Problem 1: Low Protein Yield
Possible Cause Troubleshooting Step
Poor binding to the affinity column - Verify the integrity and accessibility of the affinity tag. Consider moving the tag to the other terminus. - Ensure the lysis and binding buffers are at the optimal pH and ionic strength for tag-resin interaction. For His-tags, a pH of 7.5-8.0 and NaCl concentration of 300-500 mM is a good starting point.[16] - Check for the presence of interfering substances in the lysate, such as chelating agents (e.g., EDTA for IMAC) or high concentrations of salts.
Protein loss during ion-exchange chromatography (IEX) - Ensure the buffer pH is at least 1 pH unit away from the protein's estimated pI to ensure a net charge for binding.[1][2][17] For anion exchange, the pH should be above the pI, and for cation exchange, it should be below the pI.[1][2] - Optimize the ionic strength of the binding buffer. Start with a low salt concentration (e.g., 25-50 mM NaCl) to facilitate binding.[2] - Perform a buffer exchange step to ensure the sample has the same pH and low ionic strength as the IEX equilibration buffer.[1]
Protein elutes in the wash steps - The wash conditions may be too stringent. Decrease the concentration of the eluting agent in the wash buffer (e.g., lower imidazole (B134444) concentration for IMAC). - Increase the ionic strength of the wash buffer to reduce non-specific ionic interactions without eluting the target protein.
Problem 2: Protein Aggregation
Possible Cause Troubleshooting Step
Suboptimal buffer conditions - Maintain the buffer pH at least 1-1.5 pH units away from the protein's pI to maintain a net surface charge, which can prevent aggregation through electrostatic repulsion.[4][6][17] - Screen a range of salt concentrations (e.g., 150-500 mM NaCl). High salt can sometimes shield charged patches and prevent aggregation.[4]
High protein concentration - Perform purification steps at a lower protein concentration. - If high concentration is required for downstream applications, perform the concentration step in the presence of stabilizing additives.
Presence of exposed hydrophobic or charged patches - Add solubility-enhancing excipients to the buffers. A combination of 50 mM L-Arginine and 50 mM L-Glutamate can be very effective in suppressing aggregation by shielding charged and hydrophobic surfaces.[4] - Consider adding non-ionic detergents (e.g., 0.01% Tween-20) or glycerol (B35011) (5-10%) to your buffers.[4]
Incorrect folding - If expressing recombinantly, try lowering the expression temperature (e.g., 18-25°C) and reducing the inducer concentration to slow down protein synthesis and promote proper folding.[18]

Data Presentation

Table 1: Example Purification Summary for a His-tagged this compound Rich Protein

This table illustrates a typical purification scheme and the expected outcomes at each step. Actual results will vary depending on the specific protein and experimental conditions.

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Crude Lysate 500255100
IMAC (His-tag) 40225588
Anion Exchange (Q-sepharose) 15188072
Size Exclusion (Superdex 200) 1016>9564

Calculations are based on initial total protein and target protein amounts in the crude lysate.

Experimental Protocols

Affinity Chromatography (His-tag Purification)

This protocol is for the purification of a His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Ni-NTA Agarose resin

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0[16]

  • Chromatography column

Procedure:

  • Resin Equilibration:

    • Wash the Ni-NTA resin with 5 column volumes (CV) of sterile, deionized water.

    • Equilibrate the resin with 10 CV of Binding Buffer.

  • Sample Loading:

    • Clarify the cell lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

    • Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer.

    • Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess purity.[19][20][21][22]

    • Pool the fractions containing the pure protein.

Ion Exchange Chromatography (Anion Exchange)

This protocol is for a protein with a pI below the buffer pH (net negative charge).

Materials:

  • Anion exchange resin (e.g., Q-Sepharose)

  • Binding Buffer (Buffer A): 20 mM Tris-HCl, 25 mM NaCl, pH 8.0

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • FPLC system

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the protein sample from the previous step into the IEX Binding Buffer using a desalting column or dialysis.

  • Column Equilibration:

    • Equilibrate the anion exchange column with Buffer A until the conductivity and pH are stable.

  • Sample Loading:

    • Load the buffer-exchanged sample onto the column.

  • Washing:

    • Wash the column with Buffer A until the A280 nm reading returns to baseline.

  • Elution:

    • Elute the bound protein using a linear gradient of Buffer B (e.g., 0-100% over 20 CV).

    • Collect fractions throughout the gradient.

  • Analysis:

    • Analyze fractions by SDS-PAGE and pool those containing the protein of interest.

Size Exclusion Chromatography (SEC)

This is the final polishing step to remove aggregates.

Materials:

  • SEC column (e.g., Superdex 200)

  • Final Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4

  • FPLC system

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 CV of the Final Buffer.

  • Sample Loading:

    • Concentrate the pooled fractions from the previous step if necessary.

    • Inject the sample onto the column. The sample volume should not exceed 2-5% of the column volume for optimal resolution.

  • Elution:

    • Elute the protein isocratically with the Final Buffer.

    • Collect fractions. Aggregates will elute first, followed by the monomeric protein.

  • Analysis:

    • Analyze fractions by SDS-PAGE. Pool the pure, monomeric fractions.

Protein Concentration Determination (Bradford Assay)

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Standard Curve:

    • Prepare a series of BSA standards of known concentrations.[23][24][25][26]

    • Add a small volume (e.g., 5 µL) of each standard to a microplate well in duplicate.

    • Add Bradford reagent (e.g., 250 µL) to each well and mix.

    • Incubate for 5-10 minutes at room temperature.

  • Sample Measurement:

    • Prepare dilutions of your purified protein sample.

    • Add the same volume of your diluted samples to separate wells.

    • Add Bradford reagent and incubate as with the standards.

  • Absorbance Reading:

    • Measure the absorbance of all wells at 595 nm.[23][24][25][26]

  • Concentration Calculation:

    • Subtract the absorbance of the blank (buffer only) from all readings.

    • Plot the absorbance of the BSA standards versus their concentration to generate a standard curve.

    • Determine the concentration of your protein sample by interpolating its absorbance value on the standard curve.[25]

Visualizations

experimental_workflow start Crude Cell Lysate ac Affinity Chromatography (e.g., IMAC for His-tag) start->ac Capture iex Ion Exchange Chromatography (Anion or Cation Exchange) ac->iex Intermediate Purification sec Size Exclusion Chromatography (Polishing Step) iex->sec Polishing end Pure Protein sec->end

Caption: A typical multi-step purification workflow for a tagged this compound containing protein.

troubleshooting_aggregation start Protein Aggregation Observed check_ph Is buffer pH >1 unit away from pI? start->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_salt Is salt concentration optimized? check_ph->check_salt Yes adjust_ph->check_salt adjust_salt Screen Salt Concentrations (e.g., 150-500 mM NaCl) check_salt->adjust_salt No add_additives Add Solubility Enhancers (e.g., 50 mM Arg + 50 mM Glu) check_salt->add_additives Yes adjust_salt->add_additives end Soluble Protein add_additives->end

Caption: A logical troubleshooting workflow for addressing protein aggregation issues.

References

Strategies to prevent unwanted side reactions during Glu-Lys synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to prevent and address unwanted side reactions during the synthesis of peptides containing glutamic acid (Glu) and lysine (B10760008) (Lys).

Frequently Asked Questions (FAQs)

Q1: What are the most critical side reactions to consider during Glu-Lys synthesis?

A1: The primary challenges in this compound synthesis involve reactions stemming from the functional side chains of both amino acids. Key side reactions include:

  • Racemization: Loss of stereochemical purity at the α-carbon, especially during the activation of the carboxylic acid group.[1]

  • Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamate residue, which terminates chain elongation.[2]

  • Glutarimide (B196013) Formation: The side-chain carboxyl group of glutamic acid can react with the peptide backbone, another potential chain-terminating cyclization.[3]

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide on the resin can occur, leading to premature cleavage and termination of the peptide chain.[1] This is particularly common at the dipeptide stage.[1]

  • Incomplete Coupling: The failure of the peptide bond to form efficiently results in deletion sequences, where one or more amino acids are missing from the final peptide.[1]

  • Unprotected Side-Chain Reactions: If the ε-amino group of lysine or the γ-carboxyl group of glutamic acid are not properly protected, they can lead to branched peptides or other modifications.[4][5]

Q2: Which protecting group strategy is recommended for Fmoc-based synthesis of this compound peptides?

A2: An orthogonal protection strategy is essential.[6][7] For standard Fmoc solid-phase peptide synthesis (SPPS), the most reliable combination is:

  • α-Amino Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed by a mild base like piperidine.[4]

  • Lysine (ε-Amino Group): The Boc (tert-butyloxycarbonyl) group is the standard choice (i.e., using Fmoc-Lys(Boc)-OH).[1][8] It is stable to the basic conditions used for Fmoc removal but is cleaved during the final acid-mediated cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[8][9]

  • Glutamic Acid (γ-Carboxyl Group): The OtBu (tert-butyl ester) group is highly recommended (i.e., using Fmoc-Glu(OtBu)-OH). It offers excellent stability against premature deprotection and effectively prevents side reactions like pyroglutamate and glutarimide formation.[4][10] Like the Boc group, it is removed by strong acid during final cleavage.[10]

Q3: How can I minimize racemization during the coupling step?

A3: Racemization can be significantly suppressed through several methods:

  • Choice of Coupling Reagent: Uronium (e.g., HATU, HBTU) and phosphonium (B103445) (e.g., PyBOP) salt-based reagents are highly efficient and generally lead to lower levels of racemization compared to carbodiimides alone.[1][11] HATU is known to be particularly effective for activating challenging amino acids.[12]

  • Use of Additives: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is crucial.[1] These additives form active esters that are less prone to racemization.[1]

  • Control of Base: In Fmoc chemistry, the choice and amount of base can influence racemization. For sequences at high risk of racemization, using a weaker base such as N-methylmorpholine (NMM) or collidine is preferable to a stronger, more hindered base like N,N-Diisopropylethylamine (DIPEA).[1][13]

Q4: What is the best way to prevent diketopiperazine (DKP) formation?

A4: DKP formation is most problematic after the second amino acid has been coupled to the resin. The most effective preventative measure is to immediately couple the third amino acid after the dipeptide has been formed.[1] This minimizes the time the free N-terminal amine of the dipeptide is available to attack the ester linkage to the resin, thereby reducing the chance of intramolecular cyclization.[1]

Troubleshooting Guide

This guide helps identify and resolve common issues encountered during this compound synthesis, often diagnosed by analyzing the crude peptide with techniques like LC-MS.

Troubleshooting Logic Diagram

A logical workflow for diagnosing synthesis problems.

Troubleshooting_Flowchart cluster_0 Analysis cluster_1 Diagnosis & Solution Start Analyze Crude Peptide (LC-MS) MassCheck Major Peak at Expected Mass? Start->MassCheck Success Synthesis Successful Proceed to Purification MassCheck->Success Yes ProblemType Mass Higher or Lower than Expected? MassCheck->ProblemType No (Wrong Mass) Racemic Multiple Peaks at Expected Mass (Diastereomers) MassCheck->Racemic No (Multiple Peaks) LowerMass Mass Lower (Deletion Sequence) ProblemType->LowerMass Lower HigherMass Mass Higher (Addition/Modification) ProblemType->HigherMass Higher Cause_Incomplete Cause: Incomplete Coupling LowerMass->Cause_Incomplete Cause_Protect Cause: Poor Side-Chain Protection HigherMass->Cause_Protect Cause_Racemize Cause: Racemization Racemic->Cause_Racemize Solution_Incomplete Solution: - Use stronger coupling reagent (HATU) - Double couple the amino acid - Increase coupling time - Monitor with Ninhydrin test Cause_Incomplete->Solution_Incomplete Solution_Protect Solution: - Verify stability of Lys(Boc) and  Glu(OtBu) protecting groups - Check for branched peptides Cause_Protect->Solution_Protect Solution_Racemize Solution: - Add HOBt/Oxyma to coupling - Use weaker base (NMM) - Switch to phosphonium/  uronium reagents Cause_Racemize->Solution_Racemize

Caption: Troubleshooting flowchart for this compound peptide synthesis issues.

Data Summaries

Table 1: Comparison of Side-Chain Protecting Groups for Glu and Lys in Fmoc SPPS
Amino AcidProtecting GroupAbbreviationStabilityCleavage ConditionsKey Advantage
Glutamic Acid tert-Butyl esterOtBuStable to base (piperidine)Strong acid (e.g., 95% TFA)[10]High stability, effectively prevents pyroglutamate and glutarimide formation.[10]
Benzyl esterBzl / OBzlStable to base and TFACatalytic hydrogenation (H₂/Pd)[10]Orthogonal to Fmoc and tBu groups, useful for synthesizing protected fragments.[10]
Allyl esterOAllStable to base and TFAPd(0) catalyst (e.g., Pd(PPh₃)₄)[2]Fully orthogonal; allows for on-resin side-chain modification.[2][10]
Lysine tert-ButoxycarbonylBocStable to base (piperidine)Strong acid (e.g., 95% TFA)[1][9]Standard, robust, and cost-effective choice for routine synthesis.[8]
AllyloxycarbonylAllocStable to base and TFAPd(0) catalyst[2]Orthogonal; enables selective on-resin modification of the lysine side chain.[2]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeStable to base and TFA2% Hydrazine in DMFOrthogonal; allows selective deprotection under mild, non-acidic/basic conditions.[2]
Table 2: Comparison of Common Coupling Reagents
Reagent ClassExamplesRelative CostRacemization RiskKey Characteristics
Carbodiimides DCC, EDC, DICLowModerate to High (without additives)Widely used but can form N-acylurea byproduct.[13] Requires additives like HOBt or Oxyma to suppress racemization.[1]
Phosphonium Salts BOP, PyBOPHighLowHigh coupling efficiency with low racemization.[11] BOP is effective but produces a carcinogenic byproduct; PyBOP is a safer alternative.[11][13]
Uronium/Aminium Salts HBTU, HATU, TBTUModerate to HighLowExcellent coupling efficiency and low side-product formation.[11] HATU is particularly potent and recommended for difficult or sterically hindered couplings.[12]

Experimental Protocols & Workflows

Experimental Workflow for SPPS of a this compound Peptide

This diagram illustrates the key steps in a standard solid-phase peptide synthesis cycle using Fmoc chemistry.

SPPS_Workflow Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin (e.g., in DMF) Resin->Swell Deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect1 Wash1 4. Wash Resin (DMF) Deprotect1->Wash1 Couple1 5. Couple Fmoc-Lys(Boc)-OH (Reagent: HATU/DIPEA) Wash1->Couple1 Wash2 6. Wash Resin (DMF) Couple1->Wash2 Deprotect2 7. Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotect2 Wash3 8. Wash Resin (DMF) Deprotect2->Wash3 Couple2 9. Couple Fmoc-Glu(OtBu)-OH (Reagent: HATU/DIPEA) Wash3->Couple2 Wash4 10. Wash Resin (DMF) Couple2->Wash4 Repeat 11. Repeat Cycle for Remaining Amino Acids Wash4->Repeat FinalDeprotect 12. Final Fmoc Deprotection Repeat->FinalDeprotect Cleave 13. Cleavage & Side-Chain Deprotection (e.g., TFA/H₂O/TIS) FinalDeprotect->Cleave Purify 14. Precipitate, Purify (HPLC), & Lyophilize Cleave->Purify

References

Technical Support Center: Optimizing Enzymatic Digestion for Isopeptide Bond Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic digestion of proteins containing isopeptide bonds for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are isopeptide bonds, and why do they pose a challenge for proteomic analysis?

An isopeptide bond is an amide linkage between the carboxyl group of one amino acid and the amino group of another, where at least one of these groups is part of an amino acid side chain, rather than the alpha-carboxyl and alpha-amino groups that form the protein backbone.[1] A common example is the bond between the C-terminal glycine (B1666218) of ubiquitin and the epsilon-amino group of a lysine (B10760008) residue on a substrate protein.[2] These bonds create branched or cross-linked structures within or between proteins, which can hinder complete enzymatic digestion by standard proteases like trypsin. This often results in large, complex peptides that are difficult to analyze by mass spectrometry, making the identification of the exact linkage site challenging.

Q2: Which enzymes are recommended for the digestion of proteins with isopeptide bonds?

A combination of enzymes is often the most effective strategy.

  • Standard Proteases: Trypsin is the most commonly used protease in proteomics due to its high specificity for lysine and arginine residues.[3] However, when an isopeptide bond involves a lysine, that site can become inaccessible to trypsin, leading to incomplete digestion.[4][5]

  • Alternative Proteases: Using proteases with different cleavage specificities, such as Lys-C, ArgC, AspN, GluC, and chymotrypsin, can generate overlapping peptides that help to sequence the region around the isopeptide bond.[4][6]

  • Sequential Digestion: A powerful approach is to use sequential digestion with two or more proteases. For example, an initial digestion with trypsin can be followed by a second digestion with a less specific protease like elastase.[4][5] This can help to break down large, undigested peptides containing the isopeptide linkage.

  • Isopeptidases: For specific types of isopeptide bonds, such as those in ubiquitinated proteins, specialized isopeptidases (also known as deubiquitinating enzymes or DUBs) can be used to cleave the isopeptide bond itself.[7][8] This can be useful for confirming the presence of the modification.

Q3: What are the optimal digestion conditions for isopeptide-linked proteins?

Optimal conditions depend on the chosen enzyme(s) and the nature of the protein sample. However, some general guidelines for in-solution digestion are provided in the table below.

Q4: How can I enrich for peptides containing isopeptide bonds?

Enrichment is often necessary due to the low abundance of isopeptide-linked peptides in complex samples. A common strategy for ubiquitinated peptides is immunoaffinity purification using antibodies that specifically recognize the di-glycine (K-ε-GG) remnant left on the lysine residue after tryptic digestion.[2][9]

Q5: What mass spectrometry approach is best suited for analyzing isopeptide-linked peptides?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for analyzing isopeptide-linked peptides. High-resolution mass spectrometers are crucial for accurately identifying the complex fragmentation patterns of these branched or cross-linked peptides. Specialized software is also required to search the MS/MS data for cross-linked peptide pairs.

Experimental Protocols

In-Solution Digestion Protocol for Ubiquitinated Proteins

This protocol is adapted for the digestion of ubiquitinated proteins to identify K-ε-GG remnant peptides.

  • Lysis and Denaturation:

    • Lyse cells in a buffer containing 8M urea (B33335) and 50mM Tris-HCl (pH 8.0).

    • Heat the lysate at 60°C for 30 minutes to denature the proteins.[10]

  • Reduction and Alkylation:

    • Add Dithiothreitol (DTT) to a final concentration of 10mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.[10]

    • Allow the sample to cool to room temperature.

    • Add iodoacetamide (B48618) to a final concentration of 10mM and incubate in the dark for 15 minutes to alkylate cysteine residues.[10]

  • Digestion:

    • Dilute the sample with 50mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1M.[10]

    • Perform an initial digestion with Lys-C (enzyme-to-substrate ratio of 1:200) for 4 hours at 30°C.[9]

    • Follow with an overnight digestion with trypsin (enzyme-to-substrate ratio of 1:50) at 37°C.[9][10]

  • Quenching and Cleanup:

    • Quench the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%.[9]

    • Centrifuge the sample to pellet any precipitate.

    • Desalt the resulting peptides using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Digestion Efficiency with Different Proteases
Protease(s)Protein/ComplexKey FindingReference
Trypsin vs. ElastaseTAF4-12 complexSequential digestion with trypsin and elastase increased sequence coverage from ~74% (trypsin alone) to 93%.[4]
Trypsin + AspNS. pombe whole cell lysateSequential digestion with trypsin and AspN identified more proteins than trypsin alone.[6][11]
Trypsin + GluCS. pombe whole cell lysateSequential digestion with trypsin and GluC significantly improved protein and peptide identifications compared to GluC alone.[6][11]
Trypsin + Proteinase KS. pombe whole cell lysatePre-digesting with trypsin increased the number of identified proteins by 731% compared to proteinase K alone.[6][11]
Table 2: Kinetic Parameters of a Ubiquitin C-terminal Hydrolase (UCH-L3)
Substratekcat/Km (M⁻¹s⁻¹)NoteReference
Isopeptide-linked Ub-K11-SUMO22.11 x 10³Demonstrates isopeptidase activity against a structured protein.[8]
Peptide-linked Ub-SUMO2ΔN1-15Similar to isopeptide-linked substrateShows comparable efficiency for peptide and isopeptide bond cleavage.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Digestion - Inaccessible cleavage sites due to protein folding around the isopeptide bond.- Cross-linker modification of lysine residues, blocking trypsin cleavage.- Use a sequential digestion approach with a second, less specific protease like elastase or chymotrypsin.[4][5]- Try alternative proteases such as AspN or GluC.[6]- Optimize denaturation conditions (e.g., higher concentration of urea or guanidine (B92328) hydrochloride).
Low Yield of Isopeptide-Containing Peptides - Low abundance of the modified protein in the starting material.- Loss of peptides during sample cleanup.- Implement an enrichment strategy, such as immunoaffinity purification for ubiquitinated peptides (anti-K-ε-GG).[2][9]- Ensure proper pH and solvent conditions during solid-phase extraction to prevent loss of peptides.
Difficulty in Identifying Cross-linked Peptides in MS Data - Complex fragmentation spectra.- Inadequate software for cross-link analysis.- Use a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions.- Employ specialized search algorithms designed for the identification of cross-linked peptides.
Isopeptidase Fails to Cleave the Isopeptide Bond - Isopeptidase is inactive or inhibited.- The specific isopeptide linkage is not a substrate for the chosen enzyme.- Check the activity of the isopeptidase using a control substrate.- Ensure the reaction buffer is optimal for the isopeptidase.- Try a different isopeptidase with broader specificity.

Visualizations

Experimental Workflow for Isopeptide Bond Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_enrichment Enrichment (Optional) cluster_analysis Analysis Protein_Extraction Protein Extraction & Denaturation Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin, Sequential Digestion) Reduction_Alkylation->Enzymatic_Digestion Enrichment Immunoaffinity Purification (e.g., anti-K-ε-GG) Enzymatic_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Without Enrichment Enrichment->LC_MSMS Data_Analysis Data Analysis (Cross-link Identification) LC_MSMS->Data_Analysis

Caption: General experimental workflow for the analysis of isopeptide bonds.

Ubiquitination Signaling Pathway

ubiquitination_pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Isopeptide bond formation DUB DUB (Deubiquitinase) Ub_Substrate->DUB Isopeptide bond cleavage DUB->Ub DUB->Substrate

Caption: The ubiquitination cascade leading to substrate modification.

SUMOylation Signaling Pathway

sumoylation_pathway preSUMO pre-SUMO SENP SENP/ULP preSUMO->SENP Processing SUMO Mature SUMO E1 E1 (SAE1/SAE2) SUMO->E1 ATP SENP->SUMO Target Target Protein SENP->Target E2 E2 (Ubc9) E1->E2 SUMO Transfer E3 E3 Ligase E2->E3 E3->Target SUMO_Target SUMOylated Target E3->SUMO_Target Isopeptide bond formation SUMO_Target->SENP Deconjugation

Caption: The SUMOylation pathway for post-translational modification.

References

Minimizing sample preparation artifacts for Glu-Lys analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing sample preparation artifacts in ε-(γ-glutamyl)-lysine (Glu-Lys) isopeptide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in minimizing artifacts for this compound analysis?

A1: The most crucial initial step is to ensure the high purity of your target protein(s). Contaminating proteins can lead to a high background of non-specific cross-links, making it difficult to identify the specific this compound bonds of interest. Simple immunoprecipitations from cell lysates are often insufficient due to the presence of numerous background proteins.

Q2: How do I choose the right buffer for my cross-linking reaction?

A2: Buffer selection is critical and depends on the chemistry of your cross-linking reagent. For amine-reactive cross-linkers like N-hydroxysuccinimide (NHS) esters, it is imperative to use a buffer devoid of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the cross-linker.[1] Phosphate-buffered saline (PBS) or HEPES at a pH of 7.0 to 8.5 are generally suitable choices for these types of reactions.[1]

Q3: Can I use acid hydrolysis to digest my cross-linked protein for this compound analysis?

A3: No, acid hydrolysis is not recommended for preparing samples for γ-Glutamyl-lysine analysis. This method can lead to the degradation of the isopeptide bond itself, resulting in the loss of your target analyte.

Q4: What is the recommended method for releasing the ε-(γ-glutamyl)-lysine isopeptide for quantification?

A4: Exhaustive enzymatic digestion is the recommended method.[2] The ε-(γ-glutamyl)-lysine isopeptide bond is resistant to cleavage by many common proteases, which allows for the isolation of the dipeptide after the rest of the protein has been broken down.[2] A sequential digestion strategy, for instance using trypsin followed by a less specific protease like elastase, can be employed to improve sequence coverage and ensure complete digestion of the protein backbone.[3]

Q5: My protein precipitates after adding the cross-linking reagent. What should I do?

A5: Protein precipitation upon addition of a cross-linker can be due to several factors. One common reason is that the organic solvent used to dissolve the cross-linker (e.g., DMSO or DMF) is causing the protein to precipitate when added to the aqueous buffer.[1] To mitigate this, ensure the final concentration of the organic solvent is low, and add the cross-linker solution slowly to the protein sample while gently vortexing.[1] Over-crosslinking due to an excessive molar excess of the reagent can also lead to precipitation.[4] Consider performing a titration experiment to determine the optimal cross-linker concentration.[1]

Troubleshooting Guides

Problem 1: Low or No Identification of Cross-Linked Peptides

If you are observing a low yield or complete absence of your desired this compound cross-linked peptides, consider the following troubleshooting steps.

Troubleshooting Decision Tree for Low Identification of Cross-Linked Peptides

Troubleshooting_Low_Crosslink_ID Troubleshooting Low Identification of Cross-Linked Peptides start Low/No Cross-Link ID check_reaction 1. Review Cross-Linking Reaction start->check_reaction check_enrichment 2. Assess Enrichment Strategy check_reaction->check_enrichment Optimal solution_reaction Optimize cross-linker concentration, reaction time, and quenching. Ensure appropriate buffer. check_reaction->solution_reaction Suboptimal? check_ms 3. Evaluate MS Acquisition check_enrichment->check_ms Efficient solution_enrichment Implement or optimize SEC or SCX enrichment. Desalt samples properly. check_enrichment->solution_enrichment Inefficient? check_analysis 4. Verify Data Analysis check_ms->check_analysis Optimal solution_ms Optimize fragmentation energy. Consider targeted acquisition methods (e.g., PRM). check_ms->solution_ms Suboptimal? solution_analysis Use specialized software. Double-check mass tolerances and specified modifications. check_analysis->solution_analysis Incorrect?

Caption: Troubleshooting decision tree for low identification of cross-linked peptides.

  • Cross-Linking Reaction Efficiency :

    • Suboptimal Reagent Concentration : Too little cross-linker will result in poor reaction efficiency, while too much can lead to extensive modifications and protein aggregation. A good starting point is a 20- to 500-fold molar excess of the cross-linker to the protein, but this should be empirically optimized.[1]

    • Reaction Time and Quenching : Ensure the reaction has proceeded for the optimal duration as per the manufacturer's protocol and has been effectively quenched to halt the reaction and prevent unwanted side reactions. A combination of glycine, histidine, and lysine (B10760008) can offer superior quenching across a wider pH range compared to single amino acids.[5][6]

  • Inefficient Enrichment of Cross-Linked Peptides :

    • Cross-linked peptides are often present in low abundance.[7] Enrichment is frequently a necessary step.

    • Size Exclusion Chromatography (SEC) : This method separates peptides based on size, with the larger cross-linked peptides eluting earlier.[7]

    • Strong Cation Exchange Chromatography (SCX) : This technique separates peptides based on charge, with the more highly charged cross-linked peptides eluting at higher salt concentrations.[7]

  • Mass Spectrometry Acquisition :

    • Precursor Ion Selection : Due to their low abundance, the mass spectrometer may not be selecting the cross-linked peptide precursors for fragmentation. Consider using targeted acquisition methods like Parallel Reaction Monitoring (PRM) or Data-Independent Acquisition (DIA).[7]

    • Fragmentation Energy : The energy used for fragmentation (e.g., in CID or HCD) may be too high or too low. Cross-linked peptides require careful optimization to generate informative fragment ions from both peptide chains.[7]

  • Data Analysis and Software Settings :

    • Use specialized software designed for the analysis of cross-linked peptides.

    • Ensure that the mass of the cross-linker and any potential modifications are correctly specified in the search parameters.

Problem 2: High Degree of Non-Specific Modifications and Artifacts

Unwanted side reactions can complicate data analysis and lead to incorrect interpretations. Here’s how to minimize common artifacts.

  • Over-alkylation :

    • Reduction and alkylation are necessary steps to prevent the reformation of disulfide bonds. However, excessive alkylating reagent (e.g., iodoacetamide) can lead to the modification of residues other than cysteine, such as lysine, which can interfere with subsequent analysis.[8][9]

    • Solution : Minimize over-alkylation by using a lower concentration of the reducing and alkylating agents or by quenching the excess iodoacetamide (B48618) with reagents like DTT or cysteine before proceeding with digestion.[8][9]

  • Side Reactions of NHS-Ester Cross-linkers :

    • While NHS esters are primarily reactive towards primary amines (lysine and N-termini), side reactions with the hydroxyl groups of serine, threonine, and tyrosine can occur, particularly at higher pH.[10][11]

    • Solution : Carefully control the pH of the reaction buffer (ideally between 7.0 and 8.5).[1] Be aware of the potential for these side reactions during data analysis and consider them as possible modifications. However, some studies suggest that the identification of STY-cross-links may have a high false discovery rate.[12][13]

  • Detergent-Induced Artifacts :

    • Detergents are often used to solubilize proteins but can interfere with mass spectrometry analysis and even cause artifactual modifications.[14][15][16][17] For example, some acid-labile surfactants can induce modifications on cysteine residues.[14]

    • Solution : If possible, use mass spectrometry-compatible detergents like SDS or acid-labile surfactants and ensure their removal before MS analysis.[15][16][17] Be aware that even trace amounts of detergents from glassware can interfere with the analysis.[15]

Quantitative Data Summary

Table 1: Recommended Molar Excess of Amine-Reactive Cross-linker to Protein

Protein ConcentrationRecommended Molar Excess (Cross-linker:Protein)
5–10 mg/mL5x to 10x
1–4 mg/mL20x
< 1 mg/mL40x to 80x
(Data summarized from Thermo Scientific SMCC and Sulfo-SMCC User Guide)[1]

Table 2: Formation of ε-(γ-glutamyl)lysine in Leguminous Protein Isolates over Time

Incubation Time (min)Soy Protein (μmol/100g)Pea Protein (μmol/100g)Lupinus albus (μmol/100g)Lupinus angustifolius (μmol/100g)
077406555
30150120180160
60220180250230
120300250350320
240400330450410
(Data adapted from a study on enzymatic cross-linking of leguminous proteins)[18][19]

Experimental Protocols

Protocol: Exhaustive Enzymatic Digestion for ε-(γ-glutamyl)lysine Quantification

This protocol describes the complete digestion of a cross-linked protein sample to release the ε-(γ-glutamyl)lysine isopeptide for subsequent LC-MS/MS analysis.

  • Protein Denaturation :

    • Dilute the cross-linked protein sample (e.g., 200 µg) with 20 mM ammonium (B1175870) bicarbonate (pH 8) to a final volume of 200 µL.

    • Denature the proteins by heating in a boiling water bath for 3 minutes.[20]

  • Initial Digestion with Trypsin :

    • Cool the sample to room temperature.

    • Add sequencing-grade trypsin to the denatured protein sample at a 1:50 (w/w) ratio (e.g., 4 µg of trypsin).[20]

    • Incubate at 37°C for 16 hours.[20]

    • Inactivate the trypsin by heating in a boiling water bath for 3 minutes.[20]

  • Sequential Digestion with a Second Protease (e.g., Elastase) :

    • After cooling the sample, add a second protease, such as elastase, to further digest the peptides. The optimal enzyme ratio should be determined empirically.

    • Incubate according to the second enzyme's optimal conditions (e.g., 37°C for 4-6 hours).

  • Sample Cleanup :

    • Centrifuge the digest to pellet any insoluble material.

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants before LC-MS/MS analysis.

Visualizations

General Workflow for a Cross-Linking Mass Spectrometry (XL-MS) Experiment

XLMS_Workflow General XL-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_prep Protein Sample (High Purity) crosslinking Cross-Linking Reaction protein_prep->crosslinking quenching Quenching crosslinking->quenching digestion Enzymatic Digestion quenching->digestion enrichment Enrichment of Cross-Linked Peptides (Optional, e.g., SEC/SCX) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis with Specialized Software lcms->data_analysis

Caption: General workflow for a cross-linking mass spectrometry (XL-MS) experiment.

Logical Relationship of Factors Causing Protein Precipitation During Cross-Linking

Protein_Precipitation_Causes Factors Leading to Protein Precipitation precipitation Protein Precipitation over_crosslinking Over-Crosslinking over_crosslinking->precipitation high_protein_conc High Protein Concentration high_protein_conc->precipitation solvent_effect Organic Solvent from Cross-linker Stock solvent_effect->precipitation protein_instability Inherent Protein Instability protein_instability->precipitation

Caption: Logical relationship of common factors causing protein precipitation.

References

Software and bioinformatics tools for identifying crosslinked peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with software and bioinformatics tools for identifying crosslinked peptides.

Troubleshooting Guides

Issue 1: Low or No Identification of Crosslinked Peptides

Q: Why am I not identifying any or very few crosslinked peptides?

A: The low abundance of crosslinked peptides compared to linear, unmodified peptides is a primary challenge in crosslinking mass spectrometry (XL-MS) experiments. Several factors throughout the experimental workflow can contribute to a low identification rate. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Crosslinking Reaction Efficiency:

    • Suboptimal Reagent Concentration: The concentration of the crosslinking reagent is critical. Too low, and the reaction efficiency will be poor. Too high, and it can lead to extensive modifications and protein aggregation. A common starting point is a 100-300 fold molar excess of the crosslinker to the protein.[1]

    • Reaction Time and Quenching: Ensure the reaction has proceeded for the optimal time according to the manufacturer's protocol and that it has been effectively quenched to prevent unwanted side reactions.[1] Insufficient quenching can lead to continued, non-specific crosslinking.

    • Buffer Compatibility: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction with the protein.[2]

  • Inefficient Enrichment of Crosslinked Peptides:

    • Crosslinked peptides can be less than 1% of the total peptide amount after digestion.[1] Therefore, an enrichment step is often crucial.[1]

    • Size Exclusion Chromatography (SEC): This technique separates peptides based on size. Crosslinked peptides are generally larger than linear peptides and will elute earlier.[1]

    • Strong Cation Exchange Chromatography (SCX): Crosslinked peptides typically have a higher charge state, which allows for their separation from singly charged linear peptides.[1][3]

  • Mass Spectrometry Acquisition:

    • Precursor Ion Selection: The mass spectrometer might not be selecting the crosslinked peptide precursors for fragmentation due to their low abundance. Consider using targeted acquisition methods or data-independent acquisition (DIA).[1]

    • Fragmentation Energy: The fragmentation energy (e.g., in CID or HCD) might be too high or too low. Crosslinked peptides require careful optimization of fragmentation energy to produce informative fragment ions from both peptide chains.[1]

  • Data Analysis and Software Settings:

    • Incorrect Search Parameters: The database search software must be configured with the correct crosslinker mass, specificity, and potential modifications.[1]

    • Search Space Complexity: The computational challenge of identifying crosslinked peptides grows quadratically with the number of proteins in the database (the "n-squared problem").[1] For complex samples, this can make identification difficult. Consider using a more targeted protein database if possible.

Troubleshooting_Low_Identification start Start: Low/No Crosslink IDs check_reaction Check Crosslinking Reaction Efficiency start->check_reaction check_enrichment Review Enrichment Strategy check_reaction->check_enrichment Optimal optimize_reagent Optimize crosslinker concentration & time check_reaction->optimize_reagent Suboptimal? check_ms Evaluate MS Acquisition check_enrichment->check_ms Efficient optimize_enrichment Implement/Optimize SEC or SCX check_enrichment->optimize_enrichment Inefficient? check_software Verify Data Analysis Parameters check_ms->check_software Optimal optimize_ms Optimize fragmentation energy & consider targeted acquisition check_ms->optimize_ms Suboptimal? optimize_software Use specialized software; check crosslinker mass & modifications check_software->optimize_software Incorrect? solution Improved Identification check_software->solution Correct optimize_reagent->check_enrichment optimize_enrichment->check_ms optimize_ms->check_software optimize_software->solution XLMS_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase protein_prep Protein Sample Preparation crosslinking Chemical Crosslinking protein_prep->crosslinking quenching Quenching Reaction crosslinking->quenching digestion Proteolytic Digestion quenching->digestion enrichment Enrichment of Crosslinked Peptides (SEC/SCX) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms database_search Database Search (e.g., MaxLynx, MeroX) lc_ms->database_search fdr_estimation FDR Estimation (Target-Decoy) database_search->fdr_estimation validation Data Validation & Visualization fdr_estimation->validation

References

Improving the resolution of Glu-Lys from its isomers in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Glutamyl-Lysine (Glu-Lys) from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and why is their separation challenging?

The primary isomers of interest are α-Glu-Lys and γ-Glu-Lys. In α-Glu-Lys, the glutamic acid is linked via its α-carboxyl group to the ε-amino group of lysine. In γ-Glu-Lys, the linkage involves the γ-carboxyl group of glutamic acid. This γ-linked dipeptide is also known as an isopeptide.[1] Their separation is challenging because they are structural isomers with the same molecular weight and very similar physicochemical properties, leading to similar chromatographic behavior.[2] Additionally, diastereomers (e.g., L-Glu-D-Lys) can be present, further complicating the separation.[3]

Q2: Which chromatographic modes are most effective for separating this compound isomers?

Three primary HPLC/UHPLC modes are effective, each offering a different selectivity that can be exploited for this separation:

  • Reversed-Phase Chromatography (RP-HPLC): This is the most common technique for peptide analysis.[4] Separation is based on hydrophobicity. While the isomers have similar hydrophobicity, differences can be enhanced by manipulating mobile phase conditions. Ultra-high performance liquid chromatography (UPLC) can significantly improve resolving power for peptide isomers.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for separating polar compounds that show little retention in reversed-phase.[7] Since this compound is a polar dipeptide, HILIC provides an orthogonal separation mechanism based on partitioning into a water-enriched layer on the stationary phase surface. The elution order is often the reverse of that in RP-HPLC.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge, which is dependent on the mobile phase pH and the isoelectric points (pI) of the isomers.[8] Because the isomers may have slight differences in the pKa values of their ionizable groups, IEC can provide unique selectivity.[9]

Q3: Can mass spectrometry (MS) alone differentiate this compound isomers?

No, mass spectrometry alone cannot differentiate between isobaric isomers like α- and γ-Glu-Lys because they have identical mass-to-charge ratios (m/z).[2] Therefore, effective chromatographic separation is essential prior to MS detection to ensure accurate identification and quantification.[5] Tandem MS (MS/MS) can sometimes be used to generate specific fragment ions that may help differentiate isomers, but this often requires purified standards and complex fragmentation analysis.[10]

Troubleshooting Guide

Q4: My α- and γ-Glu-Lys peaks are co-eluting or have very poor resolution (Rs < 1.0). What should I try first?

When facing co-elution, the primary goal is to alter the selectivity of your method. Start with the simplest adjustments to your existing method.

  • Modify the Gradient: Make the gradient shallower. A slower increase in the organic solvent percentage per unit of time increases the interaction time with the stationary phase and can significantly improve the resolution of closely eluting peaks.

  • Adjust Mobile Phase pH: Small changes in pH (± 0.5 units) can alter the ionization state of the dipeptides, affecting their interaction with the stationary phase and improving separation.[8] This is particularly effective in both reversed-phase and ion-exchange modes.

  • Change the Organic Modifier: If you are using acetonitrile (B52724) in a reversed-phase method, try switching to methanol. The different solvent properties can alter selectivity and may resolve the isomers.

Q5: I've optimized the gradient and mobile phase, but the resolution is still not sufficient. What is the next step?

If initial optimizations are insufficient, a more significant change to the chromatographic conditions is necessary.

  • Change the Stationary Phase: Switch to a column with a different chemistry. In reversed-phase, if you are using a C18 column, try a Phenyl-Hexyl or a Polar-Embedded phase. These offer different types of interactions that can change selectivity for isomers.

  • Switch Chromatographic Mode: This is the most powerful way to change selectivity. If you are struggling with reversed-phase, developing a HILIC or IEC method is the recommended next step. These orthogonal techniques separate based on different molecular properties (polarity and charge, respectively) and are highly likely to resolve the isomers.[8]

Q6: I am observing significant peak tailing, which is compromising my resolution. How can I fix this?

Peak tailing is a common issue in peptide chromatography and can be caused by several factors.[11][12]

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) surface of the stationary phase can interact strongly with basic residues like lysine, causing tailing.

    • Solution: Add an ion-pairing agent like triethylamine (B128534) (TEA) (0.1%) to the mobile phase to block the active silanol sites.[13] Alternatively, operate at a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanols.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[14]

    • Solution: Dilute your sample and inject a smaller mass onto the column. If the tailing improves, overload was the issue.[12]

  • Column Contamination or Degradation: A blocked inlet frit or a void in the column packing can cause distorted peak shapes for all analytes.[15]

    • Solution: First, try reversing and flushing the column (disconnect from the detector). If this doesn't work, replace the column frit or use a new column.

Data and Method Parameters

Table 1: Comparison of Starting Conditions for this compound Isomer Separation
ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Ion-Exchange (IEC)
Separation Principle HydrophobicityPolarity / PartitioningNet Charge
Stationary Phase C18, 1.8-3.5 µmAmide, Diol, or Zwitterionic, 1.7-3.5 µm[16]Strong Cation Exchange (SCX)
Mobile Phase A 0.1% Formic Acid or TFA in Water90:10 Acetonitrile:Water w/ 10 mM Ammonium Formate10 mM Potassium Phosphate, pH 3.0
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile50:50 Acetonitrile:Water w/ 10 mM Ammonium Formate10 mM Potassium Phosphate + 0.5 M KCl, pH 3.0
Typical Gradient 0-30% B over 20-30 min95-70% B over 15-20 min (Note: Reversed Gradient)0-100% B (Salt Gradient) over 20-30 min
Key Advantage High efficiency and familiarityOrthogonal selectivity for polar compoundsHighly selective based on charge differences[8]

Visualized Workflows

G cluster_0 Method Development Workflow start Define Separation Goal (Rs > 1.5) select_mode Select Initial Method (RP-HPLC, HILIC, or IEC) start->select_mode optimize_params Optimize Key Parameters (Gradient, pH, Temperature) select_mode->optimize_params check_res Resolution > 1.5? optimize_params->check_res change_selectivity Alter Selectivity (Change Solvent or Column) check_res->change_selectivity No end Method Finalized check_res->end  Yes change_selectivity->optimize_params change_mode Switch to Orthogonal Mode (e.g., RP -> HILIC) change_selectivity->change_mode If needed change_mode->select_mode

Caption: A logical workflow for developing a separation method for this compound isomers.

G cluster_1 Troubleshooting Poor Resolution start Poor Resolution or Peak Tailing Observed q_all_peaks Are all peaks in the chromatogram affected? start->q_all_peaks system_issue Likely System Issue: - Check for dead volume - Check for column clog/void - Replace guard column q_all_peaks->system_issue Yes chem_issue Likely Chemical/Method Issue q_all_peaks->chem_issue No, only isomers q_tailing Is Peak Tailing the main problem? chem_issue->q_tailing fix_tailing Address Tailing: - Reduce sample load - Adjust mobile phase pH - Add TEA / Use different buffer q_tailing->fix_tailing Yes fix_resolution Address Co-elution: - Shalower gradient - Change organic solvent - Change column phase q_tailing->fix_resolution No

Caption: A decision tree for troubleshooting poor resolution and peak shape issues.

Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC (RP-HPLC)

This protocol provides a robust starting point for separating this compound isomers based on hydrophobicity.

  • Column: C18 stationary phase (e.g., Waters ACQUITY HSS T3, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Detection: UV at 214 nm or MS detector.

  • Gradient Program:

    • 0.0 min: 2% B

    • 20.0 min: 25% B

    • 22.0 min: 95% B

    • 25.0 min: 95% B

    • 25.1 min: 2% B

    • 30.0 min: 2% B (Re-equilibration)

  • Optimization Note: If resolution is poor, decrease the gradient slope (e.g., to 15% B over 20 minutes) or switch Mobile Phase B to methanol.

Protocol 2: Starting Method for Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is an alternative for these polar dipeptides, separating them based on their hydrophilic character.

  • Column: Amide stationary phase (e.g., Waters ACQUITY BEH Amide, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 (v/v) Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 (v/v) Acetonitrile:Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2-5 µL (Ensure sample is dissolved in high organic solvent, e.g., >70% acetonitrile, to prevent peak distortion).

  • Detection: UV at 214 nm or MS detector.

  • Gradient Program:

    • 0.0 min: 100% A

    • 15.0 min: 60% A

    • 16.0 min: 10% A

    • 18.0 min: 10% A

    • 18.1 min: 100% A

    • 25.0 min: 100% A (Re-equilibration)

  • Optimization Note: HILIC requires longer equilibration times than reversed-phase. Ensure the column is fully equilibrated before the first injection. Adjusting the buffer concentration in the mobile phase can also impact selectivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-abundance Glutamate-Lysine (Glu-Lys) isopeptide crosslinks in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are this compound isopeptide crosslinks and why are they important?

A1: A this compound isopeptide crosslink is a covalent bond formed between the side chains of a glutamic acid (or glutamine) residue and a lysine (B10760008) residue in a protein or between proteins.[1][2] These crosslinks can be formed enzymatically, for instance by transglutaminases, or spontaneously in long-lived proteins.[1][2] They play crucial roles in stabilizing protein structures, forming protein complexes, and are implicated in various biological processes and diseases.[3]

Q2: Why is the detection of this compound crosslinks in biological samples often challenging?

A2: The low abundance of these crosslinks presents a significant analytical challenge. Several factors contribute to this difficulty:

  • Sub-stoichiometric Nature: Crosslinks often occur at very low levels compared to the unmodified proteins.[4]

  • Sample Complexity: Biological samples are complex mixtures, and the signals from low-abundance crosslinked peptides can be masked by more abundant unmodified peptides.

  • Ionization Suppression: In mass spectrometry, the presence of highly abundant peptides can suppress the ionization of low-abundance species, making them difficult to detect.

  • Complex Fragmentation Spectra: The fragmentation (MS/MS) spectra of crosslinked peptides are often complex and can be difficult to interpret with standard software.[5]

Q3: What are the general strategies to improve the detection of low-abundance this compound crosslinks?

A3: A multi-pronged approach is typically required:

  • Enrichment: Selective enrichment of crosslinked peptides is crucial to increase their concentration relative to unmodified peptides before mass spectrometry analysis.[6][7]

  • Optimized Mass Spectrometry: Employing appropriate mass spectrometry techniques, such as the use of MS-cleavable crosslinkers and specific fragmentation methods, can simplify data analysis and improve identification.[5]

  • Specialized Data Analysis Software: Using dedicated software designed for crosslink identification is essential for accurately interpreting the complex MS/MS data.

Troubleshooting Guides

Scenario 1: Weak or No Signal for Crosslinked Peptides

Problem: After performing a crosslinking experiment and subsequent LC-MS/MS analysis, you observe very few or no identifiable crosslinked peptides.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Crosslinking Optimize the crosslinker concentration and reaction time. Ensure the pH of the reaction buffer is optimal for the crosslinker used.[8]
Low Protein Concentration Increase the starting amount of protein in your sample. Consider using immunoprecipitation to enrich for your protein of interest before crosslinking.
Protein Degradation Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[9]
Insufficient Enrichment Implement an enrichment strategy such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to isolate crosslinked peptides.[6][7]
Inappropriate MS Parameters Ensure the mass spectrometer is set up to detect and fragment the larger, more highly charged species that are characteristic of crosslinked peptides.
Scenario 2: High Background and Non-Specific Crosslinks

Problem: Your mass spectrometry data is dominated by signals from unmodified peptides, and you are identifying a high number of seemingly random or non-specific crosslinks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Over-crosslinking Reduce the concentration of the crosslinking reagent or shorten the reaction time. Excessive crosslinking can lead to large, insoluble protein aggregates and non-specific interactions.[8]
Contaminating Proteins Ensure high purity of your protein sample. Contaminating proteins can be inadvertently crosslinked, leading to a high background of non-specific interactions.
Inadequate Quenching Ensure the crosslinking reaction is effectively quenched to prevent further, non-specific reactions. Common quenching agents include Tris or glycine.
Suboptimal Data Filtering Apply stringent filtering criteria during data analysis to reduce the number of false-positive identifications. This may include setting a higher score threshold for crosslink identification.[10]

Experimental Protocols

Protocol 1: Enrichment of Crosslinked Peptides using Strong Cation Exchange (SCX) Chromatography

This protocol is adapted from methods described for the enrichment of crosslinked peptides.[6]

Materials:

  • Tryptic digest of crosslinked protein sample

  • SCX micro-spin columns

  • SCX binding buffer (e.g., 10 mM KH2PO4, 20% acetonitrile, pH 3.0)

  • SCX wash buffer (e.g., 10 mM KH2PO4, 20% acetonitrile, 50 mM KCl, pH 3.0)

  • SCX elution buffers (e.g., step gradients of KCl or NaCl in binding buffer)

  • Ammonium (B1175870) hydroxide (B78521)

Procedure:

  • Sample Preparation: Acidify the tryptic digest of your crosslinked sample with phosphoric acid to a final concentration of 1%.

  • Column Equilibration: Equilibrate the SCX micro-spin column with SCX binding buffer.

  • Sample Loading: Load the acidified sample onto the SCX column and centrifuge to allow the peptides to bind to the resin.

  • Washing: Wash the column with SCX wash buffer to remove unbound and weakly bound peptides.

  • Elution: Elute the peptides using a step gradient of increasing salt concentration (e.g., 100 mM, 250 mM, 500 mM, 1 M KCl in binding buffer). Crosslinked peptides, being more highly charged, are expected to elute at higher salt concentrations.

  • pH Adjustment: Adjust the pH of the eluted fractions to >10 with ammonium hydroxide to neutralize the salt.

  • Desalting: Desalt the fractions containing the enriched crosslinked peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Mass Spectrometry Analysis using a Stepped HCD Method

This is a general approach for the analysis of crosslinked peptides.[11]

  • LC Separation: Separate the enriched and desalted peptides on a reverse-phase nano-LC column using a suitable gradient.

  • MS1 Acquisition: Acquire full scan MS1 spectra in the Orbitrap at high resolution (e.g., 120,000).

  • MS2 Acquisition (Stepped HCD): For the top N most intense precursor ions, perform MS/MS analysis using stepped Higher-Energy Collisional Dissociation (HCD). Using multiple normalized collision energies (e.g., 25, 30, 35%) can improve the fragmentation of the crosslinked peptides and aid in their identification.

  • Data Analysis: Process the raw data using a specialized crosslink identification software (e.g., pLink, XlinkX).[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis start Biological Sample lysis Cell Lysis & Protein Extraction start->lysis crosslinking Crosslinking Reaction lysis->crosslinking quench Quenching crosslinking->quench digest Tryptic Digestion quench->digest enrich SCX or SEC Enrichment digest->enrich desalt Desalting enrich->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis (Crosslink Software) lcms->data results Identified Crosslinks data->results

Caption: Experimental workflow for the identification of this compound crosslinks.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Weak or No Crosslink Signal cause1 Inefficient Crosslinking? start->cause1 cause2 Low Protein Abundance? start->cause2 cause3 Insufficient Enrichment? start->cause3 solution1 Optimize Crosslinker Conc. & Time cause1->solution1 Yes solution2 Increase Starting Material / IP cause2->solution2 Yes solution3 Implement SEC or SCX cause3->solution3 Yes

Caption: Troubleshooting logic for weak or no crosslink signal.

References

Technical Support Center: Optimization of Quenching Conditions for Chemical Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the quenching of chemical crosslinking reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a chemical crosslinking reaction?

Quenching is a critical step to stop the crosslinking reaction by deactivating any unreacted crosslinker molecules.[1] This prevents the formation of unwanted, non-specific crosslinks over time, which can lead to artifacts such as high background signals and the formation of large, insoluble aggregates.[2] Effective quenching ensures that the captured interactions represent a specific snapshot in time.

Q2: What are the most common quenching reagents for amine-reactive crosslinkers (e.g., NHS esters)?

The most common quenching reagents are small molecules containing primary amines that compete with the target molecules for the reactive sites on the crosslinker.[1][3] These include:

  • Tris (tris(hydroxymethyl)aminomethane): Widely used due to its efficiency.[4][5]

  • Glycine (B1666218): Another common and effective quenching agent.[2][4][6]

  • Lysine: A primary amine-containing amino acid that can be used for quenching.[1][7]

  • Ethanolamine: Also used to cap unreacted NHS esters.[1][7]

Q3: How do I choose the right quenching reagent?

The choice of quenching reagent can depend on the specific crosslinker used and the downstream application.

  • For NHS-ester crosslinkers , Tris and glycine are excellent choices.[8][9]

  • For formaldehyde (B43269) crosslinking , glycine is routinely used, although Tris can also be an effective quencher.[2][5] It's important to note that at higher concentrations, Tris may also facilitate the reversal of formaldehyde crosslinks.[5][10]

  • For glutaraldehyde crosslinking , glycine or Tris can be used to quench the reaction.[6][11]

  • For EDC (carbodiimide) crosslinkers , hydroxylamine (B1172632) is recommended to hydrolyze unreacted NHS esters without modifying carboxyl groups on the target protein.[7] Using primary amine-containing quenchers like Tris or glycine with EDC can lead to the modification of carboxyls.[7]

Q4: Can the quenching buffer interfere with my experiment?

Yes, it is crucial to use a buffer that does not contain primary amines (e.g., Tris, glycine) during the crosslinking reaction itself, as it will compete with the target protein.[2][3][12] These reagents should only be added at the quenching step. Amine-free buffers like PBS, HEPES, or borate (B1201080) buffer are recommended for the crosslinking reaction.[3][8]

Q5: How does quenching affect downstream analysis like mass spectrometry?

Proper quenching is essential for reliable downstream analysis. Incomplete quenching can lead to continued crosslinking, resulting in complex and uninterpretable mass spectra.[13] However, the quenching reaction itself can introduce modifications to your sample. For example, the quenching reagent will form an amide bond with the unreacted crosslinker.[1] It is also important to remove excess quenching reagent, typically through dialysis or desalting columns, before proceeding to mass spectrometry.[1][9] For formaldehyde crosslinking, it's a known issue that extensive crosslinking can reduce protein extraction efficiency for proteomics.[13]

Troubleshooting Guide

Issue 1: High Background or Non-Specific Crosslinking

High background often indicates that the crosslinking reaction was not effectively stopped, leading to random, non-specific crosslinking.[2]

  • Possible Cause: Inadequate quenching.

  • Solution:

    • Optimize Quencher Concentration: Ensure you are using the quencher at a sufficient final concentration. A common starting point is 20-50 mM for Tris or glycine.[8][9] For formaldehyde, 125 mM glycine is frequently used.[2][5]

    • Increase Incubation Time: Allow the quenching reaction to proceed for a sufficient duration, typically 15 minutes at room temperature.[6][8]

    • Ensure Proper Mixing: Thoroughly mix the quenching solution into the reaction to ensure all unreacted crosslinker is deactivated.

Issue 2: Low Yield of Crosslinked Product

Low yield can be a result of several factors, including issues with the quenching step.

  • Possible Cause: Premature quenching or quencher present during the reaction.

  • Solution:

    • Check Buffer Composition: Confirm that your reaction buffer is free of primary amines.[2][14]

    • Timing of Quenching: Add the quenching reagent only after the intended crosslinking incubation time has been completed.

  • Possible Cause: Reversal of crosslinks.

  • Solution:

    • Formaldehyde Crosslinking: Be aware that high concentrations of Tris can facilitate the reversal of formaldehyde crosslinks.[5][10] If you suspect this is an issue, consider using glycine as the quencher.

Issue 3: Inconsistent Results Between Experiments

Variability in quenching efficiency can contribute to inconsistent results.

  • Possible Cause: Inconsistent quenching protocol.

  • Solution:

    • Standardize Protocol: Strictly adhere to a standardized quenching protocol, including reagent concentrations, incubation times, and temperatures.

    • Fresh Reagents: Prepare fresh quenching solutions to ensure their reactivity is not compromised.

Quantitative Data Summary

The following tables summarize typical quenching conditions for different types of crosslinkers. Note that these are starting points, and optimization for your specific system is recommended.[15]

Table 1: Quenching Conditions for Amine-Reactive NHS-Ester Crosslinkers

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureReference(s)
Tris20-50 mM15 minutesRoom Temperature[8][9]
Glycine10-20 mM15 minutesRoom Temperature[2]
Lysine20-50 mM15 minutesRoom Temperature[7]
Ethanolamine20-50 mM15 minutesRoom Temperature[7]

Table 2: Quenching Conditions for Aldehyde-Based Crosslinkers

CrosslinkerQuenching ReagentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureReference(s)
FormaldehydeGlycine125 mM5 minutesRoom Temperature[2][5]
FormaldehydeTris~2.25-fold molar excess over formaldehyde5-10 minutesRoom Temperature[5]
GlutaraldehydeGlycine0.2 M15 minutesRoom Temperature[6]
GlutaraldehydeTris5-10 mMA few minutesRoom Temperature[11]

Experimental Protocols

Protocol 1: General Quenching of NHS-Ester Crosslinking Reactions in Solution

  • Perform Crosslinking: Incubate your protein sample with the NHS-ester crosslinker in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5 for the desired time (e.g., 30-60 minutes at room temperature).[8][9]

  • Prepare Quenching Buffer: Prepare a stock solution of the quenching reagent (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).[8]

  • Quench Reaction: Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM.[8][9]

  • Incubate: Incubate the mixture for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is deactivated.[8][9]

  • Purification: Remove excess crosslinker and quenching reagent by methods such as dialysis or desalting columns.[1]

Protocol 2: Quenching of Formaldehyde Crosslinking in Cells

  • Perform Crosslinking: Incubate cells with formaldehyde (e.g., 1%) in PBS for a defined period (e.g., 10-20 minutes) at room temperature.[2]

  • Quench Reaction: Add glycine to the cell suspension to a final concentration of 125 mM.[2][5]

  • Incubate: Incubate for 5 minutes at room temperature to stop the crosslinking reaction.[2][5]

  • Wash Cells: Wash the cells multiple times with cold PBS to remove residual formaldehyde and glycine.[2][4]

  • Proceed to Downstream Analysis: The cells are now ready for lysis and subsequent applications like chromatin immunoprecipitation (ChIP) or protein interaction analysis.[4]

Visualizations

experimental_workflow General Workflow for Quenching NHS-Ester Crosslinking start Start prepare_sample 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prepare_sample add_crosslinker 2. Add NHS-Ester Crosslinker prepare_sample->add_crosslinker incubate_crosslink 3. Incubate at Room Temperature or 4°C add_crosslinker->incubate_crosslink add_quencher 4. Add Quenching Reagent (e.g., Tris or Glycine) incubate_crosslink->add_quencher incubate_quench 5. Incubate to Deactivate Excess Crosslinker add_quencher->incubate_quench purify 6. Purify Sample (Dialysis/Desalting) incubate_quench->purify end End purify->end

Caption: Workflow for NHS-ester crosslinking and quenching.

troubleshooting_logic Troubleshooting High Background in Crosslinking issue Issue: High Background or Non-Specific Crosslinking check_quenching Was the reaction properly quenched? issue->check_quenching optimize_conc Increase quencher concentration (e.g., 20-50 mM Tris/Glycine) check_quenching->optimize_conc No optimize_time Increase quenching incubation time (e.g., 15 min) check_quenching->optimize_time No check_mixing Ensure thorough mixing of quencher check_quenching->check_mixing No re_evaluate Re-evaluate results check_quenching->re_evaluate Yes optimize_conc->re_evaluate optimize_time->re_evaluate check_mixing->re_evaluate

Caption: Decision tree for troubleshooting high background.

References

Validation & Comparative

A Researcher's Guide to the Validation of Glu-Lys Specific Antibodies for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

The detection of specific post-translational modifications (PTMs) is crucial for understanding cellular processes and disease mechanisms. The isopeptide bond formed between glutamine (Glu) and lysine (B10760008) (Lys) residues, often catalyzed by transglutaminases, creates stable protein cross-links vital for processes like blood coagulation and skin barrier formation[1]. Accurate detection of this Glu-Lys modification by Western blotting is highly dependent on the specificity and sensitivity of the primary antibody used.

This guide provides an objective comparison framework for validating this compound specific antibodies. It outlines essential validation experiments, presents data in a comparative format, and offers detailed protocols to ensure researchers can confidently select the best antibody for their needs.

Comparative Analysis of this compound Specific Antibodies

Effective antibody validation involves determining its specificity, sensitivity, and reproducibility in the intended application[2]. Below is a hypothetical comparison between two commercially available monoclonal antibodies, "Antibody A" and "Antibody B," designed to detect the N-epsilon-(gamma-glutamyl)-lysine isopeptide bond.

Table 1: Antibody Specificity Assessment via Peptide Dot Blot

This experiment assesses the antibody's ability to distinguish the target this compound isopeptide from unmodified peptides.

AntibodyTarget Peptide (this compound) Signal IntensityControl Peptide (Unmodified) Signal IntensitySpecificity Ratio (Target/Control)
Antibody A 850,00025,00034.0
Antibody B 790,00090,0008.8

Data are hypothetical. Signal intensity is measured in relative light units (RLU).

Table 2: Western Blot Performance with Biological Controls

This experiment evaluates antibody performance using cell lysates where this compound formation is induced (+) or inhibited (-).

AntibodyDilution(+) Control Signal-to-Noise(-) Control Signal-to-NoisePerformance Score [(+)/(-)]
Antibody A 1:100028.52.113.6
Antibody B 1:100025.25.84.3

Data are hypothetical. A higher performance score indicates better specificity in a complex biological sample.

Key Validation Experiments and Protocols

A combination of strategies should be used for the application-specific validation of an antibody[3]. The following protocols are fundamental for assessing any this compound specific antibody.

Experimental Protocol 1: Peptide Dot Blot for Specificity

This method directly assesses if the antibody binds specifically to the this compound isopeptide bond rather than to unmodified peptides.

  • Peptide Preparation: Synthesize or obtain a peptide containing the this compound isopeptide bond (positive control) and a corresponding linear peptide with unmodified glutamine and lysine (negative control).

  • Membrane Spotting: Pipette 1-2 µL of each peptide solution (at various concentrations, e.g., 1µg to 10ng) onto a dry nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[4][5].

  • Primary Antibody Incubation: Dilute the this compound specific primary antibody in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation[5][6][7].

  • Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST)[4][6][7].

  • Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature[4][6].

  • Final Washes: Repeat the washing step as described in step 5.

  • Detection: Apply a chemiluminescent substrate (e.g., ECL) to the membrane and capture the signal using an imaging system[7][8]. Compare the signal intensity between the positive and negative control spots.

Experimental Protocol 2: Western Blotting with Biological Controls

This protocol validates the antibody's performance in a complex protein mixture (cell or tissue lysate). A true negative control can be generated by treating cells with a transglutaminase inhibitor or by using knockout cell lines where the cross-linking enzyme is absent[3].

  • Sample Preparation:

    • Culture cells and treat one group with a known inducer of protein cross-linking and another group with a transglutaminase inhibitor (negative control).

    • Harvest cells and prepare total cell lysates using an appropriate lysis buffer (e.g., RIPA buffer)[4][9].

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay)[8].

  • SDS-PAGE:

    • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with SDS-PAGE loading buffer and boil for 5-10 minutes to denature the proteins[5][8].

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis[4].

  • Protein Transfer:

    • Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[4]. PVDF membranes are often recommended for their durability[4].

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST[5][7].

    • Primary Antibody Incubation: Incubate the membrane with the this compound specific antibody diluted in blocking buffer overnight at 4°C[5][6]. Optimal dilutions should be determined experimentally[4].

    • Washing: Wash the membrane three times for 10 minutes each in TBST[4].

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[4][6].

    • Final Washes: Repeat the washing step.

  • Signal Detection:

    • Apply an ECL detection reagent and visualize the protein bands using an appropriate imaging system[7][8]. The presence of a strong signal in the induced sample and a weak or absent signal in the inhibited sample indicates antibody specificity.

Visualizing Key Processes

Diagrams help clarify complex workflows and biological pathways. The following have been generated using Graphviz, adhering to strict color and contrast guidelines for clarity.

Glu_Lys_Formation cluster_product Product P1 Protein 1 (Glutamine Residue) TGM Transglutaminase P2 Protein 2 (Lysine Residue) P2->TGM Crosslink Cross-linked Proteins (N-epsilon-(gamma-glutamyl)-lysine bond) TGM->Crosslink Catalyzes

Caption: Enzymatic formation of a this compound isopeptide bond.

WB_Validation_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_probe Immunodetection cluster_detect Analysis Lysate 1. Prepare Cell Lysates (+/- TGM Inhibitor) Denature 2. Denature Proteins (Add Loading Buffer & Boil) Lysate->Denature SDSPAGE 3. SDS-PAGE Separation Denature->SDSPAGE Transfer 4. Transfer to PVDF Membrane SDSPAGE->Transfer Block 5. Blocking Transfer->Block Prim_Ab 6. Primary Antibody Incubation (Overnight @ 4°C) Block->Prim_Ab Wash1 7. Washing (3x TBST) Prim_Ab->Wash1 Sec_Ab 8. Secondary Antibody Incubation Wash1->Sec_Ab Wash2 9. Final Washes (3x TBST) Sec_Ab->Wash2 Detect 10. Chemiluminescent Detection Wash2->Detect Analyze 11. Analyze & Compare Signals Detect->Analyze

References

A Comparative Analysis of Enzymatic and Non-Enzymatic Glutamyl-Lysine Cross-Link Formation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the formation of glutamyl-lysine (Glu-Lys) cross-links is critical for characterizing protein structure, function, and stability. These isopeptide bonds can be formed through controlled enzymatic reactions or arise from spontaneous non-enzymatic processes. This guide provides a comparative overview of the kinetics of these two distinct mechanisms, supported by experimental data and detailed protocols.

The formation of a covalent bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue results in a stable isopeptide linkage. This cross-linking can significantly impact protein properties, playing roles in physiological processes like blood clotting and tissue stabilization, but also contributing to pathological conditions and affecting the shelf-life of protein-based therapeutics. The kinetics of this compound bond formation differ substantially depending on whether the reaction is catalyzed by an enzyme or occurs non-enzymatically.

Quantitative Comparison of Reaction Kinetics

The kinetics of enzymatic and non-enzymatic this compound cross-link formation are fundamentally different. Enzymatic reactions, primarily catalyzed by transglutaminases, are characterized by high specificity and catalytic efficiency. In contrast, non-enzymatic formation, such as the Maillard reaction, is a slower, less specific process heavily influenced by factors like temperature and pH.

Kinetic ParameterEnzymatic (Transglutaminase)Non-Enzymatic (Maillard Reaction)
Reaction Rate Typically rapid, with significant product formation in minutes to hours.Slow, often requiring elevated temperatures and prolonged incubation (hours to days) to observe significant product formation.[1][2]
Specificity Highly specific for certain glutamine and lysine residues within a protein sequence.Generally non-specific, occurring between available lysine and reducing sugar molecules.[3]
Catalyst Transglutaminase enzymes (e.g., tissue transglutaminase, microbial transglutaminase).[4][5]Primarily driven by heat; can be influenced by pH and the presence of catalysts like metal ions.[1]
Mechanism Follows a double-displacement (ping-pong) mechanism involving an acyl-enzyme intermediate.[6]A complex series of reactions starting with the condensation of a reducing sugar and an amino group, leading to the formation of a Schiff base and subsequent Amadori rearrangement.[1][2][3]
Activation Energy (Ea) Lower activation energy due to enzymatic catalysis.Higher activation energy. For example, the activation energy for the Maillard reaction between lysine and fructose (B13574) is approximately 116.6 kJ/mol, and for lysine and glucose, it is 153.1 kJ/mol.[7]
Optimal Conditions Physiological pH (typically 6-9) and temperature (around 37°C for mammalian enzymes).Higher temperatures (e.g., 100-120°C) generally accelerate the reaction.[1]
Key Reactants Protein-bound glutamine and lysine residues.[4]A reducing sugar (e.g., glucose, fructose) and a primary amine (e.g., the ε-amino group of lysine).[1][3]

Experimental Protocols

Accurate kinetic analysis of this compound bond formation requires robust experimental methodologies. Below are detailed protocols for key experiments to quantify enzymatic and non-enzymatic cross-linking.

Enzymatic Cross-Linking Assay using Transglutaminase

This protocol outlines a method to determine the kinetics of transglutaminase-catalyzed cross-linking of a model protein substrate.

Materials:

  • Purified transglutaminase (e.g., microbial or tissue transglutaminase)

  • Protein substrate containing accessible glutamine and lysine residues (e.g., casein, fibrinogen)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

  • Stop Solution: 0.1 M EDTA

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of transglutaminase and the protein substrate in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Kinetic Run:

    • Pre-warm the assay buffer and substrate solution to 37°C.

    • Initiate the reaction by adding a known concentration of transglutaminase to the substrate solution. The final reaction volume should be standardized (e.g., 100 µL).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the stop solution to chelate the Ca²⁺ and halt the reaction.

  • Analysis of Cross-Linking:

    • Analyze the quenched reaction samples by reverse-phase HPLC to separate the cross-linked protein from the un-cross-linked substrate. The formation of higher molecular weight species indicates cross-linking.

    • Quantify the peak areas corresponding to the substrate and the cross-linked product.

    • (Optional) Collect the fractions corresponding to the cross-linked product and confirm the presence of the this compound isopeptide bond by mass spectrometry.

  • Data Analysis: Plot the concentration of the cross-linked product as a function of time. The initial reaction rate can be determined from the linear portion of this curve. Kinetic parameters such as Kₘ and k꜀ₐₜ can be determined by performing the assay at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Non-Enzymatic Cross-Linking (Maillard Reaction) Assay

This protocol describes a method to study the kinetics of the Maillard reaction between a model amino acid and a reducing sugar.

Materials:

  • L-lysine hydrochloride

  • Reducing sugar (e.g., D-glucose, D-fructose)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Spectrophotometer

  • Heating block or water bath

Procedure:

  • Reaction Mixture Preparation: Prepare solutions of L-lysine and the reducing sugar in the phosphate buffer. A typical reaction mixture might contain 0.1 M L-lysine and 0.1 M glucose.

  • Kinetic Run:

    • Place the reaction mixture in a sealed tube.

    • Incubate the tube at a constant high temperature (e.g., 100°C) using a heating block or water bath.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the reaction mixture and cool it rapidly on ice to stop the reaction.

  • Analysis of Browning:

    • Dilute the collected samples with the phosphate buffer.

    • Measure the absorbance of the diluted samples at 420 nm using a spectrophotometer. The increase in absorbance at this wavelength is an indicator of the formation of brown pigments (melanoidins), which are late-stage products of the Maillard reaction.[1]

  • Data Analysis: Plot the absorbance at 420 nm against time. The rate of the Maillard reaction can be determined from the slope of this plot. To determine the activation energy, the experiment can be repeated at different temperatures, and the data can be analyzed using the Arrhenius equation.[7]

Signaling Pathways and Reaction Mechanisms

The underlying mechanisms of enzymatic and non-enzymatic this compound bond formation are distinct, as illustrated in the following diagrams.

Enzymatic_Pathway cluster_enzyme Transglutaminase Active Site E-SH Enzyme (Cys-SH) Acyl-Enzyme Acyl-Enzyme Intermediate (E-S-CO-Gln) E-SH->Acyl-Enzyme Acylation Acyl-Enzyme->E-SH Enzyme Regeneration NH3 NH₃ Acyl-Enzyme->NH3 Deacylation (Release of NH₃) Cross-linked Protein Cross-linked Protein (this compound) Acyl-Enzyme->Cross-linked Protein Isopeptide Bond Formation Gln Protein-Gln Gln->E-SH Substrate Binding Lys Protein-Lys Lys->Acyl-Enzyme Nucleophilic Attack

Enzymatic this compound Cross-Link Formation by Transglutaminase.

The enzymatic reaction catalyzed by transglutaminase proceeds via a ping-pong mechanism.[6] First, the γ-carboxamide group of a glutamine residue binds to the enzyme's active site, leading to the formation of a thioester acyl-enzyme intermediate and the release of ammonia. Subsequently, the ε-amino group of a lysine residue attacks this intermediate, resulting in the formation of the ε-(γ-glutamyl)lysine isopeptide bond and regeneration of the free enzyme.[4]

NonEnzymatic_Pathway Reducing Sugar Reducing Sugar (e.g., Glucose) Schiff Base Schiff Base Reducing Sugar->Schiff Base Lysine Protein-Lysine (ε-NH₂) Lysine->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Amadori Rearrangement Advanced Glycation Endproducts Advanced Glycation End-products (AGEs) (including this compound cross-links) Amadori Product->Advanced Glycation Endproducts Further Reactions (Oxidation, Dehydration)

Non-Enzymatic this compound Cross-Link Formation via the Maillard Reaction.

The non-enzymatic Maillard reaction is a complex cascade of chemical reactions.[1][3] It is initiated by the condensation of the carbonyl group of a reducing sugar with the primary amino group of lysine, forming a reversible Schiff base. This intermediate then undergoes an irreversible Amadori rearrangement to form a more stable ketoamine, known as the Amadori product. Through a series of subsequent reactions including oxidation, dehydration, and cyclization, a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs) are formed, which can include this compound cross-links.[1]

Experimental Workflow

A typical workflow for comparing the kinetics of enzymatic and non-enzymatic this compound cross-link formation is depicted below.

Experimental_Workflow cluster_enzymatic Enzymatic Reaction cluster_nonenzymatic Non-Enzymatic Reaction E_Reactants Protein Substrate + Transglutaminase E_Incubation Incubation at 37°C E_Reactants->E_Incubation E_Quench Quench with EDTA E_Incubation->E_Quench Analysis Analysis: - HPLC - SDS-PAGE - Mass Spectrometry - Spectrophotometry E_Quench->Analysis NE_Reactants Protein/Lysine + Reducing Sugar NE_Incubation Incubation at High Temp. NE_Reactants->NE_Incubation NE_Quench Rapid Cooling NE_Incubation->NE_Quench NE_Quench->Analysis Data Kinetic Data Analysis: - Reaction Rates - Kinetic Parameters Analysis->Data

General Experimental Workflow for Kinetic Comparison.

References

A Comparative Guide to α-Glu-Lys and γ-Glu-Lys Linkages: Structure, Stability, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein chemistry and drug development, the nature of the peptide bond is of paramount importance. While the α-peptide bond forms the backbone of proteins, isopeptide bonds, such as the γ-glutamyl-lysine linkage, introduce critical structural and functional diversity. This guide provides an objective comparison of the functional differences between the conventional α-glutamyl-lysine (α-Glu-Lys) peptide bond and the γ-glutamyl-lysine (γ-Glu-Lys) isopeptide linkage, supported by experimental data and detailed methodologies.

At a Glance: Key Functional Differences

Featureα-Glu-Lys Linkageγ-Glu-Lys Linkage
Bonding Position α-carboxyl group of glutamic acid to the ε-amino group of lysine (B10760008).γ-carboxyl group of glutamic acid to the ε-amino group of lysine.
Formation Standard peptide bond formation (e.g., ribosomal synthesis, chemical synthesis).Primarily enzymatic, catalyzed by transglutaminases.
Enzymatic Stability Susceptible to cleavage by various proteases and peptidases.Highly resistant to cleavage by most common proteases.
Metabolism Cleaved by peptidases to release constituent amino acids.Specifically cleaved by γ-glutamylamine cyclotransferase.
Biological Role Component of standard peptide and protein sequences.Protein cross-linking, stabilization of extracellular matrix, involved in blood clotting.

Structural Distinction

The fundamental difference between these two linkages lies in the participating carboxyl group of glutamic acid. The α-Glu-Lys bond is a conventional peptide bond, whereas the γ-Glu-Lys bond is an isopeptide bond, creating a longer and more flexible linkage between the amino acid residues.

G cluster_alpha α-Glu-Lys Linkage cluster_gamma γ-Glu-Lys Linkage a_glu Glutamic Acid a_bond α-peptide bond a_glu->a_bond α-carboxyl a_lys Lysine a_bond->a_lys ε-amino g_glu Glutamic Acid g_bond γ-isopeptide bond g_glu->g_bond γ-carboxyl g_lys Lysine g_bond->g_lys ε-amino

Diagram 1. Structural comparison of α-Glu-Lys and γ-Glu-Lys linkages.

Formation and Synthesis

α-Glu-Lys Linkage: The formation of the α-Glu-Lys linkage occurs through standard peptide bond synthesis mechanisms. In biological systems, this is primarily carried out by the ribosome during protein translation. Chemically, it can be synthesized using well-established solid-phase or solution-phase peptide synthesis protocols.

γ-Glu-Lys Linkage: The γ-Glu-Lys isopeptide bond is predominantly formed enzymatically by a family of enzymes called transglutaminases (TGases).[1] These enzymes catalyze an acyl-transfer reaction between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, forming the isopeptide bond and releasing ammonia.[2] While glutamine is the initial substrate, the resulting linkage is between glutamic acid and lysine.

Comparative Stability

A key functional differentiator is the stability of these linkages in the presence of enzymes.

Enzymatic Stability:

The γ-Glu-Lys isopeptide bond is highly resistant to cleavage by a wide range of proteases, which typically recognize and cleave α-peptide bonds.[1] This inherent resistance contributes to the stability of proteins cross-linked by transglutaminases in the extracellular matrix and in blood clots. In contrast, the α-Glu-Lys peptide bond is readily cleaved by various peptidases as part of normal protein turnover.

While the γ-Glu-Lys bond is resistant to common proteases, it can be specifically cleaved by the enzyme γ-glutamylamine cyclotransferase, which plays a role in the catabolism of this isopeptide.[3]

Chemical Stability:

Direct comparative studies on the chemical stability of α- and γ-Glu-Lys linkages under varying pH and temperature are limited. However, general principles of peptide stability suggest that both are stable under physiological conditions but can be hydrolyzed under strong acidic or basic conditions. The unique γ-linkage in γ-glutamyl peptides is reported to offer high stability in vivo with a longer half-life compared to α-peptides.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of α-Glu-Lys Dipeptide

This protocol outlines the manual synthesis of an α-Glu-Lys dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

G start Start with Rink Amide Resin swell Swell resin in DMF start->swell deprotect1 Fmoc deprotection (20% piperidine (B6355638) in DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple_lys Couple Fmoc-Lys(Boc)-OH wash1->couple_lys wash2 Wash with DMF couple_lys->wash2 deprotect2 Fmoc deprotection wash2->deprotect2 wash3 Wash with DMF deprotect2->wash3 couple_glu Couple Fmoc-Glu(OtBu)-OH wash3->couple_glu wash4 Wash with DMF couple_glu->wash4 deprotect3 Fmoc deprotection wash4->deprotect3 wash5 Wash with DMF deprotect3->wash5 cleave Cleave from resin and deprotect side chains (TFA cocktail) wash5->cleave precipitate Precipitate in cold ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Characterize (Mass Spectrometry) purify->end

Diagram 2. Workflow for solid-phase synthesis of α-Glu-Lys.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Glu(OtBu)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Couple the first amino acid, Fmoc-Lys(Boc)-OH, using HBTU and DIPEA in DMF.

  • Wash the resin with DMF.

  • Repeat the Fmoc deprotection step.

  • Couple the second amino acid, Fmoc-Glu(OtBu)-OH, using HBTU and DIPEA in DMF.

  • Wash the resin with DMF and then with DCM.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the synthesized peptide by mass spectrometry.

Protocol 2: Analysis of α-Glu-Lys and γ-Glu-Lys by HPLC-ESI-MS/MS

This protocol describes a method to separate and identify α-Glu-Lys and γ-Glu-Lys isomers using liquid chromatography-electrospray ionization-tandem mass spectrometry.

G start Prepare dipeptide standards and samples hplc Inject onto RP-HPLC column start->hplc gradient Apply gradient elution (e.g., water/acetonitrile with formic acid) hplc->gradient esi Electrospray Ionization (Positive Mode) gradient->esi ms1 MS1 Scan: Isolate precursor ion (m/z) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan: Acquire fragmentation spectrum cid->ms2 analyze Analyze fragmentation patterns ms2->analyze end Identify isomers based on unique fragment ions analyze->end

Diagram 3. Workflow for HPLC-ESI-MS/MS analysis of Glu-Lys isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) source

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • MS1 Scan Range: m/z 100-500

  • Precursor Ion for MS/MS: m/z of the protonated dipeptide

  • Collision Energy: Optimized for fragmentation (e.g., 15-30 eV)

Data Analysis: The isomers can be distinguished by their characteristic fragmentation patterns. A key study using negative ion CID-MS found that γ-glutamyl dipeptides show a much more prominent elimination of the C-terminal amino acid (H-Xxx-OH) from the [M-H]⁻ ion, resulting in the formation of a characteristic ion at m/z 128, corresponding to deprotonated pyroglutamic acid.[5] In contrast, α-glutamyl dipeptides show different and less prominent fragmentation pathways.[5]

Biological Functions and Significance

α-Glu-Lys Linkage: The α-Glu-Lys linkage is a fundamental component of countless proteins and peptides, participating in a vast array of biological processes. Its significance lies in its role as a building block of protein structure, contributing to the overall conformation and function of the polypeptide chain. Evidence also suggests that small α-glutamyl peptides can be assimilated by cells and serve as a source of glutamate (B1630785) for intracellular processes like glutathione (B108866) synthesis.[6]

γ-Glu-Lys Linkage: The γ-Glu-Lys isopeptide bond, formed by transglutaminases, plays a crucial role in the stabilization of protein structures.[1] It is abundant in the extracellular matrix, where it cross-links proteins like collagen and fibronectin, contributing to tissue strength and integrity.[7] This cross-linking is also vital for the formation of stable blood clots by cross-linking fibrin.[2] The high stability of this bond makes it a permanent post-translational modification. Furthermore, γ-glutamyl peptides have been recognized for their "kokumi" taste sensation and their potential roles in modulating cellular signaling through the calcium-sensing receptor.[4][8]

Conclusion

The distinction between α-Glu-Lys and γ-Glu-Lys linkages extends beyond a simple isomeric difference. The α-linkage represents the conventional, dynamic peptide bond central to the primary structure of proteins, while the γ-isopeptide linkage provides a stable, enzymatically controlled mechanism for protein cross-linking and stabilization. Understanding these functional differences is critical for researchers in fields ranging from biochemistry and cell biology to drug design, where the stability and enzymatic susceptibility of peptide-based therapeutics are of utmost importance. The methodologies presented here provide a framework for the synthesis and analysis of these important dipeptides, enabling further investigation into their diverse biological roles.

References

A Comparative Analysis of Glutamic Acid-Lysine and Glutamine-Lysine Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Covalent crosslinking of proteins is a fundamental process in biology and a powerful tool in biotechnology and drug development. Among the various types of crosslinks, the formation of isopeptide bonds between the side chains of lysine (B10760008) and either glutamic acid (Glu) or glutamine (Gln) is of particular interest. These bonds play crucial roles in stabilizing protein structures, mediating cellular signaling, and are increasingly utilized in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and hydrogel-based drug delivery systems.[1][2] This guide provides a comparative analysis of Glu-Lys and Gln-Lys crosslinking, offering insights into their respective chemistries, reaction conditions, stability, and applications, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Gln-Lys Crosslinking

The formation of an isopeptide bond, a covalent linkage between a carboxyl group of one amino acid and an amino group of another, is a key mechanism for protein crosslinking.[3] While both glutamic acid and glutamine can react with lysine to form such bonds, the pathways and conditions for these reactions differ significantly.

Glutamine-Lysine (Gln-Lys) crosslinking is predominantly an enzyme-mediated process. Transglutaminases (TGs) are a family of enzymes that catalyze the formation of a γ-glutamyl-ε-lysyl isopeptide bond, releasing ammonia (B1221849) in the process.[4][5] This reaction is crucial for numerous physiological processes, including blood clotting and the stabilization of the extracellular matrix.[1]

Glutamic Acid-Lysine (this compound) crosslinking , on the other hand, is typically achieved through chemical methods. A common approach involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[6][7] This reaction results in the formation of a stable amide bond with the release of a water molecule.[4] Non-enzymatic formation of Glu/Asp-Lys isopeptide bonds has also been observed in monoclonal antibody aggregates under heat stress.[8]

Quantitative Comparison of Crosslinking Chemistries

The choice between Gln-Lys and this compound crosslinking strategies depends on the specific application and the desired properties of the final product. The following tables provide a quantitative comparison of these two methods.

ParameterGln-Lys Crosslinking (Transglutaminase-mediated)This compound Crosslinking (EDC/NHS-mediated)
Reaction Mechanism Enzymatic (acyl transfer)Chemical (carbodiimide activation)
Byproduct Ammonia (NH₃)Water (H₂O) and Urea (B33335) derivative
Specificity High (dependent on enzyme substrate specificity)Lower (targets accessible carboxyl and amino groups)
pH Optimum Typically 5.0 - 8.0[6]Activation: pH 4.5-6.0; Coupling: pH 7.0-8.0[9][10]
Temperature Optimum Varies with enzyme source (e.g., 40-55°C)[6][11]Room temperature (can be performed at 4°C)[12]
Cofactors Ca²⁺ often required for tissue transglutaminases[13]None
Kinetics Dependent on enzyme and substrate concentration[14]Generally rapid, can be controlled by reagent concentration[7]
Side Reactions Deamidation of glutamine to glutamic acidN-acylurea formation, hydrolysis of activated carboxyls[6][15]

Table 1: Comparison of Reaction Parameters

ParameterGln-Lys Isopeptide BondThis compound Isopeptide Bond
Bond Type γ-glutamyl-ε-lysyl isopeptideγ/β-glutamyl/aspartyl-ε-lysyl isopeptide
Bond Strength Similar to a standard peptide bond (~300 kJ/mol)[3]Stable amide bond[7][16]
Stability to Proteolysis High resistance[3]High resistance
Chemical Stability Stable under physiological conditionsStable under physiological conditions[2]
Cleavage Can be cleaved by specific isopeptidases[17]Generally considered irreversible under physiological conditions[16]

Table 2: Comparison of Isopeptide Bond Properties

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Gln-Lys Crosslinking

This protocol provides a general method for the enzymatic crosslinking of proteins containing accessible glutamine and lysine residues using a microbial transglutaminase (mTG).

Materials:

  • Protein(s) of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Microbial Transglutaminase (mTG)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Enzyme Addition: Add mTG to the protein solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:50 (w/w) is common.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific mTG used (typically 37-50°C) for 1-4 hours with gentle agitation.[5] The reaction time can be adjusted to control the extent of crosslinking.

  • Quenching: Stop the reaction by adding a quenching solution or by heat inactivation (e.g., heating to 70°C for 10 minutes, though this may affect the protein of interest).

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry.

Protocol 2: EDC/NHS-Mediated this compound Crosslinking

This two-step protocol is designed to crosslink a protein containing accessible carboxyl groups (Protein #1) to a protein with accessible primary amines (Protein #2).

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with amino groups)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9]

  • Quenching Solution 1: 2-Mercaptoethanol (B42355)

  • Quenching Solution 2: Hydroxylamine-HCl or Tris buffer[9]

  • Desalting columns

Procedure:

  • Protein #1 Activation:

    • Dissolve Protein #1 in Activation Buffer to a concentration of 1 mg/mL.

    • Add EDC to a final concentration of ~2 mM and sulfo-NHS to ~5 mM.[9]

    • Incubate for 15 minutes at room temperature.[9]

  • Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[9]

  • Buffer Exchange (Optional but Recommended): Remove excess activation reagents and byproducts by passing the activated Protein #1 through a desalting column equilibrated with Coupling Buffer.[9]

  • Coupling Reaction:

    • Immediately add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.

    • Incubate for 2 hours at room temperature with gentle mixing.[9]

  • Quench Coupling Reaction: Add hydroxylamine (B1172632) to a final concentration of 10 mM or Tris to a final concentration of 20-50 mM to quench the reaction.[9]

  • Purification: Purify the crosslinked conjugate from non-crosslinked proteins and reagents using an appropriate chromatography method (e.g., SEC).

  • Analysis: Analyze the crosslinked products by SDS-PAGE, SEC, and/or mass spectrometry.

Protocol 3: Mass Spectrometry Analysis of Isopeptide Crosslinks

This protocol outlines a general workflow for the identification of isopeptide crosslinked peptides by LC-MS/MS.

Materials:

  • Crosslinked protein sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting columns

Procedure:

  • Sample Preparation:

    • Denature the crosslinked protein sample in 8 M urea.[12]

    • Reduce disulfide bonds with 10 mM DTT for 30 minutes at 37°C.[12]

    • Alkylate cysteine residues with 20 mM IAA for 30 minutes at room temperature in the dark.[12]

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.[12]

  • Proteolytic Digestion: Digest the protein with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[12]

  • Peptide Desalting: Acidify the peptide mixture with 0.1% formic acid and desalt using a C18 column. Elute and dry the peptides.[12]

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid in water.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.[12]

  • Data Analysis:

    • Use specialized crosslink identification software (e.g., pLink, xQuest, MaxQuant) to search the MS/MS data against a protein sequence database.[18]

    • Set the search parameters to allow for the identification of isopeptide crosslinks between lysine and glutamine (mass loss of NH₃) or lysine and glutamic acid (mass loss of H₂O).

    • Manually validate the identified crosslinked peptide spectra, looking for characteristic fragment ions from both peptides.[15]

Visualizing the Pathways and Workflows

Gln_Lys_Crosslinking Gln-Lys Crosslinking Pathway (Transglutaminase-mediated) Glutamine Protein-Gln Intermediate Acyl-enzyme Intermediate + NH₃ Glutamine->Intermediate + TG Lysine Protein-Lys TG Transglutaminase (TG) Crosslink Gln-Lys Isopeptide Bond Intermediate->Crosslink + Lysine - TG

Gln-Lys crosslinking reaction catalyzed by transglutaminase.

Glu_Lys_Crosslinking This compound Crosslinking Pathway (EDC/NHS-mediated) GlutamicAcid Protein-Glu O_Acylisourea O-Acylisourea Intermediate GlutamicAcid->O_Acylisourea + EDC Lysine Protein-Lys EDC EDC NHS NHS/sulfo-NHS NHS_Ester NHS-Ester Intermediate O_Acylisourea->NHS_Ester + NHS Crosslink This compound Isopeptide Bond + H₂O NHS_Ester->Crosslink + Lysine

This compound crosslinking reaction mediated by EDC and NHS.

Experimental_Workflow General Experimental Workflow for Crosslink Analysis Start Protein Sample Crosslinking Crosslinking Reaction (Enzymatic or Chemical) Start->Crosslinking Quenching Quenching Crosslinking->Quenching Purification Purification of Crosslinked Product Quenching->Purification Analysis Analysis (SDS-PAGE, SEC) Purification->Analysis Digestion In-solution or In-gel Proteolytic Digestion Purification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis with Crosslinking Software LC_MS->DataAnalysis Validation Manual Validation of Crosslinked Peptides DataAnalysis->Validation

A generalized workflow for the generation and analysis of protein crosslinks.

Applications in Drug Development

The ability to form stable, specific covalent bonds has made both Gln-Lys and this compound crosslinking valuable in the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs): Microbial transglutaminase has been utilized for the site-specific conjugation of cytotoxic drugs to antibodies.[19] By engineering a glutamine tag onto the antibody, a drug molecule functionalized with a primary amine can be precisely attached, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR). This is a significant advantage over traditional lysine conjugation methods using NHS esters, which often result in heterogeneous mixtures.[20]

Hydrogel Drug Delivery: Both enzymatic and chemical crosslinking methods are employed to form hydrogels for sustained drug release.[21] Transglutaminase can be used to crosslink protein- or peptide-based polymers to form biocompatible hydrogels under mild, physiological conditions.[22][23] Similarly, EDC/NHS chemistry is used to crosslink polymers containing carboxyl and amine groups, such as poly(ethylene glycol) and poly(ε-lysine), to create biodegradable hydrogels for drug delivery and wound dressing applications.[16][24] The choice of crosslinking method can influence the hydrogel's mechanical properties, degradation rate, and drug release profile.[19]

Conclusion

Both Gln-Lys and this compound crosslinking offer robust methods for covalently linking proteins and other biomolecules. Gln-Lys crosslinking, mediated by transglutaminases, provides high specificity and biocompatibility, making it ideal for applications requiring precise control and mild reaction conditions. This compound crosslinking, typically achieved with chemical reagents like EDC/NHS, offers versatility and efficiency for a broader range of molecules, though with potentially less specificity. The selection of the appropriate crosslinking strategy will depend on the specific research or therapeutic goal, taking into account factors such as the nature of the biomolecules, the desired degree of control, and the required stability of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their experimental designs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of post-translational modifications is critical for understanding protein function, stability, and therapeutic potential. Among these, the formation of gamma-glutamyl-epsilon-lysine (Glu-Lys) isopeptide bonds, a type of covalent crosslink, plays a significant role in protein structure and function. While mass spectrometry is a powerful primary tool for identifying these crosslinks, orthogonal methods are essential for rigorous confirmation. This guide provides an objective comparison of key orthogonal methods for confirming the presence of this compound crosslinks, complete with experimental protocols and comparative data to inform your validation strategy.

The covalent linkage between the gamma-carboxyl group of a glutamic acid residue and the epsilon-amino group of a lysine (B10760008) residue results in a stable isopeptide bond. This crosslink can be formed enzymatically, for instance by transglutaminases, or non-enzymatically. Its presence can significantly impact a protein's structural integrity, resistance to degradation, and interaction with other molecules. Therefore, confident identification of these crosslinks is paramount. An orthogonal approach, using techniques that rely on different physicochemical principles, provides the necessary rigor to definitively confirm such modifications.

Comparative Analysis of Orthogonal Methods

The primary methods for orthogonal confirmation of this compound crosslinks include mass spectrometry (as the initial discovery tool and for validation), Edman degradation, amino acid analysis, and immunoblotting. Each method offers distinct advantages and provides a unique line of evidence to support the presence of the isopeptide bond.

Method Principle Information Provided Strengths Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized crosslinked peptides and their fragments.Precise mass of the crosslinked peptides, identification of the specific glutamic acid and lysine residues involved, and relative quantification.[1][2][3]High sensitivity and specificity, provides site-specific information, high-throughput capabilities.[4]Complex data analysis, potential for false positives, may require specialized software for crosslink identification.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Confirms the position of the modified lysine residue within a peptide sequence.Provides direct sequence information without reliance on a database, highly accurate for N-terminal sequencing.[5][6]Requires a free N-terminus, not suitable for complex mixtures, sequencing stops at the modified (crosslinked) lysine residue.[7][8]
Amino Acid Analysis (AAA) Hydrolysis of the protein followed by chromatographic separation and quantification of individual amino acids.Quantitative measure of the consumption of lysine and glutamic acid involved in the crosslink.Provides absolute quantification of amino acid composition, can indicate the extent of crosslinking.[9][10][11]Destructive method, does not provide site-specific information, hydrolysis conditions can affect amino acid recovery.[12]
Immunoblotting Use of antibodies to specifically detect the isopeptide bond.Qualitative and semi-quantitative detection of proteins containing this compound isopeptide bonds.High specificity with appropriate antibodies, relatively simple and widely available technique.Dependent on the availability and specificity of anti-isopeptide antibodies, generally not site-specific.

Experimental Workflows and Logical Relationships

A robust workflow for the confirmation of this compound crosslinks typically starts with the discovery of the crosslink by mass spectrometry, followed by validation using one or more orthogonal methods.

MS_discovery Mass Spectrometry (Discovery) - Identification of crosslinked peptides - Putative site localization Orthogonal_Validation Orthogonal Validation MS_discovery->Orthogonal_Validation Edman Edman Degradation Orthogonal_Validation->Edman Sequence context AAA Amino Acid Analysis Orthogonal_Validation->AAA Quantitative confirmation Immunoblot Immunoblotting Orthogonal_Validation->Immunoblot Specific detection Confirmation Confirmed this compound Crosslink Edman->Confirmation AAA->Confirmation Immunoblot->Confirmation

Caption: Logical flow for the orthogonal confirmation of a this compound crosslink.

Detailed Experimental Protocols

Mass Spectrometry for Crosslink Identification

Principle: This method identifies crosslinked peptides based on their unique mass and fragmentation patterns.

Protocol:

  • Protein Digestion: Digest the protein sample containing the putative crosslink with a specific protease (e.g., trypsin). The isopeptide bond is resistant to trypsin cleavage.[3]

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze by tandem mass spectrometry (LC-MS/MS).[1] Employ a data acquisition strategy that enriches for crosslinked peptides, such as selecting for precursors with higher charge states.

  • Data Analysis: Use specialized software (e.g., pLink, xQuest) to search the MS/MS data against a protein sequence database, specifying the mass modification corresponding to the crosslinker (in this case, a zero-length crosslink with the loss of water).

  • Manual Validation: Manually inspect the MS/MS spectra of candidate crosslinked peptides to confirm the presence of fragment ions from both peptide chains.

start Protein Sample digest Proteolytic Digestion (e.g., Trypsin) start->digest lcms LC-MS/MS Analysis digest->lcms analysis Crosslink Search Software lcms->analysis end Identified Crosslinked Peptides analysis->end

Caption: Workflow for mass spectrometry-based crosslink identification.

Edman Degradation for Sequence Confirmation

Principle: Edman degradation sequentially removes amino acids from the N-terminus of a peptide. When a lysine residue involved in a this compound crosslink is encountered, the sequencing process will be blocked at that position, providing evidence for the modification.

Protocol:

  • Isolate the Crosslinked Peptide: Purify the crosslinked peptide of interest, identified by mass spectrometry, using high-performance liquid chromatography (HPLC).

  • Edman Sequencing: Subject the purified peptide to automated Edman degradation.

  • Data Analysis: Analyze the sequence data. A "blank" cycle or a significant drop in sequencing efficiency at the position corresponding to the crosslinked lysine residue indicates the presence of a modification that blocks the Edman chemistry. The preceding amino acid sequence provides confirmation of the peptide's identity.

start Purified Crosslinked Peptide edman Automated Edman Degradation start->edman analysis Sequence Analysis edman->analysis end Blocked Lysine Position Confirmed analysis->end

Caption: Workflow for Edman degradation of a crosslinked peptide.

Amino Acid Analysis for Quantitative Confirmation

Principle: This technique quantifies the amino acid composition of a protein sample after acid hydrolysis. A decrease in the expected molar ratio of lysine and glutamic acid can indicate their involvement in a crosslink.

Protocol:

  • Protein Hydrolysis: Hydrolyze a known quantity of the crosslinked protein and a non-crosslinked control sample using 6 M HCl at 110°C for 24 hours.[10][11]

  • Amino Acid Separation and Detection: Separate the resulting amino acids by ion-exchange chromatography or reversed-phase HPLC after derivatization. Detect and quantify each amino acid.

  • Data Analysis: Compare the amino acid composition of the crosslinked sample to the non-crosslinked control and the theoretical composition. A reduction in the quantities of lysine and glutamic acid in the crosslinked sample suggests their modification.

start Protein Sample (Crosslinked & Control) hydrolysis Acid Hydrolysis start->hydrolysis separation Amino Acid Separation & Quantification hydrolysis->separation analysis Compositional Comparison separation->analysis end Reduced Lys/Glu Levels Indicating Crosslinking analysis->end

Caption: Workflow for amino acid analysis of a crosslinked protein.

Immunoblotting for Specific Detection

Principle: This method uses an antibody that specifically recognizes the this compound isopeptide bond to detect crosslinked proteins.

Protocol:

  • SDS-PAGE: Separate the crosslinked and non-crosslinked control protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ε-(γ-glutamyl)lysine isopeptide bond.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate. The presence of a band in the crosslinked sample that is absent or weaker in the control sample confirms the presence of the isopeptide bond.

start Protein Samples sds SDS-PAGE start->sds transfer Membrane Transfer sds->transfer probing Antibody Probing (anti-isopeptide) transfer->probing detection Chemiluminescent Detection probing->detection end Specific Band for Crosslinked Protein detection->end

Caption: Workflow for immunoblotting detection of isopeptide bonds.

Conclusion

The confirmation of this compound isopeptide crosslinks requires a multi-faceted analytical approach. While mass spectrometry is an indispensable tool for the initial identification and localization of these modifications, its findings should be corroborated by orthogonal methods to ensure the highest level of confidence. Edman degradation can provide valuable sequence context around the modification site, amino acid analysis offers a quantitative measure of the extent of crosslinking, and immunoblotting allows for specific detection of the isopeptide bond. By employing a combination of these techniques, researchers can build a comprehensive and robust body of evidence to definitively characterize this compound crosslinks in their proteins of interest.

References

A Researcher's Guide to Distinguishing Inter- and Intra-molecular Glu-Lys Isopeptide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein structure and interactions is paramount. The formation of isopeptide bonds between glutamic acid (Glu) and lysine (B10760008) (Lys) residues, often catalyzed by transglutaminases or introduced artificially through chemical cross-linking, plays a critical role in protein stabilization, complex assembly, and various biological processes. A key challenge in this analysis is distinguishing between intra-molecular bonds (within the same polypeptide chain) and inter-molecular bonds (between different polypeptide chains). This guide provides a comprehensive comparison of methodologies, supported by experimental data, to enable researchers to make informed decisions for their specific analytical needs.

Core Methodologies: A Comparative Overview

The primary approach for identifying and differentiating inter- and intra-molecular Glu-Lys bonds is chemical cross-linking coupled with mass spectrometry (XL-MS). This powerful technique provides distance constraints between amino acid residues, offering insights into protein topology and interaction interfaces. Additionally, enzymatic methods utilizing transglutaminases can be employed, with the potential to control the type of cross-link formed.

Chemical Cross-Linking Mass Spectrometry (XL-MS)

XL-MS involves the use of bifunctional reagents (cross-linkers) to covalently link amino acids in close proximity. Subsequent enzymatic digestion of the cross-linked protein(s) generates a mixture of linear and cross-linked peptides. These peptides are then analyzed by mass spectrometry to identify the linked residues. The nature of the cross-link—inter- or intra-molecular—is inferred from the identity of the connected peptides.

Table 1: Comparison of XL-MS Approaches for Distinguishing Inter- vs. Intra-molecular Bonds

FeatureNon-Cleavable Cross-Linkers (e.g., BS3, DSS)MS-Cleavable Cross-Linkers (e.g., DSBU, DSSO)Mixed-Isotope Cross-Linking (MIX)
Principle Forms a stable covalent bond that is retained throughout the MS analysis.Contains a labile bond that fragments under specific MS conditions (e.g., CID, HCD).Uses a 1:1 mixture of light (¹⁴N) and heavy (¹⁵N) isotope-labeled proteins.
Distinguishing Feature Based on identifying two distinct peptide sequences linked together (inter-molecular) versus one peptide with a modification (intra-molecular).Fragmentation of the cross-linker in the mass spectrometer simplifies the identification of the individual peptides.Inter-molecular cross-links are identified by the presence of ¹⁴N/¹⁵N peptide pairs, in addition to ¹⁴N/¹⁴N and ¹⁵N/¹⁵N pairs. Intra-molecular cross-links only show ¹⁴N/¹⁴N and ¹⁵N/¹⁵N pairs.[1][2]
Advantages Simpler reagents, well-established protocols.Reduced complexity of MS/MS spectra, leading to higher confidence in peptide identification and fewer false positives.[3][4][5]Unambiguous differentiation of inter- and intra-molecular cross-links in homodimers.[1][2]
Limitations Complex MS/MS spectra can be challenging to interpret, potentially leading to ambiguity.Requires specialized data analysis software that can recognize the fragmentation pattern of the cleavable cross-linker.Requires the ability to produce isotopically labeled protein, which can be costly and time-consuming.
Quantitative Data Example In a study of the E. coli ribosome, the use of the non-cleavable cross-linker BS3 resulted in the identification of a significant number of both inter- and intra-subunit cross-links. However, the complexity of the spectra required sophisticated data analysis.[6]A study using the MS-cleavable cross-linker DSBU on kinetochore subcomplexes identified 135-228 non-redundant cross-links per experiment, with a significant portion being inter-protein links.[7]A study on a homodimeric protein using the MIX approach successfully distinguished between inter- and intra-subunit cross-links by observing the characteristic isotopic patterns in the mass spectra.[1][2]
Enzymatic Cross-Linking with Transglutaminase

Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[8] The ability to control whether TGase forms inter- or intra-molecular bonds is of significant interest.

Table 2: Factors Influencing Transglutaminase-Mediated Cross-Linking

FactorInfluence on Inter- vs. Intra-molecular Cross-linkingExperimental Considerations
Protein Concentration Higher protein concentrations generally favor inter-molecular cross-linking, while lower concentrations favor intra-molecular cross-linking.Titration of protein concentration is a critical step in optimizing the desired type of cross-link.
Enzyme Conformation Some studies suggest that the oligomeric state of the transglutaminase can influence the type of cross-link formed. For example, a dimeric form may favor inter-molecular cross-linking.The specific type of transglutaminase and the reaction conditions (e.g., temperature, pH, co-factors) can affect its oligomeric state and activity.[9]
Substrate Accessibility The spatial proximity and accessibility of reactive Glu and Lys residues on the substrate protein(s) are crucial determinants.The native conformation of the substrate protein will dictate which residues are available for cross-linking.

Experimental Protocols

Detailed Protocol for Chemical Cross-Linking with an MS-Cleavable Cross-Linker (DSBU)

This protocol provides a detailed workflow for identifying protein-protein interactions using the MS-cleavable cross-linker disuccinimidyl dibutyric urea (B33335) (DSBU).

1. Sample Preparation:

  • Purify the protein or protein complex of interest to a high degree of homogeneity.

  • Buffer exchange the sample into a reaction buffer free of primary amines (e.g., HEPES, PBS). A typical buffer is 20 mM HEPES-OH, 150 mM NaCl, pH 7.8.

  • Adjust the protein concentration to 0.1-1 mg/mL.

2. Cross-Linking Reaction:

  • Prepare a fresh stock solution of DSBU in a water-miscible organic solvent like DMSO (e.g., 25 mM).

  • Add the DSBU stock solution to the protein sample to a final concentration of 1-2 mM. The optimal cross-linker-to-protein molar ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.

3. Quenching the Reaction:

  • Terminate the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

4. Protein Digestion:

  • Denature the cross-linked proteins by adding urea to a final concentration of 8 M or by heating.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 37°C.

  • Alkylate cysteine residues with iodoacetamide (B48618) (IAA) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.

  • Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.

  • Add a protease, such as trypsin, at a 1:50 (w/w) protease-to-protein ratio and incubate overnight at 37°C.

5. Enrichment of Cross-Linked Peptides (Optional but Recommended):

  • Due to the low abundance of cross-linked peptides, an enrichment step is often beneficial.[10]

  • Strong cation exchange (SCX) or size exclusion chromatography (SEC) can be used to enrich for the larger, more highly charged cross-linked peptides.[7][10]

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

  • Use a data-dependent acquisition method that includes fragmentation of precursor ions by both collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) and electron transfer dissociation (ETD).[11][12]

7. Data Analysis:

  • Use specialized software designed for the analysis of MS-cleavable cross-linker data, such as MeroX or XlinkX.[3][13]

  • The software will identify the characteristic fragmentation pattern of the DSBU cross-linker and determine the sequences of the linked peptides.

  • The identification of two different peptide sequences linked by DSBU indicates an inter-molecular cross-link, while a single peptide sequence with a DSBU modification indicates an intra-molecular cross-link.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_digestion Digestion cluster_analysis Analysis Protein_Complex Purified Protein Complex Buffer_Exchange Buffer Exchange (Amine-free) Protein_Complex->Buffer_Exchange Add_Crosslinker Add Cross-linker (e.g., DSBU) Buffer_Exchange->Add_Crosslinker Incubate Incubation Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench Denature_Reduce_Alkylate Denature, Reduce, Alkylate Quench->Denature_Reduce_Alkylate Trypsin_Digest Trypsin Digestion Denature_Reduce_Alkylate->Trypsin_Digest Enrichment Enrichment (SEC/SCX) Trypsin_Digest->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (e.g., MeroX) LC_MSMS->Data_Analysis Distinguish Distinguish Inter- vs. Intra-molecular Bonds Data_Analysis->Distinguish

Caption: General experimental workflow for distinguishing inter- and intra-molecular cross-links using XL-MS.

ms_cleavable_linker cluster_precursor MS1: Precursor Ion cluster_fragmentation MS2: Fragmentation (CID/HCD) cluster_identification MS3: Peptide Identification Precursor Cross-linked Peptides Peptide A - Linker - Peptide B Fragmented Fragmented Linker Peptide A + Linker Fragment 1 Peptide B + Linker Fragment 2 Precursor->Fragmented Fragmentation Peptide_A Identify Peptide A Fragmented->Peptide_A Peptide_B Identify Peptide B Fragmented->Peptide_B

Caption: Principle of MS-cleavable cross-linkers for peptide identification.

mix_method cluster_protein_prep Protein Preparation cluster_mixing Mixing and Cross-Linking cluster_ms_analysis Mass Spectrometry Analysis Light_Protein Light Protein (¹⁴N) Mix Mix 1:1 and Cross-link Light_Protein->Mix Heavy_Protein Heavy Protein (¹⁵N) Heavy_Protein->Mix Intra_molecular Intra-molecular Links (¹⁴N/¹⁴N and ¹⁵N/¹⁵N) Mix->Intra_molecular Inter_molecular Inter-molecular Links (¹⁴N/¹⁴N, ¹⁵N/¹⁵N, and ¹⁴N/¹⁵N) Mix->Inter_molecular

References

Comparative Stability of Isopeptide Bonds: Glutamic Acid vs. Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Protein Engineering

Introduction

Intramolecular isopeptide bonds, covalent linkages between the side chains of amino acids, are a critical post-translational modification for enhancing the stability of proteins. These bonds, typically formed between a lysine (B10760008) residue and an asparagine, glutamine, aspartic acid, or glutamic acid residue, impart significant resistance to thermal, chemical, and proteolytic degradation.[1][2][3] This enhanced stability is of paramount interest in the development of robust protein-based therapeutics and engineered enzymes. While the stabilizing effect of isopeptide bonds is well-documented, a direct quantitative comparison of the stability conferred by glutamic acid (Glu) versus aspartic acid (Asp) in these linkages is not extensively covered in existing literature.

This guide provides a comparative analysis based on available data, examines the underlying chemical principles, and presents detailed experimental protocols to enable researchers to conduct their own comparative stability studies.

Data Summary: A Comparative Overview

Direct quantitative data from a single study comparing the stability of Lys-Glu versus Lys-Asp isopeptide bonds is limited. However, we can infer relative stability from studies on related degradation pathways and the general chemical principles of the amino acids. Spontaneous degradation of peptides at Asp and Glu residues, which proceeds through cyclic imide intermediates, offers insights. Aspartic acid forms a five-membered succinimide (B58015) ring, which is generally more kinetically favorable to form and more stable than the six-membered glutarimide (B196013) ring formed from glutamic acid. This suggests that under conditions promoting spontaneous degradation, an isopeptide bond involving Asp may be more susceptible to cleavage.

The table below summarizes key comparative aspects based on inferences from existing literature.

FeatureIsopeptide Bond involving Glutamic Acid (Glu)Isopeptide Bond involving Aspartic Acid (Asp)References
Bond Type γ-amide bond between the γ-carboxyl group of Glu and an ε-amino group of Lys.β-amide bond between the β-carboxyl group of Asp and an ε-amino group of Lys.[4]
Relative Chemical Stability Potentially more stable due to the less favorable formation of a six-membered glutarimide intermediate during degradation.Potentially less stable due to the more favorable formation of a five-membered succinimide intermediate during degradation.[5][6]
Enzymatic Recognition Cleavage by specific proteases like Glu-C is buffer-dependent and can also cleave at Asp.[4] γ-glutamyl hydrolases specifically recognize and cleave γ-glutamyl isopeptide bonds.[7][8]Cleavage by specific proteases like Asp-N is highly specific for Asp over Glu.[4][4][7][8]
Contribution to Thermal Stability Significantly increases the melting temperature (Tm) of proteins.[1]Significantly increases the melting temperature (Tm) of proteins.[2][3][1][2][3]

Experimental Protocols for Comparative Stability Analysis

To directly compare the stability of isopeptide bonds involving Glu versus Asp, a recommended approach is to engineer protein variants where the only significant difference is the amino acid (Glu or Asp) forming the isopeptide bond with a lysine residue.

Thermal Stability Analysis using Circular Dichroism (CD) Spectroscopy

This protocol determines the melting temperature (Tm) of the protein variants, a direct measure of their thermal stability.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the purified Glu- and Asp-variant proteins in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4). Tris buffer is generally not recommended for thermal denaturation studies.[9]

    • The protein concentration should be in the range of 2-50 µM for a 1 mm pathlength cuvette.[9] Ensure both variants are at the same concentration.

  • CD Spectroscopy:

    • Use a CD spectrometer equipped with a temperature controller.

    • Record the CD signal at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins) as a function of temperature.[9][10]

    • Set the temperature range from a native state (e.g., 20°C) to a denatured state (e.g., 95°C).

    • Use a controlled heating rate, for example, 1-2°C per minute, with an equilibration time of 30-60 seconds at each step.[9]

  • Data Analysis:

    • Plot the CD signal (molar ellipticity) against temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tm, the temperature at which 50% of the protein is unfolded.[9][11]

    • A higher Tm indicates greater thermal stability.

Proteolytic Stability Assay

This assay compares the resistance of the isopeptide bond variants to degradation by proteases.

Methodology:

  • Incubation with Protease:

    • Incubate equal concentrations of the Glu- and Asp-variant proteins with a broad-spectrum protease (e.g., Proteinase K) or a specific endoproteinase (e.g., Trypsin).

    • The reaction should be carried out at a constant temperature (e.g., 37°C) in an appropriate buffer.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching the Reaction:

    • Stop the proteolytic reaction in each aliquot by adding a protease inhibitor (e.g., PMSF for serine proteases) or by rapid denaturation (e.g., adding SDS-PAGE loading buffer and boiling).

  • Analysis by SDS-PAGE:

    • Analyze the aliquots by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the intensity of the band corresponding to the intact protein at each time point using densitometry software (e.g., ImageJ).

  • Data Analysis:

    • Plot the percentage of intact protein remaining versus time for each variant.

    • The variant that is degraded more slowly has higher proteolytic stability.

Chemical Stability and Hydrolysis Rate Analysis

This experiment measures the rate of spontaneous or chemically induced isopeptide bond cleavage.

Methodology:

  • Incubation under Stress Conditions:

    • Incubate the Glu- and Asp-variant proteins under conditions known to promote peptide bond hydrolysis, such as acidic pH (e.g., pH 2-4) or elevated temperature.[5][6]

    • Collect samples at multiple time points over an extended period (hours to days).

  • Sample Preparation:

    • Stop the reaction by adjusting the pH to neutral and freezing the sample.

    • For analysis, the protein samples may need to be digested with a specific protease (that does not cleave the isopeptide bond) to generate smaller peptides for mass spectrometry.

  • LC-MS/MS Analysis:

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor the disappearance of the mass corresponding to the intact isopeptide-containing peptide and the appearance of masses corresponding to the cleaved products.

  • Kinetic Analysis:

    • Quantify the peak areas of the intact and cleaved peptides at each time point.

    • Calculate the rate constant (k) for the hydrolysis of the isopeptide bond for each variant by fitting the data to a first-order decay model. A lower rate constant indicates greater chemical stability.

Visualizations

Logical Relationship of Isopeptide Bond Stability

G cluster_factors Factors Influencing Stability cluster_properties Stability Properties Amino_Acid Amino Acid (Glu vs. Asp) Chemical_Stability Chemical Stability (Hydrolysis Rate) Amino_Acid->Chemical_Stability Cyclic intermediate formation (Glutarimide vs. Succinimide) Local_Environment Local Sequence Environment Thermal_Stability Thermal Stability (Tm) Local_Environment->Thermal_Stability Proteolytic_Resistance Proteolytic Resistance Local_Environment->Proteolytic_Resistance Protein_Fold Overall Protein Fold Protein_Fold->Thermal_Stability Protein_Fold->Proteolytic_Resistance

Caption: Factors influencing the comparative stability of isopeptide bonds.

Experimental Workflow for Thermal Stability Comparison

G Start Prepare Protein Variants (Glu- and Asp-isopeptide) CD_Spec Run CD Spectroscopy (Temperature Ramp) Start->CD_Spec Data_Acquisition Acquire Molar Ellipticity vs. Temperature Data CD_Spec->Data_Acquisition Analysis Fit Data to Unfolding Model Data_Acquisition->Analysis Result Determine Melting Temperature (Tm) Analysis->Result Comparison Compare Tm Values: Higher Tm = More Stable Result->Comparison End Conclusion Comparison->End

Caption: Workflow for comparing thermal stability using Circular Dichroism.

Signaling Pathway Context: Ubiquitination

Isopeptide bonds are fundamental to cellular signaling, most notably in the ubiquitination pathway, where ubiquitin is attached to substrate proteins via an isopeptide bond between its C-terminal glycine (B1666218) and a lysine on the substrate. While this typically involves a standard peptide bond from Gly, the principles of isopeptide linkage are central.

G E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Binds E3 Ub_Substrate Ubiquitinated Substrate (Isopeptide Bond) E3->Ub_Substrate Catalyzes Ub Transfer to Substrate Lys Substrate Substrate Protein (with Lysine) Substrate->E3 Binds E3 Proteasome Proteasome Degradation Ub_Substrate->Proteasome Signaling Altered Cell Signaling Ub_Substrate->Signaling

Caption: The Ubiquitination cascade, a key signaling pathway utilizing isopeptide bonds.

References

Navigating the Maze of Specificity: A Comparative Guide to Isopeptide Bond Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount. This is particularly true when studying the intricate world of post-translational modifications, where isopeptide bonds forge critical linkages in processes like ubiquitination, SUMOylation, and neddylation. The ability of an antibody to distinguish between these highly similar modifications is crucial for generating reliable and reproducible data. This guide provides an objective comparison of the cross-reactivity of various isopeptide bond antibodies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research.

Understanding Isopeptide Bonds and Antibody Specificity

An isopeptide bond is an amide bond formed between the carboxyl group of one amino acid and the amino group of another, where at least one of these groups is part of an amino acid side chain, rather than the alpha-carboxyl and alpha-amino groups that form standard peptide bonds[1]. These bonds are central to the function of ubiquitin and ubiquitin-like modifiers (UBLs) such as SUMO and NEDD8, which are attached to target proteins to regulate a vast array of cellular processes[2][3][4][5].

Antibody cross-reactivity occurs when an antibody raised against one specific antigen also recognizes and binds to other, structurally similar antigens[6][7][8]. In the context of isopeptide bond antibodies, this can lead to the erroneous detection of one type of modification when another is present, confounding experimental results. Therefore, rigorous assessment of antibody specificity is essential.

Comparative Analysis of Isopeptide Bond Antibody Cross-Reactivity

To facilitate the selection of specific antibodies, this section presents a comparative analysis of the cross-reactivity of commercially available antibodies targeting different isopeptide bond modifications. The data is compiled from research articles and manufacturer-provided information.

Ubiquitin Linkage-Specific Antibodies

The diverse signaling outcomes of ubiquitination are often dictated by the specific lysine (B10760008) residue on ubiquitin that is used to form a polyubiquitin (B1169507) chain. K48-linked chains typically signal for proteasomal degradation, while K63-linked chains are involved in non-proteolytic signaling pathways, such as the TNFα-induced NF-κB pathway[4]. The following tables summarize the specificity of several commercial antibodies for K48 and K63 linkages.

Table 1: Comparison of Anti-Ubiquitin Linkage-Specific Antibody Specificity (K48 vs. K63)

AntibodyTarget LinkageCross-Reactivity with K63-linked UbCross-Reactivity with K48-linked UbCross-Reactivity with other linkages (e.g., K11, Linear)Data Source
Anti-K48-linkage (Clone D9D5) K48Not detectedHigh Not detectedManufacturer Data
Anti-K48-linkage (Polyclonal) K48Not detectedHigh Slight cross-reactivity with linear chainsManufacturer Data
Anti-K63-linkage (Clone Apu3) K63High Not detectedNot detectedResearch Article
Anti-K63 TUBE 1 K63High Not detectedSignificant cross-reactivity with K11 chainsResearch Article[9]
VU-1 Pan-UbiquitinModerateHighModerate (Linear), Low (K11)LifeSensors Data
P4D1 Pan-UbiquitinLowLowLow (Linear, K11)LifeSensors Data
FK1 PolyubiquitinLowHighLow (Linear, K11)Research Article[10]
FK2 PolyubiquitinModerateModerateHigh (Linear), Low (K11)Research Article[10]

Data is qualitative and based on Western blot analysis. "High" indicates strong detection, "Moderate" indicates detectable but weaker signal, and "Not detected" or "Low" indicates minimal to no signal.

SUMO Isoform-Specific Antibodies

The Small Ubiquitin-like Modifier (SUMO) family consists of several members (SUMO1, SUMO2, SUMO3, and SUMO4), with SUMO2 and SUMO3 being highly homologous. Specific detection of these isoforms is critical for understanding their distinct biological roles. A comprehensive study by Garvin et al. (2022) systematically characterized the specificity and cross-reactivity of 24 monoclonal anti-SUMO antibodies.

Table 2: Cross-Reactivity of Selected Anti-SUMO Monoclonal Antibodies

Antibody CloneTargetReactivity with SUMO1Reactivity with SUMO2/3Reactivity with SUMO4Data Source
21C7 SUMO1High LowLowGarvin et al., 2022
Y299 SUMO1High LowLowGarvin et al., 2022
8A2 SUMO2/3LowHigh LowGarvin et al., 2022
18H8 SUMO2/3LowHigh ModerateGarvin et al., 2022
5E11 SUMO4LowHighModerate Garvin et al., 2022
3H1 SUMO4LowHighLow Garvin et al., 2022

Reactivity is based on dot blot and immunoblot analysis. "High" indicates strong reactivity, "Moderate" indicates clear but weaker reactivity, and "Low" indicates minimal or no reactivity.

NEDD8-Specific Antibodies

NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) is another ubiquitin-like modifier that plays a crucial role in regulating cullin-RING ligases. Given its structural similarity to ubiquitin, ensuring the specificity of anti-NEDD8 antibodies is essential.

Table 3: Specificity of a Commercial Anti-NEDD8 Antibody

AntibodyTargetCross-Reactivity with UbiquitinCross-Reactivity with SUMO1Cross-Reactivity with SUMO2/3Data Source
Anti-NEDD8 (Polyclonal) NEDD8Not detectedNot detectedNot detectedManufacturer Data[11][12]

Specificity is determined by Western blot analysis using recombinant proteins.

Experimental Protocols for Assessing Antibody Cross-Reactivity

Accurate determination of antibody cross-reactivity relies on robust experimental design. Below are detailed protocols for two common methods: Western Blotting and Dot Blotting.

Western Blotting for Specificity Testing

Western blotting is a powerful technique to assess antibody specificity by separating proteins by size before antibody probing.

Protocol:

  • Sample Preparation: Prepare lysates from cells or tissues expressing the target protein and potential cross-reactive proteins. For a more controlled experiment, use purified recombinant proteins.

  • Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel (SDS-PAGE). Load a protein ladder to determine the molecular weight of the detected bands.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system. The presence of a band at the expected molecular weight for the target protein and the absence of bands for potential cross-reactive proteins indicate specificity.

Dot Blot for High-Throughput Specificity Screening

Dot blotting is a simpler and faster method for screening antibody specificity against a panel of antigens, as it omits the electrophoresis step[9][13][14].

Protocol:

  • Antigen Application: Spot small volumes (1-2 µL) of purified target protein and potential cross-reactive proteins at various concentrations directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the desired concentration for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the signal using an ECL substrate and an imaging system. The intensity of the dots will indicate the level of antibody binding to each protein.

Visualizing Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_WB Western Blot cluster_DB Dot Blot WB_Sample Sample Prep WB_Gel SDS-PAGE WB_Sample->WB_Gel WB_Transfer Transfer WB_Gel->WB_Transfer WB_Block Blocking WB_Transfer->WB_Block WB_PriAb Primary Ab WB_Block->WB_PriAb WB_SecAb Secondary Ab WB_PriAb->WB_SecAb WB_Detect Detection WB_SecAb->WB_Detect DB_Sample Antigen Spotting DB_Block Blocking DB_Sample->DB_Block DB_PriAb Primary Ab DB_Block->DB_PriAb DB_SecAb Secondary Ab DB_PriAb->DB_SecAb DB_Detect Detection DB_SecAb->DB_Detect start Start start->WB_Sample Size Info Needed start->DB_Sample Screening TNFa_NFkB_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIP1 K63_Ub K63-linked Polyubiquitination RIP1->K63_Ub K48_Ub K48-linked Polyubiquitination RIP1->K48_Ub Termination LUBAC LUBAC K63_Ub->LUBAC Recruits NEMO NEMO LUBAC->NEMO Recruits IKK IKK Complex NEMO->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB->K48_Ub Targeted for Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression Nucleus->Gene Proteasome Proteasome K48_Ub->Proteasome Degradation

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of protein-protein interactions are paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for this purpose. Specifically, validating glutamic acid-lysine (Glu-Lys) isopeptide crosslinks, which can be indicative of specific enzymatic modifications or toxicant-induced adducts, requires robust analytical strategies. Isotope labeling techniques are central to confidently identifying and quantifying these crosslinked species amidst the complexity of a proteomic sample.

This guide provides a comparative overview of common isotope labeling strategies for the validation of this compound crosslinks by mass spectrometry. We will delve into the principles, advantages, and limitations of each method, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.

Comparison of Isotope Labeling Strategies

The choice of an isotope labeling strategy depends on several factors, including the biological system under investigation, the desired level of quantification, and available instrumentation. The following table summarizes the key characteristics of four prominent methods.

StrategyPrincipleSample TypeMass ShiftThroughputKey AdvantagesKey Limitations
Isotope-Labeled Crosslinkers Utilizes a mixture of light and heavy (e.g., deuterated) crosslinking reagents. Crosslinked peptides appear as characteristic doublets in the mass spectrum.[1][2]In vitro, in vivo (cell lysates, tissues, serum)[1]Typically small (e.g., 4 Da for BS3-d4)[1][3]HighBroad applicability, no need for metabolic labeling, aids in confident identification of crosslinked species.[1]Deuterium labeling can cause retention time shifts, complicating data analysis; limited mass difference can lead to isotopic envelope overlap.[3][4]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic incorporation of light or heavy amino acids (e.g., 13C6-Lys, 13C6-Arg) into proteins in living cells.[5][6][7]Cell cultureLarger (e.g., 6 or 8 Da per labeled amino acid)[5][6]MediumHigh quantitative accuracy, early mixing of samples reduces experimental variability.[8][9][10]Limited to cell culture systems, requires complete metabolic incorporation of labeled amino acids.[1][7]
18O-Labeling Enzymatic incorporation of two 18O atoms from H218O at the C-terminus of each peptide during proteolysis.[11][12][13]Any protein sample+8 Da for crosslinked peptides (+4 Da for linear peptides).[11][12][14]HighFast, cost-effective, applicable to any protein sample, and compatible with any crosslinker.[11]Incomplete labeling can complicate spectral interpretation.
Isobaric Tagging (e.g., TMT) Chemical labeling of peptides with tags that are isobaric in MS1 but generate unique reporter ions in MS/MS for quantification.[8][15][16]Any protein sampleIsobaric in MS1High (Multiplexing)Enables multiplexed quantitative analysis, increasing throughput.[8][16]Can be complex to implement for crosslinked peptides; requires specialized data analysis workflows.[4]

Experimental Workflows and Methodologies

To provide a practical understanding of these strategies, the following sections detail generalized experimental protocols and visualize the workflows.

Isotope-Labeled Crosslinkers Workflow

This strategy is broadly applicable and relies on the chemical properties of the crosslinking reagent. A common example is the use of bis(sulfosuccinimidyl)suberate (B1667958) (BS3) and its deuterated analog, BS3-d4.[1][3]

Isotope_Labeled_Crosslinker_Workflow ProteinSample Protein Sample Crosslinking Crosslinking with BS3-d0/d4 Mixture ProteinSample->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identify Doublets) LCMS->DataAnalysis

Isotope-Labeled Crosslinker Workflow

Experimental Protocol:

  • Protein Crosslinking: Incubate the protein sample with an equimolar mixture of the light (d0) and heavy (d4) isotope-labeled crosslinker (e.g., BS3) at room temperature.[1] The reaction time and crosslinker-to-protein ratio should be optimized.

  • Quenching: Stop the crosslinking reaction by adding a quenching buffer, such as ammonium (B1175870) bicarbonate.[1]

  • Sample Preparation: Denature, reduce, and alkylate the protein sample.

  • Proteolytic Digestion: Digest the crosslinked proteins into peptides using a protease like trypsin.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., XiQ, MaxQuant) to search for peptide pairs that exhibit the characteristic mass shift of the light and heavy crosslinker.[1][3][17]

SILAC Workflow for Crosslinking Studies

SILAC provides high quantitative accuracy by introducing the isotopic label at the beginning of the experiment.[5][6][8]

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition LightCells Cells in 'Light' Medium (e.g., 12C6-Lys/Arg) LightTreatment Experimental Treatment A LightCells->LightTreatment LightLysis Cell Lysis LightTreatment->LightLysis Mixing Mix Lysates (1:1) LightLysis->Mixing HeavyCells Cells in 'Heavy' Medium (e.g., 13C6-Lys/Arg) HeavyTreatment Experimental Treatment B HeavyCells->HeavyTreatment HeavyLysis Cell Lysis HeavyTreatment->HeavyLysis HeavyLysis->Mixing Crosslinking Crosslinking Mixing->Crosslinking Digestion Digestion Crosslinking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Quantify Ratios) LCMS->DataAnalysis

SILAC Workflow for Crosslinking

Experimental Protocol:

  • Cell Culture: Grow two populations of cells in parallel. One in "light" medium containing natural abundance amino acids and the other in "heavy" medium containing stable isotope-labeled essential amino acids (e.g., 13C6-lysine and 13C6-arginine) for at least five cell doublings to ensure complete incorporation.[7]

  • Experimental Treatment: Apply the desired experimental conditions to the cell populations.

  • Cell Lysis and Mixing: Lyse the cells and combine the protein lysates from the light and heavy populations in a 1:1 ratio.

  • Crosslinking and Digestion: Perform the crosslinking reaction on the mixed lysate, followed by quenching and proteolytic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify crosslinked peptides and quantify the relative abundance of the light and heavy forms to determine changes in crosslinking between the two conditions.

18O-Labeling Workflow

This enzymatic labeling method is a straightforward approach to distinguish crosslinked peptides.[11][12][13]

O18_Labeling_Workflow ProteinSample Crosslinked Protein Sample Digestion Proteolytic Digestion in H2-18O ProteinSample->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identify +8 Da Shift) LCMS->DataAnalysis Labeling_Strategies_Relationship LabelingStrategies Isotope Labeling Strategies Metabolic Metabolic Labeling (In Vivo) LabelingStrategies->Metabolic Chemical Chemical Labeling (In Vitro) LabelingStrategies->Chemical Enzymatic Enzymatic Labeling (In Vitro) LabelingStrategies->Enzymatic SILAC SILAC Metabolic->SILAC LabeledCrosslinkers Isotope-Labeled Crosslinkers Chemical->LabeledCrosslinkers IsobaricTags Isobaric Tags (TMT) Chemical->IsobaricTags O18Labeling 18O-Labeling Enzymatic->O18Labeling

References

A Comparative Analysis of the Nutritional Availability of Free vs. Peptide-Bound Glutamic Acid-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Bioavailability of Free-Form and Peptide-Linked Glutamic Acid and Lysine (B10760008), Supported by Experimental Data.

The nutritional availability of amino acids is a critical factor in human and animal health, influencing everything from protein synthesis to metabolic regulation. While dietary proteins are broken down into their constituent amino acids, the form in which these amino acids are presented to the intestinal lumen for absorption—as free amino acids or as short-chain peptides—can significantly impact their bioavailability. This guide provides a detailed comparison of the nutritional availability of glutamic acid (Glu) and lysine (Lys) when supplied as free amino acids versus when they are linked as a dipeptide (Glu-Lys).

Executive Summary

Current research indicates that dipeptides, such as this compound, are generally absorbed more rapidly and efficiently than their corresponding free-form amino acids. This is primarily due to the presence of a dedicated and highly efficient peptide transporter system in the small intestine, namely the Peptide Transporter 1 (PepT1). While free amino acids are absorbed through a variety of specific amino acid transporters, these can become saturated, leading to competition for uptake. The PepT1 transporter, on the other hand, has a high capacity for di- and tripeptide uptake, bypassing this competition. Once inside the enterocytes, dipeptides are typically hydrolyzed into their constituent amino acids, which then enter the bloodstream. However, it is crucial to distinguish between the standard alpha-peptide bond and the isopeptide gamma-glutamyl-lysine bond, as their metabolic fates differ significantly.

Quantitative Data Comparison

The following table summarizes the key quantitative differences in the nutritional availability of free versus peptide-bound this compound based on established principles of amino acid and dipeptide absorption.

ParameterFree Glu + LysPeptide-Bound this compound (alpha-peptide bond)Peptide-Bound this compound (gamma-isopeptide bond)
Primary Absorption Mechanism Multiple specific amino acid transporters (e.g., B0,+ for Lys, EAATs for Glu)Peptide Transporter 1 (PepT1)Largely absorbed intact
Initial Rate of Absorption Slower, subject to transporter saturation and competitionFaster, due to high capacity of PepT1Variable, but can be absorbed intact
Overall Bioavailability High, but can be influenced by dietary factorsGenerally higher than free amino acidsHigh, but metabolic fate is different
Site of Hydrolysis Not applicablePrimarily intracellular (enterocytes)Primarily in the kidneys
Metabolic Fate Directly enter the free amino acid pool in enterocytesHydrolyzed to free Glu and Lys within enterocytes, then enter the free amino acid poolCirculates intact and is hydrolyzed in the kidneys, releasing free Lys for utilization.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of amino acid and peptide bioavailability. Below are key experimental protocols commonly employed in this area of research.

In Vivo Oral Administration and Plasma Analysis in a Rat Model

This protocol is designed to determine the plasma concentration of glutamic acid and lysine over time following oral administration of free amino acids or the this compound dipeptide.

  • Animal Model: Male Wistar rats (200-250g) are fasted overnight with free access to water.

  • Test Substances:

    • Control group: Saline solution.

    • Free amino acid group: A solution of L-glutamic acid and L-lysine hydrochloride in molar equivalents to the dipeptide group.

    • Dipeptide group: A solution of L-glutamyl-L-lysine.

  • Administration: Test substances are administered via oral gavage at a concentration of 2 mmol/kg body weight.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-administration into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • Amino Acid Analysis: Plasma samples are deproteinized with an equal volume of 10% sulfosalicylic acid. After centrifugation, the supernatant is analyzed for free glutamic acid and lysine concentrations using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the transport of free amino acids and dipeptides across a monolayer of human intestinal epithelial cells.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

  • Transport Buffer: A transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) is used on both the apical (AP) and basolateral (BL) sides of the monolayer.

  • Experiment Initiation: The transport buffer on the AP side is replaced with the transport buffer containing the test compounds (free Glu and Lys, or this compound dipeptide) at a known concentration.

  • Sampling: Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh transport buffer.

  • Quantification: The concentration of the test compounds in the BL samples is quantified by HPLC or LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the AP chamber.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Intestinal_Absorption_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Free Glu Free Glu EAATs EAATs Free Glu->EAATs Free Lys Free Lys B0,+ Transporter B0,+ Free Lys->B0,+ Transporter This compound Dipeptide This compound Dipeptide PepT1 PepT1 This compound Dipeptide->PepT1 Free Glu Pool Free Glu EAATs->Free Glu Pool Free Lys Pool Free Lys B0,+ Transporter->Free Lys Pool Peptidases Peptidases PepT1->Peptidases This compound Portal Vein Glu Glu Free Glu Pool->Portal Vein Glu Portal Vein Lys Lys Free Lys Pool->Portal Vein Lys Peptidases->Free Glu Pool Peptidases->Free Lys Pool

Caption: Intestinal absorption pathways for free and peptide-bound this compound.

Experimental_Workflow Start Start Fasted Rats Fasted Rats Start->Fasted Rats Oral Gavage Oral Administration (Free AAs or Dipeptide) Fasted Rats->Oral Gavage Blood Collection Serial Blood Sampling (0-120 min) Oral Gavage->Blood Collection Plasma Separation Centrifugation Blood Collection->Plasma Separation Deproteinization Deproteinization Plasma Separation->Deproteinization HPLC Analysis HPLC Quantification of Glu and Lys Deproteinization->HPLC Analysis Data Analysis Pharmacokinetic Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: In vivo experimental workflow for assessing bioavailability.

Conclusion

The available evidence strongly suggests that the nutritional availability of glutamic acid and lysine is enhanced when they are absorbed in the form of a dipeptide rather than as free amino acids. This is attributed to the high capacity and efficiency of the PepT1 transporter in the small intestine, which circumvents the potential for saturation and competition that can limit the uptake of free amino acids. For researchers and professionals in drug development, understanding these distinct absorption pathways is crucial for optimizing the delivery of amino acid-based therapeutics and nutritional supplements. The form of peptide linkage, whether a standard alpha-peptide bond or a gamma-isopeptide bond, also plays a critical role in the subsequent metabolic fate of the constituent amino acids and must be considered in formulation and efficacy studies.

A Head-to-Head Comparison of Crosslinking Reagents for Glutamic Acid-Lysine Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to covalently link glutamic acid (Glu) and lysine (B10760008) (Lys) residues, the choice of crosslinking reagent is a critical determinant of success. This guide provides an objective, data-driven comparison of three commonly used crosslinkers: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), Glutaraldehyde (B144438), and Genipin (B1671432).

This comprehensive analysis summarizes key performance indicators, presents detailed experimental protocols, and visualizes reaction mechanisms and workflows to aid in the selection of the most appropriate reagent for specific research and development needs.

At a Glance: Performance Comparison of Crosslinking Reagents

The following table summarizes the key characteristics and performance metrics of EDC/NHS, Glutaraldehyde, and Genipin for crosslinking glutamic acid and lysine residues. Data presented is a synthesis of findings from multiple sources to provide a comparative overview.

FeatureEDC/NHSGlutaraldehydeGenipin
Crosslinking Chemistry Zero-length carbodiimide (B86325) chemistry, forms an amide bond.[1][2]Aldehyde-based, forms a Schiff base and other complex adducts.Natural iridoid, forms heterocyclic linkages with primary amines.[3][4]
Specificity Carboxyl (Glu) to primary amine (Lys).[5][1]Primarily targets primary amines (Lys), but can react with other nucleophiles.[6]Primarily reacts with primary amines (Lys).[3]
Spacer Arm Length 0 Å (Zero-length).[5][1]~5 Å (can polymerize, leading to variable lengths).Variable, involves ring-opening and polymerization.[3]
Optimal pH Activation: 4.5-6.0; Coupling: 7.2-8.5.[7][8]6.5-8.5.[9]Neutral to slightly basic.[10]
Typical Reaction Time 2-4 hours.[11]15 minutes to several hours.[12]Several hours to days.[13]
Crosslinking Efficiency High, can reach up to 96% conversion of carboxyl groups.[14][15]High and rapid.[16]Moderate, increases with concentration and time, can reach ~85%.[4][17]
Stability of Crosslink Stable amide bond.[18]Exceptionally stable at extreme pHs and temperatures.[19]Stable, forms tertiary amine structures.[17]
Toxicity Low to moderate.[2]High, cytotoxic.[3]Significantly lower cytotoxicity than glutaraldehyde (5,000-10,000 times less).[3][13]
Biocompatibility Good.[2]Poor due to toxicity.[16]Excellent.[3][20]

Delving into the Chemistry: Reaction Mechanisms

The efficacy and specificity of each crosslinking reagent are dictated by their unique chemical reaction mechanisms with glutamic acid and lysine residues.

EDC_NHS_Mechanism Glu Glutamic Acid (-COOH) Intermediate1 O-acylisourea (unstable intermediate) Glu->Intermediate1 + EDC EDC EDC Intermediate1->Glu Hydrolysis Intermediate2 NHS-ester (semi-stable) Intermediate1->Intermediate2 + NHS NHS NHS / Sulfo-NHS Crosslink Stable Amide Bond (Glu-Lys) Intermediate2->Crosslink + Lysine Lys Lysine (-NH2) Urea Urea byproduct

EDC/NHS crosslinking mechanism.

EDC activates the carboxyl group of glutamic acid to form a highly reactive O-acylisourea intermediate.[5] This unstable intermediate can then react with the primary amine of lysine to form a stable amide bond.[5] The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the intermediate by forming a more stable NHS-ester, which increases the efficiency of the crosslinking reaction at physiological pH.[5][8]

Glutaraldehyde_Mechanism Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Polymerization Aldol (B89426) Condensation (Polymerization) Glutaraldehyde->Polymerization Lys1 Lysine 1 (-NH2) SchiffBase Schiff Base (intermediate) Lys1->SchiffBase + Glutaraldehyde Crosslink Complex Adducts (stable crosslink) SchiffBase->Crosslink + Lysine 2 / other reactions Lys2 Lysine 2 (-NH2)

Glutaraldehyde crosslinking mechanism.

Glutaraldehyde's two aldehyde groups react with primary amines, such as the ε-amino group of lysine, to form Schiff bases.[16] However, the exceptional stability of the resulting crosslinks suggests a more complex mechanism involving aldol condensation of glutaraldehyde molecules and subsequent reactions to form stable, polymeric crosslinking bridges.[6][21]

Genipin_Mechanism Genipin Genipin Intermediate Intermediate Adduct Genipin->Intermediate + Lysine 1 (Nucleophilic attack) Lys1 Lysine 1 (-NH2) Crosslink Heterocyclic Linkage (stable crosslink) Intermediate->Crosslink + Lysine 2 / Polymerization Lys2 Lysine 2 (-NH2)

Genipin crosslinking mechanism.

Genipin's crosslinking mechanism is initiated by a nucleophilic attack of a primary amine from a lysine residue on the olefinic carbon atom of the genipin molecule, leading to the opening of the dihydropyran ring. This is followed by a second reaction with another primary amine, resulting in the formation of a stable, blue-pigmented heterocyclic linkage.[3]

Experimental Protocols

Detailed methodologies for the three crosslinking reagents are provided below. These protocols serve as a starting point and may require optimization for specific applications.

EDC/NHS Crosslinking Protocol (Two-Step)

This two-step protocol is designed to minimize self-conjugation.[5][11]

Materials:

  • Protein #1 (containing glutamic acid) in Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0)

  • Protein #2 (containing lysine) in Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution (e.g., 2-Mercaptoethanol (B42355), Hydroxylamine)

  • Desalting column

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer.

    • Add EDC (e.g., final concentration of 4 mM) and Sulfo-NHS (e.g., final concentration of 10 mM).[22]

    • Incubate for 15 minutes at room temperature.[5][22]

  • Quenching of EDC:

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[1]

    • Incubate for 10 minutes at room temperature.

    • Optional: Remove excess reagents using a desalting column equilibrated with Coupling Buffer.

  • Coupling to Protein #2:

    • Add Protein #2 to the activated Protein #1 solution.

    • Incubate for 2 hours at room temperature.[5][1]

  • Quenching of Reaction:

  • Purification:

    • Purify the crosslinked conjugate using a desalting column or dialysis.

Glutaraldehyde Crosslinking Protocol

This protocol is a general guideline for protein crosslinking with glutaraldehyde.[12][23][24]

Materials:

  • Protein solution in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.0, avoid amine-containing buffers like Tris).[24]

  • Glutaraldehyde solution (e.g., 2.5% w/v)

  • Quenching Solution (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)

Procedure:

  • Preparation:

    • Prepare the protein solution to the desired concentration in the reaction buffer.

    • Prepare a fresh working solution of glutaraldehyde.

  • Crosslinking Reaction:

    • Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v).[16]

    • Incubate the reaction mixture for a duration ranging from 15 minutes to several hours at room temperature or on ice, depending on the desired degree of crosslinking.[12][21][24]

  • Quenching:

    • Terminate the reaction by adding the quenching solution to react with and neutralize any unreacted aldehyde groups.[21]

  • Analysis:

    • The crosslinked protein sample is now ready for downstream analysis.

Genipin Crosslinking Protocol

This protocol is adapted for crosslinking collagen hydrogels but can be modified for other protein systems.[10]

Materials:

  • Protein solution (e.g., collagen)

  • Genipin solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Crosslinking Solution:

    • Dissolve genipin in 10X PBS to the desired concentration (e.g., 0.2g in 20mL).[10]

    • Ensure complete dissolution.

  • pH Adjustment of Protein Solution:

    • Adjust the pH of the protein solution to between 6.0 and 9.5.[10]

  • Crosslinking Reaction:

    • Mix the genipin solution with the protein solution. A color change to dark blue indicates the progression of the crosslinking reaction.[10]

    • The reaction can proceed for several hours to days at room temperature or 37°C to achieve the desired crosslinking density.[13][25]

  • Washing:

    • Wash the crosslinked material extensively with PBS or water to remove any unreacted genipin.

Experimental Workflow and Logical Relationships

A generalized workflow for a crosslinking experiment is crucial for planning and execution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Sample Preparation Crosslinking Crosslinking Reaction (Time, Temp, pH) Protein_Prep->Crosslinking Reagent_Prep Crosslinker Solution Preparation Reagent_Prep->Crosslinking Quenching Quenching (Stop Reaction) Crosslinking->Quenching Purification Purification of Crosslinked Product Quenching->Purification Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Purification->Analysis

A general experimental workflow for protein crosslinking.

Conclusion

The selection of a crosslinking reagent for this compound coupling requires careful consideration of the specific application, balancing factors such as efficiency, specificity, biocompatibility, and the desired properties of the final crosslinked product.

  • EDC/NHS is the reagent of choice for applications requiring a zero-length, highly specific crosslink with good biocompatibility, such as in the creation of antibody-drug conjugates or for studying protein-protein interactions with minimal structural perturbation.[5][1]

  • Glutaraldehyde remains a powerful and efficient crosslinker for applications where high stability is paramount and cytotoxicity is not a primary concern, for instance, in tissue fixation for electron microscopy or in the preparation of certain biomaterials.[16][6]

  • Genipin offers an excellent biocompatible and less cytotoxic alternative to glutaraldehyde, making it ideal for in vivo applications and the development of biomaterials for tissue engineering and drug delivery where cell viability is critical.[3][4][20]

By understanding the distinct characteristics and leveraging the appropriate protocols, researchers can effectively utilize these crosslinking reagents to achieve their desired outcomes in a wide range of scientific and biomedical applications.

References

A Comparative Guide to the Validation of De Novo Engineered Isopeptide Bonds in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The engineering of de novo isopeptide bonds in proteins represents a significant advancement in protein engineering, offering enhanced stability and the creation of novel protein architectures. The validation of these covalent linkages is a critical step to ensure the successful design and functionality of these engineered proteins. This guide provides an objective comparison of the primary methods used to validate isopeptide bond formation, supported by experimental data and detailed protocols.

Core Validation Techniques: A Comparative Overview

The successful formation of an engineered isopeptide bond is most commonly confirmed through a combination of techniques that probe the change in molecular weight, the specific atomic connectivity, and the overall structure of the resulting protein conjugate. The three principal methods employed are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Mass Spectrometry (MS), and X-ray Crystallography.

Method Principle Information Provided Throughput Cost Expertise Required
SDS-PAGE Separation of proteins by molecular weight under denaturing conditions.Confirmation of covalent linkage through a shift in molecular weight.HighLowLow
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Precise mass of the conjugated product, confirming the expected mass loss (e.g., 18 Da for Lys-Asp bond). MS/MS provides peptide fragmentation data to pinpoint the bond location.[1][2]MediumMediumMedium to High
X-ray Crystallography Diffraction of X-rays by a protein crystal.High-resolution 3D structure, providing definitive, atomic-level proof of the isopeptide bond.[3]LowHighHigh
Proximity Ligation Assay (PLA) In situ detection of protein-protein interactions within close proximity.Visualization of isopeptide bond formation within a cellular context.[4][5]MediumMediumMedium

Experimental Workflows and Methodologies

A logical workflow for validating de novo isopeptide bonds typically starts with a rapid, high-throughput method and progresses to more detailed, high-resolution techniques for definitive confirmation.

ValidationWorkflow cluster_initial Initial Screening cluster_confirmation Confirmation & Characterization cluster_invivo In-Cell Validation SDS_PAGE SDS-PAGE Analysis MassSpec Mass Spectrometry SDS_PAGE->MassSpec Confirm Mass PLA Proximity Ligation Assay SDS_PAGE->PLA Cellular Context XRay X-ray Crystallography MassSpec->XRay Definitive Structure PLA_Workflow cluster_pla Proximity Ligation Assay (PLA) Workflow Start Cells expressing tagged proteins FixPerm Fix and permeabilize cells Start->FixPerm PrimaryAb Incubate with primary antibodies against each protein tag FixPerm->PrimaryAb PLAProbes Add PLA probes (secondary antibodies with attached oligonucleotides) PrimaryAb->PLAProbes Ligation Ligate oligonucleotides if in close proximity PLAProbes->Ligation Amplification Rolling circle amplification with fluorescent probes Ligation->Amplification Microscopy Visualize fluorescent spots via microscopy Amplification->Microscopy End Quantify interactions Microscopy->End

References

A Comparative Analysis of Glutamyl-Lysyl Crosslinking Across Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of glutamyl-lysyl (Glu-Lys) crosslinking in various tissues, designed for researchers, scientists, and drug development professionals. We delve into the two primary mechanisms of this compound crosslink formation: enzymatic crosslinking mediated by lysyl oxidase (LOX) and non-enzymatic crosslinking through the formation of advanced glycation end-products (AGEs). Understanding the differential prevalence and regulation of these crosslinks in tissues such as bone, skin, vascular structures, and muscle is critical for elucidating physiological processes and the pathogenesis of numerous diseases.

This document summarizes quantitative data from multiple studies, offers detailed experimental protocols for crosslink analysis, and visualizes the key signaling pathways and experimental workflows involved.

Quantitative Comparison of this compound Crosslinks in Different Tissues

The extent of both enzymatic and non-enzymatic crosslinking varies significantly among different tissues, influenced by factors such as tissue turnover rate, mechanical load, and metabolic state.

Non-Enzymatic Crosslinking: Advanced Glycation End-Products (AGEs)

Pentosidine (B29645) is a well-characterized AGE that serves as a marker for the broader accumulation of non-enzymatic crosslinks. Its levels have been quantified in various human tissues, providing a basis for comparison.

TissuePentosidine Level (pmol/mg collagen)Reference
Dura Mater~175 (in late life)[1]
Skin~75 (in late life)[1][2]
BoneSignificant age-related increase[2][3]
CartilageDetected[1]
AortaDetected[1][4]
HeartDetected[1]
LungsDetected[1]
TendonDetected[1]
LiverDetected[1]
KidneyDetected[1]

Note: The provided values are approximate and can vary based on age and individual health status.

Enzymatic Crosslinking: Lysyl Oxidase (LOX) Activity

Direct quantitative comparisons of enzymatic crosslink concentrations across different tissues are less common in the literature. However, lysyl oxidase activity, which drives the formation of these crosslinks, has been measured in different cell types representative of various tissues.

Cell TypeRelative Lysyl Oxidase ActivityTissue OriginReference
Wild-Type Skin Fibroblasts100% (baseline)Skin[5]
Lox-Knockout Skin Fibroblasts~20%Skin[5]
Wild-Type Aortic Smooth Muscle Cells100% (baseline)Vascular[5]
Lox-Knockout Aortic Smooth Muscle Cells~19%Vascular[5]

Pyridinoline is a mature, fluorescent crosslink formed enzymatically by LOX. While direct comparative values are scarce, it is known to be abundant in tissues with high tensile strength like bone and cartilage, and absent in skin.[6]

Key Signaling Pathways

The formation and biological consequences of this compound crosslinks are governed by distinct signaling pathways.

Lysyl Oxidase (LOX) Pathway

The enzymatic crosslinking of collagen and elastin (B1584352) is initiated by the LOX family of enzymes. This process is crucial for the structural integrity of the extracellular matrix (ECM).

LOX_Pathway cluster_synthesis LOX Synthesis & Activation cluster_ecm Extracellular Matrix Pro-LOX Pro-LOX Active LOX Active LOX Pro-LOX->Active LOX Cleavage by BMP-1 Collagen/Elastin Collagen/Elastin Active LOX->Collagen/Elastin Oxidative Deamination of Lysine Residues BMP-1 BMP-1 Crosslinked Collagen/Elastin Crosslinked Collagen/Elastin Collagen/Elastin->Crosslinked Collagen/Elastin Spontaneous Condensation AGE_RAGE_Pathway cluster_downstream Intracellular Signaling Cascade AGEs AGEs RAGE RAGE AGEs->RAGE Binding Adaptor Proteins Adaptor Proteins RAGE->Adaptor Proteins Activation Cell Membrane Cell Membrane MAPK/NF-kB MAPK/NF-kB Adaptor Proteins->MAPK/NF-kB Gene Transcription Gene Transcription MAPK/NF-kB->Gene Transcription Cellular Response Cellular Response Gene Transcription->Cellular Response Inflammation, Oxidative Stress, Apoptosis Inflammation, Oxidative Stress, Apoptosis Cellular Response->Inflammation, Oxidative Stress, Apoptosis Experimental_Workflow Tissue Sample Tissue Sample Lyophilization Lyophilization Tissue Sample->Lyophilization Acid Hydrolysis Acid Hydrolysis Lyophilization->Acid Hydrolysis Hydrolysate Hydrolysate Acid Hydrolysis->Hydrolysate HPLC_Analysis HPLC Analysis (for AGEs) Hydrolysate->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (for Enzymatic Crosslinks) Hydrolysate->LCMS_Analysis Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Comparative_Results Comparative_Results Data_Analysis->Comparative_Results

References

Differentiating Glutaryl-Lysine from Other Lysine Modifications by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications (PTMs) on lysine (B10760008) residues is critical for understanding protein function and disease pathology. Among the growing list of lysine acylations, glutarylation (Glu-Lys) presents a unique analytical challenge due to its structural similarity to other modifications, particularly succinylation. This guide provides a comprehensive comparison of mass spectrometry-based approaches to distinguish this compound from other common lysine modifications, supported by experimental data and detailed protocols.

Distinguishing Features of Lysine Modifications

The key to differentiating lysine modifications by mass spectrometry lies in the unique mass shift each modification imparts on the lysine residue and the characteristic fragmentation pattern of the modified peptide in tandem mass spectrometry (MS/MS). High-resolution mass spectrometers, such as Orbitrap and Q-TOF systems, are essential for accurately measuring these subtle mass differences.

ModificationMass Shift (Monoisotopic)Chemical FormulaStructural Characteristics
Glutarylation (this compound) +114.0317 DaC5H6O3Adds a five-carbon diacyl group, resulting in a net charge change of -1 at physiological pH.
Succinylation (Succ-Lys) +100.0160 DaC4H4O3Adds a four-carbon diacyl group, also resulting in a net charge change of -1.
Acetylation (Ac-Lys) +42.0106 DaC2H2OAdds a two-carbon acyl group, neutralizing the positive charge of the lysine side chain.
Trimethylation (Me3-Lys) +42.0470 DaC3H9Adds three methyl groups, maintaining the positive charge of the lysine side chain.
Ubiquitination (Ub-Lys) +8506.3 Da (for Gly-Gly remnant)-Attachment of a small protein, leaving a di-glycine remnant after tryptic digestion.

Mass Spectrometric Differentiation Strategies

The differentiation of this compound from other lysine modifications relies on a multi-faceted approach combining accurate mass measurement, specific fragmentation patterns, and often, enrichment techniques.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry is the first line of differentiation, allowing for the precise determination of the mass of the modified peptide. The distinct mass shifts listed in the table above enable the initial discrimination between different acyl modifications. For instance, the 14.0157 Da difference between glutarylation and succinylation is readily resolved by modern high-resolution instruments.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry provides structural information by fragmenting the modified peptides and analyzing the resulting product ions. Different fragmentation methods, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), can yield complementary information.

Diagnostic Ions and Neutral Losses:

  • Acetylation: Acetylated lysine residues characteristically produce immonium ions at m/z 126.1 and 143.1 upon fragmentation.[1] The presence of these ions is a strong indicator of lysine acetylation.

  • Succinylation: Peptides containing succinyl-lysine can exhibit a neutral loss of CO2 (-44 Da) from the precursor ion or fragment ions in MS/MS spectra.[2]

  • Glutarylation: While a specific diagnostic ion for glutaryl-lysine has not been definitively established in the literature, studies have shown that glutarylated peptides are sensitive to HCD fragmentation.[3] The fragmentation pattern of the glutaryl group itself can be used for identification. The differentiation from succinylation often relies on the accurate mass of the modification and the absence of other specific diagnostic ions.

  • Trimethylation: Trimethylated lysine can be distinguished from acetylation by the neutral loss of 59 Da (trimethylamine) from the precursor ion.[4]

The following diagram illustrates a general workflow for the identification and differentiation of lysine modifications:

Differentiating_Lysine_Modifications Protein_Sample Protein Sample Digestion Protein Digestion (e.g., Trypsin) Protein_Sample->Digestion Enrichment Enrichment of Modified Peptides (e.g., Anti-Kglu Antibody) Digestion->Enrichment LC_MS LC-MS Analysis (High-Resolution MS) Enrichment->LC_MS MS_MS Tandem MS (MS/MS) (e.g., HCD) LC_MS->MS_MS Select Precursor Ions Data_Analysis Data Analysis MS_MS->Data_Analysis Generate Fragment Spectra Identification Modification Identification & Differentiation Data_Analysis->Identification Mass Shift & Fragmentation Pattern

General workflow for identifying lysine modifications.

Experimental Protocols

A robust experimental protocol is crucial for the successful identification and differentiation of this compound. The following provides a generalized workflow, which should be optimized for specific experimental needs.

Sample Preparation and Protein Digestion
  • Protein Extraction: Extract proteins from cells or tissues using a lysis buffer containing protease and deacetylase inhibitors to preserve the PTMs.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.

  • Protein Digestion: Digest the proteins into peptides using a protease such as trypsin. Note that trypsin cleaves C-terminal to lysine and arginine residues, so modifications on lysine will prevent cleavage at that site, resulting in a "missed cleavage."

Enrichment of Glutarylated Peptides

Due to the low stoichiometry of many PTMs, enrichment is often necessary to detect glutarylated peptides.

  • Immunoaffinity Enrichment: Use an antibody specific for glutaryl-lysine (anti-Kglu) to selectively capture glutarylated peptides.[5][6][7] Commercial kits are available for this purpose.[7][8]

  • Incubation: Incubate the peptide digest with the anti-Kglu antibody conjugated to beads (e.g., agarose (B213101) or magnetic beads).

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the enriched glutarylated peptides from the antibody using a low pH solution (e.g., 0.1% trifluoroacetic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the enriched peptides using reverse-phase liquid chromatography. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column into the mass spectrometer.

  • Mass Spectrometry (MS): Acquire full scan MS spectra in a high-resolution mode to accurately determine the precursor ion masses.

  • Tandem Mass Spectrometry (MS/MS): Select the precursor ions corresponding to potentially modified peptides for fragmentation using an appropriate method (e.g., HCD). Acquire MS/MS spectra of the fragment ions.

Data Analysis
  • Database Searching: Use a database search engine (e.g., Mascot, MaxQuant) to identify the peptides from the MS/MS spectra. The search parameters should include the specific mass shifts for glutarylation and other potential modifications as variable modifications on lysine.

  • Validation: Manually inspect the MS/MS spectra of identified glutarylated peptides to confirm the presence of characteristic fragment ions and the correct localization of the modification. Compare the experimental spectra with theoretical fragmentation patterns or spectra from synthetic peptides for confident identification.[5]

The logical relationship for differentiating this compound from other modifications based on MS data can be visualized as follows:

Differentiation_Logic Start Peptide MS/MS Spectrum Mass_Shift Accurate Mass Shift (+114.0317 Da)? Start->Mass_Shift Diagnostic_Ions Diagnostic Ions for Other Modifications? Mass_Shift->Diagnostic_Ions Yes Other_Mod Other Lysine Modification Mass_Shift->Other_Mod No Fragmentation_Pattern Consistent Fragmentation Pattern? Diagnostic_Ions->Fragmentation_Pattern No Diagnostic_Ions->Other_Mod Yes Glu_Lys Confident this compound Identification Fragmentation_Pattern->Glu_Lys Yes Ambiguous Ambiguous Identification Fragmentation_Pattern->Ambiguous No

Decision tree for differentiating this compound.

Conclusion

The differentiation of glutaryl-lysine from other lysine modifications by mass spectrometry is a challenging but achievable task. A combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural elucidation is essential. While specific diagnostic ions for glutarylation are not as well-defined as for other modifications like acetylation, careful analysis of fragmentation patterns, in conjunction with enrichment strategies, allows for the confident identification and differentiation of this important post-translational modification. The methodologies and data presented in this guide provide a solid foundation for researchers to investigate the role of lysine glutarylation in their biological systems of interest.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein interactions, cross-linking mass spectrometry (XL-MS) has emerged as a pivotal technique. By covalently linking spatially proximate amino acid residues, XL-MS provides invaluable distance constraints for elucidating protein structures and mapping interaction interfaces. The subsequent bioinformatic analysis, however, presents a significant bottleneck. This guide offers an objective comparison of leading software tools for the identification of isopeptide crosslinks, supported by experimental data, to empower researchers in selecting the optimal solution for their analytical needs.

The computational analysis of XL-MS data is a critical step in deciphering the intricate web of protein interactions. Specialized software is indispensable for accurately identifying cross-linked peptides from the vast and complex tandem mass spectra generated. This guide focuses on a selection of prominent and widely used software tools, evaluating their performance based on key metrics such as the number of correct identifications and false discovery rates (FDR).

Performance Benchmarking: A Quantitative Comparison

The performance of various software tools for identifying isopeptide crosslinks has been rigorously assessed in several benchmarking studies. These studies often utilize synthetic peptide libraries with known crosslinks, allowing for a precise evaluation of true and false identifications. The following tables summarize the quantitative performance of several popular software packages based on published data. It is important to note that direct comparisons can be challenging due to variations in datasets, cross-linking reagents, and experimental conditions across different studies.

Non-Cleavable Cross-linker (DSS) Performance

A study by Beveridge et al. (2020) utilized a synthetic peptide library cross-linked with disuccinimidyl suberate (B1241622) (DSS) to benchmark several software tools. The results, filtered to an estimated 5% false discovery rate at the cross-link spectrum match (CSM) level, are presented below.[1][2]

SoftwareAverage Correctly Identified Unique CrosslinksAverage Incorrectly Identified Unique CrosslinksCalculated FDR of Unique Crosslinks
pLink1521911.3%
StavroX159105.2%
Xi166105.2%
Kojak (with Percolator)1894720.0%

Data sourced from a study using a synthetic peptide library with DSS cross-linker, filtered to an estimated 5% CSM-FDR. The calculated FDR for unique crosslinks was found to be higher than the CSM-FDR.[1][2][3]

MS-Cleavable Cross-linker (DSSO) Performance

A study by Clasen et al. (2022) employed a synthetic peptide library with the MS-cleavable cross-linker disuccinimidyl sulfoxide (B87167) (DSSO) to evaluate various search engines at a 1% estimated FDR on the crosslink level.

SoftwareAverage Correctly Identified Unique CrosslinksAverage Incorrectly Identified Unique CrosslinksExperimentally Validated FDR
MS Annika21831.4%
MaxLynx226104.3%
MeroXNot specifiedNot specified>1%
XlinkXNot specifiedNot specified>1%
Kojak1894720.0%

Data from a benchmark study using a synthetic peptide library with the MS-cleavable cross-linker DSSO, with results filtered to an estimated 1% FDR at the cross-link level.[3][4]

Experimental Protocols: A Foundation for Reliable Results

The quality of XL-MS data is fundamentally dependent on the experimental protocol. A well-designed experiment is paramount for a successful bioinformatic analysis. Key considerations include the choice of cross-linking reagent, protein concentration, and buffer composition.

General Protocol for Protein Cross-linking using BS3

This protocol outlines a general procedure for cross-linking protein complexes using the non-cleavable, water-soluble cross-linker Bis(sulfosuccinimidyl) suberate (BS3).

Materials:

  • Purified protein complex in a compatible buffer (e.g., HEPES, PBS, pH 7.0-8.5)

  • BS3 cross-linker

  • Quenching solution (e.g., Tris buffer, ammonium (B1175870) bicarbonate)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Solvents for HPLC (acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Ensure the protein sample is in an amine-free buffer at an appropriate concentration.[5]

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of BS3 in the reaction buffer.

    • Add the BS3 solution to the protein sample to achieve the desired final concentration (typically in the range of 0.1-2 mM).[6][7]

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or on ice).[5][8]

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted BS3.[5][8]

  • Reduction and Alkylation:

    • Denature the cross-linked proteins using urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with IAA.

  • Proteolytic Digestion: Digest the cross-linked proteins into peptides using trypsin overnight.[6]

  • Sample Cleanup and Mass Spectrometry:

    • Desalt the peptide mixture using a C18 column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an Orbitrap mass spectrometer.[6]

Protocol for Cross-linking using the MS-Cleavable Reagent DSBU

This protocol provides a general workflow for using the MS-cleavable cross-linker Disuccinimidyl dibutyric urea (DSBU).

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES)

  • DSBU cross-linker

  • Quenching solution (e.g., Tris-HCl)

  • Acetone (B3395972) (cold)

  • Digestion buffer components

  • Trypsin

  • Solvents for LC-MS/MS analysis

Procedure:

  • Cross-linking:

    • Dilute the protein sample in the cross-linking buffer.

    • Add freshly prepared DSBU solution and incubate for 1 hour at 25°C.[9]

    • Quench the reaction with Tris-HCl.[9]

  • Protein Precipitation: Precipitate the cross-linked sample with cold acetone overnight at -20°C.[9]

  • Digestion:

    • Resuspend the protein pellet and perform in-solution tryptic digestion.

  • Peptide Purification: Purify the resulting peptides, for example, by size-exclusion chromatography (SEC).[10]

  • LC-MS/MS Analysis: Analyze the purified cross-linked peptides using a high-resolution mass spectrometer.[10]

Visualizing the Path to Identification: Workflows and Logic

To better understand the process of identifying isopeptide crosslinks, it is helpful to visualize the experimental and computational workflows.

XL_MS_Workflow cluster_wet_lab Experimental Workflow cluster_dry_lab Computational Workflow ProteinComplex Protein Complex Crosslinking Cross-linking (e.g., BS3, DSBU) ProteinComplex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS RawData Raw MS/MS Data LC_MS->RawData DatabaseSearch Database Search Engine (e.g., MeroX, XiSEARCH, MaxLynx) RawData->DatabaseSearch CSM_Identification Cross-linked Spectrum Match (CSM) Identification DatabaseSearch->CSM_Identification FDR_Control False Discovery Rate (FDR) Control CSM_Identification->FDR_Control Validated_Crosslinks Validated Crosslinks FDR_Control->Validated_Crosslinks

Caption: General experimental and computational workflow for cross-linking mass spectrometry.

The selection of an appropriate software tool for identifying isopeptide crosslinks is a critical decision that significantly influences the quality and quantity of the results. While some tools may excel at maximizing the number of identified interactions, others may offer a better balance of speed, user-friendliness, and robust FDR control. This guide provides a starting point for researchers to compare and select the most suitable software for their specific needs, ultimately enabling a deeper understanding of protein structure and function.

References

Safety Operating Guide

A Guide to the Safe Disposal of Glu-Lys in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step approach to the proper disposal of the dipeptide Glu-Lys (Glutamic acid-Lysine), aligning with general laboratory safety principles and best practices for chemical waste management.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous material for transportation, it is crucial to handle it with care, assuming it to be a potentially hazardous chemical, as the full toxicological properties may not be extensively documented.[1][2]

Before initiating any disposal procedure, a thorough hazard assessment and adherence to personal protective equipment (PPE) standards are mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety glasses or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Protective Clothing A buttoned lab coat.

All handling and disposal procedures should be conducted in a well-ventilated area to minimize the risk of inhalation of any dust or aerosols.[3]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its physical state (solid or liquid) and the specific guidelines of your institution's Environmental Health and Safety (EHS) office. Never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS office for neutralized, non-hazardous liquid waste. [4]

Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and contaminated labware.

Procedure:

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[4][5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" (or as per your institution's guidelines for non-hazardous chemical waste) and list the primary contaminant ("this compound").[5]

  • Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area.[5]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2][5]

Procedure:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[4] Ensure the container is compatible with any solvents used.

  • Neutralization (if applicable): While this compound solutions are generally expected to be near neutral pH, if they are in acidic or basic solutions, they must be neutralized to a pH between 6.0 and 8.0 before disposal.[5]

    • For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate).

    • For basic solutions, add a weak acid.

    • Always monitor the pH during neutralization.

  • Collection and Labeling: Collect the neutralized waste in a clearly labeled hazardous waste container. The label should include "Hazardous Waste" (or the appropriate designation from your EHS), the chemical name ("this compound solution"), and the approximate concentration and volume.[5]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, preferably in secondary containment to prevent spills.

  • Disposal: Contact your institution's EHS department for pickup and disposal.

Spill Management

In the event of a spill, the following procedures should be followed:

Spill TypeContainment and Cleanup Procedure
Solid (Powder) Gently cover the spill with absorbent paper to avoid raising dust.[4] Wet the absorbent paper, then carefully wipe up the material. Place all cleanup materials in a sealed container for disposal as solid waste.[4]
Liquid Contain the spill using absorbent pads or other suitable materials. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

After the cleanup is complete, decontaminate the area with an appropriate cleaning agent and ensure the area is well-ventilated.

Logical Workflow for this compound Disposal

Glu_Lys_Disposal_Workflow cluster_assessment Initial Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type (Solid, Liquid, Sharps) start->waste_type solid_waste Solid Waste (e.g., powder, gloves, pipette tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, buffers) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid ehs_pickup Arrange for EHS Hazardous Waste Pickup store_solid->ehs_pickup collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store_liquid Store in Designated Hazardous Waste Area collect_liquid->store_liquid store_liquid->ehs_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as they are the ultimate authority on waste disposal procedures in your laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glu-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the dipeptide Glu-Lys, ensuring the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Handling Protocols

While this compound, a dipeptide composed of glutamic acid and lysine, is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2][3] Always consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan before handling.[2]

Personal Protective Equipment (PPE):

The following personal protective equipment is recommended when handling this compound in solid (lyophilized powder) or solution form to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear standard laboratory gloves to prevent skin contact and contamination of the product.[4] The selection of suitable gloves also depends on the specific laboratory conditions and manufacturer's recommendations.[1]
Eye Protection Safety Glasses with Side ShieldsProtects eyes from potential splashes or airborne particles.[5][6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from accidental spills.[5][6]
Respiratory Protection Not generally requiredIn situations where dust may be generated (e.g., weighing large quantities) and ventilation is insufficient, a NIOSH-approved respirator may be necessary.[1][7]

Handling Lyophilized this compound:

This compound, particularly in its lyophilized form, is hygroscopic, meaning it readily absorbs moisture from the air.[8][9] To maintain the integrity of the compound:

  • Equilibration: Before opening, allow the container of lyophilized this compound to warm to room temperature, preferably in a desiccator, to prevent condensation.[4][9][10]

  • Weighing: Conduct weighing operations in a clean, dry environment. Handle the powder carefully to minimize the generation of dust.

  • Storage: Store lyophilized this compound in a tightly sealed container at -20°C or lower, protected from light.[8][9][11] For peptides containing Glu and Lys, storage in a desiccated environment is recommended.[8][9]

Preparing this compound Solutions:

  • Solvent Selection: Use sterile, purified water or a suitable buffer for reconstitution.[4] The Certificate of Analysis (COA) for your specific product may recommend an appropriate solvent.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the stock solution into single-use volumes.[8][9]

  • Storage of Solutions: Peptide solutions are significantly less stable than their lyophilized form.[8] If storage is necessary, use sterile buffers at a pH of 5-6, and store the aliquots at -20°C.[9][10]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial receipt to final disposal.

This compound Handling Workflow A Receipt and Storage B Don Personal Protective Equipment (PPE) A->B Before Handling C Preparation for Use (Weighing/Reconstitution) B->C Proceed to Handling D Experimental Use C->D Prepared Material E Waste Segregation D->E Post-Experiment F Decontamination and PPE Removal D->F End of Procedure G Disposal E->G Segregated Waste F->G Contaminated Materials

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Solid this compound Waste:

  • Waste Segregation: Ensure that solid this compound waste is not mixed with hazardous materials.[2]

  • Containerization: Collect solid waste in a clearly labeled, sealed container. The label should identify the contents as "this compound" and "Non-Hazardous Waste."[2]

  • Final Disposal: Dispose of the container in the designated non-hazardous laboratory trash, in accordance with your institution's guidelines.[2]

Aqueous this compound Solutions:

  • Institutional Approval: Before any drain disposal, obtain explicit approval from your institution's Environmental Health and Safety (EHS) department.[2]

  • Dilution: If approved, dilute the this compound solution with a large volume of water (e.g., at least 20 parts water to 1 part solution).[2]

  • Drain Disposal: Slowly pour the diluted solution into the laboratory sink with cold water running.[2]

  • Alternative for Unapproved Drain Disposal: If drain disposal is not permitted, collect the aqueous waste in a labeled, sealed container for disposal through your institution's non-hazardous chemical waste stream.[3]

Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated hazardous waste container if institutional policy dictates, or in the non-hazardous waste if confirmed to be non-hazardous.[7]

Disclaimer: This information is intended as a guide. Always prioritize and adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glu-Lys
Reactant of Route 2
Reactant of Route 2
Glu-Lys

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.